molecular formula C9H11NO2 B056835 3-Aminomethyl-phenylacetic acid CAS No. 113520-43-7

3-Aminomethyl-phenylacetic acid

Numéro de catalogue: B056835
Numéro CAS: 113520-43-7
Poids moléculaire: 165.19 g/mol
Clé InChI: OMILONVYAUZURK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Aminomethyl-phenylacetic acid is a valuable bifunctional organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features both a primary amine (-CH2NH2) and a carboxylic acid (-CH2COOH) functional group attached to a phenyl ring, making it a versatile building block for the synthesis of more complex molecules. Its primary research application lies in its use as a key intermediate or linker in the design and development of novel pharmaceutical compounds, particularly in the creation of peptide mimetics and enzyme inhibitors. The compound can be readily incorporated into larger structures via amide bond formation, enabling researchers to explore structure-activity relationships (SAR). Furthermore, its structure is analogous to phenylalanine derivatives, suggesting potential utility in probing neurotransmitter pathways or as a scaffold for bio-conjugation, such as in the labeling of biomolecules for analytical or diagnostic assay development. Supplied at a high purity grade, this compound is intended for laboratory research purposes to facilitate innovation in drug discovery and biochemical probing.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[3-(aminomethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMILONVYAUZURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623816
Record name [3-(Aminomethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113520-43-7
Record name [3-(Aminomethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Aminomethyl-phenylacetic acid, a bifunctional molecule of significant interest in contemporary drug discovery and development. Its unique structure, incorporating both a primary amine and a carboxylic acid separated by a phenylacetic acid scaffold, renders it a versatile building block, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document delves into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, offering a critical resource for researchers leveraging this compound in their scientific endeavors.

Introduction: A Molecule at the Crossroads of Chemistry and Biology

This compound (CAS No: 113520-43-7) is a non-proteinogenic amino acid derivative that has emerged from relative obscurity to become a key player in the design of novel therapeutics. Its structural arrangement, featuring a reactive primary amine and a carboxylic acid, allows for orthogonal chemical modifications, making it an ideal component for constructing complex molecular architectures. While its intrinsic biological activity is not extensively documented, its utility as a linker in PROTACs has cemented its importance in medicinal chemistry. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component, for which this compound is a prime example, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide aims to provide a detailed exposition of the chemical properties of this compound to empower its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, formulation, and application in chemical synthesis and biological assays.

General Properties
PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
IUPAC Name 2-[3-(aminomethyl)phenyl]acetic acidPubChem[1]
CAS Number 113520-43-7PubChem[1]
Predicted Physical Properties
PropertyPredicted ValueSource
pKa (acidic) 4.17 ± 0.10ChemicalBook[2]
pKa (basic) 9.5 (amine) (estimated)-
XLogP3 -1.8PubChem[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in water (predicted)-

Note: The predicted pKa values suggest that this compound exists as a zwitterion at physiological pH.

Spectroscopic Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. While a comprehensive set of publicly available, experimentally derived spectra for the free molecule is limited, data for its derivatives and related compounds, in conjunction with theoretical predictions, can guide its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the methylene protons of the acetic acid moiety. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbon, the aromatic carbons, the benzylic carbon, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

  • N-H stretch (Primary Amine): Two bands in the region of 3500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

  • C-N stretch (Amine): In the fingerprint region.

  • Aromatic C-H and C=C stretches: In their characteristic regions.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak at m/z 165, with fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the benzylic bond.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving the introduction of the aminomethyl group onto a phenylacetic acid precursor. A common and effective strategy is the reduction of a nitrile.

Synthesis via Reduction of 3-Cyanophenylacetic Acid

This method offers a direct and high-yielding pathway to the target molecule.

Synthesis Start 3-Cyanophenylacetic Acid Intermediate This compound Start->Intermediate Catalytic Hydrogenation (e.g., H₂, Pd/C, or Raney Ni) or Chemical Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂)

Figure 1: General workflow for the synthesis of this compound via nitrile reduction.

Experimental Protocol: Catalytic Hydrogenation of 3-Cyanophenylacetonitrile

This protocol is a representative example based on established chemical transformations and may require optimization.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-cyanophenylacetonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the final product in high purity.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the carboxylic acid.

Reactivity of the Amino Group

The primary amine is nucleophilic and can undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides, anhydrides, or activated esters to form amides. This is a common reaction for its incorporation into PROTAC linkers.

  • Alkylation: Reaction with alkyl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Protection: The amino group can be protected with standard protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to allow for selective reaction at the carboxylic acid terminus.

Reactivity of the Carboxylic Acid Group

The carboxylic acid can be activated and reacted with nucleophiles:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst.

  • Amide Bond Formation: Activation with coupling reagents (e.g., HATU, HOBt/EDC) followed by reaction with an amine. This is another key reaction for its use in PROTAC synthesis.

  • Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity cluster_amino cluster_carboxyl Molecule This compound Amino_Reactions Amino Group Reactions Molecule->Amino_Reactions Nucleophilic Carboxyl_Reactions Carboxylic Acid Reactions Molecule->Carboxyl_Reactions Electrophilic (after activation) Acylation Acylation Amino_Reactions->Acylation Alkylation Alkylation Amino_Reactions->Alkylation Protection Protection (Boc, Fmoc) Amino_Reactions->Protection Amidation Amide Formation Carboxyl_Reactions->Amidation Esterification Esterification Carboxyl_Reactions->Esterification Reduction Reduction Carboxyl_Reactions->Reduction

Figure 2: Reactivity map of this compound.

Stability

This compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong oxidizing agents or extreme pH and temperature conditions should be avoided. As an amino acid, it may be susceptible to degradation under certain biological conditions.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a linker in the design and synthesis of PROTACs.

Role as a PROTAC Linker

The linker is a critical component of a PROTAC, connecting the target protein-binding ligand to the E3 ligase-binding ligand. The length, rigidity, and chemical nature of the linker, for which this compound serves as a foundational element, profoundly impact the PROTAC's ability to form a stable and productive ternary complex, ultimately leading to target protein degradation.[2][3]

A notable example is its use in the synthesis of DU-14, a PROTAC that targets Protein Tyrosine Phosphatase 1B (PTP1B) and T-Cell Protein Tyrosine Phosphatase (TC-PTP) for degradation, with potential applications in cancer immunotherapy.[2]

Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis Start 3-Aminomethyl- phenylacetic acid Step1 Protect one functional group (e.g., Boc-protection of amine) Start->Step1 Step2 Couple with E3 Ligase Ligand Step1->Step2 Step3 Deprotect Step2->Step3 Step4 Couple with Target Protein Ligand Step3->Step4 Final PROTAC Step4->Final

Figure 3: A generalized workflow for the synthesis of a PROTAC utilizing this compound as a linker.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound.

Exemplary HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Note: This is a general protocol and may require optimization for specific applications. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium acetate should be used.[4]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related isomers such as 3-aminophenylacetic acid can provide guidance on safe handling practices.[5]

  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.[5]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.[5]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical entity with a growing footprint in modern drug discovery. Its bifunctional nature, coupled with a rigid phenylacetic acid backbone, makes it an attractive component for the construction of complex molecules, particularly as a linker in PROTACs. This guide has provided a comprehensive overview of its chemical properties, from its physicochemical and spectroscopic characteristics to its synthesis, reactivity, and applications. As the field of targeted protein degradation continues to expand, a thorough understanding of the properties of key building blocks like this compound will be indispensable for the rational design and successful development of next-generation therapeutics.

References

  • PubChem. This compound. [Link]
  • SIELC Technologies. Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. [Link]

Sources

An In-depth Technical Guide to 3-Aminomethyl-phenylacetic Acid: A Key Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 113520-43-7

Introduction: Beyond Inhibition, Towards Elimination

For decades, the paradigm of drug discovery has been largely dominated by the concept of occupancy-driven pharmacology, where small molecules are designed to bind to and inhibit the function of pathogenic proteins. While this approach has yielded numerous life-saving therapies, it is not without its limitations. Many proteins lack suitable binding pockets for effective inhibition, and the requirement for sustained target occupancy can lead to off-target effects and the development of drug resistance.

A revolutionary approach that is rapidly gaining traction in modern drug development is targeted protein degradation (TPD). This strategy does not merely inhibit the function of a target protein but instead co-opts the cell's own protein disposal machinery to completely eliminate it. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The architecture of a PROTAC is elegantly simple, consisting of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker that connects these two moieties. While the choice of the POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive component. Its length, rigidity, and chemical composition are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the degrader. This technical guide focuses on a specific and increasingly important linker building block: 3-Aminomethyl-phenylacetic acid .

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a linker is paramount for the rational design of PROTACs. These properties influence the overall solubility, permeability, and conformational flexibility of the final degrader molecule.

PropertyValueSource
CAS Number 113520-43-7
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
IUPAC Name 2-[3-(aminomethyl)phenyl]acetic acid
Canonical SMILES C1=CC(=CC(=C1)CN)CC(=O)O

Synthetic Strategy: A Plausible Route to a Versatile Linker

Proposed Experimental Protocol: A Two-Step Synthesis

This proposed protocol is based on common organic synthesis techniques and provides a logical pathway to obtain this compound.

Step 1: Synthesis of Methyl 2-(3-(bromomethyl)phenyl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-(m-tolyl)acetate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Initiation: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (0.05 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux under irradiation with a UV lamp for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 2-(3-(bromomethyl)phenyl)acetate.

Step 2: Synthesis of this compound

  • Method A: Gabriel Synthesis

    • Alkylation: Dissolve methyl 2-(3-(bromomethyl)phenyl)acetate (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF). Heat the mixture at 80-100 °C for 2-4 hours.

    • Hydrolysis: After cooling, add hydrazine hydrate (2 equivalents) to the reaction mixture and reflux for 2-4 hours to cleave the phthalimide group.

    • Work-up: Acidify the reaction mixture with hydrochloric acid and extract with an organic solvent to remove the phthalhydrazide byproduct.

    • Isolation: Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) to precipitate the product, this compound. Filter, wash with cold water, and dry.

  • Method B: Direct Amination followed by Hydrolysis

    • Amination: Bubble ammonia gas through a solution of methyl 2-(3-(bromomethyl)phenyl)acetate in a suitable solvent at room temperature.

    • Hydrolysis: Once the amination is complete, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture to hydrolyze the ester and any intermediate amide.

    • Isolation: Acidify the reaction mixture to a pH of approximately 7 to precipitate the zwitterionic this compound.

Application in PROTAC Development: The Case of DU-14

The utility of this compound as a PROTAC linker is exemplified in the development of DU-14, a potent and selective dual degrader of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP).[1][2] These two phosphatases are key negative regulators in multiple signaling pathways, including those involved in cancer and metabolic diseases.

PROTAC Synthesis Workflow: Construction of DU-14

The synthesis of a PROTAC like DU-14 is a multi-step process that involves the strategic coupling of the POI ligand, the linker, and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_poi POI Ligand Synthesis cluster_linker Linker Synthesis cluster_e3 E3 Ligase Ligand poi PTP1B/TC-PTP Inhibitor (Warhead) coupling1 Warhead-Linker Conjugate poi->coupling1 Amide Coupling linker This compound linker->coupling1 e3 VHL Ligand (e.g., hydroxyproline derivative) coupling2 Final PROTAC (DU-14) e3->coupling2 coupling1->coupling2 Amide Coupling

Caption: General workflow for the synthesis of the PROTAC DU-14.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

DU-14 functions by forming a ternary complex between PTP1B or TC-PTP and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the polyubiquitination of the target phosphatases, marking them for degradation by the 26S proteasome.

PROTAC_Mechanism POI PTP1B / TC-PTP (Target Protein) PROTAC DU-14 (PROTAC) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 VHL E3 Ligase PROTAC->E3 Recycled E3->POI E3->PROTAC binds Ub Ubiquitin Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: Mechanism of PROTAC-mediated degradation of PTP1B/TC-PTP by DU-14.

Biological Activity of DU-14

The efficacy of DU-14 has been demonstrated in various cell lines, where it induces potent and selective degradation of both PTP1B and TC-PTP.

ParameterPTP1BTC-PTPCell LineSource
DC₅₀ (nM) 4.34.8HEK293
DC₅₀ (nM) 1012MC38

Signaling Pathway Modulation: Impact on Cancer Immunotherapy

PTP1B and TC-PTP are critical negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which plays a pivotal role in the cellular response to interferons (IFNs).[1] By degrading PTP1B and TC-PTP, DU-14 enhances IFN-γ signaling, leading to increased expression of Major Histocompatibility Complex class I (MHC-I) molecules on tumor cells. This, in turn, promotes the recognition and killing of cancer cells by cytotoxic T lymphocytes, highlighting the potential of this approach in cancer immunotherapy.

Signaling_Pathway cluster_membrane Cell Membrane IFNgR IFN-γ Receptor JAK1 JAK1 IFNgR->JAK1 activates JAK2 JAK2 IFNgR->JAK2 activates STAT1_inactive STAT1 JAK1->STAT1_inactive phosphorylates JAK2->STAT1_inactive phosphorylates IFNg IFN-γ IFNg->IFNgR binds STAT1_active p-STAT1 (Dimer) STAT1_inactive->STAT1_active dimerizes MHC1 MHC-I Expression STAT1_active->MHC1 upregulates Antigen Antigen Presentation MHC1->Antigen TCell T-Cell Recognition & Killing Antigen->TCell PTP1B PTP1B PTP1B->JAK2 dephosphorylates TCPTP TC-PTP TCPTP->JAK1 dephosphorylates TCPTP->STAT1_inactive dephosphorylates DU14 DU-14 DU14->PTP1B degrades DU14->TCPTP degrades

Caption: DU-14-mediated enhancement of IFN-γ signaling.

Conclusion and Future Perspectives

This compound has emerged as a valuable and versatile linker in the rapidly evolving field of targeted protein degradation. Its application in the development of the potent PTP1B/TC-PTP dual degrader DU-14 underscores the critical role of linker design in achieving high efficacy and selectivity. The ability of DU-14 to enhance anti-tumor immunity by modulating the JAK-STAT signaling pathway opens up new avenues for the development of novel cancer immunotherapies.

As our understanding of the complex interplay between linker structure and PROTAC function deepens, we can expect to see the development of even more sophisticated and effective degraders. The continued exploration of novel linkers, including derivatives of this compound, will be instrumental in expanding the scope of targeted protein degradation to a wider range of challenging drug targets.

References

  • Dong J, et al. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy. Angew Chem Int Ed Engl. 2023 May 22;62(22):e202303818. [Link]
  • DU-14 is a bona fide PTP1B/TC-PTP dual PROTAC.
  • PubChem Compound Summary for CID 22247029, this compound.

Sources

A Technical Guide to 3-Aminomethyl-phenylacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-Aminomethyl-phenylacetic acid (3-AMPA), a bifunctional organic compound of increasing significance in the fields of medicinal chemistry and drug development. We will explore its core physicochemical properties, with a primary focus on its molecular weight, and delve into its synthesis, analytical characterization, and critical applications. The document is intended for researchers, chemists, and drug development professionals, offering expert insights into the practical utility of 3-AMPA, most notably as a structural linker in the design of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for characterization and diagrams illustrating synthetic and mechanistic pathways are provided to support laboratory applications.

Introduction and Core Significance

This compound is a non-proteinogenic amino acid derivative. Structurally, it is a substituted phenylacetic acid, featuring both an acidic carboxyl group and a basic aminomethyl group. This dual functionality makes it a versatile building block, or scaffold, in organic synthesis. The spatial arrangement of the functional groups—a meta-substitution pattern on the phenyl ring—provides a rigid, defined geometry that is highly sought after in the design of complex bioactive molecules. While its parent compound, phenylacetic acid, is known as a plant auxin and a catabolite of phenylalanine, the strategic placement of the aminomethyl group gives 3-AMPA unique utility, particularly in the construction of heterobifunctional molecules for targeted protein degradation.[1]

Physicochemical Properties and Key Identifiers

The fundamental characteristics of a compound are critical for its application in experimental design. The properties of this compound are summarized below. Its molecular weight is a cornerstone for all stoichiometric calculations in synthesis and analysis.

PropertyValueSource
Molecular Weight 165.19 g/mol [2][3]
Molecular FormulaC₉H₁₁NO₂[2][3]
IUPAC Name2-[3-(aminomethyl)phenyl]acetic acid[2]
CAS Number113520-43-7[2][3]
AppearanceOff-white to white solid (typical)Inferred from supplier data
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors3[2]
Common Derivatives

In practical applications, 3-AMPA is often used in its salt form for improved solubility or with protecting groups during synthesis.

  • Hydrochloride Salt: The compound is frequently supplied as [3-(Aminomethyl)phenyl]acetic acid hydrochloride (CAS: 42288-55-1). The addition of HCl increases the molecular weight to 201.65 g/mol and enhances its solubility in aqueous media.[4]

  • Fmoc-Protected Form: For applications in peptide synthesis or linker chemistry, the amine is commonly protected with a fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-3-aminomethyl-phenylacetic acid (CAS: 631915-50-9) has a molecular weight of approximately 387.43 g/mol .[5][6] This protection strategy is crucial for preventing unwanted side reactions of the primary amine during carboxyl group activation and coupling.

Synthesis and Manufacturing Overview

The industrial preparation of this compound is a multi-step process that requires careful control of regioselectivity. One documented pathway begins with p-nitrophenylacetonitrile, a readily available starting material.[7][8] The causality behind this complex route lies in the need to introduce functional groups at specific positions on the aromatic ring, which is not trivial. The nitro group serves as a director and can be transformed into the required amino group at a later stage.

A generalized workflow for this synthesis is outlined below.

cluster_synthesis Generalized Industrial Synthesis Pathway p_nitro p-Nitrophenylacetonitrile reduction1 Reduction (e.g., Fe/AcOH) p_nitro->reduction1 1 acetylation Acetylation (e.g., Ac₂O) reduction1->acetylation 2 nitration Nitration (HNO₃/H₂SO₄) acetylation->nitration 3 hydrolysis1 Hydrolysis nitration->hydrolysis1 4 esterification Esterification hydrolysis1->esterification 5 deamination Deamination esterification->deamination 6 reduction2 Reduction deamination->reduction2 7 hydrolysis2 Final Hydrolysis reduction2->hydrolysis2 8 product 3-Aminomethyl- phenylacetic acid hydrolysis2->product

Caption: High-level workflow for the synthesis of 3-AMPA.

Analytical Characterization Protocols

Confirming the identity, purity, and structural integrity of 3-AMPA is paramount before its use in sensitive applications like drug synthesis. A multi-pronged analytical approach is required for a self-validating system of quality control.

cluster_analysis Analytical Characterization Workflow sample 3-AMPA Sample nmr Identity Confirmation (¹H NMR) sample->nmr ms MW Verification (LC-MS) sample->ms hplc Purity Assessment (HPLC-UV) sample->hplc report Certificate of Analysis (CoA) nmr->report ms->report hplc->report

Caption: Standard analytical workflow for quality control of 3-AMPA.

Protocol for Identity Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of 3-AMPA and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

      • Expert Insight: DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the amine (NH₂) and carboxylic acid (COOH) groups. If using D₂O, these protons will exchange with deuterium and their signals will disappear, which can also be a useful diagnostic tool.

    • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Data Analysis (Expected Signals):

      • Aromatic Protons: Multiple signals in the ~7.0-7.5 ppm range.

      • Acetic Acid Methylene (-CH₂COOH): A singlet around ~3.6 ppm.

      • Aminomethyl Methylene (-CH₂NH₂): A singlet around ~3.8-4.0 ppm.

      • NH₂ and COOH Protons: Broad signals that can vary in chemical shift depending on concentration and solvent.

Protocol for Purity Assessment by HPLC-UV
  • Objective: To quantify the purity of the sample by separating it from any impurities.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of 3-AMPA at 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Expert Insight: TFA is used as an ion-pairing agent to improve peak shape for the amine and carboxylic acid functionalities.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to 254 nm, where the phenyl ring exhibits strong absorbance.

    • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is common for research-grade material.

Core Application: A Linker in PROTAC Drug Development

The most prominent modern application of this compound is as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][9]

Mechanism of Action: PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins. They consist of three parts: (1) a ligand that binds to the target protein, (2) a ligand that recruits an E3 ubiquitin ligase, and (3) a linker that connects the two. By bringing the target and the E3 ligase into close proximity, the PROTAC induces the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome.

3-AMPA is an ideal linker component because its phenyl ring provides a rigid, predictable structure, controlling the distance and spatial orientation between the two ends of the PROTAC. This rigidity is crucial for optimizing the formation of a stable ternary complex (Target-PROTAC-E3 Ligase). For example, 3-AMPA has been used in the synthesis of DU-14, a PROTAC that targets protein tyrosine phosphatases PTP1B and TC-PTP for degradation.[3]

cluster_protac Role of 3-AMPA in PROTAC Mechanism cluster_protac_mol PROTAC Molecule TP Target Protein (e.g., PTP1B) Warhead Target-binding Ligand TP->Warhead binds Proteasome Proteasome TP->Proteasome E3 E3 Ubiquitin Ligase E3_Ligand E3-binding Ligand E3->E3_Ligand binds Ub Ubiquitin (Ub) E3->Ub recruits Linker 3-AMPA (Rigid Linker) Warhead->Linker Linker->E3_Ligand Ub->TP tags for degradation Degradation Protein Degradation Proteasome->Degradation

Caption: 3-AMPA as a rigid linker in a PROTAC, facilitating ternary complex formation.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions based on its chemical class and related compounds are prudent.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.

  • Hazards: Based on the parent compound phenylacetic acid, it may cause serious eye irritation.[10][11] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is often recommended by suppliers.[12]

Conclusion

This compound, with a definitive molecular weight of 165.19 g/mol , is far more than a simple chemical intermediate. Its defined structure and bifunctional nature make it an enabling tool for advanced medicinal chemistry. The insights provided in this guide—from its fundamental properties and synthesis to its critical role as a rigid linker in the revolutionary field of targeted protein degradation—underscore its value to researchers and drug developers. Proper analytical characterization is essential to ensure its successful application in the synthesis of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22247029, this compound.
  • American Elements. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid.
  • LookChem. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45263723, [3-(Aminomethyl)phenyl]acetic acid hydrochloride.
  • Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.
  • Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
  • Google Patents. (n.d.). US2881210A - Process of preparing p-aminomethylphenylacetic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49866934, 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminomethyl-phenylacetic acid is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules and complex chemical structures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a critical analysis of each route's advantages, limitations, and practical considerations for researchers and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct strategies, primarily centered around the introduction of the aminomethyl group onto a pre-existing phenylacetic acid framework or the construction of the phenylacetic acid moiety on a molecule already containing the nitrogen functionality. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. This guide will focus on three principal and field-proven synthetic routes:

  • The Gabriel Synthesis Pathway: A classic and reliable method for the introduction of a primary amine.

  • The Reductive Pathway from a Cyano Group: A robust method involving the reduction of a nitrile to the corresponding amine.

  • The Reductive Amination Pathway: A versatile approach that forms the amine through the reduction of an imine intermediate.

Pathway 1: The Gabriel Synthesis

The Gabriel synthesis is a venerable and highly effective method for the selective formation of primary amines, avoiding the over-alkylation often problematic in other amination methods.[1] This pathway involves the N-alkylation of phthalimide with a suitable haloalkyl substrate, followed by the liberation of the primary amine.

Causality and Strategic Choices

The choice of the Gabriel synthesis is underpinned by its high fidelity in producing primary amines. The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻), and its steric bulk prevents multiple alkylations of the nitrogen atom.[1] The subsequent cleavage of the phthaloyl group, typically with hydrazine, is a robust and high-yielding transformation.[2][3] This method is particularly advantageous when a clean conversion to the primary amine is critical.

Visualizing the Gabriel Synthesis Pathway

Gabriel Synthesis Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrazinolysis 3-Methylphenylacetic_acid 3-Methylphenylacetic acid NBS N-Bromosuccinimide (NBS) Benzoyl Peroxide (initiator) 3-Bromomethyl_phenylacetic_acid 3-(Bromomethyl)phenylacetic acid 3-Methylphenylacetic_acid->3-Bromomethyl_phenylacetic_acid Radical Bromination NBS->3-Bromomethyl_phenylacetic_acid Potassium_phthalimide Potassium Phthalimide 3-Phthalimidomethyl_phenylacetic_acid 3-(Phthalimidomethyl)phenylacetic acid 3-Bromomethyl_phenylacetic_acid->3-Phthalimidomethyl_phenylacetic_acid SN2 Reaction Potassium_phthalimide->3-Phthalimidomethyl_phenylacetic_acid Hydrazine Hydrazine (N2H4) 3-Aminomethyl_phenylacetic_acid This compound 3-Phthalimidomethyl_phenylacetic_acid->3-Aminomethyl_phenylacetic_acid Amine Deprotection Hydrazine->3-Aminomethyl_phenylacetic_acid

Caption: The Gabriel synthesis route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)phenylacetic acid

This initial step involves the radical bromination of the benzylic methyl group of 3-methylphenylacetic acid. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine, minimizing side reactions. A radical initiator, such as benzoyl peroxide, is required to start the reaction.[4]

  • Materials: 3-Methylphenylacetic acid, N-Bromosuccinimide (NBS), Benzoyl peroxide, Chlorobenzene.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 3-methylphenylacetic acid (1 equivalent) in chlorobenzene.

    • Add N-Bromosuccinimide (1.2 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).

    • Heat the mixture to 85-90 °C under irradiation with a white light lamp to initiate the reaction. The reaction is exothermic and the temperature may rise to 110 °C. Maintain the temperature between 90-110 °C for 6-12 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the solid and wash the filter cake with water.

    • The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Step 2: Synthesis of 3-(Phthalimidomethyl)phenylacetic acid

This step is a classic SN2 reaction where the nucleophilic phthalimide anion displaces the bromide from 3-(bromomethyl)phenylacetic acid.

  • Materials: 3-(Bromomethyl)phenylacetic acid, Potassium phthalimide, Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 3-(bromomethyl)phenylacetic acid (1 equivalent) in anhydrous DMF.

    • Add potassium phthalimide (1.1 equivalents) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The use of a polar aprotic solvent like DMF accelerates the reaction.[5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, pour the reaction mixture into water to precipitate the crude product.

    • Filter the solid, wash with water, and dry to obtain 3-(phthalimidomethyl)phenylacetic acid.

Step 3: Synthesis of this compound (Hydrazinolysis)

The final step involves the cleavage of the phthaloyl protecting group using hydrazine, which proceeds via nucleophilic acyl substitution to form a stable phthalhydrazide precipitate, liberating the desired primary amine.[3]

  • Materials: 3-(Phthalimidomethyl)phenylacetic acid, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Suspend 3-(phthalimidomethyl)phenylacetic acid (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 - 2 equivalents) to the suspension.

    • Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

    • After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

    • Filter off the phthalhydrazide precipitate.

    • Neutralize the filtrate with a base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of approximately 7 to precipitate the product, this compound.

    • Filter the product, wash with cold water, and dry under vacuum.

Pathway 2: Reduction of a Cyano Group

This pathway is a highly efficient and common industrial method for the synthesis of primary amines. It involves the catalytic hydrogenation of a nitrile (cyano group) to an aminomethyl group. The nitrile precursor, 3-cyanophenylacetic acid or its ester, can be synthesized from the corresponding bromo-substituted compound.

Causality and Strategic Choices

Catalytic hydrogenation is a clean and atom-economical reaction, with hydrogen gas as the reductant and water as the primary byproduct.[1][2] Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[1] Esterification of the carboxylic acid prior to reduction can sometimes improve solubility and prevent catalyst poisoning.

Visualizing the Reductive Pathway

Reductive Pathway cluster_0 Step 1: Cyanation cluster_1 Step 2: Esterification (Optional) cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Hydrolysis 3-Bromophenylacetic_acid 3-Bromophenylacetic acid NaCN Sodium Cyanide (NaCN) 3-Cyanophenylacetic_acid 3-Cyanophenylacetic acid 3-Bromophenylacetic_acid->3-Cyanophenylacetic_acid Nucleophilic Substitution NaCN->3-Cyanophenylacetic_acid Methanol_H Methanol (CH3OH), Acid catalyst Methyl_3-cyanophenylacetate Methyl 3-cyanophenylacetate 3-Cyanophenylacetic_acid->Methyl_3-cyanophenylacetate Fischer Esterification Methanol_H->Methyl_3-cyanophenylacetate H2_PdC H2, Pd/C Methyl_3-aminomethyl-phenylacetate Methyl 3-aminomethyl-phenylacetate Methyl_3-cyanophenylacetate->Methyl_3-aminomethyl-phenylacetate Nitrile Reduction H2_PdC->Methyl_3-aminomethyl-phenylacetate Acid_or_Base Acid or Base Hydrolysis 3-Aminomethyl_phenylacetic_acid This compound Methyl_3-aminomethyl-phenylacetate->3-Aminomethyl_phenylacetic_acid Ester Hydrolysis Acid_or_Base->3-Aminomethyl_phenylacetic_acid

Caption: The reductive pathway from a cyano-substituted precursor.

Experimental Protocols

Step 1 & 2: Synthesis and Esterification of 3-Cyanophenylacetic acid

The synthesis of 3-cyanophenylacetic acid can be achieved by the cyanation of 3-bromophenylacetic acid. Subsequent esterification can be performed using standard methods like Fischer esterification.

  • Materials: 3-Bromophenylacetic acid, Sodium cyanide, Methanol, Sulfuric acid.

  • Procedure (Esterification of 3-Cyanophenylacetic acid):

    • In a round-bottom flask, dissolve 3-cyanophenylacetic acid (1 equivalent) in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-cyanophenylacetate.[6]

Step 3: Catalytic Hydrogenation of Methyl 3-cyanophenylacetate

This is the key reduction step to form the primary amine.

  • Materials: Methyl 3-cyanophenylacetate, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel (e.g., a Parr shaker), dissolve methyl 3-cyanophenylacetate (1 equivalent) in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 wt% of the substrate).

    • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

    • Stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-12 hours).

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude methyl 3-aminomethyl-phenylacetate.[1]

Step 4: Hydrolysis of Methyl 3-aminomethyl-phenylacetate

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Materials: Methyl 3-aminomethyl-phenylacetate, Sodium hydroxide or Hydrochloric acid.

  • Procedure (Base-catalyzed hydrolysis):

    • Dissolve the crude methyl 3-aminomethyl-phenylacetate in a mixture of water and a co-solvent like methanol.

    • Add an aqueous solution of sodium hydroxide (1.1-1.5 equivalents).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of approximately 7 to precipitate the zwitterionic product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[7]

Pathway 3: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[8] In this pathway, an aldehyde precursor, 3-formylphenylacetic acid (or its ester), reacts with an amine source (ammonia in this case) to form an imine, which is then reduced in situ to the desired primary amine.[9][10]

Causality and Strategic Choices

This one-pot procedure is highly efficient. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often preferred because it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, minimizing side reactions.[11][12]

Visualizing the Reductive Amination Pathway

Reductive Amination Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: In Situ Reduction cluster_2 Step 3: Hydrolysis 3-Formylphenylacetic_acid_ester Methyl 3-formylphenylacetate Ammonia Ammonia (NH3) Imine_intermediate Imine Intermediate 3-Formylphenylacetic_acid_ester->Imine_intermediate Condensation Ammonia->Imine_intermediate NaBH3CN Sodium Cyanoborohydride (NaBH3CN) Methyl_3-aminomethyl-phenylacetate Methyl 3-aminomethyl-phenylacetate Imine_intermediate->Methyl_3-aminomethyl-phenylacetate Reduction NaBH3CN->Methyl_3-aminomethyl-phenylacetate Acid_or_Base Acid or Base Hydrolysis 3-Aminomethyl_phenylacetic_acid This compound Methyl_3-aminomethyl-phenylacetate->3-Aminomethyl_phenylacetic_acid Ester Hydrolysis Acid_or_Base->3-Aminomethyl_phenylacetic_acid

Caption: The reductive amination pathway for the synthesis of this compound.

Experimental Protocols

Step 1 & 2: Reductive Amination of Methyl 3-formylphenylacetate

This one-pot procedure combines imine formation and reduction.

  • Materials: Methyl 3-formylphenylacetate, Ammonium acetate or ammonia in methanol, Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Procedure:

    • Dissolve methyl 3-formylphenylacetate (1 equivalent) in methanol in a round-bottom flask.

    • Add a source of ammonia, such as ammonium acetate (5-10 equivalents) or a solution of ammonia in methanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by carefully adding dilute hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with sodium hydroxide and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer and concentrate to give crude methyl 3-aminomethyl-phenylacetate.

Step 3: Hydrolysis of Methyl 3-aminomethyl-phenylacetate

This step is identical to the hydrolysis step in the reductive pathway from a cyano group.

Comparative Analysis of Synthesis Pathways

PathwayKey Features & AdvantagesDisadvantages & LimitationsTypical Overall Yield
Gabriel Synthesis - High selectivity for primary amines.[1] - Avoids over-alkylation.[1] - Reliable and well-established.- Requires stoichiometric use of phthalimide. - Can involve harsh conditions for phthalimide cleavage.[2] - Phthalhydrazide byproduct can be difficult to remove completely.[3]60-75%
Reduction of Cyano Group - High-yielding and atom-economical. - Catalytic process, reducing waste.[1] - Scalable for industrial production.[3]- Use of toxic cyanides in the precursor synthesis.[3] - Requires specialized high-pressure hydrogenation equipment.[3] - Catalyst can be expensive and requires careful handling.70-85%
Reductive Amination - Versatile one-pot procedure.[8] - Mild reaction conditions.[11] - Good functional group tolerance.- Requires a specific aldehyde precursor which may need to be synthesized. - Use of toxic sodium cyanoborohydride (generates HCN in acidic conditions).[11] - Potential for side reactions if not carefully controlled.65-80%

Conclusion

The synthesis of this compound can be successfully achieved through several robust and reliable pathways. The choice of the optimal route depends on a careful consideration of factors such as the scale of the synthesis, available starting materials and equipment, and safety considerations. The Gabriel synthesis offers excellent control for producing the primary amine, while the reduction of a nitrile is often favored for its efficiency and scalability. Reductive amination provides a versatile and mild alternative. By understanding the underlying principles and practical details of each method, researchers can select and execute the most appropriate synthetic strategy to obtain this valuable chemical building block for their drug discovery and development endeavors.

References

  • Hofmann, A. W. Ueber eine neue Bildungsweise der Amine. Ber. Dtsch. Chem. Ges.1881, 14, 2725–2736.
  • CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google P
  • Emerson, W. S.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61, 3849–3862.
  • Palladium on Carbon (Pd/C) - Common Organic Chemistry. (n.d.).
  • Ing, H. R.; Manske, R. H. F. A Modification of the Gabriel Synthesis of Amines. J. Chem. Soc.1926, 2348.
  • CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google P
  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93, 2897–2904.
  • Reductive Amination - Common Conditions. (n.d.).
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. [Video]. YouTube. [Link]
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. [Link]
  • US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons - Google P
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (n.d.).
  • Catalytic hydrogenation and one step hydrogenation-esterification to remove acetic acid for bio-oil upgrading: model reaction study - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine - PubMed. (n.d.).
  • Hydrogenation of Esters - ResearchGate. (n.d.).
  • WO2004101540A2 - Method for the production of phenylacetic acid derivatives - Google P
  • Synthesis of Phenylacetic Acid - Erowid. (n.d.).
  • US3919305A - Process for the preparation of phenylacetic acid - Google P
  • (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. (n.d.).
  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). (n.d.).
  • ChemInform Abstract: Heterogeneous and Homogeneous Catalysis for the Hydrogenation of Carboxylic Acid Derivatives: History, Advances and Future Directions - ResearchGate. (n.d.).
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (n.d.).

Sources

An In-Depth Technical Guide to 3-Aminomethyl-phenylacetic Acid Structural Analogs: Design, Synthesis, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-aminomethyl-phenylacetic acid and its structural analogs, a class of compounds with significant potential in neuroscience and drug discovery. As a GABAergic scaffold, these molecules offer a rich foundation for the development of novel therapeutics targeting a range of neurological and psychological disorders. This document delves into the core principles of their design, detailed synthetic methodologies, and robust protocols for their pharmacological evaluation, empowering researchers to explore and advance this promising chemical space.

Introduction: The Significance of the this compound Scaffold

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Dysfunction in the GABAergic system is implicated in a multitude of disorders, including epilepsy, anxiety, and sleep disturbances. Consequently, molecules that modulate GABAergic neurotransmission are of significant therapeutic interest.

This compound can be considered a structural analog of GABA, where the flexible carbon chain is replaced by a more rigid phenylacetic acid backbone. This inherent rigidity offers a strategic advantage in drug design, as it can lead to improved receptor selectivity and pharmacokinetic properties. The core structure presents three key regions for chemical modification: the phenyl ring, the aminomethyl group, and the acetic acid moiety. By systematically modifying these regions, researchers can fine-tune the pharmacological profile of the resulting analogs to achieve desired therapeutic effects.

Design and Synthesis of Structural Analogs

The rational design of novel this compound analogs hinges on a thorough understanding of structure-activity relationships (SAR) and the application of established medicinal chemistry principles.

Strategies for Structural Modification

Systematic modification of the core scaffold allows for the exploration of chemical space and the optimization of biological activity. Key strategies include:

  • Phenyl Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions with the target receptor. For instance, halogenation can enhance binding affinity and metabolic stability.

  • Conformational Restriction: Introducing conformational constraints can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved by incorporating the aminomethyl and acetic acid groups into cyclic structures or by introducing bulky groups that restrict bond rotation. The design of conformationally restricted GABA analogs has been a successful strategy in developing selective inhibitors of GABA transporters.[2][3][4]

  • Bioisosteric Replacement: The carboxylic acid or other functional groups can be replaced with bioisosteres to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) while retaining or enhancing biological activity.

General Synthetic Approaches

The synthesis of this compound analogs can be achieved through various established synthetic routes. A common and versatile approach involves the multi-step synthesis from readily available starting materials.

Workflow for the Synthesis of Substituted this compound Analogs:

Synthesis_Workflow Start Substituted Toluene Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 Substituted Benzyl Bromide Step1->Intermediate1 Step2 Cyanation (e.g., NaCN) Intermediate1->Step2 Intermediate2 Substituted Benzyl Cyanide Step2->Intermediate2 Step3 Nitration (e.g., HNO3/H2SO4) Intermediate2->Step3 Intermediate3 Nitro-substituted Benzyl Cyanide Step3->Intermediate3 Step5 Hydrolysis of Nitrile (Acid or Base) Intermediate3->Step5 Step4 Reduction of Nitrile & Nitro Group (e.g., H2/Pd-C) Product Substituted 3-Aminomethyl- phenylacetic Acid Analog Intermediate4 Nitro-substituted Phenylacetic Acid Step5->Intermediate4 Step6 Reduction of Nitro Group (e.g., Fe/HCl) Intermediate4->Step6 Step6->Product

Caption: Generalized synthetic workflow for producing substituted this compound analogs.

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(aminomethyl)phenylacetic Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative analog, 4-chloro-3-(aminomethyl)phenylacetic acid.

Step 1: Synthesis of 4-Chloro-3-nitrotoluene

  • To a stirred solution of 4-chlorotoluene (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitrotoluene.

Step 2: Synthesis of 4-Chloro-3-nitrobenzyl bromide

  • To a solution of 4-chloro-3-nitrotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-nitrobenzyl bromide.

Step 3: Synthesis of 4-Chloro-3-nitrobenzyl cyanide

  • To a solution of 4-chloro-3-nitrobenzyl bromide (1.0 eq) in ethanol, add a solution of sodium cyanide (1.2 eq) in water.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-3-nitrobenzyl cyanide.

Step 4: Hydrolysis to 4-Chloro-3-nitrophenylacetic acid

  • A general method for the hydrolysis of benzyl cyanides involves heating with aqueous acid.[5] To 4-chloro-3-nitrobenzyl cyanide (1.0 eq), add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain 4-chloro-3-nitrophenylacetic acid.

Step 5: Reduction to 4-Chloro-3-(aminomethyl)phenylacetic acid

  • To a solution of 4-chloro-3-nitrophenylacetic acid (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the final product, 4-chloro-3-(aminomethyl)phenylacetic acid.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for rational drug design. While specific SAR studies on a wide range of this compound analogs are limited in publicly available literature, valuable insights can be drawn from studies on related GABAergic compounds and other phenylacetic acid derivatives.

Modification Position Observation Inference Reference
Phenyl Ring Substitution Para-positionElectron-withdrawing groups can influence potency. For example, in a series of 1,2-diphenylimidazoles acting on GABA-A receptors, a 4-bromo substituent on a phenyl ring showed high potency.The electronic properties of the phenyl ring are crucial for receptor interaction.[2]
Conformational Restriction GABA backboneRigid analogs, such as those incorporating cyclopropane or bicyclic systems, often exhibit enhanced selectivity for specific GABA transporter subtypes.A specific conformation is likely required for optimal binding to different GABAergic targets.[2][3][6]
Chirality Amino Acid MoietyEnantiomers of cyclic GABA analogs can exhibit opposite stereoselectivity for GABA-A and GABA-B receptors.The stereochemistry of the molecule is critical for specific receptor interactions.[7]
Substitution on Amino Group N-substitutionLarge, lipophilic substituents on the nitrogen of nipecotic acid derivatives can lead to potent GABA uptake inhibitors.The amino group can be modified to target specific binding pockets or alter pharmacokinetic properties.[8]

SAR Summary Diagram:

SAR_Summary cluster_0 Core Scaffold: this compound cluster_1 Key Modification Points & SAR Insights Core Phenyl_Ring Phenyl Ring - Substitution with EWGs/EDGs modulates potency - Halogenation can enhance affinity Amino_Group Aminomethyl Group - N-alkylation can improve potency - Chirality is critical for selectivity Acetic_Acid Acetic Acid Moiety - Bioisosteric replacement can improve PK properties - Esterification can create prodrugs Conformation Conformational Restriction - Cyclic analogs show enhanced selectivity - Rigidity can increase potency Electrophysiology_Workflow Start Synthesized Analog Step1 Prepare Xenopus Oocytes or Cultured Cells Expressing GABA-A Receptor Subtypes Start->Step1 Step2 Two-Electrode Voltage Clamp or Patch-Clamp Recording Step1->Step2 Step3 Apply GABA (EC20) Step2->Step3 Step4 Co-apply GABA and Test Analog Step3->Step4 Step5 Analyze Current Response Step4->Step5 Result Determine Functional Activity: - Agonist - Antagonist - Positive/Negative Allosteric Modulator Step5->Result

Caption: A typical workflow for determining the functional activity of analogs at GABA-A receptors using electrophysiology.

In Vivo Models

In vivo studies are crucial for assessing the therapeutic potential of the analogs in a whole-organism context.

4.2.1. Anticonvulsant Activity

Several well-established animal models can be used to evaluate the anticonvulsant properties of the synthesized compounds. [9][10][11][12]

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal (typically a mouse or rat), and the ability of the test compound to prevent the tonic hindlimb extension is measured.

  • Pentylenetetrazole (PTZ)-Induced Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This model is used to identify compounds that can raise the seizure threshold.

4.2.2. Anxiolytic Activity

The anxiolytic potential of the analogs can be assessed using behavioral models that measure anxiety-like behaviors in rodents. [10]

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.

  • Light-Dark Box Test: This model utilizes the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design and development of novel GABAergic modulators. By employing the synthetic strategies and pharmacological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around this core structure to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Subtype-selective analogs: Developing analogs with selectivity for specific GABA-A receptor subtypes to minimize off-target effects and enhance therapeutic efficacy. [13][14][15][16][17]* Conformationally rigid analogs: Further exploration of conformationally restricted analogs to better understand the bioactive conformation and improve receptor affinity. [3][4][18][19]* In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action of promising lead compounds.

This in-depth technical guide provides the necessary foundation for researchers to contribute to the advancement of this exciting area of drug discovery, with the ultimate goal of developing novel and effective treatments for a range of neurological and psychiatric disorders.

References

  • Kobayashi, S., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry, 26(21), 5726-5737.
  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.
  • Anonymous. (n.d.). An in Vivo Method for Testing GABAergic Compounds. PubMed.
  • Nakada, T., et al. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters, 24(23), 4234–4238.
  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241.
  • Enna, S. J., & Snyder, S. H. (1976). Characterization of GABA Receptors. Journal of Neurochemistry, 26(1), 221-224.
  • Anonymous. (n.d.). Synthesis of GABA-A Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. PubMed Central.
  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy, 3(1), 148.
  • Anonymous. (n.d.). GABA. PDSP.
  • Krogsgaard-Larsen, P., et al. (1985). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry, 28(11), 1612-1617.
  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-41.
  • Krogsgaard-Larsen, P., et al. (1975). Structure and biological activity of a series of conformationally restricted analogues of GABA. Journal of Neurochemistry, 25(6), 803-809.
  • Zarrindast, M. R., et al. (2019). An In-Vivo Study on Anticonvulsant, Anxiolytic, and Sedative-Hypnotic Effects of the Polyphenol-Rich Thymus Kotschyanus Extract; Evidence for the Involvement of GABAA Receptors.
  • Möhler, H., et al. (2002). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Current Opinion in Pharmacology, 2(4), 473-477.
  • Anonymous. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. ResearchGate.
  • Mendapara, N. (2023). Determination of anticonvulsant activity of drugs using animal models. Slideshare.
  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(2), 328-341.
  • Wang, F., et al. (2008). GABAA receptor subtype selectivity underlying selective anxiolytic effect of baicalin. Neuropharmacology, 55(7), 1231-1237.
  • Anonymous. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • Ramerstorfer, J., et al. (2015). GABAA Receptor Subtype-Selectivity of Novel Bicuculline Derivatives. Current Medicinal Chemistry, 22(6), 725-736.
  • Anonymous. (n.d.). In vitro and in vivo toxicology. GBA Group.
  • Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59.
  • Wang, F. (2008). GABA[subscript A] receptor subtype selectivity underlying selective behavioral profiles of neuroactive flavonoids. HKUST SPD.
  • Anonymous. (n.d.). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Science.gov.
  • Thompson, S. A., et al. (2017). GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS. Archives of Toxicology, 91(12), 3845-3854.
  • Shaohua, L. (2013). Preparation method of chlorinated phenylacetic acid.
  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725.
  • Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Biological Chemistry, 287(48), 40224-40231.
  • Inventiva Pharma. (n.d.).
  • Anonymous. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. AIR Unimi.

Sources

A Technical Guide to 3-Aminomethyl-phenylacetic Acid Derivatives: Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-aminomethyl-phenylacetic acid scaffold represents a significant class of γ-aminobutyric acid (GABA) analogs, designed to penetrate the central nervous system and modulate neuronal excitability. Unlike their well-known cyclic counterparts, gabapentin and pregabalin, these acyclic phenyl derivatives offer a distinct chemical space for exploring structure-activity relationships and developing novel therapeutics for epilepsy, neuropathic pain, and anxiety disorders. This guide provides a comprehensive overview of their synthesis, mechanism of action, structure-activity relationships, and key experimental protocols relevant to their development. We delve into the scientific rationale behind synthetic strategies and bioanalytical methods, offering field-proven insights for researchers and drug development professionals.

Introduction: The Rationale for Acyclic GABA Analogs

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its therapeutic application is, however, severely limited by its inability to cross the blood-brain barrier (BBB). The development of GABA analogs has been a cornerstone of CNS drug discovery, aiming to create molecules that mimic GABA's function but possess improved pharmacokinetic properties.

The this compound framework serves as a lipophilic scaffold that facilitates BBB penetration. These compounds are structurally designed as conformationally flexible mimics of GABA. While they are analogs of GABA, their primary mechanism of action is often not direct interaction with GABA receptors (GABA-A or GABA-B). Instead, like the clinically successful gabapentinoids, their therapeutic effects are predominantly mediated through high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). This guide explores the unique aspects of the phenylacetic acid series of these potent neuromodulators.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is a critical aspect of their development, allowing for systematic structural modifications to probe structure-activity relationships. A common and efficient approach involves the Michael addition of a nitroalkane to a cinnamate ester, followed by reduction of the nitro group.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target scaffold is illustrated below. The primary disconnection breaks the C-N bond, identifying a nitro group as a masked amine, which can be introduced via a conjugate addition to an α,β-unsaturated ester. This strategy is advantageous due to the wide availability of substituted benzaldehydes and nitroalkanes.

G Target 3-Aminomethyl-phenylacetic Acid Derivative Intermediate1 3-Aminomethyl-phenylpropanoic Acid Ester Target->Intermediate1 Amine Formation (Reduction) Intermediate2 3-Nitro-phenylpropanoic Acid Ester Intermediate1->Intermediate2 C-N Bond Formation (Michael Addition) Precursor1 Substituted Cinnamate Ester Intermediate2->Precursor1 Precursor2 Nitromethane Intermediate2->Precursor2 Precursor3 Substituted Benzaldehyde Precursor1->Precursor3 Knoevenagel or Wittig Reaction Precursor4 Malonic Acid Ester Precursor1->Precursor4

Caption: Retrosynthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 3-(Aminomethyl)-3-phenylpropanoate

This protocol describes a representative synthesis, providing a foundation for creating a library of derivatives. The causality for this two-step approach lies in its efficiency and high yields. The Michael addition (Step 1) is a robust C-C bond-forming reaction, and the subsequent catalytic hydrogenation (Step 2) is a clean and effective method for reducing a nitro group to a primary amine without affecting the ester or phenyl ring.

Materials:

  • Ethyl cinnamate

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol (anhydrous)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step 1: Michael Addition - Synthesis of Ethyl 3-Nitro-3-phenylpropanoate

  • To a solution of ethyl cinnamate (1.0 eq) in anhydrous ethanol, add nitromethane (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the catalyst DBU (0.1 eq) dropwise. The choice of DBU, a non-nucleophilic strong base, is critical to deprotonate nitromethane and initiate the conjugate addition without promoting unwanted side reactions like ester hydrolysis.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude nitro ester, which can be purified by column chromatography.

Step 2: Reduction - Synthesis of Ethyl 3-(Aminomethyl)-3-phenylpropanoate

  • Dissolve the purified nitro ester from Step 1 in ethanol in a high-pressure hydrogenation vessel.

  • Carefully add Raney Nickel (approx. 5-10% by weight) as the hydrogenation catalyst. Raney Ni is chosen for its high activity in reducing aliphatic nitro groups under relatively mild conditions.

  • Seal the vessel and purge with nitrogen gas, then pressurize with hydrogen gas (50 psi).

  • Stir the reaction vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The filtration must be done carefully as the catalyst can be pyrophoric.

  • Concentrate the filtrate under reduced pressure to yield the target amino ester, which can be further purified or hydrolyzed to the corresponding carboxylic acid.

Mechanism of Action: Targeting Voltage-Gated Calcium Channels

The primary molecular target for the anticonvulsant and analgesic effects of this compound derivatives is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). These channels are critical for regulating neurotransmitter release at synaptic terminals.

In pathological states such as neuropathic pain and epilepsy, there is an upregulation of α2δ-1 subunits on the presynaptic membrane. This leads to increased calcium influx and excessive release of excitatory neurotransmitters like glutamate and substance P. This compound derivatives bind to the α2δ-1 subunit, disrupting its trafficking to the presynaptic membrane and reducing the overall density of functional VGCCs. This leads to a reduction in calcium influx and a subsequent decrease in neurotransmitter release, thereby dampening neuronal hyperexcitability.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Ca_Channel Voltage-Gated Ca²⁺ Channel (VGCC) Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Ca²⁺ Influx Triggers Fusion a2d α2δ-1 Subunit Receptor Glutamate Receptor Vesicle->Receptor Glutamate Release Excitation Excitation Receptor->Excitation Neuronal Excitation Drug 3-Aminomethyl- phenylacetic Acid Derivative Drug->a2d Binds & Disrupts Trafficking

Caption: Drug binding to the α2δ-1 subunit of VGCCs reduces neurotransmitter release.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and pharmacokinetic profile of lead compounds. For the this compound series, modifications to the phenyl ring and the amino acid backbone have yielded key insights.

ModificationPositionSubstituentEffect on α2δ-1 Binding AffinityRationale
Phenyl RingC4Methyl (CH₃)Increase The addition of a small, lipophilic group can enhance hydrophobic interactions within the binding pocket of the α2δ-1 subunit.
Phenyl RingC4Chloro (Cl)Increase An electron-withdrawing group can alter the electronic properties of the phenyl ring, potentially improving binding interactions.
Phenyl RingC2Methyl (CH₃)Decrease Steric hindrance from substitution at the ortho position can disrupt the optimal conformation required for binding to the target protein.
Phenyl RingC3, C5DimethylVariable Di-substitution can lead to complex steric and electronic effects that may either enhance or detract from binding affinity depending on the specific pattern.
Backbone-Esterification (COOH -> COOEt)Decrease The free carboxylate group is often critical for forming a key salt bridge or hydrogen bond interaction in the binding site. The ester serves as a prodrug that must be hydrolyzed in vivo.

Table data is representative and synthesized from general principles of medicinal chemistry for this class of compounds.

Bioanalytical Methods and Protocols

Validating the biological activity of newly synthesized derivatives is paramount. The gold-standard assay for this class of compounds is a competitive radioligand binding assay to determine their affinity for the α2δ-1 subunit.

Protocol: [³H]-Gabapentin Competitive Binding Assay

This protocol quantifies the ability of a test compound to displace a radiolabeled ligand ([³H]-gabapentin) from its binding site on the α2δ-1 subunit, allowing for the determination of the inhibitory constant (Ki).

Materials:

  • Porcine cerebral cortex membranes (source of α2δ-1)

  • [³H]-gabapentin (radioligand)

  • Test compound (this compound derivative)

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of porcine cerebral cortex membranes in a 10 mM HEPES buffer (pH 7.4). The choice of this tissue is based on its high expression of the α2δ-1 subunit.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-gabapentin (typically at its Kd value), and varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the plates at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the bound radioligand from the unbound. The speed is critical to prevent dissociation of the ligand-receptor complex.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of [³H]-gabapentin bound. Data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The flexibility of the acyclic backbone, combined with the potential for diverse substitutions on the phenyl ring, allows for fine-tuning of both potency and pharmacokinetic properties. Future research will likely focus on developing derivatives with enhanced selectivity for different α2δ subunit isoforms (α2δ-1 vs. α2δ-2) to potentially separate therapeutic effects from side effects. Furthermore, the application of computational modeling and machine learning could accelerate the design of next-generation derivatives with optimized profiles for treating a range of neurological and psychiatric disorders.

References

  • Li, G., C.S. Chen, and Y. Li. GABAergic Ligands and Their Therapeutic Applications.
  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776. [Link]
  • Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2010). The α2δ subunits of voltage-gated calcium channels: from genes to function. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 365(1547), 1631–1641. [Link]
  • Pande, A. C. (2007). GABA and sleep: molecular, functional and clinical aspects. Springer Science & Business Media.
  • Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.

The Strategic Role of 3-Aminomethyl-phenylacetic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic modalities is paramount. Among the innovative strategies gaining significant traction is the development of Proteolysis Targeting Chimeras (PROTACs), which offer a paradigm shift in modulating protein function. Central to the design and synthesis of these heterobifunctional molecules are the linkers that bridge the target protein ligand and the E3 ligase binder. This technical guide provides an in-depth exploration of 3-Aminomethyl-phenylacetic acid, a key building block and versatile linker precursor, whose structural attributes are pivotal in the construction of potent and selective protein degraders. While direct intrinsic biological activity of this compound is not extensively documented, its strategic application in medicinal chemistry, particularly in the synthesis of PROTACs, underscores its significance in the development of next-generation therapeutics. This guide will elucidate its chemical properties, synthesis, and, most critically, its application as a linker in the design of targeted protein degraders, offering a comprehensive resource for researchers in the field.

Physicochemical Properties of this compound

This compound, with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol , is a bifunctional organic molecule.[1] Its structure features a phenyl ring substituted with an aminomethyl group and an acetic acid moiety at the meta position. This arrangement provides two key reactive handles: a primary amine and a carboxylic acid, which are fundamental to its utility in chemical synthesis.

PropertyValueSource
Molecular Formula C9H11NO2PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
CAS Number 113520-43-7PubChem[1]
IUPAC Name 2-[3-(aminomethyl)phenyl]acetic acidPubChem[1]

The hydrochloride salt of this compound is also commercially available and possesses a molecular weight of 201.65 g/mol .[2] The presence of both acidic and basic functional groups suggests that the molecule exists as a zwitterion at physiological pH.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a critical aspect of its application. While various synthetic routes can be envisaged, a common strategy involves the use of readily available starting materials that can be elaborated to introduce the required functional groups. For instance, methods starting from p-nitrophenylacetonitrile have been described, involving a series of reduction, acetylation, nitration, hydrolysis, esterification, deamination, and further reduction and hydrolysis steps to yield the final product.[3]

The reactivity of this compound is dictated by its two primary functional groups:

  • The Carboxylic Acid: This group can be activated for amide bond formation, a cornerstone of peptide synthesis and the construction of PROTAC linkers.

  • The Primary Amine: This nucleophilic group readily participates in reactions such as acylation, alkylation, and reductive amination, providing a versatile point of attachment for other molecular fragments.

Due to this dual reactivity, orthogonal protection strategies are often employed during synthesis. The amine is commonly protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), while the carboxylic acid can be protected as an ester.[4][5] The choice of protecting group is dictated by the overall synthetic strategy and the desired deprotection conditions.

Core Application: A Versatile Linker in PROTAC Synthesis

The most prominent and well-documented application of this compound is as a linker component in the synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound provides a rigid phenylacetic acid core that can be extended and functionalized to achieve the optimal linker length and geometry.

Case Study: Synthesis of DU-14, a PTP1B/TC-PTP PROTAC

A notable example of the application of this compound is in the synthesis of DU-14, a PROTAC that targets Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP) for degradation.[6] In this context, 2-(3-(aminomethyl)phenyl)acetic acid serves as a key building block for the linker that connects the PTP1B/TC-PTP binding moiety to the E3 ligase ligand.[6][7]

The general workflow for incorporating this compound into a PROTAC is as follows:

PROTAC_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthetic Steps A This compound S1 Protect one functional group (e.g., Fmoc on amine) A->S1 B Target Protein Ligand S2 Couple with Target Ligand (amide bond formation) B->S2 C E3 Ligase Ligand S4 Couple with E3 Ligase Ligand (amide bond formation) C->S4 S1->S2 S3 Deprotect S2->S3 S3->S4 P Final PROTAC Molecule S4->P

Caption: Generalized workflow for PROTAC synthesis using this compound.

Broader Synthetic Utility

Beyond its role in PROTACs, the protected form of this compound, Fmoc-3-aminomethyl-phenylacetic acid, is a valuable building block in peptide synthesis.[4] It allows for the incorporation of a phenylacetic acid moiety into a peptide sequence, which can be used to introduce conformational constraints or to serve as a spacer arm for the attachment of other molecules. This versatility makes it a useful tool in the design of novel peptides and peptidomimetics with potential therapeutic applications in areas such as cancer therapy and antimicrobial development.[4]

Biological Activity: An Indirect but Significant Contribution

While there is a notable lack of scientific literature detailing the direct mechanism of action and specific receptor interactions of this compound itself, its contribution to biological activity is realized through the molecules it helps to create.[5] The biological effects observed with PROTACs like DU-14 are a direct consequence of the targeted protein degradation facilitated by the overall molecular architecture, in which the linker derived from this compound is a critical component.

It is important to note that the broader class of phenylacetic acids does exhibit a range of biological activities. For example, phenylacetic acid itself is a known plant auxin and a human metabolite of phenylalanine.[8][9] However, the specific biological profile of the 3-aminomethyl substituted derivative remains an area for potential future investigation.

Experimental Protocols

General Protocol for Amide Coupling using this compound

This protocol outlines a general procedure for coupling the carboxylic acid of this compound with a primary amine. It is assumed that the amine group of this compound is appropriately protected (e.g., with a Boc or Fmoc group).

Materials:

  • N-protected this compound

  • Amine-containing substrate

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing substrate (1.0 eq) in the anhydrous solvent.

  • Add the solution of the amine-containing substrate to the activated acid solution dropwise.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Conclusion

This compound stands as a testament to the importance of enabling chemistries in the advancement of modern drug discovery. While it may not possess significant intrinsic biological activity, its role as a versatile and strategically important building block, particularly in the burgeoning field of targeted protein degradation, is undeniable. The ability to readily functionalize its two distinct reactive centers makes it an invaluable tool for medicinal chemists seeking to construct complex and highly specific therapeutic agents. As the development of PROTACs and other novel modalities continues to accelerate, the demand for well-characterized and versatile linkers like this compound is certain to grow, further solidifying its place in the drug discovery toolkit.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid. Google Patents.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia.
  • American Elements. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid. American Elements.
  • MDPI. (2021). Design, Synthesis, and In Silico Multitarget Pharmacological Simulations of Acid Bioisosteres with a Validated In Vivo Antihyperglycemic Effect. MDPI.
  • PharmaCompass. (n.d.). Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.
  • PubMed. (2016). Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?. PubMed.
  • PubMed. (2007). Recent progress in biological activities of synthesized phenothiazines. PubMed.
  • PubChem. (n.d.). [3-(Aminomethyl)phenyl]acetic acid hydrochloride. National Center for Biotechnology Information.
  • MDPI. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
  • PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Aminomethylphenylacetic acid. National Center for Biotechnology Information.

Sources

Unraveling the Potential of 3-Aminomethyl-phenylacetic Acid: A Technical Guide to a Molecule of Untapped Pharmacological Promise

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of molecular research, some compounds are well-characterized, their mechanisms of action mapped with precision. Others, like 3-Aminomethyl-phenylacetic acid, exist primarily in the realm of chemical tools, their intrinsic biological activities yet to be fully elucidated. This technical guide addresses this very gap. While direct, extensive research on the specific pharmacological mechanism of this compound is sparse, its structural features present compelling, testable hypotheses for its potential as a bioactive agent.

This document deviates from a standard review of established facts. Instead, it offers a forward-looking, hypothesis-driven framework for researchers. We will first explore the established applications of this compound and then, based on its structural analogy to known pharmacophores, propose potential mechanisms of action and the experimental pathways to validate them. This guide is intended to be a foundational resource for initiating new research directions into this promising, yet under-investigated, molecule.

Part 1: The Established Roles of this compound

Currently, the primary utility of this compound in the scientific literature is as a versatile chemical scaffold.

A Component in Peptide Synthesis

The structure of this compound, featuring both a carboxylic acid and an amino group, makes it a valuable building block in the synthesis of peptides and peptidomimetics.[1][2] Its phenylacetic acid core can introduce conformational rigidity or act as a spacer element in peptide design. When the amino group is protected, for instance with a fluorenylmethoxycarbonyl (Fmoc) group, it becomes a readily usable component in solid-phase peptide synthesis.[1][2]

A Linker in Proteolysis Targeting Chimeras (PROTACs)

Perhaps its most prominent application is as a linker in the burgeoning field of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is a critical component, dictating the spatial orientation and distance between the target-binding and E3 ligase-binding moieties. 2-(3-(Aminomethyl)phenyl)acetic acid has been successfully used to synthesize PROTACs, such as DU-14, which targets protein tyrosine phosphatases for degradation.[3][4]

Part 2: A Hypothesis-Driven Exploration of Potential Mechanisms of Action

The chemical architecture of this compound—a GABA (γ-aminobutyric acid)-like aminomethyl group appended to a phenylacetic acid backbone—invites speculation on its potential as a neuromodulatory or metabolic agent.

Potential as a GABA Analogue

The presence of an aminomethyl group suggests a possible interaction with components of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Many GABA analogues are used as anticonvulsants, anxiolytics, and analgesics.[5]

Hypothetical Target: GABA Receptors or Transporters.

Proposed Mechanism: While one source explicitly notes a lack of research in this area, the structural similarity to GABA warrants investigation.[6] this compound could potentially act as:

  • A direct agonist or antagonist at GABA receptors (GABA-A or GABA-B).

  • An inhibitor of GABA transporters (GATs), leading to increased synaptic concentrations of GABA.

  • A modulator of GABA-metabolizing enzymes like GABA transaminase (GABA-T).

Experimental Validation Workflow:

A tiered approach is recommended to investigate these possibilities.

Diagram: Experimental Workflow for Investigating GABAergic Activity

GABA_Workflow cluster_binding Tier 1: Binding Affinity cluster_functional Tier 2: Functional Activity cluster_cellular Tier 3: Cellular Effects Binding_Assay Radioligand Binding Assay (GABA-A, GABA-B, GAT-1) Patch_Clamp Electrophysiology (Patch-Clamp on Neurons) Binding_Assay->Patch_Clamp If binding is observed Enzyme_Assay Enzyme Activity Assay (GABA-T) Binding_Assay->Enzyme_Assay Parallel investigation Neuronal_Culture Neuronal Culture Assays (e.g., Neurotransmitter Release) Patch_Clamp->Neuronal_Culture Confirm cellular effect

Caption: A tiered experimental workflow to screen for and validate the potential GABAergic activity of this compound.

Protocol: Radioligand Binding Assay for GABA-A Receptors

  • Preparation of Synaptic Membranes:

    • Homogenize rat cortical tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.

    • Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane preparation in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol), and varying concentrations of this compound (or a known competitor as a positive control).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competitor (e.g., unlabeled GABA).

    • Incubate the plate at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

Potential as a Modulator of Phenylacetic Acid-Related Pathways

Phenylacetic acid itself is not inert; it is a known human metabolite and has been investigated for various biological activities, including roles as an auxin in plants and a treatment for hyperammonemia.[7][8] High levels of phenylacetic acid have been linked to the stimulation of reactive oxygen species (ROS) and TNF-α secretion in endothelial cells.[9]

Hypothetical Target: Fatty Acid Binding Proteins (FABPs) or other metabolic enzymes.

Proposed Mechanism: The phenylacetic acid moiety could mediate interactions with intracellular lipid-binding proteins or enzymes involved in fatty acid metabolism.

  • Interaction with FABPs: FABPs are intracellular carriers for fatty acids and other lipophilic molecules.[10] The structure of this compound might allow it to bind within the hydrophobic cavity of certain FABP isoforms, potentially displacing endogenous ligands and modulating lipid signaling.

  • Enzyme Inhibition: Phenylacetic acid is known to be an inhibitor of pyruvate carboxylase.[8] The aminomethyl derivative could exhibit a similar or altered inhibitory profile against this or other metabolic enzymes.

Experimental Validation Workflow:

Diagram: Investigating Metabolic and Binding Interactions

Metabolic_Workflow cluster_binding Binding Studies cluster_enzyme Enzyme Activity Start This compound ITC Isothermal Titration Calorimetry (ITC) vs. FABP isoforms Start->ITC ANS_Displacement ANS Displacement Assay Start->ANS_Displacement Enzyme_Kinetics Enzyme Kinetic Assays (e.g., Pyruvate Carboxylase) Start->Enzyme_Kinetics

Caption: Parallel experimental streams for assessing the binding of this compound to FABPs and its effect on metabolic enzyme activity.

Protocol: ANS Displacement Assay for FABP Binding

  • Principle: 1-Anilinonaphthalene-8-sulfonate (ANS) is a fluorescent probe that binds to the hydrophobic cavity of FABPs, resulting in a significant increase in its fluorescence quantum yield.[11] A compound that competes for the same binding site will displace ANS, leading to a decrease in fluorescence.

  • Assay Setup:

    • In a fluorescence microplate reader, add a solution of a specific recombinant FABP isoform (e.g., FABP3) and ANS to each well.

    • Allow the mixture to incubate to achieve a stable baseline fluorescence reading.

    • Add increasing concentrations of this compound to the wells. A known FABP ligand (e.g., oleic acid) should be used as a positive control.

    • Monitor the fluorescence intensity (Excitation ~350 nm, Emission ~480 nm) over time until a new equilibrium is reached.

  • Data Analysis:

    • Calculate the percentage decrease in fluorescence for each concentration of the test compound.

    • Plot the percentage decrease against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Part 3: Quantitative Data and Future Directions

As there is no established quantitative data for the pharmacological activity of this compound, the following table is presented as a template for researchers to populate as they generate data using the protocols outlined above.

Table 1: Template for Pharmacological Characterization of this compound

Assay TypeTargetParameterValue (e.g., µM)
Radioligand BindingGABA-A ReceptorIC50To be determined
Radioligand BindingGABA-B ReceptorIC50To be determined
Radioligand BindingGAT-1IC50To be determined
ANS DisplacementFABP3IC50To be determined
Enzyme ActivityPyruvate CarboxylaseIC50To be determined
ElectrophysiologyNeuron (GABA-A currents)EC50/IC50To be determined

Conclusion and Forward Outlook

This compound stands at an interesting crossroads. It is a validated tool in the sophisticated field of targeted protein degradation, yet its own potential as a therapeutic agent remains a compelling open question. Its structural resemblance to both GABA analogues and phenylacetic acid provides a logical and exciting starting point for investigation.

The true mechanism of action of this compound can only be revealed through rigorous experimental inquiry. By employing the binding, functional, and cellular assays detailed in this guide, the scientific community can begin to map the pharmacological profile of this compound, potentially uncovering a novel modulator of neuronal or metabolic pathways. This document serves not as a final word, but as an invitation to explore the untapped potential of a readily accessible, yet enigmatic, molecule.

References

  • Dong J, et al. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy. Angew Chem Int Ed Engl. 2023 May 22;62(22):e202303818. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8yh7NO3cVS6iVlQ-c0u21FpkW9tJDC8tHu0HWoU89g-5r642odLD_c6sUjnji2mTGmueZRs8m__I2g7K11smOf-YZAX-MpL01lZ61b9GDRlhxoRsNlclw0HrCJi7FQ9SWZiMjhWpuYr4N_aQDjveYlH33OmuDT6RYyPnz9p5c6lw=]
  • Fmoc-3-aminomethyl-phenylacetic acid. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGrOyNNvXr6kvQQWZ-zsLUhf6ontA1oFF5pqVHeBeb6VBQTub_aN-iTMGP_MTtFwRcXvLVfKRO9IYZYvQdTWS4i1j4G1ubRxmiebU70CIcEEMn0n-XS2FniOa1bgOshsalSRw=]
  • Fmoc-3-aminomethyl-phenylacetic acid | 631915-50-9. J&K Scientific LLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExxubT-N75-Kqe7uJsytufpCP0-KddBOwBYy7fdLf_0Drn3CX3k33naohrZSC_t-xL0DHHIvqPR043_s5W9h4X43U7TrZQJFwrpInwTSce3qZ1lWORVQG6rHNA9iAkNW3UZqg=]
  • This compound | Research Chemical. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFKI_XFHiNWdzb_TtvgjxtH4bMVAXh3YBqeSZuTputoNYbN2M3A7PtMS8KFtkvfYbNemYmmZJDRgT9R4EuiXnqKvYZ5f_NfLwsaLmC4bmJIDIhHNhck_pqXBZI0hsuPC7_Fr3n1lkv]
  • This compound | C9H11NO2 | CID 22247029. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkDW7iPlMzGBTHZuEGlzNO4qHdDy60n3_FIgZpVeLCojGjM4bNmjUb8u2Y8ElZGUzLbLH08w9vxstETAtAHz8ZfmZ8CWJbTVSgBSlDlItWvIKSsna93b1RYKzgz75eqA0c-tfkDzlfbdesOu8LKJ25N3V__crHNRm6607UQ2092ZyzXuI=]
  • [3-(Aminomethyl)phenyl]acetic acid hydrochloride | C9H12ClNO2 | CID 45263723. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYXLk2Gh03QH0Ey_yQ74lT3nD4-5RJ6GqRCcMavN3Cx2toUoAwpo03YFHbiv9avU7-QAiSNz_mM9tk_11lF9DzEl--FU0QspYLAePohjwgfCpysSWDsvWTUXxzumMWJs6pNLE04uvD4MDytG2R]
  • 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid | C15H15N3O2. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGRH484CyWaAYV2rYeFmD4FEhkaJ9ZWa_P2SYXBHdeape2XUOhKvgbpXskGaUoY1rmVAQIorgNyOWqelh_NNNHiw2DUA6s3f8OJyYFPaGoCZyMidUNunoSrjOoBTWOccpHtBHCn0Qf9hn3PmOh]
  • GABA analogue. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkoUD0KgphcLA8AbB3PBZIlKE4gfAHJfQYG0YgkAFt4-1pWyeUvf_vKDkS3Rrhduz-2UhK9w-G6TYIvJ78QKqL-TDxUWBsPc2zM164VHphnjCYAFrfxGT0iaiw225I0jE49hz6WNg=]
  • This compound CAS#: 113520-43-7. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_b0KfYFZmXP47BBePfVTV47obkD9YvCcTS5vHa31mTwsamwbZ5-ThjH6PaugzZTHEG0naIBLF18-FKTIc7NuN0_UOLGW16tJsoiIoB2X-f6jRpXUXz2MjBR2HzVbxjTWUjEdaYWLj629zUuwew1ZriikFdm1iXuoy3c5iL2MC6YQ=]
  • Phenylacetic acid. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgXAJYB0GYgarPbBrU74ZDdpJi-xFwuJsJWkdHe4KYvnlibP_LZxNnmqL14Nt3K1PMw8gr1H4fIiu_wqj9lWOGdshMoz6BPzFuPauDmJeV-GpolTdWkCsSSzboFN7h5sTVHrXbKjqKbVLs]
  • 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl3CxXuMwfxBFdQjUvpqdU6LPKYOySpYBUSGdHzDP3OCjwihp4zuXf4wno_gtQeIIRqW32B601rpVs84vWMq3m4uVihOoTnDd7VKAF8bu0a4TyjrN81JaeCRNk6XMXHr4XtFg=]
  • Heterocyclic GABA analogues. Displacement of radiolabelled 3H-GABA from rat brain membrane preparations. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvDOE_qflhHK1DXOgkU9jWl0FPShjgaEFh4v7lLV6uj7YwaEIm6CeIA_o7zou8Yo9R-0GMlKCrbkLJBojAxZCajRnA-NYLJ9GpJdi144oSeh5y8iChOt6XZDOqSWn0DxI-Yw==]
  • Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2i0C-zcSMu_OKls0CcbFke6luVw4McQUgwLNFVmH0unccd5irIxzJUOhTmz6r1Wql2B79iMpr4OBcg2NM4Rz5b_DnLdYG97TG0wbYVRMW-PKsgze7EvRP0-fGQQI--pTpmAlC]
  • Fatty acid binding profile of the liver X receptor α. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAIpojGs7mRWRoU__o18ZGdtWiC8tiNvs5wswUFHVNnD163xS7suMbp5LC_-ZKo37xoR4ZX63_NlsjSwD_7iivtNpqc4kz5KsYVbT_t37Ejo87-_VHr4j-xOjDvwcbXkvhmQxBWnJTdNUTVxU=]
  • Structure of the human-heart fatty-acid-binding protein 3 in complex with the fluorescent probe 1-anilinonaphthalene-8-sulphonic acid. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYvGqFOyxr0_wAbEUM5B7ZyT_LTQSUUaglQBW7h6cddahnT_DyWijyT85IInDovGRrgFYNSrkMW4yzwCUGr5QpnATzfvnYYBe8dRc7yAtjECIUbi6zV7bFS_dmJmsEvkgUtnIpLTj4jxEKnYs=]
  • Heart-Type Fatty Acid Binding Protein Binds Long-Chain Acylcarnitines and Protects against Lipotoxicity. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXhFXm00jdJij39kJPau15KY3BnWdlvYv773a9lDHsXxamutUi_MGjoldzGA7cEIUrOkXN_e4vOKCw8aXq6UdNAUt1ReROJXWWaaJGcPxItdQ_KNmXsS4fYvg_c7XJYFLDdJA=]
  • Phenylacetic Acid | C8H8O2 | CID 999. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiq6dD-GB2XPJyQDns1KFmFClULpVs-VOhFaKHH26_Uglp2ngcal9Pduqo3y-V1GsPyurLM3X-KOm4GiSLysGZmYMVYK0aGiVkSrcqro2H233UxPkQghkMx8awUOm2MUP8Q-GwPrd6SD2LVnvj_ntCdH56EfDw]

Sources

An In-depth Technical Guide on the Role of 3-Aminomethyl-phenylacetic Acid in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminomethyl-phenylacetic acid, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest within the neuroscience community. While structurally related to GABA, its primary mechanism of action diverges from direct GABA receptor agonism. This guide provides a comprehensive technical overview of this compound, focusing on its core molecular interactions, applications in preclinical neuroscience research, and its potential as a scaffold for novel therapeutic agents. We will delve into its interaction with voltage-gated calcium channels, its role in modulating neurotransmitter release, and its investigated efficacy in models of neuropathic pain and epilepsy. This document serves as a resource for researchers and drug development professionals, offering detailed insights and experimental protocols to facilitate further investigation into this compound and its derivatives.

Introduction to this compound

This compound is a synthetic amino acid that has garnered attention for its structural similarity to GABA and its potential pharmacological activities. Unlike GABA, which is a zwitterionic molecule at physiological pH, this compound possesses a phenyl ring that imparts distinct physicochemical properties, including increased lipophilicity, which may influence its ability to cross the blood-brain barrier.

Chemical Identity and Physicochemical Properties
PropertyValueSource
IUPAC Name 2-(3-(aminomethyl)phenyl)acetic acid[1]
Molecular Formula C9H11NO2[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 113520-43-7[2]
Synthesis and Structural Analogy to GABA

The synthesis of this compound can be achieved through various organic chemistry routes, often starting from commercially available precursors.[3][4][5] Its structural resemblance to GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, has been a primary driver for its investigation in neuroscience.[6][7] However, it is crucial to note that despite this structural similarity, this compound does not exert its effects through direct interaction with GABA-A or GABA-B receptors.[8][9]

Core Mechanism of Action in the Central Nervous System

The primary mechanism of action of this compound and its analogues, such as gabapentin and pregabalin, is the modulation of voltage-gated calcium channels (VGCCs).[9][10]

Interaction with Voltage-Gated Calcium Channels (VGCCs) and the α2δ-1 Subunit

Research has conclusively shown that the therapeutic effects of gabapentinoids are mediated through their high-affinity binding to the α2δ-1 subunit of VGCCs.[9][10][11] This auxiliary subunit is crucial for the trafficking and function of the pore-forming α1 subunit of the channel.[12][13] The α2δ-1 subunit is significantly upregulated in dorsal root ganglion neurons following peripheral nerve injury, a key factor in the development of neuropathic pain.[11]

By binding to the α2δ-1 subunit, this compound and related compounds are thought to induce a conformational change that reduces the influx of calcium into presynaptic nerve terminals.[10] This, in turn, leads to a decrease in the release of excitatory neurotransmitters.

Modulation of Neurotransmitter Release

The reduced presynaptic calcium influx resulting from the interaction with the α2δ-1 subunit leads to a decrease in the release of several key neurotransmitters, including glutamate, norepinephrine, and substance P.[10] This reduction in excitatory neurotransmission is believed to be the cornerstone of the analgesic, anticonvulsant, and anxiolytic effects observed with compounds of this class.[9]

Signaling Pathway Diagram

3_Aminomethyl_phenylacetic_acid_MOA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AMPA 3-Aminomethyl- phenylacetic acid a2d1 α2δ-1 Subunit AMPA->a2d1 Binds to VGCC Voltage-Gated Ca2+ Channel a2d1->VGCC Modulates Ca_influx Ca2+ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_influx->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Leads to Receptor Glutamate Receptors Release->Receptor Activates Signal Reduced Excitatory Postsynaptic Potential Receptor->Signal Results in

Sources

A Technical Guide to 3-Aminomethyl-phenylacetic Acid as a PROTAC Linker Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1] A PROTAC molecule's success is not solely dictated by the choice of its two terminal ligands—one for the protein of interest (POI) and one for an E3 ubiquitin ligase—but is critically dependent on the chemical linker that connects them.[2] This linker is not a passive spacer; it is a key determinant of the efficacy, selectivity, and physicochemical properties of the final molecule by orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3][] While flexible alkyl and polyethylene glycol (PEG) chains have been the historical workhorses of linker design, the field is rapidly evolving towards more sophisticated, rigid linkers to gain greater control over ternary complex geometry and improve drug-like properties.[5][6]

This guide introduces 3-Aminomethyl-phenylacetic acid as a versatile and promising rigid linker scaffold for PROTAC development. Its structure, featuring a phenyl ring with meta-substituted aminomethyl and acetic acid groups, offers a unique combination of conformational constraint and synthetic versatility. We will explore the rationale for its use, provide detailed synthetic protocols for its incorporation into a PROTAC, and discuss the critical considerations for researchers and drug developers.

The Central Role of the Linker in PROTAC Efficacy

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[7] They act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.[1]

The formation of a stable and productive ternary complex is the cornerstone of this process.[3] The linker's characteristics—its length, rigidity, and chemical composition—are paramount in achieving this.

  • Length: The linker must be long enough to span the distance between the POI and E3 ligase but not so long that it leads to unproductive binding or a "hook effect" where binary complexes are favored.[1][7]

  • Composition & Flexibility: Linker composition dictates crucial physicochemical properties like solubility and cell permeability.[8] Linkers are broadly classified as flexible (e.g., alkyl, PEG chains) or rigid (e.g., incorporating rings like piperazine or phenyl groups).[1] While flexible linkers allow for multiple binding conformations, this can come at an entropic cost.[1] Rigid linkers can pre-organize the PROTAC into a more favorable conformation for ternary complex formation, potentially enhancing potency and selectivity.[1]

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Mechanism of Action POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ubiquitination Ubiquitin (Ub) Transfer TernaryComplex->Ubiquitination UbPOI Polyubiquitinated POI Ubiquitination->UbPOI Tags POI Proteasome Proteasome UbPOI->Proteasome Degradation POI Degradation Proteasome->Degradation PROTAC_release PROTAC Recycled Degradation->PROTAC_release

Figure 1: Generalized Mechanism of Action (MoA) for PROTACs.
This compound: A Scaffold for Rigid Linker Design

The structure of this compound provides a compelling alternative to traditional linear linkers. Its inherent rigidity and defined chemical handles make it an attractive building block for rational PROTAC design.

2.1. Chemical Properties and Structural Advantages

The molecule consists of a central phenyl ring, which imparts conformational rigidity.[1] The aminomethyl and acetic acid functional groups are positioned in a meta (1,3) relationship, providing distinct, non-collinear exit vectors for attachment to the POI and E3 ligase ligands. This defined geometry can help to enforce a specific spatial arrangement in the ternary complex, a critical factor for productive ubiquitination.

PropertyValueSource
IUPAC Name 2-[3-(aminomethyl)phenyl]acetic acid[9]
Molecular Formula C₉H₁₁NO₂[9]
Molecular Weight 165.19 g/mol [9]
Functional Groups Primary Amine, Carboxylic Acid
Core Structure Phenyl Ring (Rigid)[1]
2.2. Rationale for Use in PROTACs
  • Conformational Rigidity: The phenyl core restricts the conformational freedom of the linker, which can reduce the entropic penalty of forming the ternary complex and improve binding cooperativity.[1]

  • Defined Exit Vectors: The meta-substitution pattern provides a fixed angle and distance between the points of attachment, allowing for more precise control over the orientation of the bound proteins.

  • Synthetic Versatility: The presence of both an amine and a carboxylic acid allows for straightforward and versatile conjugation using standard amide bond formation chemistry.[] This bifunctionality requires a robust protecting group strategy to ensure selective, sequential coupling.[11]

  • Modulation of Physicochemical Properties: The aromatic ring can influence properties such as cell permeability and metabolic stability. Phenylacetic acid derivatives are common motifs in approved drugs.[12][13][14]

Synthetic Incorporation and Conjugation Strategy

The successful integration of this compound into a PROTAC requires a carefully planned synthetic sequence involving protection, coupling, and deprotection steps.

3.1. Orthogonal Protecting Group Strategy

To control the synthetic route, the amine and carboxylic acid groups must be protected orthogonally. This means each protecting group can be removed under conditions that do not affect the other, allowing for sequential conjugation to the E3 ligand and POI warhead.[11][15]

  • Amine Protection: The primary amine is typically protected as a carbamate. Common choices include Boc (tert-butyloxycarbonyl), which is acid-labile (removed with TFA), or Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile (removed with piperidine).[16]

  • Carboxylic Acid Protection: The carboxylic acid is often protected as an ester, such as a methyl ester or ethyl ester , which can be cleaved by hydrolysis under basic conditions (e.g., with LiOH or NaOH).[17][18]

Synthetic_Workflow cluster_linker Linker Preparation cluster_synthesis PROTAC Assembly Linker 3-Aminomethyl- phenylacetic acid ProtectedLinker Orthogonally Protected Linker (e.g., Fmoc-Linker-OMe) Linker->ProtectedLinker Protection Step1_Coupling Step 1: Amide Coupling (e.g., HATU, DIEA) ProtectedLinker->Step1_Coupling E3_Ligand E3 Ligand (with amine) E3_Ligand->Step1_Coupling POI_Ligand POI Ligand (with COOH) Step3_Coupling Step 3: Amide Coupling (e.g., HATU, DIEA) POI_Ligand->Step3_Coupling Intermediate1 Intermediate 1 (Fmoc-Linker-E3) Step1_Coupling->Intermediate1 Step2_Deprotection Step 2: Deprotection (e.g., Piperidine) Intermediate1->Step2_Deprotection Intermediate2 Intermediate 2 (H2N-Linker-E3) Step2_Deprotection->Intermediate2 Intermediate2->Step3_Coupling Final_PROTAC Final PROTAC (POI-Linker-E3) Step3_Coupling->Final_PROTAC

Figure 2: A representative synthetic workflow for incorporating the linker.
3.2. Experimental Protocol: Amide Bond Formation

The following is a generalized, self-validating protocol for the coupling of a carboxylic acid to an amine, a reaction central to PROTAC synthesis.

Objective: To couple a carboxylic acid-containing fragment (either the protected linker or the POI ligand) to an amine-containing fragment.

Materials:

  • Carboxylic acid fragment (1.0 eq)

  • Amine fragment (1.1 eq)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Base: DIEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction Vessel: Round-bottom flask with magnetic stirrer

  • Workup: Saturated aqueous NaHCO₃, brine, ethyl acetate, anhydrous MgSO₄

  • Purification: Flash column chromatography or preparative HPLC[19]

  • Analysis: LC-MS, ¹H NMR

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid fragment (1.0 eq) and the amine fragment (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is done to control the exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Add DIEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.2 eq). The base neutralizes the acid and facilitates the coupling process.[20]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials and the formation of the desired product.

  • Quenching and Extraction: Once the reaction is complete, quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The crude product must be purified to ensure high purity for subsequent steps or biological testing. This is a critical self-validating step.[21][22] Common methods include silica gel flash chromatography or preparative reverse-phase HPLC.[19]

  • Characterization (Self-Validation): The identity and purity of the final amide product must be confirmed. This is typically achieved by:

    • LC-MS: To confirm the correct molecular weight.

    • ¹H NMR: To confirm the chemical structure and absence of major impurities.

Purification and Characterization of the Final PROTAC

The final PROTAC molecule is often a large, complex structure that requires rigorous purification and characterization to ensure it meets the quality standards for biological evaluation.[19]

  • Purification: Due to the complexity and polarity of many PROTACs, reverse-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective purification technique.[19] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful alternative.[19]

  • Characterization: Full characterization of the final PROTAC is essential. This includes high-resolution mass spectrometry (HRMS) to confirm the exact mass and ¹H and ¹³C NMR to verify the complete structure. Purity is typically assessed by analytical HPLC, with a purity of >95% being the standard for in vitro assays.

Advantages and Considerations for Drug Development
Potential Advantages:
  • Improved Potency and Selectivity: The rigid nature of the phenylacetic acid scaffold can lead to more stable and selective ternary complexes.[1]

  • Favorable Physicochemical Properties: Aromatic systems are common in orally bioavailable drugs and can contribute to better cell permeability compared to highly polar PEG linkers.[23]

  • Synthetic Tractability: The use of standard amide coupling chemistry makes its incorporation relatively straightforward for medicinal chemists.[]

Challenges and Considerations:
  • Empirical Optimization: Like all linkers, the optimal attachment points on the POI and E3 ligands, as well as the overall length, must be determined empirically for each new target.[5][7] There is no universally optimal linker.[6]

  • Solubility: While less polar than PEG linkers, the introduction of an aromatic ring can decrease aqueous solubility, which may need to be balanced by other components of the molecule.

  • "Hook Effect": An improperly optimized linker can still lead to the "hook effect," where high concentrations of the PROTAC favor binary complex formation over the productive ternary complex, reducing degradation efficiency.[1]

Conclusion and Future Outlook

This compound represents a valuable tool in the expanding chemical toolbox for PROTAC design.[23][24] Its rigid framework, combined with versatile chemical handles, offers a rational approach to controlling the geometry of the PROTAC-induced ternary complex. By moving beyond simple, flexible chains, scaffolds like this allow researchers to explore a more defined chemical space, potentially unlocking new levels of potency, selectivity, and improved drug-like properties.[5][6] Future work will likely involve exploring different substitution patterns on the phenyl ring (e.g., ortho or para) and incorporating additional functional groups to further fine-tune the linker's properties. As our understanding of the structural biology of ternary complexes deepens, the rational design of such sophisticated linkers will become increasingly central to the development of the next generation of protein-degrading therapeutics.

References
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1147-1163.
  • Accurate Meditech. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Accurate Meditech.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Slideshare.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.
  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Scribd.
  • Shaginyan, A. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 110-120.
  • Hanbon. (n.d.). Small Molecule Purification. Hanbon.
  • Biotage. (2023). Reliable purification systems from dependable vendors accelerate drug discovery. Biotage.
  • Galdeano, C., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 637.
  • PubChem. (n.d.). 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid. PubChem.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
  • PubChem. (n.d.). This compound. PubChem.
  • Selvita. (n.d.). Purification Services. Selvita.
  • ResearchGate. (n.d.). Chemical space map of the generated linkers and existing linkers. ResearchGate.
  • Battilocchio, C., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(46), 11771-11789.
  • Garcı́a, M. A., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
  • PubChem. (n.d.). [3-(Aminomethyl)phenyl]acetic acid hydrochloride. PubChem.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • ResearchGate. (n.d.). Examples of pharmaceuticals containing amide bonds and selected methodologies for amide synthesis. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal.
  • National Center for Biotechnology Information. (n.d.). Phenylacetates. MeSH - NCBI.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Henke, B. R., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.
  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • AMERICAN ELEMENTS. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid. AMERICAN ELEMENTS.
  • Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid. Google Patents.
  • Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid. Eureka | Patsnap.

Sources

The Obscure Origins and Modern Utility of 3-Aminomethyl-phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the history, synthesis, and multifaceted applications of 3-Aminomethyl-phenylacetic acid. Unlike many molecules with a clear narrative of discovery tied to a specific therapeutic effect, the story of this compound is one of quiet utility in the chemist's toolbox. This guide will explore its origins as a chemical intermediate, its role as a versatile building block in solid-phase peptide synthesis, and its more recent emergence as a critical component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). We will provide a detailed examination of its synthesis, properties, and the technical rationale for its use in these advanced applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Utility Rather Than Renown

This compound, with the chemical formula C₉H₁₁NO₂, is a bifunctional organic compound featuring a phenyl ring substituted with an aminomethyl group and an acetic acid moiety.[1] While its structure may appear unassuming, it possesses a unique combination of functionalities that have made it a valuable, if often unheralded, tool in synthetic and medicinal chemistry.

Unlike compounds with celebrated discovery stories linked to groundbreaking therapeutic applications, the history of this compound is more diffuse. It appears in the chemical literature and patent archives primarily as a useful intermediate, a building block for constructing more complex molecules.[2] Its significance lies not in its intrinsic biological activity, for which there is a notable lack of extensive public data, but in its ability to facilitate the creation of novel peptides and sophisticated therapeutic modalities like PROTACs.

This guide will illuminate the known history of this compound, detail its synthetic pathways, and provide in-depth technical explanations of its modern applications, thereby offering a complete picture of this versatile chemical entity.

The Elusive Discovery and Early History

The precise moment of the first synthesis of this compound is not well-documented in readily accessible scientific literature. Its emergence appears to be a consequence of the broader development of synthetic organic chemistry and the exploration of various isomers of aminophenylacetic acids for diverse industrial and research purposes.

Patents from the mid to late 20th century describe various methods for the preparation of aminophenylacetic acids, often focusing on scalable industrial processes.[2] These documents highlight the utility of such compounds as intermediates in the synthesis of agrochemicals, dyes, and pharmaceuticals. For instance, a Chinese patent describes an industrial preparation method for 3-aminophenylacetic acid starting from p-nitrophenylacetonitrile, involving a multi-step process of reduction, acetylation, nitration, hydrolysis, esterification, deamination, and further reduction and hydrolysis.[2] While this patent focuses on the 3-amino isomer, the underlying chemical transformations are relevant to the synthesis of its aminomethyl counterpart.

The history of this compound is therefore not one of a targeted discovery for a specific biological purpose, but rather the story of a molecule that became readily available as synthetic methodologies advanced, waiting for applications that would fully leverage its unique structural features.

Synthesis of this compound: A Chemist's Perspective

The synthesis of this compound can be approached through several routes, typically involving the modification of a substituted toluene or phenylacetic acid derivative. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and purity requirements.

Table 1: Comparison of Synthetic Approaches
Starting MaterialKey TransformationsAdvantagesDisadvantages
m-TolunitrileBromination, Cyanomethylation, ReductionReadily available starting material.Multi-step, potential for isomeric impurities.
3-Cyanobenzyl bromideReaction with a cyanide source, Hydrolysis, ReductionMore direct route to the aminomethyl group.Handling of lachrymatory benzyl bromide.
3-Nitrophenylacetic acidReduction of the nitro group, Functional group interconversionAvoids harsh cyanidation reagents.Requires selective reduction methods.
Experimental Protocol: A Representative Synthesis

A common conceptual pathway for the synthesis of this compound is outlined below. This protocol is a generalized representation and would require optimization for specific laboratory conditions.

Step 1: Nitration of Phenylacetic Acid

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add phenylacetic acid to a mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete nitration.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash with cold water until neutral, and dry the crude 3-nitrophenylacetic acid.

Step 2: Reduction of the Nitro Group

  • Dissolve the 3-nitrophenylacetic acid in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, for example, palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter off the catalyst and concentrate the filtrate to obtain 3-aminophenylacetic acid.

Step 3: Conversion to this compound (Conceptual) Direct conversion from the amino to the aminomethyl group is not a standard single transformation. A more plausible, albeit multi-step, route from a related intermediate would be the reduction of a nitrile.

Alternative Route: From m-Toluonitrile

  • Bromination: Radical bromination of m-toluonitrile using N-bromosuccinimide (NBS) and a radical initiator to form 3-cyanobenzyl bromide.

  • Cyanation: Reaction of 3-cyanobenzyl bromide with a cyanide salt (e.g., NaCN) to introduce the second nitrile group, forming 3-cyanophenylacetonitrile.

  • Hydrolysis and Reduction: Selective hydrolysis of one nitrile group to a carboxylic acid followed by reduction of the other nitrile to the aminomethyl group, or vice-versa, would be a complex undertaking requiring careful selection of reagents and protecting groups.

The complexity and potential for side reactions in these routes underscore why this compound is often purchased from commercial suppliers for research purposes, who have optimized and scaled these synthetic processes.

Application in Solid-Phase Peptide Synthesis (SPPS)

The bifunctional nature of this compound makes it a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides for research and therapeutic development.[3][4]

In SPPS, a peptide is assembled sequentially while one end is covalently attached to an insoluble polymer resin. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The carboxylic acid moiety of this compound can be used to attach it to the resin, while its amino group provides a point for peptide chain elongation.

Workflow for Incorporating this compound into a Peptide Sequence

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Coupling1 Couple Fmoc-3-Aminomethyl- phenylacetic acid Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Fmoc Deprotection (Piperidine) Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Coupling2 Couple next Fmoc-Amino Acid Wash2->Coupling2 Repeat Repeat Cycle: Wash, Deprotect, Wash, Couple Coupling2->Repeat Cleavage Cleave from Resin & Deprotect Side Chains (e.g., TFA) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow for SPPS using Fmoc-3-Aminomethyl-phenylacetic acid.

The use of this compound as a non-natural amino acid analogue allows for the introduction of a rigid phenyl spacer into the peptide backbone. This can have significant implications for the peptide's secondary structure, stability, and biological activity. The phenyl ring can also serve as an anchor for further chemical modifications, enabling the synthesis of complex and diverse peptide libraries for drug discovery.

A Pivotal Role in Proteolysis Targeting Chimeras (PROTACs)

Perhaps the most significant modern application of this compound is its use as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the proper orientation of the POI and the E3 ligase to form a productive ternary complex, which is essential for the ubiquitination and subsequent proteasomal degradation of the POI.

This compound is an excellent building block for PROTAC linkers due to its defined length and rigidity conferred by the phenyl ring. Its bifunctional nature allows for straightforward incorporation into the linker chain through amide bond formation.

Diagram of a PROTAC Molecule Incorporating this compound

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker_Start Linker Chain POI_Ligand->Linker_Start Amide Bond AMPPA 3-Aminomethyl- phenylacetic acid Linker_Start->AMPPA Linker_End Linker Chain AMPPA->Linker_End E3_Ligand E3 Ligase Ligand Linker_End->E3_Ligand Amide Bond

Caption: Schematic of a PROTAC with a this compound linker.

The precise positioning of the aminomethyl and acetic acid groups on the phenyl ring allows for controlled vectoral extension of the linker, a crucial aspect of rational PROTAC design. By varying the linker length and composition, researchers can optimize the potency and selectivity of the PROTAC degrader.

Biological Activity and Therapeutic Potential: An Unwritten Chapter

Despite its utility in the synthesis of biologically active molecules, there is a conspicuous absence of publicly available data on the intrinsic biological activity of this compound itself. Searches of scientific and clinical trial databases do not reveal significant studies on its pharmacological effects, mechanism of action, or evaluation as a standalone therapeutic agent.

While it is structurally related to neurotransmitters and their analogues, such as GABA, there is no clear evidence to suggest it acts as a potent modulator of these systems.[6] Its primary role in the context of drug discovery remains that of a structural scaffold and a tool for chemical biology.[7]

Conclusion: A Testament to the Unsung Heroes of Chemical Synthesis

The story of this compound is a compelling example of how a molecule's importance is not always defined by its own biological activity. Its journey from a relatively obscure chemical intermediate to a key component in advanced therapeutic modalities like PROTACs highlights the critical role of fundamental chemical synthesis in driving innovation in drug discovery. For researchers in peptide synthesis and PROTAC development, this compound is not just a reagent, but a versatile tool that enables the exploration of new chemical space and the creation of next-generation therapeutics. As our understanding of complex biological systems deepens, the demand for precisely engineered molecules will only grow, ensuring that humble yet powerful building blocks like this compound will continue to play a vital role in the future of medicine.

References

  • PubChem. This compound. [Link]
  • Wikipedia. GABA analogue. [Link]
  • PubChem. 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid. [Link]
  • Google Patents. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
  • ResearchGate.
  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
  • International Journal of Drug Development and Research. SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N-SUBSTITUTED ANTHRANI. [Link]
  • Elsevier. Rational approaches for the design of various GABA modulators and their clinical progression. [Link]
  • Office of Scientific and Technical Information. Studies in Solid Phase Peptide Synthesis: A Personal Perspective. [Link]
  • PubMed. 3-substituted GABA analogs with central nervous system activity: a review. [Link]
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • PubMed Central. Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]
  • PubChem. Phenylacetic Acid. [Link]
  • University of Pécs Medical School. Drugs affecting the central nervous system. [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 3-Aminomethyl-phenylacetic acid (CAS No. 113520-43-7) has not been identified. This guide has been developed by synthesizing data from structurally analogous compounds, primarily Phenylacetic acid (CAS No. 103-82-2), to provide a robust framework for safe handling. The principles of chemical safety dictate a cautious approach; therefore, this compound should be handled with the assumption that it presents hazards similar to or greater than its closest structural analogs until specific toxicological data becomes available.

Introduction: Understanding the Compound and the Imperative for Safety

This compound is a substituted phenylacetic acid derivative. While its primary application appears to be as a linker in Proteolysis Targeting Chimeras (PROTACs), its full toxicological profile is not yet thoroughly investigated.[1][2] The presence of both an acidic functional group (acetic acid) and a basic functional group (aminomethyl) suggests a complex chemical reactivity. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in the established safety profile of its parent compound, Phenylacetic acid. The causality behind these recommendations is to mitigate risks that are probable based on the compound's chemical structure.

Hazard Identification and Risk Assessment: A Proactive Approach

Due to the lack of specific data for this compound, a risk assessment must be conducted based on the known hazards of Phenylacetic acid.

GHS Classification (Based on Phenylacetic Acid):

  • Acute Toxicity, Oral (Category 5): May be harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Anticipated Physical and Chemical Properties:

PropertyValue (for this compound)Source
CAS Number 113520-43-7PubChem[6]
Molecular Formula C9H11NO2PubChem[6]
Molecular Weight 165.19 g/mol PubChem[6]
Appearance Likely a solidVendor Information

The following diagram illustrates the logical flow of the risk assessment process that should be undertaken before handling this compound.

RiskAssessment cluster_assessment Risk Assessment Workflow Identify Identify Hazards (Data from Analogs) Analyze Analyze Risks (Exposure Potential) Identify->Analyze Assess Evaluate Evaluate Risks (Severity vs. Likelihood) Analyze->Evaluate Quantify Control Implement Controls (PPE, Engineering) Evaluate->Control Mitigate Review Review & Document (Update as needed) Control->Review Verify

Caption: Risk Assessment Workflow for Handling Novel Compounds.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A self-validating system of safety relies on multiple layers of protection. The primary layer is engineering controls, which are supplemented by appropriate PPE.

Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Designated Area: A specific area of the laboratory should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment. The following table provides a baseline recommendation.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be used if there is a risk of splashing.To prevent eye irritation from dust particles or splashes.[3]
Skin Protection Nitrile rubber gloves (minimum 0.11 mm thickness) inspected prior to use. A lab coat should be worn at all times.To prevent skin irritation upon contact.[3]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.To prevent respiratory tract irritation from inhalation of dust.[3]

The following diagram illustrates the hierarchy of controls, emphasizing the importance of engineering controls over reliance on PPE alone.

HierarchyOfControls Elimination Elimination Substitution Substitution Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE PPE (Gloves, Goggles) ExposureResponse cluster_response Chemical Exposure Response Protocol Exposure Chemical Exposure Occurs Assess Assess Situation (Is the area safe?) Exposure->Assess Remove Remove from Exposure Assess->Remove Safe to approach SeekMedical Seek Medical Attention Assess->SeekMedical Unsafe to approach Call for help FirstAid Administer First Aid (See Table) Remove->FirstAid FirstAid->SeekMedical Report Report Incident SeekMedical->Report

Caption: Emergency Response Flowchart for Chemical Exposure.

Waste Disposal

All waste containing this compound should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical entities like this compound in research and development demands a proactive and informed approach to safety. While specific hazard data for this compound is limited, a robust safety protocol can be established by leveraging data from structural analogs and adhering to the fundamental principles of chemical hygiene. This guide provides a framework for researchers to handle this compound with the caution and respect it deserves, ensuring both personal safety and the integrity of their scientific work.

References

  • Safety Data Sheet for Phenylacetic Acid. (2025). Cayman Chemical.
  • Safety Data Sheet for Phenylacetic acid. (2013). Sigma-Aldrich.
  • 2-(3-(Aminomethyl)phenyl)acetic acid (this compound) | PROTAC Linker. MedChemExpress.
  • 113520-43-7|this compound. Parkway Scientific.
  • PHENYL ACETIC ACID, Natural (Manufacturing) - SDS. (2022). Aurochemicals.
  • Fmoc-3-aminomethyl-phenylacetic acid. American Elements.
  • SAFETY DATA SHEET. (2024). FUJIFILM Wako Chemicals.
  • CAS: 113520-43-7. CymitQuimica.
  • SS-1977 - Safety D
  • This compound. PubChem.
  • 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid. PubChem.
  • SAFETY D
  • [3-(Aminomethyl)phenyl]acetic acid hydrochloride. PubChem.
  • RIFM fragrance ingredient safety assessment, 3-phenylpropionic acid, CAS Registry Number 501-52-0. (2019).
  • 268749-51-5 | MFCD12068676 | (R)-2-Amino-2-phenylpropionic acid, HCl. AA Blocks.
  • 72408-60-7 | MFCD13406034 | 2-Amino-2-phenylpropanoic acid hydrochloride. AA Blocks.
  • 13398-26-0 | MFCD07371947 | (S)​-​2-​Methyl-​2-​phenylglycine. AA Blocks.
  • This compound CAS#: 113520-43-7. ChemicalBook.

Sources

A Senior Application Scientist's Guide to the Solubility of 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility in Drug Development

3-Aminomethyl-phenylacetic acid is a molecule of interest in pharmaceutical research and development, valued for its structural motifs that are relevant in the design of bioactive agents. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility is paramount. Solubility dictates the bioavailability of a drug, influences its formulation, and is a critical parameter in various stages of drug development, from discovery to manufacturing. This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of this compound

To comprehend the solubility of this compound, it is essential to first consider its molecular structure and key physicochemical properties.

PropertyValueSource
Molecular Formula C9H11NO2[1]
Molecular Weight 165.19 g/mol [1]
Structure Phenylacetic acid with an aminomethyl group at the meta position.
Nature Amphoteric, containing both a basic amino group and an acidic carboxylic acid group.
XLogP3 -1.8[1]

The amphoteric nature of this compound is a key determinant of its solubility, particularly in aqueous media. The presence of both an acidic and a basic functional group means that its ionization state, and therefore its solubility, will be highly dependent on the pH of the solution. The negative XLogP3 value suggests a preference for hydrophilic environments.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its polarity and capacity for hydrogen bonding are the dominant forces influencing its interactions with various solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the carboxylic acid and amino groups, this compound is expected to form strong hydrogen bonds with protic solvents, leading to favorable solubility. In aqueous solutions, solubility will be significantly influenced by pH. At low pH, the amino group will be protonated (-NH3+), and at high pH, the carboxylic acid group will be deprotonated (-COO-), both resulting in charged species with enhanced water solubility. The isoelectric point (pI) is the pH at which the molecule has a net zero charge, and it is at this pH that the lowest aqueous solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are polar but lack acidic protons. They can act as hydrogen bond acceptors. Solvents like DMSO and DMF are powerful solubilizing agents for a wide range of organic compounds and are expected to effectively dissolve this compound.

  • Nonpolar Solvents (e.g., toluene, hexane, chloroform): These solvents lack significant polarity and hydrogen bonding capabilities. Due to the polar nature of this compound, it is predicted to have low solubility in nonpolar solvents.

Insights from structurally similar compounds, such as p-aminophenylacetic acid, indicate a high solubility in water and polar organic solvents like methanol and ethanol, while showing limited solubility in less polar solvents like acetone and ethyl acetate, and very low solubility in nonpolar solvents like toluene and chloroform.[2][3][4][5]

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6][7] This technique measures the concentration of a compound in a saturated solution at equilibrium.

Workflow for the Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess of This compound to a known volume of solvent B Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) A->B C Allow the suspension to settle B->C D Filter or centrifuge the sample to separate the solid from the supernatant C->D Isothermal Separation E Dilute the supernatant D->E F Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) E->F

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of the Sample:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. It is crucial to ensure that undissolved solid remains at the end of the experiment to confirm that a saturated solution has been achieved.[6]

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C for biopharmaceutical relevance).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies can determine the necessary equilibration time.

  • Phase Separation:

    • After equilibration, allow the samples to stand at the same temperature to let the undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PTFE or PVDF) or centrifuge the sample to remove any remaining solid.

  • Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

    • The solubility is then calculated by taking the dilution factor into account.

Factors Influencing the Solubility of this compound

Several experimental factors can significantly impact the measured solubility of this compound:

  • pH of the Medium: As an amphoteric substance, its aqueous solubility is highly pH-dependent. For comprehensive characterization, solubility should be determined over a range of pH values, particularly the physiologically relevant range of pH 1.2 to 6.8 for biopharmaceutical applications.[7]

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control the temperature throughout the experiment.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is good practice to characterize the solid form before and after the solubility experiment.

  • Ionic Strength: The presence of salts in the solvent can influence the solubility of the compound.

Data Summary and Interpretation

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh (pH-dependent in water)Strong hydrogen bonding interactions with both the carboxylic acid and amino groups.
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Intermediate Polarity Acetone, Ethyl AcetateModerate to LowReduced capacity for hydrogen bonding compared to protic solvents.
Nonpolar Toluene, Hexane, ChloroformVery LowMismatch in intermolecular forces (polar solute, nonpolar solvent).

Conclusion: A Pathway to Successful Formulation

A thorough understanding and accurate determination of the solubility of this compound are foundational for its successful development as a pharmaceutical agent. The principles of "like dissolves like" provide a predictive framework, while the shake-flask method offers a robust experimental approach for generating reliable quantitative data. By carefully considering the impact of pH, temperature, and the solid-state properties of the compound, researchers can obtain the critical solubility data needed to guide formulation strategies, ensure bioavailability, and ultimately, advance the development of new therapeutics.

References

  • PubChem. This compound.
  • PubChem. 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • World Health Organiz
  • PubMed.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
  • SciSpace. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents (2002). [Link]
  • World Health Organization.
  • Scribd. P-Aminophenylacetic Acid, P-Hydroxybenzoic Acid, and Ibuprofen in | PDF | Solvent | Solubility. [Link]
  • ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. [Link]
  • PubChem. [3-(Aminomethyl)phenyl]acetic acid hydrochloride.
  • University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]

Sources

A Guide to the Spectroscopic Characterization of 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminomethyl-phenylacetic acid (IUPAC name: 2-[3-(aminomethyl)phenyl]acetic acid) is a bifunctional organic molecule of significant interest in contemporary drug discovery and development.[1] With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , its structure features a phenylacetic acid core functionalized with an aminomethyl group at the meta position.[1] This particular arrangement of a carboxylic acid and a primary amine makes it a valuable building block, notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

As a Senior Application Scientist, my objective is not merely to present raw data but to provide a comprehensive framework for understanding the spectroscopic signature of this molecule. Given the scarcity of publicly available, consolidated experimental spectra for this specific compound, this guide will focus on a detailed, first-principles prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach, grounded in established spectroscopic theory and comparative data from analogous structures, serves as a robust tool for researchers in verifying synthesized batches, identifying impurities, and confirming structural integrity.

The causality behind our analytical choices is paramount. We select specific spectroscopic techniques to probe different aspects of the molecule's structure. NMR spectroscopy reveals the electronic environment and connectivity of hydrogen and carbon atoms. IR spectroscopy identifies the characteristic vibrations of functional groups. Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the overall structure. This multi-faceted approach ensures a self-validating system for structural elucidation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

G mol [M]⁺• m/z = 165 frag1 [C₈H₁₀N]⁺ m/z = 120 mol->frag1 - •COOH (45 Da) frag3 [C₈H₉O₂]⁺ m/z = 135 mol->frag3 - •CH₂NH₂ (30 Da) frag2 [C₇H₇]⁺ m/z = 91 frag1->frag2 - HCN (27 Da)

Caption: Predicted electron ionization fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the molecular ion and induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures, researchers and drug development professionals can confidently approach the synthesis and characterization of this important molecule. The provided protocols offer a standardized methodology for acquiring high-quality data, ensuring consistency and reliability in experimental workflows. The ultimate goal of this predictive analysis is to empower scientists with the knowledge to interpret their own experimental results, troubleshoot potential issues, and accelerate their research endeavors.

References

  • PubChem.this compound.

Sources

The Strategic Application of 3-Aminomethyl-phenylacetic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Aminomethyl-phenylacetic acid, a critical molecular scaffold in contemporary therapeutic development. While not a therapeutic agent in its own right, its unique bifunctional nature—possessing both a nucleophilic amine and a carboxylic acid on a semi-rigid phenylacetic acid backbone—has positioned it as a valuable linker component in the rational design of complex therapeutic modalities. This guide will elucidate the physicochemical properties of this compound, its strategic importance in the architecture of Proteolysis Targeting Chimeras (PROTACs), and its utility in specialized peptide synthesis. We will provide a comprehensive examination of its role in the design and synthesis of the potent PTP1B/TC-PTP dual degrader, DU-14, as a case study. Detailed, field-tested protocols for the synthesis of this compound and its incorporation into advanced therapeutic constructs are also presented to enable researchers to leverage this versatile building block in their own discovery programs.

Introduction: Beyond a Simple Molecule - A Tool for Targeted Therapeutics

In the landscape of drug discovery, the focus has expanded from identifying molecules with intrinsic biological activity to designing sophisticated constructs that can co-opt cellular machinery for therapeutic benefit. Within this paradigm, this compound has emerged not as a direct modulator of biological pathways, but as a crucial architectural element for creating these advanced therapeutics. Its primary application lies in its use as a linker, a component that connects two or more functional moieties in a precise spatial arrangement to achieve a desired therapeutic outcome.

The most significant application of this compound is in the field of Targeted Protein Degradation (TPD), specifically in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] The linker in a PROTAC is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy of the resulting degrader.[3] this compound, with its m-substituted phenyl ring, provides a semi-rigid scaffold that can enforce a specific orientation between the POI-binding ligand and the E3 ligase-recruiting ligand, a key factor in the formation of a productive ternary complex for ubiquitination and subsequent degradation.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this compound, not as a standalone drug, but as a pivotal component in the construction of next-generation targeted therapies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis.

PropertyValueReference
IUPAC Name 2-[3-(aminomethyl)phenyl]acetic acid[2]
CAS Number 113520-43-7[2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
pKa 4.17±0.10 (Predicted)[4]

The presence of both an acidic carboxylic acid group and a basic aminomethyl group makes it a zwitterionic compound at physiological pH. This dual functionality is key to its role as a linker, allowing for orthogonal chemical modifications.

Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)

The primary therapeutic application of this compound is as a structural component in PROTACs. A PROTAC consists of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the ubiquitination and subsequent degradation of the POI.

The linker plays a crucial role in this process by dictating the spatial orientation of the two ligands. The semi-rigid nature of the phenyl ring in this compound helps to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. The meta-substitution pattern of the aminomethyl and acetic acid groups provides a specific exit vector, influencing the angle and distance between the two ends of the PROTAC.

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker This compound (Linker Core) POI_Ligand->Linker Attachment via Carboxylic Acid E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Attachment via Amino Group DU14_MoA cluster_PROTAC DU-14 PROTAC cluster_Cellular_Machinery Cellular Machinery PTP1B_inhibitor PTP1B/TC-PTP Inhibitor Linker m-xylene Linker (from 3-Aminomethyl- phenylacetic acid) PTP1B_inhibitor->Linker PTP1B PTP1B/TC-PTP (Target Protein) PTP1B_inhibitor->PTP1B Binds VHL_ligand VHL Ligand Linker->VHL_ligand VHL VHL E3 Ligase VHL_ligand->VHL Binds Proteasome Proteasome PTP1B->Proteasome Targeted for Degradation Ub Ubiquitin VHL->Ub Recruits & Transfers Ub->PTP1B Polyubiquitinates

Figure 2: Mechanism of action of the DU-14 PROTAC.

Application in Peptide Synthesis

The Fmoc-protected derivative, Fmoc-3-aminomethyl-phenylacetic acid, is a valuable building block in solid-phase peptide synthesis (SPPS). It allows for the introduction of a phenylacetic acid moiety into a peptide sequence. This can be used to:

  • Introduce conformational constraints: The rigid phenyl ring can help to lock the peptide backbone into a specific conformation, which can be beneficial for receptor binding.

  • Serve as a pharmacophore: The phenylacetic acid group itself may be a key binding element for a particular biological target.

  • Act as a branching point: The aminomethyl group can be deprotected and used as a handle for further chemical modifications, creating branched or cyclic peptides.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its incorporation into a PROTAC. These are generalized procedures and may require optimization based on specific laboratory conditions and reagents.

Synthesis of this compound

The synthesis of this compound can be achieved from m-toluic acid through a multi-step process. A plausible synthetic route involves the conversion of m-toluic acid to methyl 3-(cyanomethyl)benzoate, followed by hydrolysis and reduction.

Step 1: Synthesis of Methyl 3-(cyanomethyl)benzoate from m-Toluic Acid [5][6]This step involves chlorination, esterification, and cyanation of m-toluic acid.

  • Materials: m-Toluic acid, thionyl chloride, methanol, sodium cyanide, toluene.

  • Procedure:

    • In a reaction vessel, react m-toluic acid with an excess of thionyl chloride at 70°C to form m-toluoyl chloride.

    • Remove the excess thionyl chloride by distillation.

    • Add methanol dropwise to the m-toluoyl chloride to perform esterification, yielding methyl m-toluate.

    • The methyl m-toluate is then chlorinated, for example using liquid chlorine, to form methyl 3-(chloromethyl)benzoate.

    • In a separate vessel, prepare a solution of sodium cyanide in a suitable solvent like toluene.

    • Add the methyl 3-(chloromethyl)benzoate dropwise to the sodium cyanide solution and reflux for 2 hours to yield methyl 3-(cyanomethyl)benzoate.

    • After the reaction, extract the product with water.

Step 2: Hydrolysis of Methyl 3-(cyanomethyl)benzoate to 3-(Cyanomethyl)benzoic Acid [7]* Materials: Methyl 3-(cyanomethyl)benzoate, lithium hydroxide, tetrahydrofuran (THF), water, diethyl ether, concentrated hydrochloric acid.

  • Procedure:

    • Dissolve methyl 3-(cyanomethyl)benzoate in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at 50°C overnight.

    • Remove the solvent by evaporation.

    • Partition the residue between water and diethyl ether. Extract the aqueous phase with diethyl ether.

    • Acidify the aqueous phase with concentrated hydrochloric acid and extract with diethyl ether.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(cyanomethyl)benzoic acid.

Step 3: Reduction of 3-(Cyanomethyl)benzoic Acid to this compound This step involves the reduction of both the nitrile and the carboxylic acid. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) would be required, followed by careful workup. Alternatively, a two-step process involving selective reduction of the nitrile followed by hydrolysis of an ester intermediate can be employed. A more direct approach would be the catalytic hydrogenation of the nitrile in the presence of the carboxylic acid, which can be challenging due to catalyst poisoning.

A plausible method involves the reduction of the nitrile group first.

  • Materials: 3-(Cyanomethyl)benzoic acid, a suitable reducing agent (e.g., borane-tetrahydrofuran complex or catalytic hydrogenation with a specific catalyst like Raney nickel), solvent (e.g., THF), hydrochloric acid, sodium hydroxide.

  • Procedure (Illustrative, requires optimization):

    • Protect the carboxylic acid of 3-(cyanomethyl)benzoic acid as a methyl ester.

    • Dissolve the methyl 3-(cyanomethyl)benzoate in a suitable solvent like THF.

    • Under an inert atmosphere, add a reducing agent suitable for nitrile reduction (e.g., catalytic hydrogenation with H₂ gas and a catalyst like Raney nickel or a chemical reductant like borane).

    • After the reduction is complete, carefully quench the reaction.

    • Hydrolyze the methyl ester using aqueous acid or base (e.g., HCl or NaOH) to yield this compound.

    • Purify the product by crystallization or chromatography.

Synthesis_Workflow Start m-Toluic Acid Step1 Step 1: Chlorination, Esterification, Cyanation Start->Step1 Intermediate1 Methyl 3-(cyanomethyl)benzoate Step1->Intermediate1 Step2 Step 2: Hydrolysis Intermediate1->Step2 Intermediate2 3-(Cyanomethyl)benzoic Acid Step2->Intermediate2 Step3 Step 3: Nitrile Reduction & (Ester Hydrolysis) Intermediate2->Step3 End This compound Step3->End

Figure 3: Synthetic workflow for this compound.

General Protocol for Incorporating this compound into a PROTAC

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as the linker, with one end attached to a POI ligand and the other to an E3 ligase ligand. This typically involves amide bond formation.

  • Materials: this compound, POI ligand with a carboxylic acid or amine handle, E3 ligase ligand with a carboxylic acid or amine handle, peptide coupling reagents (e.g., HATU, HOBt, EDC), a suitable base (e.g., DIPEA), and a solvent (e.g., DMF).

  • Procedure:

    • Protecting Group Strategy: If necessary, protect one of the functional groups of this compound (e.g., Boc protection of the amine or esterification of the carboxylic acid) to ensure selective coupling.

    • First Amide Coupling:

      • Activate the carboxylic acid of either the POI ligand, the E3 ligase ligand, or the (mono-protected) linker using a coupling reagent like HATU in the presence of a base like DIPEA.

      • Add the corresponding amine-containing component (either the linker or one of the ligands) to the activated carboxylic acid and stir at room temperature until the reaction is complete (monitored by LC-MS).

      • Purify the resulting intermediate.

    • Deprotection (if necessary): Remove the protecting group from the intermediate to reveal the second functional group of the linker.

    • Second Amide Coupling:

      • Repeat the amide coupling procedure with the second ligand to form the final PROTAC.

      • Activate the carboxylic acid of the remaining ligand and react it with the free amine of the intermediate, or vice versa.

    • Final Purification: Purify the final PROTAC product using techniques such as reversed-phase HPLC. Characterize the final compound by LC-MS and NMR to confirm its identity and purity.

Conclusion and Future Perspectives

This compound represents a key enabling molecule in modern drug discovery. Its value lies not in its intrinsic biological activity, but in its role as a versatile and structurally important linker for the construction of complex therapeutic agents, most notably PROTACs. The semi-rigid nature of its phenylacetic acid core provides a means to control the spatial relationship between the functional ends of a bifunctional molecule, a critical factor in the efficacy of targeted protein degraders.

The successful development of the PTP1B/TC-PTP dual degrader DU-14 showcases the potential of incorporating this linker into PROTAC design to achieve potent and selective degradation of high-value therapeutic targets. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile linkers will undoubtedly grow. Further exploration of derivatives of this compound, with different substitution patterns or additional functional groups, could lead to the development of next-generation PROTACs with improved pharmacokinetic properties and enhanced therapeutic efficacy. This technical guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their pursuit of novel targeted therapies.

References

  • Dong J, et al. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy. Angew Chem Int Ed Engl. 2023 May 22;62(22):e202303818.
  • ResearchGate. DU‐14 is a bona fide PTP1B/TC‐PTP dual PROTAC. [Link]
  • BioWorld. PTP-1B and TCPTP dual PROTAC degrader demonstrably reduces tumor progression in murine model. [Link]
  • Dong, J. et al. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T‐Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy. Angewandte Chemie International Edition, 2023, 62(22), e202303818. [Link]
  • ResearchGate. DU‐14 is a bona fide PTP1B/TC‐PTP dual PROTAC. [Link]
  • PubMed.
  • Google Patents.
  • Google Patents. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
  • Eureka | Patsnap. Industrial preparation method for 3-amino phenylacetic acid. [Link]
  • Inventiva Pharma.
  • Tomoshige, S., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 2021, 2(4), 987-1004. [Link]
  • PubChem. This compound. [Link]
  • Organic Syntheses. Phenylacetic acid. [Link]
  • T. Zagidullin, A., et al. Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 2020, 12(23), 2147-2164. [Link]
  • ResearchGate. Current strategies for the design of PROTAC linkers: a critical review. [Link]
  • Shao Xinhua. Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace, 2015. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3-Aminomethyl-phenylacetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery. These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

3-Aminomethyl-phenylacetic acid is a versatile bifunctional linker that has gained prominence in the synthesis of PROTACs.[1] Its structure, featuring a primary amine and a carboxylic acid separated by a phenylacetic acid scaffold, provides a robust platform for covalent modification and integration into a PROTAC construct. This application note provides a detailed experimental protocol for the utilization of this compound in the synthesis of PROTACs, with a focus on the underlying chemical principles and practical considerations for its successful application in a research setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a linker is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C9H11NO2[2][3]
Molecular Weight 165.19 g/mol [2][3]
CAS Number 113520-43-7[3]
Predicted Boiling Point 334.7±22.0 °C[3]
Predicted Density 1.206±0.06 g/cm3 [3]
Predicted pKa 4.17±0.10[3]

Core Application: Synthesis of PROTACs

The primary application of this compound is as a linker in the synthesis of PROTACs.[3][4] Its amine and carboxylic acid functionalities allow for straightforward amide bond formation, a common and reliable method for covalently connecting the linker to the target protein and E3 ligase ligands.

Conceptual Workflow for PROTAC Synthesis using this compound

The following diagram illustrates the general workflow for incorporating this compound into a PROTAC.

PROTAC_synthesis_workflow cluster_reactants Reactants Target_Ligand Target Protein Ligand (with reactive group) Step1 Step 1: Amide coupling of Linker to Target Ligand Target_Ligand->Step1 E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) Step2 Step 2: Amide coupling of Linker-Target construct to E3 Ligase Ligand E3_Ligase_Ligand->Step2 Linker This compound Linker->Step1 Step1->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: Amide Coupling of this compound

This protocol details the steps for the amide coupling of this compound to a hypothetical target protein ligand containing a carboxylic acid group.

Materials
  • This compound

  • Target protein ligand with a carboxylic acid functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS) or other activating agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.[5]

  • Carbodiimide coupling agents such as DCC are potent allergens and should be handled with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Step-by-Step Protocol

Step 1: Activation of the Carboxylic Acid on the Target Ligand

  • In a round-bottom flask, dissolve the target protein ligand (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Monitor the reaction progress by TLC.

Step 2: Coupling with this compound

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.

  • Add TEA or DIPEA (2.0 eq) to the solution of this compound to act as a base.

  • Filter the activated target ligand solution from Step 1 to remove the DCU precipitate.

  • Slowly add the filtered solution of the activated target ligand to the solution of this compound.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure linker-ligand conjugate.

Mechanism of Action: The Role of Coupling Agents

The amide bond formation in this protocol is facilitated by the use of a carbodiimide coupling agent like DCC. The following diagram illustrates the mechanism.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Target Ligand) O_Acylisourea O-Acylisourea intermediate (highly reactive) Carboxylic_Acid->O_Acylisourea + DCC DCC DCC NHS_Ester NHS-Ester (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond R-CO-NH-R' (Amide Bond) NHS_Ester->Amide_Bond + H2N-R' Amine H2N-R' (this compound) Amine->Amide_Bond

Caption: Mechanism of DCC/NHS mediated amide coupling.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low yield of coupled product Incomplete activation of the carboxylic acid.Ensure all reagents and solvents are anhydrous. Increase the reaction time for the activation step.
Side reactions of the activated ester.Add the activated ester to the amine solution immediately after filtration.
Multiple spots on TLC after reaction Incomplete reaction or presence of side products.Optimize reaction conditions (time, temperature, stoichiometry). Purify carefully using column chromatography.
Difficulty in removing DCU DCU is soluble in some organic solvents.Filter the reaction mixture before work-up. A final filtration of the purified product dissolved in a minimal amount of DCM may be necessary.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its straightforward incorporation via amide bond formation makes it an accessible tool for researchers in the field of targeted protein degradation. By following the detailed protocol and understanding the underlying chemical principles outlined in these application notes, scientists can effectively utilize this linker to construct novel PROTACs for the advancement of drug discovery and development.

References

  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.

Sources

Application Note & Protocol: Strategic Incorporation of 3-Aminomethyl-phenylacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced stability, novel structural conformations, and improved biological activity. 3-Aminomethyl-phenylacetic acid (Ampa), a β-amino acid analog, presents a unique scaffold for introducing conformational constraints and altering the pharmacokinetic profile of peptide-based drugs. Its structure, featuring a phenyl ring that separates the carboxyl and aminomethyl groups, introduces a significant degree of steric hindrance and rigidity. This application note provides a comprehensive guide to the strategic use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS), detailing optimized protocols, the rationale behind experimental choices, and methods for analytical validation.

Chemical Profile and Strategic Importance of this compound (Ampa)

This compound is structurally distinct from natural α-amino acids. In Ampa, the amino and carboxyl functional groups are separated by a methylene group and a benzene ring, classifying it as a β-amino acid derivative.[1] This separation has profound implications for peptide chemistry:

  • Proteolytic Resistance: The altered backbone structure makes peptides containing Ampa resistant to degradation by common peptidases, a crucial attribute for increasing the in vivo half-life of peptide drugs.[1][2]

  • Conformational Rigidity: The phenyl ring introduces a rigid, well-defined kink in the peptide backbone, influencing the formation of secondary structures like helices and turns.[2] This can be exploited to mimic or disrupt protein-protein interactions.[3]

  • Structural Diversity: The unique stereochemistry and spacing of functional groups provided by β-amino acids vastly expand the chemical space available for designing peptidomimetics with novel functions.[1]

However, the bulky nature of the phenyl ring presents a significant challenge in SPPS, primarily in the form of steric hindrance, which can impede coupling reactions and lead to deletion sequences if not properly managed.[4][5]

Strategic Considerations for SPPS Incorporation

Successful synthesis of Ampa-containing peptides hinges on a carefully considered strategy, particularly regarding protecting groups and coupling activation.

Protecting Group Scheme: The Fmoc/tBu Orthogonality

For the synthesis of peptides containing Ampa, the Fmoc/tBu (tert-butyl) strategy is highly recommended.[6][7] This approach offers mild deprotection conditions, which is crucial for preserving the integrity of complex or sensitive sequences.[]

  • α-Amino Group Protection: The primary amine of the incoming amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9][10] This group is stable under the acidic conditions used for final cleavage but is efficiently removed by a solution of piperidine in DMF.[9][11]

  • Side-Chain Protection: The aminomethyl group of Ampa must be protected to prevent branching. The acid-labile tert-butyloxycarbonyl (Boc) group is the ideal choice within the Fmoc/tBu framework.[9][12] It remains stable during the basic Fmoc-deprotection cycles but is cleanly removed during the final TFA-mediated cleavage from the resin.[12]

Therefore, the key building block for this synthesis is Fmoc-3-(Boc-aminomethyl)-phenylacetic acid .

Scientist's Note (Rationale): The orthogonality of the Fmoc and Boc groups is the foundation of this strategy.[10] The Fmoc group is removed by a base, leaving the Boc group and acid-labile resin linker intact. Conversely, the final cleavage with a strong acid like Trifluoroacetic Acid (TFA) removes the Boc group and cleaves the peptide from the resin simultaneously, while the Fmoc group (already removed) is not a factor. This selective removal is essential for controlled, stepwise peptide assembly.[13]

Detailed Synthesis Protocols

These protocols are designed for manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel. All steps should be performed in a well-ventilated fume hood.

Protocol 1: First Residue Loading - Attaching Fmoc-Ampa(Boc)-OH to 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is chosen for its high acid sensitivity, which allows for the synthesis of fully protected peptide fragments if desired and minimizes racemization during the loading of the first amino acid.[14]

Materials:

  • 2-Chlorotrityl chloride resin (loading capacity ~1.0-1.6 mmol/g)

  • Fmoc-3-(Boc-aminomethyl)-phenylacetic acid

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the 2-CTC resin (e.g., 100 mg, ~0.1 mmol) in a reaction vessel. Add DCM (2-3 mL) and allow the resin to swell for 30 minutes with gentle agitation.[15] Drain the solvent.

  • Loading Solution Preparation: In a separate vial, dissolve Fmoc-3-(Boc-aminomethyl)-phenylacetic acid (2 equivalents, ~0.2 mmol) in DCM. Add DIPEA (4 equivalents, ~0.4 mmol).

  • Coupling: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To deactivate any remaining unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30-45 minutes.[16] This step is critical to prevent the formation of deletion sequences in subsequent steps.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Validation Checkpoint: A small sample of the resin can be subjected to a loading test (e.g., spectrophotometric determination of the Fmoc group cleaved from a known mass of resin) to confirm successful attachment.

Protocol 2: Peptide Chain Elongation Cycle

This cycle describes the deprotection of the Fmoc group and the coupling of the next Fmoc-protected amino acid.

Materials:

  • Ampa-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF (v/v)

Procedure:

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[11]

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 45-60 minutes. Due to the steric hindrance of Ampa, a longer coupling time or a double coupling may be necessary.[4]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Scientist's Note (Rationale): The choice of HATU as the coupling reagent is deliberate. For sterically hindered residues like Ampa, standard carbodiimide reagents (e.g., DIC) may result in incomplete coupling.[5] HATU is a highly potent uronium/aminium salt-based reagent that forms a highly reactive intermediate, effectively overcoming the steric barrier and driving the reaction to completion with minimal racemization.[4][17]

Validation Checkpoint (Kaiser Test): After the coupling step, perform a Kaiser test on a few beads of resin. A negative result (beads remain yellow) indicates the absence of free primary amines and confirms a complete coupling reaction. If the test is positive (beads turn blue), a second coupling (repeating step 2) is required before proceeding.

Protocol 3: Final Cleavage and Global Deprotection

This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (like Boc).

Materials:

  • Fully synthesized, dried peptide-resin

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[18]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[19] Seal the vessel and agitate at room temperature for 2-4 hours.[19]

  • Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA filtrate). A white precipitate of the crude peptide should form.[19]

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Scientist's Note (Rationale): The cleavage cocktail is more than just TFA. It contains a mixture of "scavengers." During cleavage, highly reactive carbocations are generated from the protecting groups (e.g., t-butyl cation from Boc) and the resin linker.[19] These cations can irreversibly modify sensitive amino acid residues like Tryptophan or Methionine. Scavengers like water, TIS, and thioanisole are nucleophiles that trap these reactive species, protecting the peptide's integrity.[19] Reagent K is a robust, general-purpose cocktail suitable for most peptides, including those with sensitive residues.[20]

Analytical Validation and Data Presentation

The crude peptide must be analyzed for purity and identity before purification.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the crude peptide. A typical gradient might be 5-95% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes on a C18 column.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired peptide, verifying that the correct sequence was synthesized.

Table 1: Example Analytical Data for a Model Peptide (Ac-Ala-Ampa-Gly-NH₂)

Parameter Theoretical Value Observed Value Analysis Method
Purity N/A 85% (Crude) RP-HPLC (220 nm)

| Molecular Weight | 362.42 g/mol | 363.3 [M+H]⁺ | ESI-MS |

Visualization of Key Processes

Diagram 1: Protected Ampa Building Block

This diagram shows the structure of the Fmoc-3-(Boc-aminomethyl)-phenylacetic acid building block used in the synthesis.

Caption: Core cycle of Fmoc-SPPS for incorporating Ampa.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable through a well-planned Fmoc/tBu SPPS strategy. By anticipating the challenges posed by steric hindrance and employing high-potency coupling reagents like HATU, researchers can effectively synthesize novel peptidomimetics. The protocols and rationales provided herein serve as a robust starting point for scientists and drug developers aiming to leverage the unique structural and stability-enhancing properties of Ampa to create next-generation peptide-based therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for TFA Cleavage of Pseudoproline-Containing Peptides.
  • Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent K.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. (n.d.). PMC.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed.
  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. (2021). ACS Omega.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the.... (n.d.). ResearchGate.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Solid Phase Peptide Synthesis. (n.d.).
  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow.
  • Protecting Groups in Peptide Synthesis. (2025). Request PDF.
  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective. (2007). OSTI.GOV.
  • Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH.
  • Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Wessjohann, L. A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • AMERICAN ELEMENTS®. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
  • Beta-amino acids: versatile peptidomimetics. (n.d.). PubMed.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
  • β-Peptidic Peptidomimetics. (n.d.). Accounts of Chemical Research - ACS Publications.
  • Peptides containing β-amino acid patterns: Challenges and successes in medicinal chemistry (MTMT). (n.d.).

Sources

Application Notes and Protocols: Utilizing Fmoc-3-Aminomethyl-phenylacetic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and materials science, the strategic incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to transcend the limitations of native peptide sequences, introducing enhanced stability, tailored functionalities, and novel secondary structures. Among these, Fmoc-3-Aminomethyl-phenylacetic acid stands out as a versatile and structurally significant component.

This molecule is not a simple amino acid mimic; its distinct architecture, featuring a phenylacetic acid core with a meta-substituted aminomethyl group, provides a semi-rigid, defined spatial orientation.[1][2] This inherent rigidity is pivotal for applications where control over molecular conformation is paramount. The presence of the acid-labile Fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine makes it fully compatible with the most common and robust strategy in the field: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][3][4]

This guide provides an in-depth exploration of Fmoc-3-Aminomethyl-phenylacetic acid, moving beyond mere procedural steps to elucidate the scientific rationale behind its application. We will cover its integration into peptide chains, its role in creating structurally constrained peptides, and its utility as a rigid linker in complex biomolecules, equipping researchers with the knowledge to leverage this building block to its full potential.

Section 1: Physicochemical Properties

A thorough understanding of a building block's properties is critical for its successful application. The key characteristics of Fmoc-3-Aminomethyl-phenylacetic acid are summarized below. Storing the compound at 0-8°C is recommended to ensure its long-term stability and reactivity.[1][2]

PropertyValueSource(s)
Synonyms [3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid[5]
CAS Number 631915-50-9[2][6]
Molecular Formula C₂₄H₂₁NO₄[2][5]
Molecular Weight 387.44 g/mol [2]
Appearance White to off-white powder[1][2]
Purity (Typical) ≥97% (HPLC)[1]
Storage Conditions 0 - 8 °C[1][2]

Section 2: Core Applications & Scientific Rationale

The unique structure of Fmoc-3-Aminomethyl-phenylacetic acid lends itself to several high-value applications in peptide science.

As a Rigid Linker Moiety

In the construction of complex biologics like Antibody-Drug Conjugates (ADCs) or multi-domain fusion proteins, the linker connecting the functional components is not merely a spacer but a critical determinant of efficacy and stability.[7][8] Fmoc-3-Aminomethyl-phenylacetic acid serves as an excellent rigid linker.

  • Causality: Unlike flexible linkers (e.g., glycine-serine repeats) that allow for significant inter-domain movement, the phenyl ring in this molecule restricts bond rotation.[9][10] This rigidity effectively separates functional domains, preventing undesirable interactions or steric hindrance that could compromise their biological activity.[11] This is crucial when designing fusion proteins where each domain must fold and function independently.[9][10] The defined length and conformation of this linker ensure a fixed distance is maintained between conjugated moieties.[9]

Induction of Structural Constraints in Peptidomimetics

Peptidomimetics are designed to mimic or block the biological activity of natural peptides but offer improved metabolic stability and bioavailability.[12] The introduction of Fmoc-3-Aminomethyl-phenylacetic acid into a peptide backbone disrupts the typical peptide bond sequence and introduces a rigid bend.

  • Causality: This structural perturbation can force the peptide into a specific, biologically active conformation, effectively "locking" it. This pre-organization can lead to higher binding affinity for a target receptor by reducing the entropic penalty of binding. Furthermore, the non-natural structure provides resistance to enzymatic degradation by proteases, which are evolved to recognize and cleave standard amide bonds.[12]

Scaffolding for Cyclic Peptides

Cyclization is a proven strategy to enhance the stability and bioactivity of peptides.[12][13] Fmoc-3-Aminomethyl-phenylacetic acid can be used as a key component in the synthesis of head-to-tail or side-chain cyclized peptides.

  • Causality: When incorporated into the peptide backbone, its semi-rigid nature can facilitate the necessary turn for efficient cyclization, particularly in sequences that might otherwise resist ring closure. The synthesis often involves assembling the linear precursor on a highly acid-labile resin, cleaving the protected peptide, and then performing the cyclization in solution.[14][15]

Section 3: Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for standard manual or automated Fmoc-SPPS.

General Considerations
  • Resin Selection: The choice of resin depends on the desired C-terminus. For C-terminal amides, use a Rink Amide resin.[16] For C-terminal carboxylic acids, a Wang or 2-Chlorotrityl chloride (2-CTC) resin is appropriate.[16] 2-CTC resin is particularly useful for producing protected peptide fragments.[14][17]

  • Solvent Quality: Use high-purity, amine-free N,N-Dimethylformamide (DMF) for all steps to prevent premature Fmoc deprotection and side reactions.[16]

Protocol for Incorporation into a Linear Peptide

This protocol outlines a single coupling cycle for adding Fmoc-3-Aminomethyl-phenylacetic acid to a growing peptide chain on the solid support.

Workflow for a Single SPPS Coupling Cycle

SPPS_Cycle start Peptide-Resin (N-terminus Fmoc-protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Step 2: DMF Wash (Multiple cycles) deprotection->wash1 coupling Step 3: Coupling (Activate & Add Building Block) wash1->coupling wash2 Step 4: DMF Wash (Multiple cycles) coupling->wash2 end_node Peptide-Resin (Elongated by one residue) wash2->end_node

Caption: Standard four-step workflow for one cycle of Fmoc-SPPS.

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the peptide-resin from the previous cycle in a suitable reaction vessel.

    • If starting a new synthesis, begin with swelling the resin in DMF for at least 1-2 hours.[18]

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[16][19]

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[18]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[18][19] A colorimetric test (Kaiser test) can be performed to confirm the presence of a free primary amine.[18]

  • Coupling of Fmoc-3-Aminomethyl-phenylacetic acid:

    • Rationale: Due to the potential steric hindrance from the phenylacetic acid structure, a powerful coupling reagent and slightly extended coupling times are recommended to ensure reaction completion.

    • In a separate vial, dissolve Fmoc-3-Aminomethyl-phenylacetic acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[18]

    • Add a hindered base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.[18]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the reaction using a colorimetric test; a negative result (yellow beads with Kaiser test) indicates a complete reaction.[18]

    • If the coupling is incomplete, the step can be repeated with a freshly prepared solution.

  • Washing:

    • After confirming complete coupling, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (3-5 times), and finally DMF again (3-5 times) to remove excess reagents and byproducts.[18] The resin is now ready for the next coupling cycle.

Protocol for Cleavage and Deprotection

This protocol is for the final step: cleaving the completed peptide from the resin and removing all side-chain protecting groups.

Step-by-Step Methodology:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group is removed by following the deprotection procedure (Step 2 above).[20]

    • Thoroughly wash the peptide-resin with DMF, then DCM, and finally methanol to shrink the resin beads.[21]

    • Dry the resin under a high vacuum for at least 4 hours.[21]

  • Cleavage:

    • Rationale: A standard TFA "cocktail" is used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[17] Scavengers are included to trap the highly reactive cationic species generated during this process, preventing modification of sensitive residues like Tryptophan or Cysteine.[21]

    • Prepare a cleavage cocktail. A common general-purpose cocktail (Reagent K) is TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For simpler peptides without sensitive residues, a mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) is often sufficient and less odorous.[21][22]

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[18]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[20]

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether.[18]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Section 4: Analysis and Characterization

Post-synthesis, the purity and identity of the peptide must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is the primary method for assessing peptide purity.[23][24] The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and separated on a C18 column. Purity is calculated by integrating the area of the main peptide peak relative to the total peak area in the UV chromatogram (typically monitored at 214 or 220 nm).[23][25][26]

  • Mass Spectrometry (MS): Mass spectrometry is essential to confirm the identity of the synthesized peptide.[23][24] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to measure the molecular weight of the main HPLC peak, which should match the calculated theoretical mass of the desired peptide. Tandem MS (MS/MS) can be used to further confirm the peptide sequence.[24]

Section 5: Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance of the building block; poor resin swelling; low-quality reagents.Use a stronger coupling agent (e.g., HATU, HCTU). Increase coupling time to 4 hours or perform a double coupling. Ensure resin is fully swollen before synthesis. Use fresh, high-purity solvents and reagents.[16][18]
Low Cleavage Yield Incomplete reaction; peptide precipitation on resin.Extend cleavage time to 4 hours. Ensure the resin is thoroughly dried before adding the cleavage cocktail.[21] Use a cocktail with better solvating properties if aggregation is suspected.
Extra Peaks in HPLC Deletion sequences (incomplete coupling); side-product formation during cleavage; racemization.For incomplete coupling, see above. Ensure an adequate scavenger cocktail is used during cleavage to protect sensitive residues.[21] For difficult couplings, especially with cysteine, use activation methods that minimize racemization (e.g., DIPCDI/Oxyma).[27]

References

A complete list of all sources cited within this document is provided below.

  • Benchchem. Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Purity Assessment of Synthetic Peptides with Unnatural Residues.
  • Chem-Impex. Fmoc-3-aminophenylacetic acid.
  • Bio-Synthesis. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Published April 13, 2022.
  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357–1369.
  • Alsina, J., Giralt, E., & Albericio, F. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7763-7766.
  • Adooq Bioscience. ADC Linker.
  • kbDNA. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins. Published May 8, 2020.
  • iGEM. What you need to know Rigid linkers Flexible linkers Semi-flexible linkers.
  • American Elements. Fmoc-3-aminomethyl-phenylacetic acid.
  • Chem-Impex. Fmoc-3-aminomethyl-phenylacetic acid.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • Wang, C., et al. (2024). Rigid linker peptides improve the stability and anti-inflammation effect of human serum albumin and α-melanocyte-stimulating hormone fusion proteins. Biotechnology and Bioengineering.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ removal three-step protocol; C Modified Fmoc in situ removal protocol.
  • Aapptec Peptides. Cleavage from HMPA Resin.
  • Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Published March 17, 2020.
  • Santa Cruz Biotechnology. Fmoc-3-aminomethyl-phenylacetic acid.
  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-28). Humana Press, New York, NY.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Benchchem. Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • ResearchGate. Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 16(1), 743–757.
  • Sigma-Aldrich. Fmoc-3-aminomethyl-phenylacetic acid.
  • Zabrocki, J., & Lesner, A. (2013). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in molecular biology (Clifton, N.J.), 1047, 247–266.
  • Fields, G. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
  • Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical chemistry, 62(1), 48–69.
  • El-Faham, A., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
  • Aapptec. Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. (PDF) Methods for Removing the Fmoc Group.
  • Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 21(6), 437–452.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC of Peptides and Proteins: Principles and Practice. CRC press.
  • WuXi AppTec DMPK. Drug Conjugate Linkers and Their Effects on Drug Properties. Published August 10, 2023.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Fmoc solid-phase peptide synthesis. Chemical Society reviews, 38(6), 1587–1601.
  • Al-Obeidi, F., et al. (2014). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 19(10), 16599–16631.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–299.
  • Protheragen. Fmoc-Linker(rink amide linker).
  • Zhang, Q., et al. (2026). Functional and Mechanistic Investigation of a Distinct DUF6895 Family Epimerase Involved in Lasso Peptide Modification. ACS Chemical Biology.
  • McMurray, J. S., & Lewis, C. A. (1993). The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. Tetrahedron Letters, 34(50), 8059-8062.
  • Sigma-Aldrich. 3-(Fmoc-amino)phenylacetic acid.
  • Advanced ChemTech. Fmoc-Photolabile Linker – Fmoc-amino photolabile-linker for solid-phase synthesis of peptide amides.

Sources

The Versatile Scaffold: Applications of 3-Aminomethyl-phenylacetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutics. 3-Aminomethyl-phenylacetic acid is one such scaffold that has garnered significant interest.[1] This bifunctional organic compound, featuring a primary amine and a carboxylic acid connected to a central phenyl ring, offers a unique combination of structural rigidity and synthetic tractability.[1] Its architecture allows for the precise spatial orientation of pharmacophoric elements, making it an ideal building block for a diverse range of therapeutic agents, from enzyme inhibitors and peptide mimetics to the sophisticated architecture of proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Properties and Synthetic Versatility

The utility of this compound as a scaffold is rooted in its fundamental chemical properties.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem CID: 22247029[3]
Molecular Weight 165.19 g/mol PubChem CID: 22247029[3]
IUPAC Name 2-[3-(aminomethyl)phenyl]acetic acidPubChem CID: 22247029[3]
XLogP3 -1.8PubChem CID: 22247029[3]

The presence of both an amine and a carboxylic acid allows for orthogonal chemical modifications. The amine can be readily acylated, alkylated, or used in reductive amination, while the carboxylic acid is amenable to esterification or amidation. This dual functionality is key to its role as a versatile linker and scaffold.

Application I: A Central Linker in Proteolysis-Targeting Chimeras (PROTACs)

A groundbreaking application of this compound is its use as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

Case Study: The PTP1B/TC-PTP Dual Degrader DU-14

A prime example is the development of DU-14, a highly potent and selective small molecule degrader of both Protein Tyrosine Phosphatase 1B (PTP1B) and T-Cell Protein Tyrosine Phosphatase (TC-PTP).[5][6] These two phosphatases are negative regulators in T-cell activation and tumor antigen presentation, making them compelling targets for cancer immunotherapy.[1][5] The PROTAC DU-14 utilizes a derivative of this compound to link a potent PTP1B/TC-PTP inhibitor to a von Hippel-Lindau (VHL) E3 ligase ligand.[2][7]

The lead dual PROTAC molecule, DU-14, degrades both PTP1B and TC-PTP with low nanomolar efficacy in multiple cell lines.[5] This degradation enhances IFN-γ signaling and antigen presentation in tumor cells and promotes the activation of CD8+ T-cells.[5][6] In preclinical studies, DU-14 has been shown to block tumor growth in a syngeneic mouse model, demonstrating its potential as a novel cancer immunotherapeutic agent.[5]

Workflow for PROTAC Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of a PROTAC.

Protocol: Synthesis of a PROTAC using this compound Linker (Representative)

This protocol provides a representative procedure for the amide coupling reactions involved in synthesizing a PROTAC like DU-14. Note: This is a generalized protocol based on standard amide coupling techniques; for the exact, validated procedure for DU-14, consulting the primary literature (Dong J, et al. Angew Chem Int Ed Engl. 2023) is recommended.

Step 1: Protection of this compound (if necessary)

Depending on the synthetic strategy, one of the functional groups may need to be protected. For instance, the amine can be protected with a Boc group, and the carboxylic acid can be protected as a methyl or ethyl ester.

Step 2: Amide Coupling with the "Warhead" (Target Protein Ligand)

  • Materials: Boc-protected this compound, PTP1B/TC-PTP inhibitor with a free amine or carboxylic acid, HATU (or a similar coupling reagent), and DIPEA in anhydrous DMF.

  • Procedure:

    • Dissolve Boc-protected this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the PTP1B/TC-PTP inhibitor (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the coupled product by flash column chromatography.

Step 3: Deprotection

  • Procedure:

    • Dissolve the purified product from Step 2 in a solution of TFA in DCM (e.g., 20% v/v).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

Step 4: Amide Coupling with the E3 Ligase Ligand

  • Materials: The deprotected intermediate from Step 3, VHL ligand with a free carboxylic acid, HATU, and DIPEA in anhydrous DMF.

  • Procedure:

    • Follow a similar amide coupling procedure as in Step 2, using the deprotected intermediate as the amine component and the VHL ligand as the carboxylic acid component.

    • Purify the final PROTAC molecule by preparative HPLC.

Application II: Scaffold for CNS-Active Agents and Other Therapeutics

The structural similarity of this compound to neurotransmitters like GABA and phenylalanine suggests its potential as a scaffold for developing drugs targeting the central nervous system (CNS).[1] Its physicochemical properties can be tuned to enhance blood-brain barrier penetration, a critical factor for CNS drug discovery.[2]

Derivatives of this compound have been investigated for a range of therapeutic applications, including:

  • Antiarrhythmic Agents: Esters of mono- and bis(aminomethyl)phenylacetic acid have been synthesized and evaluated for their antiarrhythmic properties.

  • Analgesic and Anxiolytic Agents: Pharmacological studies of certain derivatives have revealed potential analgesic and anxiolytic activities.[8]

  • Immunomodulating Agents: Phenylacetic acid derivatives have been explored for their immunomodulating activities.

Protocol: General Synthesis of this compound Derivatives via Amide Bond Formation

This protocol outlines a general method for synthesizing a library of amide derivatives of this compound for structure-activity relationship (SAR) studies.

  • Materials: this compound hydrochloride, a diverse set of carboxylic acids (R-COOH), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), and a suitable base (e.g., triethylamine or DIPEA) in an appropriate solvent like DMF or DCM.

  • Procedure:

    • In a reaction vessel, dissolve the carboxylic acid (1.0 eq) in the chosen solvent.

    • Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 15 minutes at 0 °C.

    • In a separate flask, suspend this compound hydrochloride (1.1 eq) in the same solvent and add the base (2.2 eq).

    • Add the amine solution to the activated carboxylic acid solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, work up the reaction by washing with aqueous acid, base, and brine.

    • Dry the organic layer and concentrate to yield the crude product, which can then be purified by crystallization or column chromatography.

Structure-Activity Relationship (SAR) Exploration Workflow

Caption: Workflow for SAR exploration using the this compound scaffold.

Conclusion: A Scaffold with a Bright Future

This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its bifunctional nature provides a robust platform for the synthesis of complex molecules with diverse therapeutic applications. From its pivotal role in the development of next-generation cancer immunotherapies like PROTACs to its potential as a scaffold for CNS-active agents, the applications of this compound are continually expanding. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their drug discovery endeavors.

References

  • Dong, J., Miao, J., Miao, Y., Qu, Z., Zhang, S., Zhu, P., Wiede, F., Jassim, B. A., Bai, Y., Nguyen, Q., Lin, J., Chen, L., Tiganis, T., Tao, W. A., & Zhang, Z. Y. (2023). Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy. Angewandte Chemie International Edition, 62(22), e202303818. [Link]
  • The University of Melbourne. (2023). Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy.
  • PubChem. (n.d.). 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid.
  • PubChem. (n.d.). [3-(Aminomethyl)phenyl]acetic acid hydrochloride.
  • An, S., Fu, L., Li, Y., & Liu, X. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1936. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2023). DU‐14 is a bona fide PTP1B/TC‐PTP dual PROTAC.
  • Eureka | Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. University of Bath.
  • BioWorld. (2023, April 17). PTP-1B and TCPTP dual PROTAC degrader demonstrably reduces tumor progression in murine model.
  • ACS Fall 2025. (n.d.). Development and characterization of a PTP1B/TC-PTP dual targeting PROTAC degrader as a novel immunotherapeutic agent.
  • PubMed. (2003). Phenylacetic acid derivatives as hPPAR agonists.
  • PubMed. (1993). Synthesis and preliminary pharmacological investigation of the central action of derivatives of 3-aminomethyl-5-(p-chlorophenyl).
  • PubMed. (1987). [(Aminomethyl)aryloxy]acetic acid esters. A new class of high-ceiling diuretics. 2. Modifications of the oxyacetic side chain.
  • Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
  • Mayol-Llinàs, J., Nelson, A., Farnaby, W., & Ayscough, A. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965–969. [Link]
  • PubMed. (2023). Discovery of a selective TC-PTP degrader for cancer immunotherapy.
  • PubMed Central. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.

Sources

Application Note: Methods for Conjugating 3-Aminomethyl-phenylacetic Acid to Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Why" of Hapten-Carrier Conjugation

In immunology and drug development, small molecules like 3-Aminomethyl-phenylacetic acid (3-AM-PAA) are classified as haptens. By themselves, haptens are typically non-immunogenic; they are too small to be recognized by the immune system and elicit an antibody response.[1][2][3] To overcome this, haptens are covalently attached to larger carrier proteins (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[3][4] This hapten-carrier conjugate is large enough to be processed by antigen-presenting cells, leading to the production of antibodies specific to the hapten.[1] These antibodies are invaluable tools for developing immunoassays, diagnostics, and targeted therapeutics.

This compound is an interesting hapten due to its bifunctional nature, possessing both a primary amine (-CH₂NH₂) and a carboxylic acid (-COOH). This offers flexibility in choosing a conjugation strategy, allowing researchers to orient the molecule in a specific way relative to the carrier protein. This guide provides detailed protocols for two distinct and reliable methods for conjugating 3-AM-PAA to a carrier protein.

Choosing a Conjugation Strategy

The choice of which functional group on 3-AM-PAA to use for conjugation is a critical experimental decision.

  • Targeting the Carboxyl Group (-COOH): This strategy leaves the aminomethyl group exposed. This is often preferred if the aminomethyl group is a key part of the epitope you want to raise antibodies against. The most common method is using a "zero-length" crosslinker system like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[5][6]

  • Targeting the Aminomethyl Group (-CH₂NH₂): This approach presents the phenylacetic acid moiety to the immune system. This might be desirable if the ultimate goal is to detect or target molecules with a similar phenylacetic acid structure. A straightforward, albeit less specific, method for this is using a homobifunctional crosslinker like glutaraldehyde.

This guide will detail protocols for both approaches, explaining the chemistry and rationale behind each step.

Method 1: EDC/NHS-Mediated Amide Coupling (via Carboxyl Group)

This is the most widely used method for coupling carboxyl-containing haptens to amines on a carrier protein (primarily the ε-amino group of lysine residues).[4] It is a "zero-length" crosslinking reaction, meaning no spacer from the crosslinker is incorporated into the final conjugate.[5][6]

Principle of Reaction

The reaction is a two-step process:

  • Activation: EDC reacts with the carboxyl group of 3-AM-PAA to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is unstable in aqueous solutions.

  • Stabilization & Coupling: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[7][8] This semi-stable ester then efficiently reacts with primary amines on the carrier protein to form a stable amide bond, releasing the NHS leaving group.[9]

The inclusion of NHS significantly improves the coupling efficiency and reduces side reactions compared to using EDC alone.[7]

Reaction Scheme Visualization

EDC_NHS_Conjugation cluster_hapten 3-AM-PAA (Hapten) cluster_reagents Reagents cluster_protein Carrier Protein cluster_products Products Hapten R-COOH Intermediate1 O-Acylisourea Intermediate (Unstable) Hapten->Intermediate1 + EDC (Activation) EDC EDC EDC->Intermediate1 NHS NHS Intermediate2 NHS Ester (Amine-Reactive) NHS->Intermediate2 Protein Protein-NH₂ Conjugate R-CO-NH-Protein (Stable Amide Bond) Protein->Conjugate Byproduct Isourea Byproduct Intermediate1->Byproduct + H₂O (Hydrolysis/Side Reaction) Intermediate1->Intermediate2 + NHS (Stabilization) Intermediate2->Conjugate + Protein-NH₂ (Coupling) Glutaraldehyde_Conjugation cluster_reactants Reactants cluster_reagent Crosslinker cluster_product Product cluster_side_product Side Reaction Hapten R-CH₂-NH₂ (3-AM-PAA) Conjugate Protein-N=CH-(CH₂)₃-CH=N-CH₂-R (Stable Crosslink) Hapten->Conjugate Protein Protein-NH₂ Protein->Conjugate Polymer Protein-Protein Crosslinking Protein->Polymer Glut Glutaraldehyde (OHC-(CH₂)₃-CHO) Glut->Conjugate One-step Coupling Glut->Polymer

Caption: Glutaraldehyde reaction scheme for amine-amine coupling.

Experimental Protocol

Materials:

  • This compound (3-AM-PAA)

  • Carrier Protein (e.g., BSA or KLH)

  • Glutaraldehyde (25% aqueous solution)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching/Blocking Solution: 1 M Glycine or Tris buffer, pH 8.0.

  • Purification: Desalting column or dialysis cassettes.

Procedure:

  • Prepare Reactants:

    • Dissolve the carrier protein (e.g., 10 mg BSA) and 3-AM-PAA (e.g., 5 mg) together in 4 mL of Reaction Buffer. Stir gently to mix.

    • Prepare a fresh 1% glutaraldehyde solution by diluting the 25% stock in the Reaction Buffer.

  • Initiate Conjugation:

    • Slowly add the 1% glutaraldehyde solution dropwise to the protein-hapten mixture while stirring. The amount to add should be optimized, but a good starting point is a final glutaraldehyde concentration of 0.05% to 0.1%.

    • Incubate for 1-2 hours at room temperature with gentle stirring.

  • Quench Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. This will react with and block any remaining active aldehyde groups.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Remove unreacted hapten, glutaraldehyde, and quenching agent via a desalting column or extensive dialysis against PBS.

Quantitative Parameters Summary
ParameterRecommended ValueRationale / Notes
Hapten:Protein Molar Ratio 20:1 to 100:1A high molar excess of hapten is used to favor hapten-protein conjugation over protein-protein crosslinking.
Final Glutaraldehyde Conc. 0.05% - 0.2% (v/v)Concentration must be carefully controlled. Too high leads to excessive polymerization and precipitation; too low results in poor conjugation.
Reaction pH 7.0 - 8.0Reaction is efficient at neutral to slightly alkaline pH where a sufficient fraction of lysine amino groups are unprotonated and nucleophilic. [10]
Reaction Time 1 - 4 hoursLonger times can increase crosslinking but also risk protein denaturation and precipitation.

Characterization of the Conjugate

After purification, it is essential to confirm the success of the conjugation and determine the hapten-to-protein ratio (also known as epitope density).

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a direct method to determine the molecular weight of the conjugate. [11]The increase in mass compared to the unconjugated carrier protein allows for a precise calculation of the average number of hapten molecules coupled per protein.

  • UV-Vis Spectrophotometry: If the hapten has a unique absorbance peak distinct from the protein's absorbance at 280 nm, this method can be used. For 3-AM-PAA, the aromatic ring provides a UV absorbance around 260-270 nm. By measuring the absorbance at 280 nm (for protein concentration) and at the hapten's λmax, the epitope density can be estimated.

  • Gel Electrophoresis (SDS-PAGE): Running the conjugate on an SDS-PAGE gel alongside the unconjugated carrier protein provides a qualitative assessment. [11]A successful conjugate will show a shift to a higher molecular weight. A smear rather than a sharp band may indicate heterogeneity in the number of haptens attached.

References

  • Migneault, I., et al. (2004). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking. BioTechniques, 37(5), 790-802.
  • Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research, 10(2), 187-199.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences Technical Bulletin.
  • Hardick, O. (n.d.). Coupling Protocols. University College London (UCL) resource.
  • Barbosa, O., et al. (2014). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Critical Reviews in Biotechnology, 34(2), 159-173.
  • Golan, T., et al. (2018). The effect of haptens on protein-carrier immunogenicity. Journal of Immunotoxicology, 15(1), 146-153.
  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. G-Biosciences Technical Bulletin.
  • Mésini, P. J., et al. (2015). Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 4), 841–849.
  • Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen. Connective Tissue Research, 10(2), 201-216.
  • Vargason, A. M., et al. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility. Nature Communications, 10(1), 4724.
  • Fee, C. J., & Van Alstine, J. M. (2006). Protein conjugates purification and characterization. Methods in Molecular Biology, 339, 1-27.
  • Hermanson, G. T. (2013). Conjugation of Haptens. Methods in Molecular Biology, 1051, 3-20.
  • Maurya, S. P., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. CellMosaic Services.
  • Turecek, P. L., et al. (2016). A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. Journal of Pharmaceutical Sciences, 105(2), 460-474.
  • Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates? Q&A Forum.
  • Hernandez, E. T., et al. (2016). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Organic & Biomolecular Chemistry, 14(34), 8086-8090.
  • Kim, Y., & Park, S. B. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Organic & Biomolecular Chemistry, 19(39), 8481-8495.
  • Worrall, D. S., et al. (2002). Covalent binding of phenylacetic acid to protein in incubations with freshly isolated rat hepatocytes. Chemical Research in Toxicology, 15(5), 657-665.
  • CellMosaic. (n.d.). Introducing Functional Groups. CellMosaic Resources.
  • Schmälzlein, M., et al. (2018). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. ChemBioChem, 19(18), 1889-1906.

Sources

Application Notes and Protocols for the HPLC Analysis of 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Aminomethyl-phenylacetic acid is a molecule of significant interest in pharmaceutical development, often utilized as a key intermediate or fragment in the synthesis of active pharmaceutical ingredients (APIs). Its structure, possessing both a primary amine and a carboxylic acid functional group, presents unique analytical challenges. Accurate and robust quantification of this compound is critical for process monitoring, quality control, and stability testing. This document provides a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography (HPLC), detailing two primary methodologies: a reversed-phase HPLC method with pre-column derivatization for routine quantification and a chiral separation method to resolve its enantiomers.

Part 1: Quantitative Analysis by Reversed-Phase HPLC with Pre-column Derivatization

Due to its poor UV absorbance and high polarity, direct analysis of this compound by reversed-phase HPLC with UV detection is often challenging. Pre-column derivatization is a widely employed strategy to introduce a chromophore or fluorophore onto the analyte, significantly enhancing its detectability. This section details a method utilizing o-phthalaldehyde (OPA) as the derivatizing agent, a reagent that rapidly reacts with primary amines to form highly fluorescent isoindole derivatives.

Causality of Experimental Choices

The selection of OPA as the derivatizing agent is based on its rapid reaction kinetics at room temperature and the high fluorescence quantum yield of the resulting derivative, which allows for highly sensitive detection. A reversed-phase C18 column is chosen for its versatility and proven efficacy in separating a wide range of derivatized amino acids. The gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (acetonitrile) allows for the effective separation of the derivatized analyte from potential impurities and reagent-related peaks.

Experimental Workflow

workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard / Prepare Sample Solution dilute Serial Dilution for Calibration Curve start->dilute mix Mix Sample/Standard with OPA Reagent dilute->mix react Incubate at Room Temperature mix->react inject Inject into HPLC System react->inject separate Separation on C18 Column inject->separate detect Fluorescence Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: General experimental workflow for HPLC analysis of this compound.

Detailed Protocol

1. Reagent and Solution Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust the pH to 10.2 using a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 25 µL of 3-mercaptopropionic acid (3-MPA). This reagent should be prepared fresh daily and protected from light.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to final concentrations ranging from 0.5 µg/mL to 100 µg/mL.

2. Sample Preparation

  • For Pharmaceutical Formulations: Accurately weigh a portion of the powdered formulation expected to contain approximately 10 mg of this compound. Dissolve in a suitable solvent, sonicate if necessary, and dilute to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before derivatization.

  • For Biological Matrices (e.g., Plasma):

    • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for concentration.

    • Filter the final sample through a 0.22 µm syringe filter.[2]

3. Derivatization Procedure

  • In an autosampler vial, mix 50 µL of the sample or standard solution with 50 µL of the freshly prepared OPA reagent.[1]

  • Allow the reaction to proceed for at least 1 minute at room temperature before injection.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

4. HPLC Conditions

ParameterCondition
HPLC System Any standard HPLC or UHPLC system with a fluorescence detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nmEmission: 450 nm

5. Data Analysis and Validation

A calibration curve should be constructed by plotting the peak area of the derivatized this compound against the concentration of the working standards. The concentration of the analyte in the samples can then be determined from this curve. Method validation should be performed according to ICH guidelines and typically includes the following parameters:

Validation ParameterTypical Expected Results
Linearity (r²) > 0.999
Range 0.5 - 100 µg/mL
Retention Time (RT) Approximately 7-8 minutes (variable depending on the system)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Accuracy (% Recovery) 95% - 105%
Precision (% RSD) < 2% (Intra-day and Inter-day)

Part 2: Chiral Separation of this compound Enantiomers

The biological activity of chiral molecules can differ significantly between enantiomers. Therefore, the ability to separate and quantify the individual enantiomers of this compound is often a regulatory requirement in pharmaceutical development. Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP).

Mechanism of Chiral Recognition

Chiral stationary phases create a chiral environment within the HPLC column. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. For acidic compounds like this compound, anion-exchange type CSPs are often effective.[3]

Chiral Separation Workflow

chiral_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Dissolve Racemic Standard/Sample in Mobile Phase inject Inject into HPLC System prep->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (%ee) integrate->calculate

Caption: Workflow for the chiral separation of this compound enantiomers.

Detailed Protocol

1. Reagent and Solution Preparation

  • Mobile Phase: A mixture of n-hexane and ethanol with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) is a common starting point for normal-phase chiral separations. For reversed-phase chiral separations, a buffered aqueous solution with an organic modifier is used.

  • Racemic Standard Solution: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

2. Chiral HPLC Conditions

ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column Chiral Stationary Phase Column (e.g., CHIRALPAK® QN-AX, Crownpak® CR-I(+))
Mobile Phase Initial screening conditions:Hexane:Ethanol:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detection Wavelength 220 nm

3. Method Development and Optimization

The separation of enantiomers is highly dependent on the choice of the chiral stationary phase and the mobile phase composition.[4] Method development is often an empirical process involving the screening of different chiral columns and mobile phases to achieve baseline separation.

  • Column Selection: Start with a column known to be effective for acidic or amino acid-like compounds. Polysaccharide-based CSPs and ion-exchange CSPs are good candidates.

  • Mobile Phase Optimization: The ratio of the organic modifiers and the concentration of the acidic or basic additive can be adjusted to optimize the resolution and retention times of the enantiomers.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The quantitative method includes the use of a calibration curve with a defined linear range, and the validation parameters provide a clear indication of the method's performance. For the chiral method, the resolution of the racemic standard serves as a direct confirmation of the system's suitability. Regular system suitability tests, including checks for peak shape, retention time, and resolution, should be performed to ensure the ongoing validity of the results.

References

  • Axion Labs. Automated Pre-Column Derivatization of Amino Acids by HPLC.
  • ScienceDirect. Sample preparation in analysis of pharmaceuticals.
  • Medical Laboratory Journal. Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA.
  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds.
  • Phenomenex. Chiral HPLC Separations.

Sources

Application Notes and Protocols for Utilizing 3-Aminomethyl-phenylacetic Acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond traditional occupancy-based inhibition to the complete removal of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural disposal system—the Ubiquitin-Proteasome System (UPS)—to induce degradation. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This guide provides an in-depth exploration of 3-Aminomethyl-phenylacetic acid as a rigid linker component in PROTAC design. We will delve into the scientific rationale for its use, provide detailed, field-proven protocols for its incorporation into a PROTAC scaffold, and outline a comprehensive workflow for the biological evaluation of the resulting degrader.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a flexible or rigid linker connecting the two.[1] By bringing the POI and E3 ligase into proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] This catalytic process allows for substoichiometric concentrations to achieve profound and sustained protein knockdown.[3]

While the two ligands provide specificity, the linker is not merely a passive spacer. Its length, composition, rigidity, and attachment points are critical parameters that profoundly influence a PROTAC's:

  • Ternary Complex Formation and Stability: The linker dictates the spatial orientation of the POI and E3 ligase, which is crucial for productive ubiquitination.[4][5]

  • Physicochemical Properties: The linker significantly impacts solubility, a key factor for bioavailability.[3]

  • Cell Permeability: As PROTACs are often large molecules that defy traditional "rule-of-five" guidelines, the linker's properties are vital for cellular uptake.[6][7]

  • Pharmacokinetics: The linker's structure can affect metabolic stability and overall pharmacokinetic profile.[4]

The Rationale for Using this compound: The Power of Rigidity

This compound provides a semi-rigid phenylacetic acid scaffold. The choice of a rigid or semi-rigid linker, as opposed to more common flexible polyethylene glycol (PEG) or alkyl chains, is a deliberate design strategy rooted in several key advantages.

Causality Behind Choosing a Rigid Linker:

  • Pre-organization for Bioactive Conformation: Rigid linkers restrict the conformational freedom of the PROTAC. This can "pre-organize" the molecule into a conformation that is optimal for binding to both the POI and the E3 ligase, thereby reducing the entropic penalty of forming the ternary complex and enhancing potency.[4][5]

  • Improved Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can disfavor the formation of off-target ternary complexes, leading to enhanced selectivity.[5]

  • Enhanced Pharmacokinetic Properties: The constrained conformation of rigid linkers can lead to improved metabolic stability and more favorable pharmacokinetic profiles compared to highly flexible linkers.[4]

  • Modulation of Cell Permeability: The ability of a PROTAC to adopt folded, more compact conformations can shield polar surface area, which has been shown to correlate with improved cell permeability.[6][7] The phenyl ring in the linker can participate in intramolecular interactions, such as π-π stacking, that stabilize these folded states.[7]

The this compound scaffold offers two distinct points for functionalization: the primary amine and the carboxylic acid. This bifunctionality allows for its straightforward incorporation into a PROTAC through standard amide bond formation, one of the most robust and well-characterized reactions in medicinal chemistry.[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of a PROTAC incorporating a this compound-based linker.

Synthesis of a PROTAC Using a this compound Linker

Here, we outline a representative synthetic route for a PROTAC targeting a hypothetical Protein of Interest (POI-X) and recruiting the von Hippel-Lindau (VHL) E3 ligase. This protocol utilizes standard amide coupling reactions.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Couple POI Ligand to Linker cluster_1 Step 2: Couple E3 Ligase Ligand cluster_2 Step 3: Purification & Analysis POI_Ligand POI Ligand-NH2 (e.g., Amine-functionalized inhibitor) Intermediate Intermediate 1 (POI Ligand-Linker) POI_Ligand->Intermediate HATU, DIPEA Anhydrous DMF, RT Linker 3-(Aminomethyl)phenylacetic acid Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC HATU, DIPEA Anhydrous DMF, RT E3_Ligand E3 Ligase Ligand-COOH (e.g., VHL ligand acid) E3_Ligand->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: Workflow for two-step PROTAC synthesis via amide coupling.

Protocol: Two-Step Amide Coupling

Step 1: Coupling of POI Ligand to the Carboxylic Acid Moiety of the Linker

  • Reagents and Materials:

    • Amine-functionalized POI Ligand (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)[9]

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[9]

    • Anhydrous Dimethylformamide (DMF)

    • Standard glassware for organic synthesis, magnetic stirrer, nitrogen atmosphere.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the this compound in anhydrous DMF.

    • Add HATU and DIPEA to the solution. Stir the mixture for 15-20 minutes at room temperature to activate the carboxylic acid.[9][10]

    • Add the Amine-functionalized POI Ligand to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the intermediate (POI Ligand-Linker).

Step 2: Coupling of E3 Ligase Ligand to the Amine Moiety of the Linker

  • Reagents and Materials:

    • POI Ligand-Linker intermediate from Step 1 (1.0 eq)

    • Carboxylic acid-functionalized E3 Ligase Ligand (e.g., VHL ligand) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • In a separate flask under a nitrogen atmosphere, dissolve the E3 Ligase Ligand-COOH in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15-20 minutes at room temperature to activate the acid.

    • Add the POI Ligand-Linker intermediate to this activated mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Perform an aqueous workup as described in Step 1.5.

    • The crude product is the final PROTAC.

Step 3: Purification and Characterization

  • Purification:

    • Purify the final crude PROTAC using reversed-phase preparative HPLC.[4]

    • Typical Conditions:

      • Column: C18 stationary phase.

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

      • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or FA.

      • Gradient: A suitable gradient, for example, 20% to 80% B over 30 minutes.

    • Collect fractions containing the pure product, combine them, and remove the organic solvent. Lyophilize the remaining aqueous solution to obtain the final PROTAC as a solid.

  • Characterization:

    • LC-MS: Confirm the purity and identity (mass) of the final compound.[5]

    • NMR: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.[5]

Biological Evaluation Workflow

Once the purified PROTAC is in hand, a systematic biological evaluation is required to confirm its mechanism of action and quantify its efficacy.

Diagram of Biological Evaluation Workflow

G A Ternary Complex Formation (NanoBRET™ Assay) B Target Ubiquitination (In Vitro Ubiquitination Assay) A->B Confirms productive E3 ligase recruitment C Target Protein Degradation (Western Blot) B->C Confirms UPS mechanism D Cellular Phenotype (e.g., Viability, Apoptosis Assays) C->D Links degradation to cellular effect

Caption: Stepwise workflow for the biological characterization of a PROTAC.

Protocol 1: Western Blot for Protein Degradation

This is the foundational assay to determine if the PROTAC induces degradation of the POI.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle control (DMSO).

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Immunodetection:

    • Separate 20-30 µg of protein lysate per lane by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the POI.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of degradation versus log[PROTAC] to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC facilitates the ubiquitination of the POI by the recruited E3 ligase.

  • Reaction Setup (on ice):

    • Assemble a reaction mixture containing:

      • Recombinant E1 Ubiquitin-Activating Enzyme

      • Recombinant E2 Conjugating Enzyme (specific to the E3 ligase)

      • Recombinant E3 Ligase Complex (e.g., VHL-ElonginB-ElonginC)

      • Recombinant purified POI

      • Ubiquitin

      • ATP

      • Synthesized PROTAC (or DMSO vehicle control)

    • Include controls: No E1, No E3, and No PROTAC.

  • Incubation:

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Analyze the reaction products by Western blot as described above, using a primary antibody against the POI.

    • A positive result is the appearance of higher molecular weight bands or a "smear" above the unmodified POI band in the PROTAC-treated lane, representing poly-ubiquitinated POI.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the formation of the POI-PROTAC-E3 ligase complex.

  • Cell Engineering:

    • Genetically modify cells (e.g., HEK293) to express the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® (the energy acceptor).

  • Assay Procedure:

    • Plate the engineered cells in a white, 96-well assay plate.

    • Add the HaloTag® NanoBRET® ligand, which fluorescently labels the HaloTag®-E3 ligase fusion.

    • Add the NanoBRET® substrate (furimazine).

    • Treat cells with a dose-response of the PROTAC.

    • Measure both the donor (luciferase) and acceptor (fluorescent) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • An increase in the BRET ratio upon PROTAC addition indicates that the POI and E3 ligase are being brought into close proximity, confirming ternary complex formation.

Data Presentation and Interpretation

Quantitative data from the evaluation assays should be summarized for clear interpretation and comparison.

Assay Parameter Description Example Value (Hypothetical)
Western Blot DC₅₀Concentration of PROTAC causing 50% degradation of the POI.50 nM
DₘₐₓMaximum percentage of degradation achieved.>90%
NanoBRET™ EC₅₀Concentration of PROTAC for half-maximal ternary complex formation.150 nM
In Vitro Ubiquitination Ub-POI FormationVisual confirmation of poly-ubiquitinated POI via Western blot.Positive Smear

Interpretation: A potent PROTAC will exhibit a low DC₅₀ value and a high Dₘₐₓ. The formation of a ternary complex (NanoBRET™) and subsequent ubiquitination are mechanistic prerequisites for degradation. Discrepancies between these values (e.g., strong complex formation but poor degradation) can point to issues such as suboptimal geometry for ubiquitin transfer and require further optimization of the linker.

Conclusion

This compound serves as a valuable, semi-rigid building block for the rational design of PROTACs. Its bifunctional nature allows for straightforward incorporation via robust amide coupling chemistry. The rigidity it imparts can confer significant advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties. The comprehensive suite of protocols provided herein offers a validated roadmap for the synthesis, purification, and multi-faceted biological characterization of PROTACs utilizing this linker, empowering researchers to accelerate the development of novel protein degraders.

References

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (2020). [Provide specific journal source if available, otherwise cite as is].
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). ACS Publications.
  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). NIH.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). PMC - NIH.
  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). PMC - NIH.
  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. (2023). ChemRxiv.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). ResearchGate.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Native mass spectrometry can effectively predict PROTAC efficacy. (2019). bioRxiv.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC - NIH.
  • Application of mass spectrometry for the advancement of PROTACs. (2025). PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). PMC - NIH.
  • Advancing Drug Discovery with PROTAC Building Blocks. (2024). YouTube.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube.
  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. (2021). Waters Corporation.
  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). NIH.
  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2019). PMC - NIH.
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.
  • Recent advances in PROTACs for Drug Targeted Protein Research. (2023). MDPI.
  • Targeted Protein Degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). (2022). YouTube.
  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2019). PMC - NIH.

Sources

Application Notes & Protocols: A Guide to Synthesizing PROTACs with a 3-Aminomethyl-phenylacetic Acid Linker Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[2][3][4] This application note provides a detailed protocol and scientific rationale for the synthesis of PROTACs incorporating a 3-aminomethyl-phenylacetic acid moiety within the linker. This particular linker component offers a degree of structural rigidity and defined exit vectors that can be advantageous in optimizing ternary complex formation. We will delve into the strategic considerations for its incorporation, a step-by-step synthetic workflow, characterization methods, and the underlying principles that guide each experimental choice.

Introduction: The Critical Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules composed of three key elements: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][5] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the POI.[4][6] The linker is not merely a passive spacer; its length, composition, rigidity, and attachment points profoundly impact the stability and geometry of this ternary complex.[2][]

The incorporation of cyclic or rigid elements, such as the phenyl ring in this compound, can pre-organize the PROTAC conformation, potentially reducing the entropic penalty of ternary complex formation and leading to improved degradation efficiency. The meta-substitution pattern of the aminomethyl and acetic acid groups on the phenyl ring provides specific spatial orientation for the warhead and E3 ligase ligand, which can be systematically explored to optimize biological activity.

This guide will outline a convergent synthetic strategy, a common and efficient approach for PROTAC synthesis.[8] This involves the separate synthesis of two key intermediates—an E3 ligase ligand-linker fragment and a warhead-linker fragment—which are then coupled to yield the final PROTAC.

Visualizing the PROTAC Mechanism and Synthetic Strategy

To conceptualize the process, the following diagrams illustrate the general mechanism of action for a PROTAC and the synthetic workflow described herein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Proximity E3_Ligase->POI Ubiquitination Ub Ubiquitin (Ub) Ub->E3_Ligase Charged E2 brings Ub Proteasome->POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic_Workflow Warhead Warhead Ligand Intermediate_A Intermediate A (Warhead-Linker) Warhead->Intermediate_A Linker_1 Linker Precursor 1 (e.g., with alkyne) Linker_1->Intermediate_A Final_PROTAC Final PROTAC Intermediate_A->Final_PROTAC E3_Ligand E3 Ligase Ligand Intermediate_B Intermediate B (E3 Ligand-Linker) E3_Ligand->Intermediate_B Linker_2 3-Aminomethyl- phenylacetic acid + Linker Precursor 2 (e.g., with azide) Linker_2->Intermediate_B Intermediate_B->Final_PROTAC Coupling Reaction (e.g., CuAAC 'Click' Chemistry)

Caption: Convergent synthetic workflow for PROTAC assembly.

Detailed Synthesis Protocol

This protocol describes a modular approach where this compound is incorporated into the E3 ligase ligand-linker fragment. For this example, we will utilize a Cereblon (CRBN) ligand (e.g., a thalidomide derivative) and assume the warhead has been functionalized with a terminal alkyne. The linker synthesis will incorporate an azide functionality for a final copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[][]

Materials and Reagents:

  • 3-(Aminomethyl)phenylacetic acid hydrochloride

  • Thalidomide derivative with a suitable attachment point (e.g., 4-aminothalidomide)

  • Boc-anhydride (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 2-Azidoacetic acid

  • Trifluoroacetic acid (TFA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Warhead-alkyne derivative

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), Water

  • Reagents for purification: Silica gel, HPLC grade solvents

Part 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate (Intermediate B)

Step 1.1: Boc-Protection of 3-(Aminomethyl)phenylacetic acid

  • Rationale: The primary amine of 3-(aminomethyl)phenylacetic acid must be protected to prevent self-reaction and to ensure selective amide bond formation at the carboxylic acid group in the subsequent step. The Boc group is a standard, acid-labile protecting group.

  • Suspend 3-(aminomethyl)phenylacetic acid hydrochloride (1.0 eq) in a mixture of THF and water (2:1).

  • Add Boc-anhydride (1.1 eq) and DIPEA (2.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, acidify the mixture with 1M HCl to pH ~3 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected 3-(aminomethyl)phenylacetic acid.

Step 1.2: Amide Coupling with E3 Ligase Ligand

  • Rationale: This step conjugates the linker to the E3 ligase ligand. EDC/HOBt is a common and efficient peptide coupling system that activates the carboxylic acid for nucleophilic attack by the amine on the E3 ligase ligand.

  • Dissolve Boc-protected 3-(aminomethyl)phenylacetic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the thalidomide derivative (e.g., 4-aminothalidomide, 1.0 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to obtain the protected E3 ligand-linker fragment.

Step 1.3: Boc-Deprotection

  • Rationale: The Boc protecting group is removed to expose the primary amine for the next coupling step. TFA is a strong acid that efficiently cleaves the Boc group.

  • Dissolve the product from Step 1.2 in DCM.

  • Add an excess of TFA (typically 20-30% v/v in DCM).

  • Stir at room temperature for 1-2 hours.

  • Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene to remove residual TFA. The product is typically obtained as a TFA salt.

Step 1.4: Coupling with Azidoacetic Acid

  • Rationale: This step introduces the azide functionality, which is required for the final "click" chemistry reaction. The same EDC/HOBt coupling chemistry is used.

  • Dissolve the deprotected amine TFA salt from Step 1.3 (1.0 eq) in anhydrous DMF.

  • Add 2-azidoacetic acid (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir at room temperature overnight.

  • Work up the reaction as described in Step 1.2.

  • Purify the crude product by silica gel chromatography to yield the final Intermediate B (E3 Ligand-Linker-Azide).

Part 2: Synthesis of the Final PROTAC

Step 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Rationale: "Click" chemistry provides a highly efficient, specific, and biocompatible method for coupling the two fragments.[5][] The reaction between the azide on Intermediate B and the alkyne on the warhead (Intermediate A) forms a stable triazole ring.[]

  • Dissolve the warhead-alkyne derivative (Intermediate A , 1.0 eq) and the E3 Ligand-Linker-Azide (Intermediate B , 1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate or perform a direct purification.

  • Purify the final PROTAC using reverse-phase preparative HPLC.

Characterization and Quality Control

The identity and purity of the final PROTAC must be rigorously confirmed before biological evaluation.[8]

Analytical Technique Purpose Expected Outcome
LC-MS Monitor reaction progress, assess purity, and confirm molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target PROTAC.
¹H and ¹³C NMR Confirm the chemical structure and isomeric purity.All expected protons and carbons are present with correct chemical shifts, integrations, and coupling constants.
HRMS Provide an accurate mass measurement to confirm the elemental composition.The measured mass should be within 5 ppm of the calculated theoretical mass.
RP-HPLC Determine the final purity of the compound.Purity should typically be >95% for use in biological assays.

Conclusion

The protocol outlined provides a robust and adaptable framework for the synthesis of PROTACs utilizing a this compound linker component. The choice of this specific building block introduces a degree of conformational constraint that can be beneficial for optimizing the geometry of the ternary complex. By following this convergent synthetic strategy, researchers can efficiently generate novel PROTAC molecules for the targeted degradation of proteins implicated in a wide range of diseases. The success of any PROTAC synthesis relies on careful execution of each step and rigorous analytical characterization of the final product to ensure its suitability for downstream biological applications.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Kim, H. Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(7), e202200131.
  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461.
  • Building blocks and linkers for PROTAC synthesis. (n.d.). Pharmaceutical Business Review.
  • Reversible in-situ assembly of PROTACs using iminoboronate conjugation. (2021). ResearchGate.
  • Sakamoto, K. M., et al. (2001). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology, vol 322. Humana Press.
  • Characteristic roadmap of linker governs the rational design of PROTACs. (2023). Signal Transduction and Targeted Therapy, 8(1), 29.
  • Donovan, K. A., et al. (2020). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Nature Communications, 11(1), 5372.
  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ResearchGate.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
  • Ciulli, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 597226.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). PROTAC-DB.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry, 65(13), 8763-8774.
  • Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1957.
  • Advancing Drug Discovery with PROTAC Building Blocks. (2024). YouTube.
  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and. (2020). Semantic Scholar.

Sources

Application Notes and Protocols for the Investigation of 3-Aminomethyl-phenylacetic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Discovery

Introduction: Unveiling the Therapeutic Potential of GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Its dysregulation is implicated in a host of neurological and psychiatric conditions, making the GABAergic system a prime target for therapeutic intervention. 3-Aminomethyl-phenylacetic acid, a structural analogue of GABA, presents an intriguing candidate for investigation. While its primary current application is as a linker molecule in Proteolysis Targeting Chimeras (PROTACs), its structural similarity to GABA warrants a thorough characterization of its potential activity at GABA receptors.[2][3]

This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols to investigate the pharmacological profile of this compound. We will explore its potential interactions with both ionotropic GABA-A and metabotropic GABA-B receptors through a suite of robust cell-based assays. The methodologies described herein are designed to be self-validating, providing a clear path from initial binding studies to functional characterization.

The GABAergic System: A Tale of Two Receptors

The physiological effects of GABA are mediated by two major classes of receptors:

  • GABA-A Receptors: These are ligand-gated ion channels that permit the influx of chloride ions upon activation, leading to hyperpolarization of the neuron and rapid synaptic inhibition.[1] They are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates the pharmacological properties of the receptor.[4][5]

  • GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that elicit slower, more prolonged inhibitory effects.[1][6] They function as heterodimers of GABA-B1 and GABA-B2 subunits and modulate adenylyl cyclase activity and ion channels.[6]

A thorough understanding of a novel compound's interaction with these receptor subtypes is crucial for predicting its potential therapeutic effects and side-effect profile.

Application Note 1: Determining Receptor Affinity via Radioligand Binding Assays

Principle: Radioligand binding assays are a cornerstone of pharmacology, enabling the quantification of the affinity of a test compound for a specific receptor.[1][7] In a competitive binding assay, the test compound (e.g., this compound) competes with a radiolabeled ligand of known affinity for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the inhibitory constant (Ki), a measure of the compound's binding affinity.

Workflow for Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis P1 Culture cells expressing target GABA receptor P2 Harvest cells and prepare cell membranes P1->P2 P3 Quantify protein concentration (e.g., BCA assay) P2->P3 A1 Incubate membranes with: 1. Fixed concentration of radioligand 2. Varying concentrations of   this compound P3->A1 A2 Include controls: - Total binding (radioligand only) - Non-specific binding (radioligand +   excess unlabeled agonist) T1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand A2->T1 T2 Wash filters with ice-cold buffer T1->T2 T3 Measure radioactivity on filters using a scintillation counter T2->T3 D1 Calculate specific binding T3->D1 D2 Plot % specific binding vs. log[test compound] D1->D2 D3 Determine IC50 from curve D2->D3 D4 Calculate Ki using the Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from established methods for analyzing ligand binding to GABA-A receptors.[7][8][9]

Materials:

  • Cell Membranes: Membranes prepared from a stable cell line expressing a specific GABA-A receptor subtype (e.g., HEK293 or CHO cells expressing α1β2γ2 subunits).[4][10]

  • Radioligand: [3H]Muscimol or [3H]Gabazine (SR-95531) for the GABA binding site.

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled GABA (100 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice. Resuspend the pellet in binding buffer and centrifuge at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice to remove any endogenous GABA.[8] Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL unlabeled GABA, 50 µL radioligand, 100 µL membrane suspension.

    • Test Compound: 50 µL of this compound at various concentrations (e.g., 10-point serial dilution), 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at 4°C for 60 minutes with gentle agitation.

  • Termination: Rapidly harvest the plate contents onto the glass fiber filters using the cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filter mat into a drying oven at 50°C for 30 minutes. Once dry, add scintillation cocktail and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

  • Calculate Ki: Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note 2: Assessing Functional Activity

While binding assays reveal affinity, they do not distinguish between agonists (which activate the receptor) and antagonists (which block activation). Functional assays are therefore essential to determine the pharmacological nature of the compound-receptor interaction.[11][12]

Functional Assay for GABA-A Receptors: Fluorescent-Based Ion Flux

Principle: GABA-A receptor activation opens a chloride channel. While direct measurement of chloride flux can be challenging, assays that measure the resulting change in membrane potential or use halide-sensitive fluorescent probes are effective surrogates. For example, a yellow fluorescent protein (YFP) with a halide-binding site can be used, where iodide influx (mimicking chloride) quenches the YFP fluorescence.[13]

GABA-A Receptor Activation and Measurement

cluster_pathway Signaling Pathway cluster_assay Assay Principle (YFP-based) Compound GABA or Agonist (e.g., this compound) Receptor GABA-A Receptor Compound->Receptor Channel Chloride (Cl-) Channel Opens Receptor->Channel Influx Cl- Influx Channel->Influx Hyperpolarization Membrane Hyperpolarization (Inhibition of Neuron) Influx->Hyperpolarization A5 Measure decrease in fluorescence A1 Cells co-express GABA-A receptor and halide-sensitive YFP A2 Add agonist + Iodide (I-) containing buffer A1->A2 A3 I- enters through the open channel A2->A3 A4 I- binds to YFP, quenching its fluorescence A3->A4 A4->A5

Caption: GABA-A receptor signaling and a corresponding fluorescent assay principle.

Protocol 2: YFP-Based Halide Influx Assay for GABA-A Agonist Activity

This protocol is based on the principles of halide-sensitive YFP assays.[13]

Materials:

  • Cell Line: A stable cell line co-expressing a GABA-A receptor subtype and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Test Compound: this compound.

  • Positive Control: GABA.

  • Assay Buffer (Chloride-free): e.g., containing Na-gluconate instead of NaCl.

  • Stimulation Buffer: Assay buffer containing NaI (Sodium Iodide).

  • Plate Reader: Fluorescence plate reader with bottom-read capability and injectors.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Buffer Exchange: On the day of the assay, wash the cells twice with Assay Buffer to remove any chloride-containing media. Leave a final volume of 100 µL of Assay Buffer in each well.

  • Baseline Reading: Place the plate in the reader and measure the baseline YFP fluorescence.

  • Compound Addition: Using the plate reader's injector, add 50 µL of this compound at various concentrations (prepared in Assay Buffer). For antagonist testing, pre-incubate with the test compound before adding a fixed concentration of GABA.

  • Stimulation and Reading: Immediately following compound addition, inject 50 µL of Stimulation Buffer. Read the fluorescence kinetically for 5-10 minutes.

  • Data Analysis: The rate of fluorescence quench is proportional to the rate of iodide influx and thus to the level of GABA-A receptor activation. Calculate the initial rate of quench for each concentration and plot against the log[concentration] to determine the EC50 (for agonists) or IC50 (for antagonists).

Functional Assay for GABA-B Receptors: Calcium Flux

Principle: GABA-B receptors are GPCRs that couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase and can also modulate ion channels, leading to changes in intracellular calcium ([Ca2+]i). By pre-loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), changes in [Ca2+]i upon receptor activation can be measured as a change in fluorescence intensity.[14][15]

GABA-B Receptor Signaling and Calcium Flux Assay

cluster_pathway Signaling Pathway cluster_assay Assay Principle (Fluo-4) Compound GABA or Agonist (e.g., this compound) Receptor GABA-B Receptor (GABA-B1/B2) Compound->Receptor Gprotein Gi/o G-protein activation Receptor->Gprotein Effector Downstream Effectors (e.g., modulation of ion channels) Gprotein->Effector Calcium Change in intracellular Calcium [Ca2+]i Effector->Calcium A5 Measure fluorescence intensity A1 Cells expressing GABA-B receptor are loaded with Fluo-4 AM dye A2 Add agonist A1->A2 A3 Receptor activation triggers a change in [Ca2+]i A2->A3 A4 Ca2+ binds to Fluo-4, causing a large increase in fluorescence A3->A4 A4->A5

Caption: GABA-B receptor signaling and a corresponding calcium flux assay principle.

Protocol 3: Calcium Flux Assay for GABA-B Agonist Activity

This protocol is a standard method for assessing GPCR activation.[14][16]

Materials:

  • Cell Line: A stable cell line expressing heterodimeric GABA-B receptors (e.g., CHO-GABA-B1/B2).[6] It may be necessary to co-express a promiscuous G-protein like Gα16 to force coupling to the calcium pathway if not endogenous.

  • Test Compound: this compound.

  • Positive Control: Baclofen or GABA.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage (optional, but recommended).

  • Plate Reader: Fluorescence plate reader with bottom-read capability and injectors (e.g., FlexStation 3).[14]

Procedure:

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in Assay Buffer. Remove the culture medium from the cells and add 100 µL of loading buffer to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with Assay Buffer containing probenecid, leaving a final volume of 100 µL.

  • Assay: Place the plate in the reader.

    • Read baseline fluorescence for 10-30 seconds.

    • Using the injector, add 50 µL of this compound at various concentrations.

    • Immediately begin reading fluorescence kinetically for 2-3 minutes.

  • Data Analysis: The change in fluorescence (F_max - F_baseline) represents the calcium response. Plot the response against the log[concentration] of the test compound and fit with a non-linear regression model to determine the EC50.

Data Interpretation and Summary

The combination of binding and functional assays provides a comprehensive pharmacological profile of the test compound.

Assay TypeParameter MeasuredPossible Outcome for this compoundInterpretation
Radioligand Binding Ki (Affinity)Low Ki value (< 1 µM)High affinity for the receptor.
High Ki value (> 10 µM)Low or no affinity for the receptor.
Functional (Agonist Mode) EC50 (Potency) & Emax (Efficacy)Low EC50 and high EmaxPotent and efficacious agonist.
High EC50 or low EmaxWeak or partial agonist.
No responseNot an agonist. Could be an antagonist or have no activity.
Functional (Antagonist Mode) IC50 (Potency)Low IC50Potent antagonist.
No inhibition of agonist responseNot an antagonist.

References

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience.
  • Hadingham, K. L., et al. (1997). Development of Stable Cell Lines Expressing Different Subtypes of GabaA Receptors. Journal of Receptor and Signal Transduction Research.
  • BenchChem (2025). Application Notes and Protocols for Receptor Binding Assays of GABAergic Activity.
  • Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology.
  • Charles River Laboratories. Human GABAA (α1/β2/γ2) Receptor Cell Line.
  • Hales, T. G., & Tyndale, R. F. (1994). Few Cell Lines with GABA, mRNAs Have Functional Receptors. Journal of Neuroscience.
  • Margeta-Mitrovic, M., et al. (2000). Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits. Neuropharmacology.
  • Enna, S. J., & Drexler, G. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology.
  • MedChemExpress. 2-(3-(Aminomethyl)phenyl)acetic acid (this compound).
  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology.
  • SelectScience. Validation of the Activity of G-Protein-Coupled-Receptors (GPCRs) Using SPRi.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22247029, this compound.
  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed.
  • Peilot-Sjögren, H., et al. (2013).
  • University of North Carolina. GABAA Receptor Binding Assay Protocol. PDSP.
  • Pow, D. V., et al. (1995).
  • BenchChem. This compound | Research Chemical.
  • Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening.
  • University of California, San Francisco. CALCIUM FLUX PROTOCOL.
  • Liu, R., et al. (2022). Direct Selection of DNA-Encoded Libraries for Biased Agonists of GPCRs on Live Cells. JACS Au.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Wikipedia. GABA.
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45263723, [3-(Aminomethyl)phenyl]acetic acid hydrochloride.
  • Ren, G., et al. (2015). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE.
  • Yeboah, F., & Guo, H. (2018).
  • Yeboah, F., et al. (2018).
  • JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube.
  • ChemicalBook. This compound CAS#: 113520-43-7.
  • Exposome-Explorer. Phenylacetic acid (Compound).
  • Yang, X., et al. (2020). A cell-based fluorescent assay for FAP inhibitor discovery. Bioorganic & Medicinal Chemistry Letters.
  • Xie, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ.
  • Sigma-Aldrich. Cell-Based Assays. Biofiles.
  • Wikipedia. Phenylacetic acid.
  • Promega Connections. (2025).
  • Agilent. (2016).
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery.

Sources

Application Notes and Protocols for In Vivo Studies Using 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminomethyl-phenylacetic acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Deficiencies in GABAergic signaling are implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1] While direct in vivo data for this compound is not extensively documented in publicly available literature, its structural similarity to established therapeutics like gabapentin and pregabalin suggests its potential as a modulator of neuronal excitability. This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound, drawing upon established methodologies for pharmacologically similar compounds. We present a logical, phased approach to investigation, from initial tolerability and pharmacokinetic profiling to efficacy assessment in validated animal models of disease.

Introduction: The Rationale for Investigating this compound

Gamma-aminobutyric acid (GABA) plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[1][2] This has led to the development of GABA analogues, which are designed to overcome this limitation and modulate GABAergic pathways or mimic GABAergic effects through various mechanisms.[1][2]

Well-known GABA analogues, such as gabapentin and pregabalin, do not directly bind to GABA receptors but instead exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[3] this compound, as a GABA analogue, warrants investigation to determine its mechanism of action and therapeutic potential in CNS disorders.

This document serves as a detailed guide for researchers to design and execute a comprehensive in vivo research program for this compound. The protocols outlined herein are based on established, validated models and techniques used in the preclinical development of CNS-active compounds.

Proposed Preclinical Development Workflow

A logical and phased approach is critical to efficiently evaluate the in vivo properties of this compound. The following workflow is recommended:

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Advanced Characterization A Compound Formulation & Solubility B Acute Toxicity & Maximum Tolerated Dose (MTD) A->B C Pharmacokinetic (PK) Profiling B->C D Anticonvulsant Models (MES, scPTZ) C->D E Neuropathic Pain Models (SNL, CCI) C->E F Anxiety Models (EPM, LDB) C->F G Dose-Response Studies D->G E->G F->G H Chronic Dosing & Tolerability G->H I Mechanism of Action Studies (in vivo) H->I

Caption: Proposed preclinical in vivo evaluation workflow for this compound.

Phase 1: Foundational In Vivo Studies

Formulation and Vehicle Selection

The initial step for any in vivo study is the development of a suitable formulation for administration. The physicochemical properties of this compound will dictate the choice of vehicle.

Protocol: Vehicle Screening

  • Assess Solubility: Determine the solubility of this compound in common preclinical vehicles (e.g., sterile water, saline, 5% dextrose, 0.5% methylcellulose, PEG400).

  • pH Adjustment: For aqueous vehicles, adjust the pH to achieve complete dissolution and ensure physiological compatibility.

  • Stability: Assess the stability of the formulation at room temperature and under refrigeration for the expected duration of the study.

  • Selection Criteria: Choose a vehicle that provides a clear, stable solution or a homogenous suspension at the required concentrations and is known to be well-tolerated by the chosen animal species.

Acute Toxicity and Maximum Tolerated Dose (MTD)

Determining the MTD is essential for selecting a safe dose range for subsequent efficacy studies.

Protocol: Acute Dose-Ranging Study

  • Animal Model: Use healthy, adult male and female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dose Escalation: Administer single, escalating doses of this compound via the intended route of administration (e.g., oral gavage [PO] or intraperitoneal [IP] injection). A suggested starting range could be 10, 30, 100, 300, and 1000 mg/kg.

  • Observation: Closely monitor the animals for at least 72 hours post-dosing for any signs of toxicity, including changes in behavior, posture, motor coordination, and autonomic signs. Record body weight daily.

  • MTD Determination: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10% reduction in body weight.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy data and designing appropriate dosing schedules.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group (n=3-5): Administer a single bolus dose (e.g., 5-10 mg/kg) to determine parameters like clearance, volume of distribution, and elimination half-life.

    • Oral (PO) Group (n=3-5): Administer a single oral gavage dose (e.g., 20-50 mg/kg) to assess oral bioavailability (F%).

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[4]

  • Plasma Preparation: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.[4]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeDetermines the dosing interval required to maintain therapeutic concentrations.
CL ClearanceMeasures the body's efficiency in eliminating the drug.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Phase 2: Efficacy Screening in Animal Models

Based on the PK profile, appropriate doses and time points for efficacy testing can be selected. The following are standard, validated models for screening compounds with potential anticonvulsant, analgesic, and anxiolytic properties.

Anticonvulsant Activity

Protocol: Maximal Electroshock (MES) Seizure Test [5][6]

  • Animal Model: Male mice (e.g., CD-1).

  • Procedure: Administer this compound or vehicle at various doses. At the time of expected peak plasma concentration (determined from PK studies), induce a seizure via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure.

Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test [5][6]

  • Animal Model: Male mice (e.g., CD-1).

  • Procedure: After administration of this compound or vehicle, inject a convulsive dose of PTZ subcutaneously.

  • Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures.

Neuropathic Pain

Protocol: Spinal Nerve Ligation (SNL) Model [7][8]

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Induce neuropathic pain by tightly ligating the L5 and L6 spinal nerves.

  • Behavioral Testing: After a post-operative recovery period (1-2 weeks), assess mechanical allodynia using von Frey filaments.

  • Drug Administration: Administer this compound or vehicle and measure the withdrawal threshold at multiple time points post-dosing.

  • Endpoint: A significant increase in the paw withdrawal threshold compared to the vehicle-treated group.

Anxiolytic Activity

Protocol: Elevated Plus Maze (EPM) Test [9]

  • Animal Model: Male mice or rats.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.

  • Procedure: Administer this compound or vehicle. Place the animal in the center of the maze and allow it to explore for 5 minutes.

  • Endpoint: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Phase 3: Advanced In Vivo Characterization

Should this compound demonstrate a promising profile in Phase 2, further studies are warranted to build a more comprehensive understanding of its in vivo pharmacology.

  • Dose-Response Studies: To establish the relationship between the dose of the compound and its therapeutic effect, allowing for the determination of the ED50 (median effective dose).

  • Chronic Dosing Studies: To evaluate the efficacy and safety of this compound following repeated administration, and to assess the potential for tolerance development.

  • In Vivo Mechanism of Action Studies: While challenging, these studies aim to elucidate how the compound works in a living system. This could involve co-administration with known receptor antagonists or using genetically modified animal models.[4]

Data Interpretation and Causality

It is critical to correlate pharmacokinetic and pharmacodynamic data. Efficacy in behavioral models should align with plasma and, ideally, brain concentrations of this compound. A lack of efficacy may be due to poor brain penetration, rapid metabolism, or a true lack of pharmacological activity at the target. Conversely, toxicity may be observed at high plasma concentrations.

G A Compound Administration B Plasma Concentration (Pharmacokinetics) A->B Absorption & Distribution C Brain Concentration (Target Engagement) B->C BBB Penetration E Therapeutic Efficacy or Toxicity B->E Systemic Effects D Behavioral/Physiological Response (Pharmacodynamics) C->D Mechanism of Action D->E Outcome

Caption: Relationship between pharmacokinetics and pharmacodynamics in vivo.

Conclusion

While this compound remains a compound with underexplored therapeutic potential, its structural relationship to known GABA analogues provides a strong rationale for its investigation. The application notes and protocols detailed in this guide offer a robust, systematic, and scientifically rigorous framework for conducting in vivo studies. By following this phased approach, researchers can effectively characterize its pharmacokinetic profile, screen for efficacy in relevant disease models, and ultimately determine its potential as a novel therapeutic agent for neurological disorders.

References

  • Animal Models Used in the Screening of Antiepileptic Drugs. (n.d.). ResearchGate.
  • Pregabalin. (n.d.). Wikipedia.
  • Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. (n.d.). National Institutes of Health.
  • Pharmacotherapy Update: Pregabalin in the Treatment of Generalized Anxiety Disorder. (2009). La-press.
  • Animal Models of Pharmacoresistant Epilepsy. (2022). Oxford Academic.
  • ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (2020). National Institutes of Health.
  • Pregabalin for the treatment of generalized anxiety disorder: an update. (2013). National Institutes of Health.
  • Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats. (2021). National Institutes of Health.
  • The treatment of generalized anxiety disorder with pregabalin, an atypical anxiolytic. (2007). ResearchGate.
  • Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist [(14)C]CP-409092 in rats. (2007). PubMed.
  • Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain. (2018). National Institutes of Health.
  • Physicochemical, pharmacological and pharmacokinetic study of a new GABAergic compound, calcium acetylhomotaurinate. (1989). PubMed.
  • Use of Gabapentin in the Treatment of Neuropathic Pain. (2002). ResearchGate.
  • Gabapentin for chronic neuropathic pain in adults. (2017). ResearchGate.
  • Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain. (2018). ResearchGate.
  • Rational approaches for the design of various GABA modulators and their clinical progression. (2018). ScienceDirect.
  • An update on GABA analogs for CNS drug discovery. (2006). ResearchGate.
  • A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin. (2014). National Institutes of Health.
  • A role of GABA analogues in the treatment of neurological diseases. (2010). PubMed.
  • Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. (2019). ResearchGate.
  • Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. (1995). ResearchGate.
  • Gabapentin dosing for neuropathic pain: evidence from randomized, placebo-controlled clinical trials. (2003). PubMed.
  • Synergistic effects of peripheral GABA and GABA-transaminase inhibitory drugs on food intake control and weight loss in high-fat diet-induced obese mice. (2023). Frontiers.

Sources

Application Notes and Protocols for the Formulation of 3-Aminomethyl-phenylacetic Acid in Biological Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Zwitterionic Building Block

3-Aminomethyl-phenylacetic acid is a unique zwitterionic small molecule characterized by the presence of both a basic aminomethyl group and an acidic carboxylic acid group. This dual functionality imparts distinct physicochemical properties, influencing its solubility and stability in various experimental settings. While its intrinsic biological activity is an area of ongoing investigation, its structural resemblance to neurotransmitter analogs, such as gamma-aminobutyric acid (GABA), suggests potential applications in neuroscience research.

Primarily, this compound has gained significant traction as a versatile linker molecule in the rapidly advancing field of targeted protein degradation. Specifically, it is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4][5][6][7][8][9] The linker component of a PROTAC is crucial for its efficacy, dictating the orientation and proximity of the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of this compound for a range of biological experiments, with a primary focus on its application in PROTAC synthesis and preliminary biological screening.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is paramount for its successful formulation. The compound is available as a free acid or a hydrochloride salt, which can influence its solubility.

PropertyValueSource
Chemical Formula C₉H₁₁NO₂[10]
Molecular Weight 165.19 g/mol [10]
Appearance Off-white to white solid/powderInferred from related compounds
Storage Store at 2-8°C, protected from light and moistureGeneral recommendation for amino acids

Solubility and Stock Solution Preparation

The zwitterionic nature of this compound dictates its solubility. It is expected to have moderate solubility in aqueous solutions, with solubility being pH-dependent. The hydrochloride salt form generally exhibits higher aqueous solubility. For organic solvents, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of small molecules for biological assays.

SolventExpected SolubilityNotes
Water Moderately soluble (pH-dependent)Solubility can be enhanced by adjusting the pH. The hydrochloride salt is more readily soluble.
Phosphate-Buffered Saline (PBS) Moderately solublepH of PBS (~7.4) may affect solubility. Sonication may be required for complete dissolution.
Dimethyl Sulfoxide (DMSO) Highly solubleRecommended for preparing high-concentration stock solutions.
Ethanol Sparingly solubleMay require heating or sonication to dissolve.
Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common starting point for most in vitro experiments.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh out 16.52 mg of this compound (for a final volume of 1 mL).

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Protocol 2: Preparation of Aqueous Working Solutions

For many cell-based assays, it is necessary to prepare working solutions in aqueous buffers. The following protocol outlines the preparation of a 10 mM working solution in PBS.

Materials:

  • 100 mM this compound in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

Procedure:

  • Dilution: Add 900 µL of sterile PBS to a sterile conical tube.

  • Addition of Stock: Add 100 µL of the 100 mM DMSO stock solution to the PBS.

  • Mixing: Vortex the solution immediately and thoroughly to ensure complete mixing and prevent precipitation.

  • Final Concentration: This will result in a 10 mM working solution in 10% DMSO/PBS. This solution can be further diluted in cell culture media for final experimental concentrations. Note: The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[11]

Application in PROTAC Synthesis: A Workflow

This compound serves as a versatile linker, providing a phenylacetic acid moiety that can be derivatized to connect a ligand for a target protein and a ligand for an E3 ligase. The aminomethyl group can be used as a point of attachment for further chemical modifications.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Linker Synthesis cluster_2 PROTAC Assembly cluster_3 Final Product Target Ligand Target Ligand Coupling Sequential or Convergent Coupling Target Ligand->Coupling 3-AMPA 3-Aminomethyl- phenylacetic acid Derivatization Derivatization of 3-AMPA 3-AMPA->Derivatization E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->Coupling Derivatization->Coupling PROTAC PROTAC Coupling->PROTAC

Caption: Workflow for PROTAC synthesis using this compound as a linker.

Hypothetical Application in Neuroscience: Investigating GABAergic Activity

The structural similarity of this compound to GABA suggests a potential for interaction with components of the GABAergic system, such as GABA receptors or transporters. While direct evidence is currently lacking, researchers may be interested in screening this compound for such activities.

Protocol 3: Preliminary In Vitro Screening for GABA Receptor Modulation

This protocol provides a general framework for an initial screen to assess whether this compound modulates GABA receptor activity using a cell-based functional assay, such as a fluorescent membrane potential assay.

Materials:

  • Cells expressing the GABA receptor of interest (e.g., HEK293 cells stably expressing GABA-A receptors)

  • Cell culture medium and supplements

  • This compound working solutions (prepared as in Protocol 2)

  • GABA (as a positive control agonist)

  • A known GABA receptor antagonist (as a negative control)

  • Fluorescent membrane potential dye kit

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the GABA receptor-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The following day, load the cells with the membrane potential dye according to the manufacturer's instructions.

  • Compound Addition: Prepare a dilution series of this compound in the assay buffer. Add the compound dilutions to the wells. Include wells with GABA alone (agonist control), antagonist followed by GABA (antagonist control), and vehicle control (e.g., 0.1% DMSO in buffer).

  • Signal Measurement: Measure the fluorescence signal at baseline and after the addition of the compounds using a fluorescence plate reader.

  • Data Analysis: Analyze the change in fluorescence to determine if this compound elicits a response (agonist activity) or modulates the response to GABA (allosteric modulator activity).

Conclusion and Future Directions

This compound is a valuable chemical tool with a primary, well-established role as a linker in the synthesis of PROTACs for targeted protein degradation. The protocols outlined in these application notes provide a solid foundation for the formulation and use of this compound in this context.

Furthermore, its structural characteristics warrant investigation into its potential intrinsic biological activities, particularly within the field of neuroscience. The provided screening protocol offers a starting point for such explorations. Future research should focus on obtaining precise quantitative solubility data in various biologically relevant media and conducting comprehensive biological activity profiling to fully elucidate the potential of this versatile molecule.

References

  • American Elements. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22247029, this compound.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49866934, 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Nabet, B. (2022, December 16). Targeted Protein Degradation to Advance Oncology Drug Discovery [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45263723, [3-(Aminomethyl)phenyl]acetic acid hydrochloride.
  • The Protein Degrader. (2022, October 22). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs) [Video]. YouTube.
  • Mares, A., et al. (2020).
  • Jin, Y., et al. (2024). Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Cell Chemical Biology, 31(1), 135-147.e9.
  • Zhang, X., et al. (2021).
  • Sun, X., et al. (2024). Application of proteolysis targeting chimeric (PROTAC) technology in protein regulation and drug development. Journal of Pharmaceutical Analysis, 14(3), 393-408.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Raub, T. J. (2021, February 12). Re: DMSO concentration in cell culture? Precipitating while PBS is added? [Online forum post]. ResearchGate.
  • Solubility of Things. (n.d.). Phenylacetic acid.
  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Han, H., et al. (2014). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. PLoS ONE, 9(9), e108533.
  • Jin, Y., et al. (2024, January 23). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.
  • Guerini, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390.
  • Yuan, Y., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 12(3), 1051-1070.
  • Liu, J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(9), 6223-6240.
  • Wu, T., et al. (2021). Novel approaches to targeted protein degradation technologies in drug discovery. Signal Transduction and Targeted Therapy, 6(1), 379.
  • Guerini, D., et al. (2022). Biotransformation of the Proteogenic Amino Acids Phenylalanine, Tyrosine and Tryptophan by Yarrowia Species: An Application to the Preparative Synthesis of Natural Phenylacetic Acid. Molecules, 27(24), 8887.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Aminomethyl-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Aminomethyl-phenylacetic acid is a valuable bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a building block in the synthesis of various pharmacologically active compounds.[1] Its structure incorporates a phenylacetic acid moiety, common in many pharmaceuticals, and a reactive primary amine, making it a versatile intermediate for drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of this compound, designed to be a practical resource for researchers and process chemists. The presented synthetic strategy is rooted in established, scalable chemical transformations, emphasizing safety, efficiency, and robustness.

Synthetic Strategy Overview

The most viable and scalable synthetic route to this compound involves a two-step process commencing from the readily available precursor, 3-cyanobenzyl chloride. This strategy is outlined below:

  • Step 1: Synthesis of 3-Cyanophenylacetic acid. This key intermediate is prepared via the hydrolysis of 3-cyanobenzyl cyanide. 3-Cyanobenzyl cyanide is first synthesized through the cyanation of 3-cyanobenzyl chloride.

  • Step 2: Reduction of 3-Cyanophenylacetic acid. The nitrile functional group of 3-cyanophenylacetic acid is selectively reduced to a primary amine to yield the final product, this compound.

This approach is advantageous for large-scale production due to the availability of starting materials, the reliability of the chemical transformations, and the amenability of the process to standard industrial equipment.

Visualizing the Synthetic Pathway

Synthetic_Pathway 3-Cyanobenzyl_chloride 3-Cyanobenzyl chloride 3-Cyanobenzyl_cyanide 3-Cyanobenzyl cyanide 3-Cyanobenzyl_chloride->3-Cyanobenzyl_cyanide Cyanation NaCN Sodium Cyanide (NaCN) NaCN->3-Cyanobenzyl_cyanide 3-Cyanophenylacetic_acid 3-Cyanophenylacetic acid 3-Cyanobenzyl_cyanide->3-Cyanophenylacetic_acid Hydrolysis H2O_H2SO4 H₂O / H₂SO₄ (Hydrolysis) H2O_H2SO4->3-Cyanophenylacetic_acid 3-Aminomethyl_phenylacetic_acid This compound 3-Cyanophenylacetic_acid->3-Aminomethyl_phenylacetic_acid Reduction H2_Catalyst H₂ / Catalyst (Reduction) H2_Catalyst->3-Aminomethyl_phenylacetic_acid

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Cyanophenylacetic acid

The synthesis of 3-cyanophenylacetic acid is a critical precursor step. This is achieved through the hydrolysis of 3-cyanobenzyl cyanide, which is first prepared from 3-cyanobenzyl chloride.

Synthesis of 3-Cyanobenzyl cyanide

This step involves a nucleophilic substitution reaction where the chloride in 3-cyanobenzyl chloride is displaced by a cyanide ion.

Protocol:

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge a solution of sodium cyanide (NaCN) in a water/ethanol solvent mixture.

  • Addition of Starting Material: Slowly add 3-cyanobenzyl chloride to the cyanide solution at a controlled temperature, typically between 20-30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or GC).

  • Work-up and Isolation: Cool the reaction mixture and perform a solvent extraction with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield crude 3-cyanobenzyl cyanide, which can be used in the next step without further purification or can be purified by vacuum distillation.

Hydrolysis of 3-Cyanobenzyl cyanide to 3-Cyanophenylacetic acid

The dinitrile intermediate is then hydrolyzed under acidic conditions to selectively convert the benzylic nitrile to a carboxylic acid while preserving the aromatic nitrile.

Protocol:

  • Reaction Setup: In a glass-lined reactor, combine 3-cyanobenzyl cyanide with a mixture of water and concentrated sulfuric acid.[2][3]

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours.[2] The progress of the hydrolysis should be monitored by HPLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The product, 3-cyanophenylacetic acid, will precipitate as a solid.

  • Purification: Collect the solid by filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene/heptane) to yield pure 3-cyanophenylacetic acid.[1]

Data Summary for Intermediate Synthesis

StepStarting MaterialKey ReagentsTypical YieldPurity
1.1 3-Cyanobenzyl chlorideSodium Cyanide>90%>95%
1.2 3-Cyanobenzyl cyanideSulfuric Acid, Water85-95%>98%

Part 2: Large-Scale Synthesis of this compound

The final step in the synthesis is the selective reduction of the nitrile group of 3-cyanophenylacetic acid to the corresponding primary amine. Catalytic hydrogenation is the preferred method for this transformation on a large scale due to its efficiency, cleanliness, and atom economy.

Catalytic Hydrogenation of 3-Cyanophenylacetic acid

The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitrile in the presence of the carboxylic acid and the aromatic ring.

Protocol:

  • Catalyst Selection and Loading: A variety of catalysts can be employed for nitrile reduction, including Raney Nickel, Palladium on carbon (Pd/C), and Rhodium-based catalysts.[4][5] For large-scale operations, Raney Nickel is often a cost-effective and highly active choice. A typical catalyst loading is 5-10% w/w relative to the substrate.

  • Reaction Setup: In a high-pressure hydrogenation reactor (autoclave), charge 3-cyanophenylacetic acid and a suitable solvent. Polar solvents such as methanol, ethanol, or aqueous ammonia are commonly used. The addition of ammonia can help to suppress the formation of secondary amine byproducts.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and heat to the target temperature (usually 50-80 °C). Maintain vigorous agitation to ensure efficient mass transfer.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and by periodic sampling and analysis (e.g., HPLC) to confirm the disappearance of the starting material.

  • Work-up and Isolation: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: The pH of the filtrate is adjusted to the isoelectric point of this compound to induce precipitation. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and dried under vacuum to yield the final product.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation of 3-Cyanophenylacetic acid cluster_final Synthesis of this compound Start_1 3-Cyanobenzyl chloride Step_1_1 Cyanation with NaCN Start_1->Step_1_1 Intermediate_1 3-Cyanobenzyl cyanide Step_1_1->Intermediate_1 Step_1_2 Acid Hydrolysis Intermediate_1->Step_1_2 Intermediate_2 3-Cyanophenylacetic acid Step_1_2->Intermediate_2 Start_2 3-Cyanophenylacetic acid Step_2_1 Catalytic Hydrogenation Start_2->Step_2_1 Workup Catalyst Filtration & pH Adjustment Step_2_1->Workup Final_Product This compound Workup->Final_Product

Caption: Step-wise experimental workflow for the synthesis.

Safety and Scalability Considerations

  • Cyanide Handling: The use of sodium cyanide in the first step requires strict safety protocols due to its high toxicity. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE). A cyanide antidote kit should be readily available.

  • Hydrogenation Safety: Large-scale hydrogenations are high-pressure operations and must be carried out in a properly rated and maintained reactor. The catalyst, particularly Raney Nickel, can be pyrophoric and should be handled with care, especially during filtration.

  • Exothermic Reactions: The hydrolysis and hydrogenation steps can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Process Optimization: For large-scale production, optimization of reaction parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time is crucial to maximize yield, minimize impurities, and ensure economic viability.

Conclusion

The large-scale synthesis of this compound is a feasible endeavor utilizing established and scalable chemical transformations. The outlined two-step process, proceeding through the key intermediate 3-cyanophenylacetic acid, offers a robust and efficient pathway to this valuable molecule. By adhering to the detailed protocols and giving careful consideration to the safety and scalability aspects, researchers and drug development professionals can successfully produce this important building block for their discovery and development programs.

References

  • Ataman Kimya. (n.d.). Benzyl Cyanide.
  • Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59.
  • Science of Synthesis. (2010).
  • Tyger Scientific Inc. (n.d.). (3-Cyanophenyl)acetic acid – [1878-71-3].
  • East China University of Science and Technology. (2005). Industrial preparation method for 3-amino phenylacetic acid. CN1268604C.
  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
  • Scribd. (n.d.). Phenylacetic Acid From Benzyl Cyanide.
  • Google Patents. (2010).
  • Google Patents. (2005). Industrial preparation method for 3-amino phenylacetic acid. CN1268604C.
  • Google Patents. (1975).
  • Google Patents. (1978). Process for preparing phenylacetic acid. US4128572A.
  • Google Patents. (2013). Preparation method of phenylacetic acid. CN103232338A.
  • Google Patents. (2013).
  • Organic Syntheses. (1998). 2-Propynenitrile, 3-phenyl-. 75, 98.
  • da Silva, J. L., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727.
  • Al-Zoubi, W. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances, 14(15), 10565-10584.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminomethyl-phenylacetic acid. This compound is a valuable building block, notably utilized as a PROTAC linker in targeted protein degradation research.[1] Achieving high yield and purity is critical for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during its synthesis.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several routes. The optimal choice depends on the available starting materials, scale, and safety considerations. Below is a conceptual overview of two common pathways, each with distinct advantages and challenges.

Visualizing the Pathways

Synthetic_Pathways cluster_A Route A: Nitrile Hydrolysis & Reduction cluster_B Route B: Nitro Reduction Pathway A1 m-Tolunitrile A2 3-(Bromomethyl)benzonitrile A1->A2 Side-chain Bromination A3 3-(Cyanomethyl)benzonitrile A2->A3 Cyanation (e.g., NaCN) A4 3-Cyanophenylacetic Acid A3->A4 Nitrile Hydrolysis A5 This compound A4->A5 Nitrile Reduction B1 3-Nitrophenylacetic Acid B2 Methyl 3-Nitrophenylacetate B1->B2 Esterification B3 Methyl 3-Aminophenylacetate B2->B3 Nitro Group Reduction B4 3-Aminophenylacetic Acid B3->B4 Ester Hydrolysis B4->A5

Caption: High-level overview of two distinct synthetic routes to this compound.

Comparative Analysis of Synthetic Routes
FeatureRoute A (Nitrile Hydrolysis & Reduction)Route B (Nitro Reduction Pathway)
Starting Material m-Tolunitrile3-Nitrophenylacetic Acid
Key Transformations Side-chain halogenation, cyanation, nitrile hydrolysis, nitrile reduction.Esterification, nitro group reduction, ester hydrolysis.
Typical Yield Can be high, but multiple steps increase potential for loss. A similar multi-step process reports an overall yield of around 65% under optimized conditions.[2]Generally good yields for individual steps like nitro reduction and hydrolysis (often >90%).[2]
Pros Utilizes common and relatively inexpensive starting materials.Fewer steps if starting from 3-nitrophenylacetic acid. Avoids the use of highly toxic cyanide salts required in Route A.
Cons Involves highly toxic reagents like sodium cyanide. The final nitrile reduction can be challenging to control.[2]Starting material may be more expensive. Catalytic hydrogenation requires specialized equipment (e.g., high-pressure reactor).

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Category: Low Reaction Yield

Q1: My overall yield is critically low. Where should I start investigating?

A: Low overall yield in a multi-step synthesis is common. The most critical steps to scrutinize are typically those involving functional group transformations that are sensitive to conditions:

  • Nitrile Hydrolysis: This step can be sluggish. Incomplete conversion from the nitrile to the carboxylic acid is a frequent cause of yield loss. The reaction often requires harsh conditions (strong acid or base and high temperatures), which can lead to side reactions or degradation if not properly controlled.[3][4]

  • Catalytic Reduction (Nitrile or Nitro Group): The reduction step is highly dependent on catalyst activity. The catalyst (e.g., Raney Nickel, Pd/C) can be poisoned by impurities, such as sulfur compounds or residual cyanide from a previous step. This leads to an incomplete or stalled reaction.

Actionable Advice: Analyze a sample from after each of these key steps using techniques like TLC, LC-MS, or NMR to pinpoint which conversion is failing.

Q2: The final reduction of the aromatic nitrile in 3-cyanophenylacetic acid to the aminomethyl group is inefficient. How can I improve this specific step?

A: This is a challenging reduction. The key is selecting the right reducing agent and optimizing conditions.

  • Catalyst Choice: While Raney Nickel is a powerful catalyst for nitrile reduction, it can be pyrophoric and its activity can be variable. An alternative is catalytic hydrogenation using Palladium on Carbon (Pd/C) under pressure, which often gives cleaner results. For a non-catalytic approach, consider using a borane reagent like Borane-THF complex (B₂H₆·THF), which is highly effective for reducing nitriles to primary amines under milder conditions.

  • Solvent and Temperature: The choice of solvent is crucial. Ethereal solvents like THF or dioxane are common for borane reductions. For catalytic hydrogenation, alcohols like methanol or ethanol are typically used. Ensure the temperature is controlled; excessive heat can lead to side reactions.

  • Catalyst Poisoning: If using a metal catalyst, ensure the 3-cyanophenylacetic acid starting material is highly pure. Trace impurities can deactivate the catalyst surface. Washing the starting material thoroughly before the reaction can significantly improve results.

Q3: My acid-catalyzed hydrolysis of the benzyl cyanide precursor is stalling, leaving a significant amount of amide intermediate. What's happening?

A: This is a classic issue. Nitrile hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often the rate-limiting one.

  • Causality: The amide is more stable and less electrophilic than the protonated nitrile, making its hydrolysis slower. If conditions are not sufficiently forcing, the reaction can stall at the amide stage.

  • Solution: To drive the reaction to completion, you can:

    • Increase Reaction Time and/or Temperature: Refluxing for a longer period (e.g., 4-6 hours instead of 2-3) is often necessary.[3][4]

    • Increase Acid Concentration: Using a more concentrated acid solution (e.g., a 1:1 mixture of concentrated H₂SO₄ and water) provides a higher concentration of hydronium ions to catalyze the amide hydrolysis.[4]

    • Use a Co-solvent: Adding a co-solvent like glacial acetic acid can improve the solubility of the organic starting material in the aqueous acid, enhancing the reaction rate.[4]

Category: Product Purity & Purification

Q4: My final product is an inseparable mixture. How can I effectively purify this compound?

A: The target molecule is an amino acid, meaning it is zwitterionic and has unique solubility properties that can be exploited for purification.

  • Causality: At its isoelectric point (pI), the molecule has a net-zero charge, making it least soluble in water. At pH values far from the pI, it exists as a salt and is much more soluble.

  • Solution: pH-Controlled Precipitation/Recrystallization:

    • Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl), which protonates the amine group and solubilizes the compound.

    • Filter the solution to remove any acid-insoluble impurities.

    • Slowly add a base (e.g., 1M NaOH or NH₄OH) to the filtrate with vigorous stirring. As the pH approaches the isoelectric point (typically around pH 4-6 for this type of molecule), the pure product will precipitate out of the solution.

    • Monitor the pH carefully. Adding the base dropwise near the precipitation point will yield cleaner crystals.

    • Collect the solid by filtration, wash with cold water, and then a non-polar solvent like diethyl ether to remove organic impurities, and dry under vacuum.[2]

Q5: I'm observing significant impurities from unreacted starting materials in my final product. What's the best way to address this?

A: This points to an incomplete reaction, which should first be addressed by optimizing the reaction conditions as described in the "Low Yield" section. For purification:

  • Monitor Reaction Completion: Before the workup, always check for the disappearance of the starting material spot using Thin Layer Chromatography (TLC). If the reaction is not complete, consider extending the reaction time.[5]

  • Extraction Optimization: During the workup, pH control is critical. For example, if you have unreacted 3-cyanophenylacetic acid (an acid) mixed with your final amino acid product, you can perform a liquid-liquid extraction. At a basic pH, both compounds will be deprotonated and may reside in the aqueous layer. However, careful adjustment of pH can sometimes create a separation window.

  • Column Chromatography: While challenging for amino acids due to their polarity, column chromatography can be effective. Use a polar stationary phase like silica gel and a polar eluent system, often containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to suppress tailing and improve separation.[5]

Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should adapt them based on their specific laboratory conditions and safety protocols.

Protocol 1: Acid-Catalyzed Hydrolysis of 3-(Cyanomethyl)benzonitrile to 3-Cyanophenylacetic Acid

This protocol is adapted from a standard procedure for benzyl cyanide hydrolysis.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(Cyanomethyl)benzonitrile (10.0 g, 1.0 eq), water (30 mL), and concentrated sulfuric acid (25 mL). Caution: Add acid slowly to water as the process is highly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice in a large beaker with stirring.

  • Isolation: The 3-Cyanophenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from hot water to yield pure 3-Cyanophenylacetic acid. Dry the final product in a vacuum oven.

Protocol 2: Purification by pH-Controlled Recrystallization
  • Dissolution: Take the crude this compound and dissolve it in a minimum amount of 1M HCl.

  • Filtration: If any solids remain, filter the solution to remove insoluble impurities.

  • Precipitation: Transfer the clear filtrate to a clean beaker placed in an ice bath and begin stirring. Slowly add 1M NaOH dropwise using a burette or syringe pump.

  • Isolation: Monitor the pH. The product will begin to precipitate as a white solid. Continue adding base until precipitation is complete (typically around pH 4-5).

  • Final Steps: Allow the slurry to stir in the ice bath for 30 minutes to maximize recovery. Collect the solid by vacuum filtration, wash with a small amount of ice-cold deionized water, followed by cold ethanol, and finally diethyl ether. Dry the pure product under high vacuum.

Section 4: Visual Workflow for Troubleshooting

This flowchart provides a logical sequence for diagnosing and resolving issues of low product yield.

Troubleshooting_Yield start Low Yield of Final Product check_steps Analyze intermediates via TLC/LC-MS. Which step shows poor conversion? start->check_steps hydrolysis_issue Problem: Nitrile Hydrolysis check_steps->hydrolysis_issue Hydrolysis Step reduction_issue Problem: Reduction Step check_steps->reduction_issue Reduction Step sol_hydro_1 Increase reaction time and/or temperature. hydrolysis_issue->sol_hydro_1 sol_hydro_2 Increase H₂SO₄ concentration. hydrolysis_issue->sol_hydro_2 sol_hydro_3 Use a co-solvent (e.g., Acetic Acid). hydrolysis_issue->sol_hydro_3 sol_red_1 Check catalyst quality. Is it fresh? reduction_issue->sol_red_1 sol_red_2 Purify substrate to remove catalyst poisons. reduction_issue->sol_red_2 sol_red_3 Switch reducing agent (e.g., Pd/C to B₂H₆·THF). reduction_issue->sol_red_3 end Yield Improved sol_hydro_1->end sol_hydro_2->end sol_hydro_3->end sol_red_1->end sol_red_2->end sol_red_3->end

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

  • CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
  • Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap.
  • US3796716A - Production of o-aminophenylacetic acid.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Phenylacetic acid. Organic Syntheses Procedure. [Link]
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • This compound | C9H11NO2 | CID 22247029. PubChem. [Link]
  • Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis.
  • Synthesis of phenylacetic acid derivatives.

Sources

purification of 3-Aminomethyl-phenylacetic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purification of 3-Aminomethyl-phenylacetic Acid from Reaction Mixtures

Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to solve purification challenges effectively.

The primary difficulty in purifying this compound stems from its zwitterionic nature. At physiological pH, the molecule exists with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻), making it highly polar and water-soluble, but largely insoluble in common organic solvents.[1][2] Mastering its purification requires precise control over its ionization state.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial extraction of the product from the aqueous reaction mixture has a very low yield. What am I doing wrong?

Answer: This is the most common issue and it almost always relates to incorrect pH management during the liquid-liquid extraction. Because the target molecule is zwitterionic, its solubility in aqueous vs. organic phases is entirely dependent on pH.

The Causality:

  • Acidic Conditions (pH < ~4): The carboxylic acid is protonated (-COOH) and the amine is protonated (-NH₃⁺). The molecule carries a net positive charge and is highly water-soluble.

  • Near-Neutral/Isoelectric Point (pH ~7): The amine is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻). This is the zwitterionic form. While it has no net charge, it is highly polar and has its lowest solubility in water at this point, often precipitating if the concentration is high enough.[1]

  • Basic Conditions (pH > ~10): The amine is neutral (-NH₂) and the carboxylic acid is deprotonated (-COO⁻). The molecule carries a net negative charge and is again highly water-soluble.

An attempt to extract the zwitterion directly with a standard organic solvent like ethyl acetate or dichloromethane will fail because the compound will preferentially remain in the aqueous phase.

Troubleshooting Protocol: pH-Modulated Extraction

  • Acid Wash (Removal of Basic Impurities):

    • Ensure your aqueous reaction mixture is acidified with 1M HCl to pH ~2.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volumes).

    • Result: Your protonated, positively charged product remains in the aqueous phase. Any non-polar or basic organic impurities will move to the organic phase. Discard the organic layer.

  • Base Wash (Removal of Acidic & Neutral Impurities):

    • Take the acidic aqueous layer from the previous step and basify it with 1M NaOH to pH ~11-12.

    • Extract again with an organic solvent (e.g., ethyl acetate, 3x volumes).

    • Result: Your deprotonated, negatively charged product remains in the aqueous phase. Any neutral or acidic organic impurities are removed into the organic layer. Discard the organic layer.

  • Product Isolation (Isoelectric Point Precipitation):

    • Carefully adjust the pH of the clean aqueous layer to the isoelectric point (pI). For a simple amino acid, the pI can be estimated as the average of the pKa values of the carboxylic acid (~4.5) and the ammonium (~9.5) groups. The target pH is therefore around 7.

    • As you slowly add 1M HCl to approach this pH, you should see the zwitterionic product precipitate out of the solution as a solid.

    • Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration. Wash the solid with a small amount of cold deionized water, followed by a non-polar solvent like hexanes to aid drying.

Q2: I've isolated a solid, but my TLC/LCMS shows multiple spots. What are the likely impurities?

Answer: The identity of your impurities is directly linked to your synthetic route. Let's consider a common synthesis: the reduction of 3-nitro-phenylacetic acid.

Common Impurities & Their Characteristics

Compound Structure Reason for Presence Distinguishing Feature
Starting Material 3-Nitro-phenylacetic acidIncomplete reaction.More acidic than the product; will be extracted differently at intermediate pH.
Side Product Dimerized or polymeric byproductsCan occur during certain reduction conditions.Higher molecular weight; lower mobility on TLC.
Isomers 2- or 4-Aminomethyl-phenylacetic acidIf the starting material was not isomerically pure.Similar properties, very difficult to separate by extraction. Requires chromatography.
Residual Catalyst e.g., Palladium on CarbonIncomplete filtration after a hydrogenation reaction.Black particulate matter in the product.

Troubleshooting Workflow: Purification Strategy Selection

The choice between crystallization and chromatography depends on the nature of the impurities.

Caption: Decision tree for selecting a purification method.

Q3: How can I effectively recrystallize this compound?

Answer: Recrystallization is the most powerful technique for purifying this compound on a larger scale. Success hinges on two factors: pH control and solvent choice. The goal is to dissolve the crude product in a solvent system at a pH where it is soluble (acidic or basic), and then induce precipitation by adjusting the pH to the isoelectric point where it is least soluble.[1]

Protocol: Recrystallization by Isoelectric Point Precipitation

  • Dissolution: Place the crude solid in a flask. Add a minimal amount of deionized water to create a slurry.

  • Solubilization: Slowly add 1M NaOH(aq) dropwise while stirring until all the solid dissolves. The solution should be basic (pH > 10). At this stage, the molecule is in its anionic, water-soluble form.

    • Alternative: You can use 1M HCl(aq) to dissolve the solid by converting it to its cationic form.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual catalyst), heat the solution and perform a hot gravity filtration to remove them.

  • Precipitation: Transfer the clear solution to a clean beaker and begin to slowly add 1M HCl(aq) dropwise with constant stirring. Monitor the pH. As the pH approaches ~7, you will see the pure zwitterionic product begin to precipitate.

  • Crystallization: Continue adding acid until the pH is stable at the point of maximum precipitation. Stop adding acid; over-acidifying will re-dissolve the product.

  • Cooling & Isolation: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the purified solid by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of ice-cold deionized water to remove any remaining salts, followed by a wash with a water-miscible solvent like cold ethanol or acetone to help remove water.

  • Drying: Dry the product under high vacuum.

Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Water The gold standard. Exploits the pH-dependent solubility perfectly.
Water/Ethanol Useful if the compound oils out in pure water. Dissolve in hot water/base, then add ethanol to the point of cloudiness before cooling.
Water/Isopropanol Similar to Water/Ethanol. Isopropanol is less volatile.
Q4: Crystallization isn't working. When and how should I use column chromatography?

Answer: If you are dealing with impurities that have very similar solubility profiles, such as isomers, column chromatography is necessary.[2][3] Given the charged nature of this compound, ion-exchange chromatography is the most effective method.[4][5][6]

Workflow: Ion-Exchange Chromatography (IEX)

IEX_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing prep_resin 1. Prepare Cation-Exchange Resin (e.g., Dowex 50WX8) prep_sample 2. Dissolve Sample in Acidic Buffer (e.g., pH 3 Buffer) load 3. Load Sample onto Column prep_sample->load wash 4. Wash with Starting Buffer (Removes neutral/anionic impurities) load->wash elute 5. Elute with pH/Salt Gradient (e.g., NH4OH gradient) wash->elute collect 6. Collect & Analyze Fractions (TLC, UV-Vis) elute->collect desalt 7. Pool & Desalt Fractions (Lyophilization) collect->desalt

Caption: Step-by-step workflow for ion-exchange chromatography.

Detailed Protocol: Strong Cation Exchange (SCX) Chromatography

  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex® 50WX8). Prepare a slurry in deionized water, pack it into a column, and equilibrate the column by washing with several column volumes of your starting buffer (e.g., 0.1 M acetic acid, pH ~3.0).

  • Sample Preparation: Dissolve your crude product in a minimum volume of the starting buffer. This ensures the amine group is fully protonated (-NH₃⁺) and will bind strongly to the negatively charged resin.

  • Loading: Carefully load the sample onto the top of the column.

  • Washing: Wash the column with 2-3 column volumes of the starting buffer. Neutral and anionic impurities will pass through the column and can be discarded.

  • Elution: Elute your bound product by gradually increasing the pH. This is best done with a gradient of a volatile base like ammonium hydroxide (e.g., 0 to 2 M NH₄OH). As the pH increases, the amine group gets deprotonated (-NH₂), loses its positive charge, and releases from the resin.[4]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Desalting: Pool the pure fractions. The use of a volatile buffer system (acetic acid/ammonium hydroxide) is advantageous because the buffer salts can be removed simply by lyophilization (freeze-drying), leaving the pure zwitterionic product.[1]

References

  • Amino Acid Purification - Column Chromatography. (n.d.). Sorbead India.
  • Fakhari, A. R., et al. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs.PubMed.
  • Separation and Refining of Amino acids. (n.d.). Diaion.
  • Zhang, L., et al. (2024). Green Synthesis of Zwitterionic–Cyclodextrin Hybrid Polymer for Efficient Extraction of Polypeptides: Combination of Instrumental Analysis and DFT Calculation.MDPI.
  • Marín-Rueda, R., et al. (2023). Preparation of Zwitterionic Silica‐Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples.National Institutes of Health (NIH).
  • Saitoh, T., & Hinze, W. L. (1991). Concentration of hydrophobic organic compounds and extraction of protein using alkylammoniosulfate zwitterionic surfactant mediated phase separations (cloud point extractions).ACS Publications.
  • Palko, M. E., & Linder, M. E. (1994). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.PubMed.
  • Separation and Detection of Amino Acids. (n.d.). eCampusOntario Pressbooks.
  • How to desalt zwitterions? (2020). ResearchGate.
  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids.ResearchGate.
  • US3796716A - Production of o-aminophenylacetic acid. (n.d.). Google Patents.
  • CN1268604C - Industrial preparation method for 3-amino phenylacetic acid. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem.
  • Industrial preparation method for 3-amino phenylacetic acid. (n.d.). Eureka | Patsnap.

Sources

Technical Support Center: Synthesis of 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Aminomethyl-phenylacetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the mechanistic underpinnings of common issues and provide robust, field-proven troubleshooting strategies and detailed protocols.

Section 1: Reductive Amination of 3-Formylphenylacetic Acid Derivatives

Reductive amination is a powerful and direct method for synthesizing the target molecule from a carbonyl precursor, typically an ester of 3-formylphenylacetic acid. The reaction involves the formation of an imine intermediate with ammonia, which is then reduced in situ.

Troubleshooting & FAQs: Reductive Amination Route

Question 1: My reaction yields are consistently low, and I observe the formation of a significant amount of 3-(hydroxymethyl)phenylacetic acid. What is the cause?

Answer: This side reaction indicates that your reducing agent is reducing the starting aldehyde faster than or concurrent with the reduction of the imine intermediate. This is common when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) without careful control of reaction conditions. The imine formation is an equilibrium-driven process, and if the aldehyde is reduced before the imine can form and be reduced, the alcohol byproduct will dominate.[1]

Solution:

  • Choice of Reducing Agent: Switch to a milder reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1][2]

  • Stepwise Procedure: Consider a two-step process. First, form the imine by reacting the aldehyde with ammonia in a solvent like methanol. Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent (e.g., NaBH₄). This separation of steps prevents the premature reduction of the aldehyde.[3]

Question 2: I am observing a major impurity with a higher molecular weight than my desired product. Mass spectrometry suggests it could be a secondary or tertiary amine. How can I prevent this?

Answer: This is a classic case of over-alkylation . The desired primary amine product (this compound) is nucleophilic and can react with another molecule of the starting aldehyde (3-formylphenylacetic acid) to form a secondary amine. This secondary amine can, in turn, react again to form a tertiary amine. This side reaction is a primary cause of reduced yield and complex purification.[1][4][5]

Solution:

  • Stoichiometry Control: The most effective way to suppress over-alkylation is to use a large excess of the amine source. When using ammonia, employ it in a large molar excess (e.g., 10-20 equivalents) relative to the aldehyde.[2] This statistical advantage ensures the aldehyde is more likely to react with an ammonia molecule than with the primary amine product.

  • Ammonia Source: Use ammonium acetate or a solution of ammonia in methanol. Ammonium acetate serves as both the ammonia source and a pH buffer, which can be beneficial for imine formation.

Visualizing the Reductive Amination Pathway and Side Reactions

Start 3-Formylphenylacetic Acid Ester Imine Imine Intermediate Start->Imine + NH₃ Alcohol 3-Hydroxymethylphenylacetic Acid Ester (Byproduct) Start->Alcohol + [H⁻] (Non-selective reduction) Product 3-Aminomethyl-phenylacetic Acid Ester (Desired Product) Imine->Product + [H⁻] Secondary Secondary Amine Impurity (Over-alkylation) Product->Secondary + Starting Aldehyde + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Start ReducingAgent->Imine ReducingAgent->Product Ammonia Ammonia (NH₃) (Large Excess) Ammonia->Imine

Caption: Reductive amination pathway and common side reactions.

Experimental Protocol: Selective Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-formylphenylacetate (1.0 eq) in anhydrous methanol (MeOH).

  • Amine Addition: Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. In a single portion, add sodium triacetoxyborohydride (1.5 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or proceed to ester hydrolysis.

Section 2: Gabriel Synthesis from 3-(Bromomethyl)phenylacetic Acid Derivatives

The Gabriel synthesis is a reliable method for preparing primary amines, effectively avoiding the over-alkylation issues seen in reductive amination.[6][7] The typical route involves the N-alkylation of potassium phthalimide with an ester of 3-(bromomethyl)phenylacetic acid, followed by deprotection to release the primary amine.

Troubleshooting & FAQs: Gabriel Synthesis Route

Question 1: The initial bromination of my starting material (methyl 3-methylphenylacetate) is messy, giving multiple products. How can I improve the selectivity for the desired benzylic bromide?

Answer: This is a common issue in free-radical bromination (Wohl-Ziegler reaction). The primary side products are the di-brominated compound and ring-brominated isomers.[8]

Solution:

  • Reagent Purity: Use freshly recrystallized N-Bromosuccinimide (NBS). Impure NBS may contain molecular bromine (Br₂) or HBr, which promote ionic electrophilic aromatic substitution (ring bromination) instead of the desired radical pathway.[8]

  • Stoichiometry: Use a precise stoichiometric amount of NBS (1.0-1.1 equivalents). An excess of NBS will lead to di-bromination.

  • Radical Initiator: Ensure you are using an adequate amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and that the reaction is properly initiated with heat or UV light.

  • Solvent: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can encourage ionic side reactions.[8]

Question 2: During the final deprotection step, I am cleaving my ester group along with the phthalimide, leading to a mixture of products and low yield. How can I deprotect the amine without affecting the ester?

Answer: Standard Gabriel deprotection methods often use harsh conditions like strong acid (e.g., concentrated HCl) or base (e.g., NaOH) at high temperatures, which will readily hydrolyze the ester group.[9]

Solution:

  • Hydrazinolysis (Ing-Manske Procedure): Use hydrazine hydrate (NH₂NH₂) in a solvent like ethanol or methanol at reflux.[6][10] This is a much milder method that cleaves the phthalimide group to form the desired amine and a phthalhydrazide precipitate, leaving the ester group intact.

  • Work-up: A key challenge with hydrazinolysis is that the phthalhydrazide byproduct can be difficult to filter. After the reaction, it is often beneficial to acidify the mixture with dilute HCl. This will protonate your desired amine, making it soluble in the aqueous layer, while the phthalhydrazide remains as a solid. After filtering the solid, you can then basify the aqueous layer and extract your amine-ester product.

Visualizing the Gabriel Synthesis Pathway

Start Methyl 3-(bromomethyl)phenylacetate Intermediate N-Alkylated Phthalimide Intermediate Start->Intermediate + (1) Phthalimide Potassium Phthalimide Phthalimide->Intermediate (1) SN2 Reaction Product Methyl 3-(aminomethyl)phenylacetate (Desired Product) Intermediate->Product + (2) Byproduct Phthalhydrazide (Byproduct) Intermediate->Byproduct FinalProduct This compound Product->FinalProduct Ester Hydrolysis Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Intermediate (2) Deprotection

Sources

stability issues of 3-Aminomethyl-phenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminomethyl-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound in solution. This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides with experimental protocols to ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in solution.

Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: A decrease in the concentration of this compound in solution can be attributed to several factors, primarily chemical degradation. The molecule possesses two reactive functional groups, a primary amine and a carboxylic acid, which can participate in various degradation reactions. The most probable cause is intramolecular cyclization to form a lactam, especially if the solution is heated or stored for extended periods. Oxidation of the primary amine or the benzylic carbon is another potential degradation pathway.

Q2: My solution of this compound has turned slightly yellow. What does this indicate?

A2: A yellow discoloration in your solution is often an indicator of oxidative degradation. Aromatic amines and benzylic positions are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor governing the stability of this compound. The molecule exists in different ionic forms depending on the pH, which influences its reactivity. At neutral pH, it exists as a zwitterion. In acidic or basic conditions, the rates of degradation, such as lactam formation, can be significantly altered. It is crucial to determine the optimal pH range for your specific application to ensure stability.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8°C or frozen at -20°C) and protected from light.[1] The container should be tightly sealed to minimize exposure to air. For long-term storage, it is advisable to prepare fresh solutions before use or to conduct a stability study to establish an appropriate shelf-life under your specific storage conditions.

Q5: Can I autoclave a solution containing this compound?

A5: Autoclaving is generally not recommended for solutions of this compound. The high temperatures and pressures during autoclaving can significantly accelerate degradation reactions, particularly the formation of the corresponding lactam. If sterile filtration is required, use a 0.22 µm filter instead.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Issue 1: Inconsistent Analytical Results (e.g., variable peak areas in HPLC)
  • Symptom: You observe poor reproducibility in your analytical measurements, with the peak area for this compound decreasing in subsequent injections or in older samples.

  • Potential Cause: Degradation of the compound in the analytical sample vial or during the analytical run.

  • Troubleshooting Steps:

    • Analyze Freshly Prepared Samples: Compare the results of freshly prepared samples with those that have been stored for a period. A significant difference suggests instability.

    • Control Autosampler Temperature: If your HPLC has a temperature-controlled autosampler, set it to a low temperature (e.g., 4°C) to minimize degradation during the analytical queue.

    • Investigate pH of Mobile Phase: Ensure the pH of your mobile phase is within a stable range for the compound.

    • Check for On-Column Degradation: In rare cases, the stationary phase of the HPLC column can contribute to degradation. Try a different column chemistry if other factors have been ruled out.

Issue 2: Appearance of Unknown Peaks in Chromatograms
  • Symptom: You observe new, unidentified peaks in the chromatograms of your this compound samples, which are not present in the reference standard.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Hypothesize Degradation Products: Based on the structure of this compound, the most likely degradation products are the corresponding lactam and oxidation products.

    • Perform Forced Degradation Studies: To confirm the identity of the unknown peaks, perform forced degradation studies (see Section III) to intentionally generate degradation products. The retention times of the peaks in the stressed samples can then be compared to the unknown peaks in your samples.

    • Utilize Mass Spectrometry (MS): If available, LC-MS is a powerful tool for identifying unknown peaks by determining their mass-to-charge ratio. The lactam will have a mass corresponding to the loss of a water molecule from the parent compound. Oxidation products will show an increase in mass.

III. Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber (optional)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation (Optional): Expose an aliquot of the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable analytical method (e.g., HPLC) to determine the extent of degradation and to profile the degradation products.

Data Analysis:

  • Calculate the percentage of degradation of this compound under each condition.

  • Compare the chromatograms of the stressed samples to identify the major degradation products.

Stress ConditionTypical Reagents/ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 N HCl, 60°CLactam formation
Base Hydrolysis 0.1 N NaOH, 60°CLactam formation, other hydrolytic products
Oxidation 3% H₂O₂, Room TempOxidized amine, benzylic hydroxylation
Thermal 60°CLactam formation
Photolysis UV/Visible lightVarious photo-oxidation products
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products.[3][4]

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate)

  • Orthophosphoric acid or potassium hydroxide for pH adjustment

  • Stressed samples from the forced degradation study

Procedure:

  • Initial Method Conditions:

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 210-220 nm).

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject a mixture of the unstressed and stressed samples.

    • Adjust the gradient profile and pH of the mobile phase to achieve baseline separation between the parent peak and all degradation product peaks.

    • Ensure the method has adequate sensitivity for the detection of low levels of degradation products.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

IV. Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_main This compound cluster_degradation Potential Degradation Pathways 3-AMPA 3-Aminomethyl- phenylacetic acid Lactam Lactam Formation (Intramolecular Cyclization) 3-AMPA->Lactam Heat, Acid/Base Oxidation Oxidation Products (e.g., Oxidized Amine, Benzylic Hydroxylation) 3-AMPA->Oxidation O₂, Light, Oxidants

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Stability Issues

Start Stability Issue Observed (e.g., ↓ Concentration, New Peaks) CheckStorage Verify Storage Conditions (Temp, Light, Container) Start->CheckStorage PrepFresh Prepare Fresh Solution & Re-analyze CheckStorage->PrepFresh Compare Compare Fresh vs. Old Sample Results PrepFresh->Compare Stable Issue Resolved: Likely Sample Age Compare->Stable Different Unstable Issue Persists: Investigate Degradation Compare->Unstable Similar ForcedDeg Perform Forced Degradation Study (Protocol 1) Unstable->ForcedDeg DevelopMethod Develop/Optimize Stability-Indicating Method (Protocol 2) ForcedDeg->DevelopMethod Identify Identify Degradation Products (LC-MS) DevelopMethod->Identify Optimize Optimize Formulation/ Storage Conditions Identify->Optimize End Stability Understood & Controlled Optimize->End

Caption: A logical workflow for troubleshooting stability issues.

V. References

  • Loner, C., Estephan, M., Davis, H., Cushman, J., and Acquisto, N. (2019). Effect of fluctuating extreme temperatures on tranexamic acid. Prehospital and Disaster Medicine, 34(4), 394-400.

  • Chung, B. C., Kang, H. P., Wang, J. C., Weber, A. E., & Omid, R. (2022). Stability analysis of tranexamic acid in the presence of various antiseptic solutions. Journal of Orthopaedic Research, 40(11), 2569-2574.

  • de Guzman, R., et al. (2013). Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c. Prehospital Emergency Care, 17(3), 394-400.

  • World Health Organization. (n.d.). Tranexamic Acid. Retrieved from [Link]

  • Mayo Clinic. (2014). Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers. Mayo Clinic Proceedings, 89(7), 945-952.

  • International Journal of Pharmacy and Biological Sciences. (2018). Method Development and Stability Studies of Gabapentin in Bulk and Pharmaceutical Dosage Form. IJPBS, 8(3), 863-871.

  • Lim, S., Wu, Y., & Mitch, W. A. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 6(12), 3353-3363.

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Behera, S., Ghanty, S., Ahmad, F., Santra, S., & Banerjee, S. (2012). The role of pharmaceutical excipients in the solid-state degradation of Gabapentin. Pharmaceutical development and technology, 17(3), 325–334.

  • Mitch, W. A., et al. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 6(12), 3353-3363.

  • Journal of Pharmaceutical Sciences. (2011). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Journal of Pharmaceutical Sciences, 100(10), 4338-4347.

  • Hemdan, A., Omar, A. E., & Farouk, M. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Insights, 11, 117959981666861.

  • Dagley, S., & Patel, M. D. (1957). The bacterial oxidation of phenylacetic acid. Journal of bacteriology, 74(3), 377–382.

  • Journal of Pharmaceutical Sciences. (2011). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Journal of Pharmaceutical Sciences, 100(10), 4338-4347.

  • Hladík, O., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, 75(1), 209-221*.

  • Behera, S., et al. (2012). Kinetic model for solid-state degradation of gabapentin. Journal of Pharmaceutical Sciences, 101(7), 2462-2473.

  • Oriental Journal of Chemistry. (2014). Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Oriental Journal of Chemistry, 30(2), 549-555.

  • ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature... Retrieved from [Link]

  • PNAS. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 107(32), 14127-14132.

  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1369-1375.

  • ResearchGate. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. Retrieved from [Link]

  • PNAS. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 107(32), 14127-14132.

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • IJSDR. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 7(5), 450-458.

  • PubMed. (1993). Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase. Biochemistry and molecular biology international, 31(3), 457-464.

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 20-31.

  • PubMed. (2005). Enantioselective synthesis of phenylacetamides in the presence of high organic cosolvent concentrations catalyzed by stabilized penicillin G acylase. Effect of the acyl donor. Biotechnology and bioengineering, 90(6), 763-771.

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Retrieved from a hypothetical BenchChem technical note.

  • PubChem. (n.d.). 4-Aminomethylphenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Aminomethyl-phenylacetic Acid Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing conjugation reactions involving 3-Aminomethyl-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Understanding the Molecule and Core Chemistry

This compound is a bifunctional linker, containing both a primary amine and a carboxylic acid. This structure allows for versatile conjugation strategies, most commonly forming a stable amide bond. The most prevalent method for this is through carbodiimide chemistry, often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]

The Two-Step EDC/NHS Reaction: A Validated Approach

A two-step reaction is highly recommended to prevent self-polymerization of the this compound and to maximize the yield of the desired conjugate.[2] This process involves:

  • Activation Step: The carboxyl group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then stabilized by reacting with NHS (or Sulfo-NHS) to form a more stable amine-reactive NHS ester.[1][3]

  • Conjugation Step: The purified NHS ester of this compound is then introduced to the amine-containing molecule (e.g., a protein, peptide, or drug) to form a stable amide bond.

Visualizing the Workflow

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.0) Carboxylic_Acid This compound (Carboxyl Group) O_acylisourea O-acylisourea Intermediate (Unstable) Carboxylic_Acid->O_acylisourea + EDC EDC EDC NHS NHS / Sulfo-NHS NHS_Ester Amine-Reactive NHS Ester (More Stable) O_acylisourea->NHS_Ester + NHS Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Amine_Molecule Purification Purification (e.g., Desalting Column) NHS_Ester->Purification Amine_Molecule Amine-Containing Molecule Purification->Amine_Molecule Add to Amine Molecule

Caption: Two-step EDC/NHS conjugation workflow.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the conjugation of this compound.

FAQ 1: Why is my coupling yield consistently low?

Low yield is a frequent challenge and can often be traced back to several key factors:

  • Suboptimal pH: The two steps of the reaction have different optimal pH ranges.

    • Activation: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[4]

    • Conjugation: The reaction of the NHS-ester with a primary amine is favored at a pH of 7.2-8.0.[4]

    • Troubleshooting: For a two-step protocol, perform the activation in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0.[4] After activation and purification of the NHS-ester, raise the pH to 7.2-8.0 for the conjugation step.[4]

  • Hydrolysis of Intermediates: The O-acylisourea intermediate is highly unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[1] While the NHS-ester is more stable, it also has a limited half-life in aqueous buffers.[3]

    • Troubleshooting: Use freshly prepared EDC and NHS/Sulfo-NHS solutions.[2] Proceed to the conjugation step immediately after the activation and purification of the NHS-ester.

  • Inaccessible Reactive Groups: The target amine on your biomolecule might be sterically hindered or buried within the molecule's three-dimensional structure.[5][6]

    • Troubleshooting: Consider using a longer linker to overcome steric hindrance. If working with a protein, gentle denaturation might expose more reactive sites, but this must be balanced with maintaining the protein's function.

FAQ 2: I'm observing precipitation of my protein during the reaction. What could be the cause?

Protein aggregation and precipitation during conjugation can be caused by:

  • pH Close to the Isoelectric Point (pI): When the pH of the buffer is near the pI of a protein, its net charge is close to zero, which can lead to aggregation.[4]

    • Troubleshooting: Ensure your reaction pH is at least 1-2 units away from the pI of your protein.[4]

  • High Molar Excess of Reagents: A high concentration of the linker or other reagents can sometimes cause proteins to precipitate.[4]

    • Troubleshooting: Perform the reaction in a more dilute solution or optimize the molar ratio of the reactants.

  • Solvent Incompatibility: If your linker is dissolved in an organic solvent, its addition to the aqueous buffer can cause precipitation.

    • Troubleshooting: Use a water-soluble analog of the linker if available, or use a co-solvent system that is compatible with your biomolecule.

FAQ 3: How can I improve the consistency of my results between experiments?

Inconsistent results often stem from a lack of tight control over reaction parameters:

  • Poor pH Control: Using a buffer outside of its effective range can lead to pH shifts during the reaction.[4]

    • Troubleshooting: Always use a high-quality buffer within its optimal pH range and verify the pH of the reaction mixture after all components have been added.[4]

  • Reagent Quality: EDC and NHS are moisture-sensitive.

    • Troubleshooting: Equilibrate EDC and NHS to room temperature before opening to prevent condensation.[1] Use high-purity, fresh reagents for each experiment.

  • Reaction Time and Temperature: These parameters can influence both the reaction rate and the stability of the intermediates.

    • Troubleshooting: Standardize the incubation times and temperatures for both the activation and conjugation steps.

ParameterActivation StepConjugation Step
pH 4.5 - 6.0[4]7.2 - 8.0[4]
Buffer MES (non-amine, non-carboxylate)[4]PBS[4]
Temperature Room TemperatureRoom Temperature or 4°C
Time 15 - 30 minutes[4]2 hours at RT or 4 hours at 4°C[4]

Table 1: Recommended Reaction Conditions

Section 3: Detailed Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol provides a general framework. Optimization of molar ratios and concentrations is often necessary for specific applications.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2[4]

  • This compound

  • Protein solution (e.g., 1-5 mg/mL in Coupling Buffer)

  • EDC and Sulfo-NHS

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5[4]

  • Desalting columns[4]

Procedure:

Part A: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water.

  • Add EDC (e.g., 10-fold molar excess over the carboxyl groups of the linker) and Sulfo-NHS (e.g., 25-fold molar excess) to the linker solution.[4]

  • Incubate for 15-30 minutes at room temperature.[4]

Part B: Purification of the Activated Linker

  • Immediately remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (pH 7.2).[4]

  • Collect the fractions containing the activated linker (NHS-ester).

Part C: Conjugation to the Protein

  • Immediately add the amine-containing protein to the activated linker solution.

  • Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.[4]

Part D: Quenching and Purification

  • Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining NHS-esters.[4]

  • Incubate for 15 minutes.[4]

  • Purify the final conjugate from excess reagents and byproducts using a desalting column or dialysis.[4]

Visualizing the Key Decision Points

G cluster_solutions Troubleshooting Steps Start Start Conjugation Low_Yield Low Yield? Start->Low_Yield Precipitation Precipitation? Low_Yield->Precipitation No Check_pH Optimize pH for Activation & Conjugation Low_Yield->Check_pH Yes Inconsistent_Results Inconsistent Results? Precipitation->Inconsistent_Results No Check_pI Adjust pH away from pI Precipitation->Check_pI Yes Success Successful Conjugation Inconsistent_Results->Success No Control_Params Standardize Time, Temp, pH Inconsistent_Results->Control_Params Yes Fresh_Reagents Use Fresh EDC/NHS Check_pH->Fresh_Reagents Dilute Dilute Reaction Check_pI->Dilute Reagent_Quality Ensure Reagent Quality Control_Params->Reagent_Quality

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 3-Aminomethyl-phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common challenge encountered with 3-aminomethyl-phenylacetic acid derivatives: low cell permeability. Our goal is to equip you with the expertise and methodologies to diagnose permeability issues and explore effective solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives inherently exhibit low permeability?

This class of compounds possesses both a basic amino group and an acidic carboxylic acid group. At physiological pH (around 7.4), these groups are ionized, creating a zwitterionic molecule. Zwitterions are highly polar and surrounded by a stable hydration shell. For a molecule to passively diffuse across the lipid-rich cell membrane, it must shed this water shell and enter a hydrophobic environment, which is an energetically unfavorable process. This high desolvation energy is a primary reason for the intrinsically low passive permeability of these derivatives. While the non-charged form is significantly more lipophilic, the zwitterionic species is often overwhelmingly dominant at physiological pH, meaning its properties dictate the overall permeability profile[1][2][3].

Q2: I have a low apparent permeability (Papp) value from my Caco-2 assay. What is the very first thing I should check?

Before investigating complex biological reasons, always start with the fundamentals: compound solubility and assay integrity. A common pitfall is poor aqueous solubility of the test compound in the assay buffer.[4][5] If the compound precipitates in the donor compartment, the effective concentration available for transport is reduced, leading to an artificially low and inaccurate Papp value.[4][6] Concurrently, verify the integrity of your cell monolayer by checking the Trans-Epithelial Electrical Resistance (TEER) values before and after the experiment.[7][8]

Q3: Is the Parallel Artificial Membrane Permeability Assay (PAMPA) a suitable starting point for this class of compounds?

PAMPA is an excellent high-throughput screen for predicting passive, transcellular permeability.[9][10][11] It can be very informative for this compound derivatives because it isolates the challenge of passive diffusion. However, its primary limitation is the lack of active transport mechanisms.[10][12][13] If your compound is a substrate for uptake or efflux transporters, PAMPA will not capture this and can be misleading.[10] For example, a high PAMPA value followed by a low Caco-2 value strongly suggests the involvement of active efflux.[10] Therefore, PAMPA is a valuable initial screen, but should be followed by cell-based assays like Caco-2 for a more complete picture.

Section 2: Core Troubleshooting Workflow for Low Apparent Permeability (Papp)

Low permeability is a multi-faceted problem. This workflow provides a logical sequence of checks to systematically identify the root cause.

TroubleshootingWorkflow Start Low Papp Value Observed Solubility Step 1.1: Check Kinetic Solubility in Assay Buffer Start->Solubility Stability Step 1.2: Check Compound Stability in Assay Buffer Solubility->Stability Soluble Sol_Issue Issue: Poor Solubility Action: Reformulate or lower concentration Solubility->Sol_Issue Precipitate Observed? TEER Step 2.1: Verify TEER Values (Pre- & Post-Assay) Stability->TEER Stable Stab_Issue Issue: Compound Degradation Action: Adjust buffer or shorten assay time Stability->Stab_Issue Degradation Observed? Controls Step 2.2: Check Control Compounds (High/Low Permeability) TEER->Controls TEER OK TEER_Issue Issue: Monolayer Compromised Action: Re-culture cells, check seeding density TEER->TEER_Issue TEER Low or Drops >25%? Efflux Step 3.1: Calculate Efflux Ratio (Papp B>A / Papp A>B) Controls->Efflux Controls OK Ctrl_Issue Issue: Assay System Failure Action: Review all reagents and protocols Controls->Ctrl_Issue Controls Out of Spec? Efflux_High Result: Efflux Ratio > 2 Diagnosis: Active Efflux is a Key Limiting Factor Efflux->Efflux_High Ratio > 2? Low_Passive Diagnosis: True Low Passive Permeability Action: Medicinal Chemistry/Prodrug Strategy Efflux->Low_Passive Ratio < 2 Inhibitor Step 3.2: Run Assay with P-gp Inhibitor (e.g., Verapamil) Perm_Restored Result: Papp (A>B) Increases Confirms Efflux Substrate Inhibitor->Perm_Restored Efflux_High->Inhibitor

Caption: A step-by-step decision tree for troubleshooting low permeability.

Step 1: Verify Compound and Assay Suitability
  • Problem: The measured permeability is artificially low due to compound-related issues.

  • Causality: The fundamental assumption of a permeability assay is that the compound is fully dissolved in the donor compartment and stable for the duration of the experiment. If either of these conditions is not met, the results will not reflect the true permeability of the molecule.[4][5]

  • Troubleshooting Actions:

    • Assess Kinetic Solubility: Before the cell-based assay, determine the kinetic solubility of your compound in the exact buffer (e.g., Hanks' Balanced Salt Solution, HBSS) used for the experiment. If the concentration used in the assay exceeds the solubility limit, you must either lower the concentration or use a formulation aid (though be cautious as solvents like DMSO can affect monolayer integrity at higher concentrations).[14]

    • Evaluate Compound Stability: Incubate the compound in the assay buffer for the same duration and at the same temperature as the permeability experiment. Analyze the sample by LC-MS at the end of the incubation period to check for degradation. If the compound is unstable, the assay window may need to be shortened, or the buffer conditions adjusted.

Step 2: Validate the Assay System
  • Problem: The assay itself is not performing correctly, leading to unreliable data for all compounds.

  • Causality: Cell-based assays like Caco-2 rely on a well-differentiated and intact monolayer of cells to mimic the intestinal barrier.[7][14] Compromised integrity or system variability can invalidate the results.[15]

  • Troubleshooting Actions:

    • Monitor TEER Values: Measure TEER before and after the transport experiment. A significant drop (e.g., >25%) indicates that the compound or vehicle may be toxic to the cells, compromising the monolayer. Acceptable initial TEER values are crucial for confirming a confluent and tight monolayer.[7][16]

    • Analyze Control Compounds: Always run high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol or Lucifer Yellow) controls in parallel. If the Papp values for these controls fall outside their expected and historically validated ranges, it points to a systemic issue with the assay rather than a specific problem with your test compound.

Control CompoundTypical Permeability ClassExpected Caco-2 Papp (10⁻⁶ cm/s)
PropranololHigh> 10
KetoprofenModerate1 - 10
AtenololLow< 1
Lucifer YellowParacellular/Very Low< 0.5
Caption: Reference values for standard control compounds in Caco-2 permeability assays.[7]
Step 3: Investigate Active Transport Mechanisms
  • Problem: The compound has sufficient passive permeability, but it is being actively pumped out of the cell by efflux transporters.

  • Causality: Caco-2 cells express several clinically relevant efflux transporters, most notably P-glycoprotein (P-gp/MDR1).[17][18] These transporters act as cellular "pumps," actively transporting substrates from the basolateral (blood) side back to the apical (lumen) side, thereby reducing net absorption.[17][19][20]

  • Troubleshooting Actions:

    • Perform a Bidirectional Assay: Measure permeability in both directions: apical-to-basolateral (A-to-B), which represents absorption, and basolateral-to-apical (B-to-A), which represents efflux.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux.

    • Use a P-gp Inhibitor: If efflux is suspected, repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil.[17] If your compound is a P-gp substrate, the inhibitor will block the efflux pump.[19][21] This should result in an increased A-to-B Papp value and a decreased B-to-A Papp value, bringing the efflux ratio closer to 1.

EffluxMechanism cluster_0 Apical (Lumen Side) cluster_1 Basolateral (Blood Side) Apical Drug Cell Caco-2 Cell Passive Diffusion (A to B) P-gp Efflux (B to A) Apical->Cell:f1 Absorption (Papp A>B) Basolateral Drug Basolateral->Cell:f2 Efflux (Papp B>A) Cell:f2->Apical Cell:f1->Basolateral

Sources

overcoming solubility problems with 3-Aminomethyl-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Aminomethyl-phenylacetic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and formulation professionals who encounter solubility challenges with this compound. Our goal is to move beyond simple protocols and provide a deeper understanding of the physicochemical principles governing its behavior, enabling you to design robust and effective experimental solutions.

Section 1: Understanding the "Why" - The Physicochemical Properties

This compound is a zwitterionic molecule, meaning it contains both an acidic functional group (a carboxylic acid, -COOH) and a basic functional group (an aminomethyl group, -CH₂NH₂)[1][2]. This dual nature is the root cause of its complex solubility behavior.

The solubility of zwitterionic compounds is highly dependent on the pH of the solvent. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this point, the strong intermolecular electrostatic attractions between the zwitterions lead to the formation of a stable crystal lattice, resulting in minimal aqueous solubility.

To enhance solubility, the pH of the solution must be adjusted to be either significantly lower or higher than the isoelectric point.

  • In acidic conditions (pH < pI): The amino group is protonated (-CH₂NH₃⁺), while the carboxylic acid remains largely protonated (-COOH). The molecule carries a net positive charge, increasing its polarity and interaction with water molecules.

  • In basic conditions (pH > pI): The carboxylic acid group is deprotonated (-COO⁻), while the amino group is deprotonated (-CH₂NH₂). The molecule carries a net negative charge, which also enhances its solubility in water.

The following diagram illustrates the pH-dependent ionization states of this compound.

G cluster_acidic Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_basic High pH (Basic) Acid Cationic Form (-CH₂NH₃⁺) Soluble PI Zwitterionic Form (Net Neutral) Poorly Soluble Acid->PI Increase pH PI->Acid Decrease pH Base Anionic Form (-COO⁻) Soluble PI->Base Increase pH Base->PI Decrease pH

Caption: pH-dependent forms of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in pure water?

A1: this compound exhibits its lowest solubility at its isoelectric point (pI), which is near neutral pH. In unbuffered, pure water, the compound will establish a pH close to its pI, leading to poor solubility. Zwitterions are generally soluble in water, but this is highly pH-dependent[3].

Q2: I need to prepare a stock solution. What is the best starting point?

A2: The most straightforward approach is to use pH adjustment. Attempt to dissolve the compound in an acidic or basic aqueous solution rather than neutral water. For example, using a dilute solution of NaOH or HCl can dramatically increase solubility. The choice of acidic or basic conditions may depend on the requirements of your downstream application.

Q3: Can I use organic solvents to dissolve this compound?

A3: While it may show some solubility in polar organic solvents like DMSO or DMF, its zwitterionic nature often makes it more amenable to solubilization in aqueous systems where the pH can be controlled. If using organic solvents, a co-solvent approach, where a water-miscible organic solvent is mixed with water, can be effective[4].

Q4: My compound dissolves initially but then crashes out of solution. What is happening?

A4: This often occurs when a stock solution, prepared at a high or low pH, is diluted into a neutral buffer or media (e.g., cell culture media). The buffering capacity of the diluent brings the pH of the final solution closer to the compound's pI, causing it to precipitate. To avoid this, ensure the final concentration in the neutral buffer is below its solubility limit at that specific pH, or consider if the buffer's pH can be slightly modified without affecting your experiment.

Section 3: In-Depth Troubleshooting & Protocols

This section provides a logical workflow and detailed protocols to systematically overcome solubility issues.

Caption: Troubleshooting workflow for solubility enhancement.

Protocol 1: Solubility Enhancement by pH Adjustment

This is the primary and most effective method for solubilizing zwitterionic compounds. The goal is to ionize the molecule fully, moving the pH far from the isoelectric point.

Causality: By adding an acid or a base, we protonate the amine or deprotonate the carboxylic acid, respectively. This imparts a net charge on the molecule, disrupting the strong intermolecular forces of the crystal lattice and favoring interaction with polar water molecules[4][5].

Materials:

  • This compound

  • Deionized water

  • 1 M NaOH solution

  • 1 M HCl solution

  • Calibrated pH meter

Step-by-Step Methodology:

  • Preparation: Weigh the desired amount of this compound and place it in a suitable container. Add approximately 80% of the final desired volume of deionized water.

  • Initial Mixing: Stir the suspension at room temperature. The compound will likely remain poorly dissolved.

  • pH Adjustment (Basic):

    • Place the pH probe into the suspension.

    • Slowly add 1 M NaOH dropwise while stirring continuously.

    • Monitor the pH. As the pH increases, you will observe the solid begin to dissolve.

    • Continue adding NaOH until all the solid has dissolved. A target pH of 9-10 is often sufficient.

  • pH Adjustment (Acidic):

    • Alternatively, slowly add 1 M HCl dropwise to the initial suspension.

    • As the pH decreases, the compound will dissolve. A target pH of 2-3 is a good starting point.

  • Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final desired volume and mix thoroughly.

  • Verification: Record the final pH and concentration of your stock solution. This information is critical for replicating the procedure and for calculating dilutions.

Self-Validation: The protocol is self-validating through the visual confirmation of complete dissolution upon pH change. A stable, clear solution indicates success. If precipitation occurs upon standing, the pH may have drifted, or the concentration may be too high even for the adjusted pH.

Protocol 2: Co-Solvent Systems

This method is useful when pH adjustment is not desirable or when very high concentrations are required. It involves using a water-miscible organic solvent to disrupt the solute-solute interactions.

Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can reduce the polarity of the aqueous solvent system. This lessens the energy required to break the crystal lattice of the solute, thereby increasing solubility[4].

Materials:

  • This compound

  • Deionized water or buffer

  • Co-solvent (e.g., DMSO, Ethanol, PEG 300)

Step-by-Step Methodology:

  • Solvent Selection: First, test the solubility of a small amount of the compound in the pure co-solvent (e.g., DMSO). If it is highly soluble, this is a good candidate.

  • Preparation: Weigh the desired amount of this compound.

  • Dissolution in Co-solvent: Add a minimal amount of the pure co-solvent to the solid and vortex or stir until it is fully dissolved.

  • Aqueous Addition: Slowly add the aqueous phase (water or buffer) to the co-solvent concentrate while stirring vigorously. Add the aqueous phase in small aliquots to avoid shocking the system and causing precipitation.

  • Final Concentration: Continue adding the aqueous phase until the final desired concentration and co-solvent percentage are reached.

Self-Validation: A successful outcome is a clear, stable solution at the desired final concentration. If the compound precipitates during the addition of the aqueous phase, the proportion of the co-solvent is too low for that target concentration. You may need to either increase the percentage of the co-solvent or decrease the final concentration of the compound.

Protocol 3: Salt Formation

Converting the zwitterionic compound into a stable salt form can be an effective strategy for improving solubility and dissolution rates. This is often done as a pre-processing step rather than an in-solution adjustment.

Causality: Forming a salt, such as this compound hydrochloride or this compound sodium salt, effectively "locks" the molecule in its charged, more soluble state. These salt forms often have different crystal lattice energies that are more easily overcome by solvent molecules[6][7].

This protocol is more advanced and typically involves chemical synthesis. It is presented here for informational purposes for drug development professionals.

  • Acidic Salt (e.g., Hydrochloride): Dissolve the this compound in a suitable solvent (e.g., isopropanol). Bubble dry HCl gas through the solution or add a stoichiometric amount of HCl in a solvent like ether. The hydrochloride salt will precipitate and can be collected by filtration.

  • Basic Salt (e.g., Sodium Salt): Dissolve the compound in a solvent like ethanol. Add a stoichiometric equivalent of sodium hydroxide or sodium ethoxide. The sodium salt can then be isolated, often by solvent evaporation or precipitation.

Validation: The resulting salt form should be characterized (e.g., by NMR, FT-IR) to confirm its identity and then tested for its aqueous solubility, which should be significantly higher than the parent zwitterion in neutral water.

Section 4: Data Summary

While specific experimental solubility data for this compound is not widely published in readily available literature, the table below provides a qualitative and predictive summary based on its known zwitterionic properties and the behavior of analogous compounds like aminobenzoic acids[8].

Solvent SystemPredicted SolubilityRationale
Deionized Water (unbuffered)Very LowpH will be near the isoelectric point, minimizing solubility.
Aqueous Buffer, pH 2.0HighThe amino group is protonated (-NH₃⁺), leading to a net positive charge.
Aqueous Buffer, pH 7.4Low to ModerateClose to the isoelectric point, but some ionization will occur. Solubility is limited.
Aqueous Buffer, pH 10.0HighThe carboxylic acid group is deprotonated (-COO⁻), leading to a net negative charge.
100% DMSOModerate to HighA polar aprotic solvent capable of disrupting the crystal lattice.
100% EthanolLowA less polar solvent, not as effective at solvating charged species.

References

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 1(1), 1-10.
  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. IJMSDR, 4(12).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
  • Takács-Novák, K., & Avdeef, A. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. CHIMIA International Journal for Chemistry, 74(6), 469-478.
  • Thakuria, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(7), 3559-3571.
  • Various Authors. (n.d.). Solubility Enhancement Techniques. Pharmaguideline.

Sources

preventing degradation of 3-Aminomethyl-phenylacetic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Aminomethyl-phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Improper storage can lead to degradation, compromising experimental results and leading to costly delays. This guide provides in-depth, evidence-based answers to frequently asked questions and troubleshooting advice to prevent and address potential degradation issues.

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?

A1: The stability of solid this compound is best maintained by controlling temperature, atmosphere, and light exposure. The primary goal is to minimize exposure to environmental factors that can initiate degradation, primarily oxidation and photodegradation.

Based on supplier recommendations for the compound and its derivatives, as well as general principles for storing aromatic amines and carboxylic acids, the following conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C[1]Refrigeration slows down the rate of chemical reactions, including oxidation. While some related compounds may be stable at room temperature, this range provides a greater margin of safety.
Atmosphere Inert gas (Argon or Nitrogen)The benzylamine moiety is susceptible to oxidation by atmospheric oxygen[2][3]. Storing under an inert atmosphere minimizes this risk, especially for long-term storage.
Container Tightly sealed, amber glass vial[4][5][6]A tightly sealed container prevents the ingress of moisture and oxygen. Amber glass protects the compound from light, which can cause photodegradation[7][8].
Humidity Store in a dry environment (desiccator)While phenylacetic acid itself is not prone to hydrolysis[9], moisture can facilitate other degradation reactions and potentially lead to clumping of the solid material.

For routine short-term use, storage in a tightly sealed container in a cool, dark, and dry place may be sufficient. However, for long-term storage, the more stringent conditions outlined above are strongly recommended to preserve the compound's purity.

Q2: What are the primary degradation pathways I should be concerned about?

A2: The structure of this compound contains two key functional groups susceptible to degradation: the benzylamine and the aromatic phenyl ring.

  • Oxidation of the Aminomethyl Group: This is a significant concern. The primary amine attached to a benzyl group is prone to oxidation. This can occur via exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts. The oxidation of benzylamines can lead to the formation of an imine, which can subsequently hydrolyze to form 3-formyl-phenylacetic acid (an aldehyde) and ammonia.[2][10][11]

  • Photodegradation: Aromatic amino acids are known to absorb UV light, which can lead to photodissociation.[12][13] While some of these processes can be non-destructive, UV exposure can potentially lead to C-C bond cleavage and the formation of various radical species, resulting in complex degradation product profiles.[14][15] Therefore, protecting the compound from light is crucial.[8]

Below is a diagram illustrating the primary oxidative degradation pathway.

G cluster_main Oxidative Degradation of this compound A This compound B Intermediate Imine A->B Oxidation (e.g., O2, light) C 3-Formyl-phenylacetic acid (Degradation Product) B->C Hydrolysis

Caption: Primary oxidative degradation pathway.

Q3: How can I tell if my this compound has degraded?

A3: Degradation can manifest in several ways:

  • Visual Changes: The pure compound should be a white to off-white solid.[1] A noticeable change in color, such as turning yellow or brown, is a strong indicator of degradation, likely due to the formation of oxidized, conjugated species.

  • Solubility Issues: If you observe that the compound is less soluble in a solvent in which it was previously freely soluble, this could indicate the formation of polymeric byproducts or less soluble degradation products.

  • Analytical Discrepancies: The most definitive way to assess degradation is through analytical techniques. If you observe unexpected peaks in your analytical runs (e.g., HPLC, LC-MS) that were not present in the initial analysis of the material, it is a clear sign of impurity formation.

Troubleshooting Guide
Problem: My compound has developed a yellow or brown tint.
  • Probable Cause: This is a classic sign of oxidation. The aminomethyl group has likely undergone oxidation, leading to the formation of colored impurities. This is accelerated by improper storage, such as exposure to air and/or light.

  • Recommended Action:

    • Assess Purity: Perform an analytical check (e.g., HPLC with UV detection or LC-MS) to determine the extent of the degradation. Compare the chromatogram to a reference standard or the initial analysis from the supplier.

    • Consider Purification: If the degradation is minor, you may be able to purify the material using techniques like recrystallization or column chromatography. However, this is often not practical for small quantities.

    • Discard if Necessary: If the purity is significantly compromised, it is best to discard the batch and obtain a fresh supply to ensure the reliability of your experimental results.

    • Review Storage Protocol: Immediately review and improve your storage conditions for the new batch. Ensure it is stored under an inert atmosphere, refrigerated, and protected from light.

Problem: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis.
  • Probable Cause: The appearance of new peaks confirms the presence of impurities, which are most likely degradation products. Based on the known degradation pathways, these could correspond to:

    • Oxidation Products: Look for masses corresponding to 3-formyl-phenylacetic acid or dimers formed from radical reactions.

    • Photodegradation Products: These can be more varied and complex.

  • Recommended Action:

    • Identify the Impurities (if possible): If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures. This can confirm the degradation pathway.

    • Quantify the Impurity: Integrate the peak areas in your chromatogram to estimate the percentage of the impurity. If it exceeds an acceptable level for your application (e.g., >1-2%), the material's integrity is compromised.

    • Implement a Stability Testing Protocol: For critical applications, it is advisable to periodically test the purity of your stored compound to monitor its stability over time.

Experimental Protocol: Routine Purity Assessment by HPLC

This protocol provides a general method to quickly assess the purity of your compound.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. This is your test sample.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the test sample.

    • Analyze the resulting chromatogram. A pure sample should show one major peak.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to estimate purity. The appearance of new peaks over time indicates degradation.

Caption: HPLC Purity Check Workflow.

References
  • Tseng, C., et al. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics.
  • Lee, Y. T., et al. (2007). Photostability of amino acids: Internal conversion versus dissociation. The Journal of Chemical Physics.
  • de-la-Lande, A., et al. (2019). Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site. Physical Chemistry Chemical Physics.
  • Tseng, C.-M. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. SciSpace.
  • ResearchGate. (n.d.). Photostability of amino acids: Photodissociation dynamics of phenylalanine chromophores. ResearchGate.
  • American Elements. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid. American Elements.
  • PubChem. (n.d.). Phenylacetic Acid. PubChem.
  • Meenakshisundaram, S. P., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences.
  • Shechter, H., Rawalay, S. S., & Tubis, M. (1964). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society.
  • Mitch, W. A., & Sedlak, D. L. (2014). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology.
  • He, X., et al. (1995). Stereochemistry of benzylamine oxidation by copper amine oxidases. Biochemistry.
  • Tamai, T., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences.
  • Nogales, J., et al. (2007). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Microbiology.
  • Sciencemadness Wiki. (2022). Phenylacetic acid. Sciencemadness Wiki.
  • ResearchGate. (2007). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. ResearchGate.
  • PubChem. (n.d.). This compound. PubChem.
  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia.
  • Abe-Yoshizumi, R., et al. (2004). The evolution of the phenylacetic acid degradation pathway in bacteria. Bioscience, Biotechnology, and Biochemistry.
  • Liu, T., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology.
  • Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses.
  • Hampson, G. L., & Bardsley, B. (2005). Novel reactive perstraction system applied to the hydrolysis of penicillin G. Biotechnology and Bioengineering.
  • PubChem. (n.d.). 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid. PubChem.
  • Mena, P., et al. (2020). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Molecules.

Sources

Technical Support Center: Scaling Up 3-Aminomethyl-phenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Aminomethyl-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Introduction: The Synthetic Landscape and Core Challenges

This compound is a crucial building block in the synthesis of various pharmaceuticals. Its production, while conceptually straightforward, presents several challenges, particularly when scaling up from the laboratory to pilot plant or industrial production. The primary difficulties often revolve around controlling selectivity, minimizing impurity formation, ensuring safe reaction conditions, and developing robust purification methods.

This guide will focus on the most common synthetic routes and provide practical, field-proven insights to overcome the associated hurdles. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in sound chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial routes typically start from readily available precursors and involve multi-step syntheses. Two of the most common pathways are:

  • The Nitration-Reduction Route: This classic approach involves the nitration of a phenylacetic acid derivative, followed by the reduction of the nitro group to an amine. While effective, controlling the regioselectivity of the nitration to favor the meta-position can be challenging, often leading to a mixture of ortho, meta, and para isomers that require careful purification.[1][2]

  • The Hofmann Rearrangement Route: This route is particularly relevant in the synthesis of gabapentin, a major application of this compound's structural motif. It typically starts with the mono-amidation of a di-acid anhydride, followed by a Hofmann rearrangement to yield the desired aminomethyl group. This method can offer good control over the position of the amino group.[3][4]

Q2: What are the primary impurities I should be aware of during production?

A2: The impurity profile is highly dependent on the chosen synthetic route. However, some common impurities to monitor include:

  • Isomeric Impurities: In the nitration-reduction route, ortho- and para-aminomethyl-phenylacetic acid are the most common isomeric impurities.[1][2]

  • Di-acylated Byproducts: In routes involving acylation or amidation steps, the formation of di-acylated or di-amidated products can occur if the reaction stoichiometry and conditions are not carefully controlled.[5][6]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carry-over of starting materials and intermediates into the final product.

  • Oxidation Products: The aminomethyl group can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.

Q3: How can I effectively purify crude this compound?

A3: Purification is a critical step in obtaining high-purity this compound. The most common methods include:

  • Recrystallization: This is a widely used technique for removing impurities. The choice of solvent is crucial and often requires experimentation to find the optimal system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities in the mother liquor. Common solvent systems include water, alcohols (like ethanol or isopropanol), or mixtures with non-polar solvents like toluene or hexanes.[7][8]

  • Column Chromatography: For laboratory-scale purifications or for removing challenging impurities, column chromatography on silica gel or alumina can be effective. The choice of eluent system will depend on the polarity of the impurities to be removed.[7]

  • Aqueous Two-Phase Extraction: For industrial-scale purification, aqueous two-phase systems can be an environmentally friendly and scalable alternative to traditional solvent extraction for separating the product from related compounds.[9]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Scenario 1: Low Yield in the Nitration Step
Observed Problem Potential Cause Suggested Solution & Scientific Rationale
Reaction mixture turns dark brown/black with tar formation. Excessive reaction temperature. Nitration reactions are highly exothermic. Uncontrolled temperature increases can lead to oxidative degradation of the organic substrate by nitric acid, a strong oxidizing agent.[1]- Maintain strict temperature control: Use an efficient cooling bath (e.g., ice-salt or a chiller) to keep the reaction temperature within the optimal range (typically below 0°C for activated rings). - Slow, controlled addition of the nitrating agent: Add the nitrating agent dropwise to manage the exotherm.
Low conversion of starting material. Insufficiently strong nitrating agent or deactivation of the aromatic ring. The reactivity of the phenylacetic acid derivative will influence the required strength of the nitrating agent.- Use a stronger nitrating agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent. - Consider the electronic nature of substituents: Electron-withdrawing groups on the phenyl ring will deactivate it towards electrophilic aromatic substitution, potentially requiring harsher reaction conditions.
Formation of a high percentage of ortho and para isomers. Incorrect reaction conditions or choice of solvent. The ortho/para ratio in nitration can be influenced by the solvent and the specific nitrating species in solution.[10]- Optimize solvent polarity: The regioselectivity can be tuned by changing the solvent. Non-polar solvents may favor different isomer ratios compared to polar solvents. - Control the temperature: Lower temperatures generally improve selectivity.[2]
Scenario 2: Incomplete Hofmann Rearrangement
Observed Problem Potential Cause Suggested Solution & Scientific Rationale
Significant amount of starting amide remains after the reaction. Insufficient hypobromite or hypochlorite. The Hofmann rearrangement requires a stoichiometric amount of the halogenating agent to form the N-bromoamide intermediate.- Ensure accurate stoichiometry: Carefully measure the amount of bromine or chlorine source and the base used to generate the hypohalite in situ. - Monitor the reaction progress: Use TLC or HPLC to track the disappearance of the starting amide.
Formation of urea byproducts. Reaction of the intermediate isocyanate with the product amine. The isocyanate intermediate is highly reactive and can be trapped by the newly formed amine product, especially at higher concentrations.- Control reaction temperature: Lower temperatures can help to control the rate of side reactions. - Optimize the rate of addition: If possible, remove the amine product from the reaction mixture as it is formed.

Detailed Experimental Protocols

Protocol 1: Synthesis via Nitration and Reduction (Illustrative)

This protocol is a generalized representation and should be optimized for specific substrates and scales.

Step 1: Nitration of Phenylacetic Acid

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phenylacetic acid.

  • Cool the flask to -5 to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the stirred solution of phenylacetic acid, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the precipitated nitro-phenylacetic acid isomers, wash with cold water until the washings are neutral, and dry.

Step 2: Catalytic Hydrogenation of the Nitro Group

  • In a high-pressure reactor, charge the mixture of nitro-phenylacetic acids and a suitable solvent (e.g., methanol, ethanol).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake and/or by periodic sampling and analysis (HPLC).

  • After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst through a bed of celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl-phenylacetic acid.

Visualization of Key Processes

Workflow for Troubleshooting Low Yield in Nitration

G start Low Yield in Nitration check_temp Was the temperature strictly controlled? start->check_temp check_reagents Are the nitrating agents of sufficient concentration and purity? check_temp->check_reagents Yes temp_high High Temperature -> Side Reactions/Degradation check_temp->temp_high No check_isomers Is there a high proportion of undesired isomers? check_reagents->check_isomers Yes reagents_weak Weak Reagents -> Incomplete Reaction check_reagents->reagents_weak No isomer_issue Poor Selectivity check_isomers->isomer_issue Yes solution_temp Improve cooling efficiency and control addition rate. temp_high->solution_temp solution_reagents Use fresh, concentrated acids. reagents_weak->solution_reagents solution_isomers Optimize solvent and reaction temperature. isomer_issue->solution_isomers

Caption: A decision tree for troubleshooting low yields in nitration.

Analytical Methods for Quality Control

Accurate and reliable analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets the required specifications.

Analytical Technique Application Key Parameters
High-Performance Liquid Chromatography (HPLC) - Quantifying the purity of the final product. - Detecting and quantifying starting materials, intermediates, and byproducts. - Monitoring reaction progress.- Column: C18 reverse-phase is common. - Mobile Phase: Typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). - Detection: UV detection is often used, but derivatization may be necessary for compounds lacking a strong chromophore.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Confirming the structure of the final product and intermediates. - Identifying and quantifying impurities, including isomers.- ¹H NMR: Provides information on the proton environment and can be used for quantitative analysis (qNMR).[14] - ¹³C NMR: Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS) - Confirming the molecular weight of the product and impurities. - Often coupled with GC or LC for enhanced separation and identification.- Ionization Method: Electrospray ionization (ESI) is common for polar molecules like amino acids.

Safety Considerations for Scale-Up

Scaling up the synthesis of this compound requires a thorough understanding and mitigation of potential hazards.

  • Nitration Reactions: These are highly exothermic and can lead to thermal runaway if not properly controlled.[15][16][17] It is crucial to have adequate cooling capacity and a well-designed system for the controlled addition of reagents. The use of mixed acids (nitric and sulfuric) is highly corrosive, requiring appropriate materials of construction for reactors and handling equipment.[4]

  • Hydrogenation: The use of hydrogen gas under pressure presents a flammability and explosion risk. The process should be conducted in a well-ventilated area with appropriate safety interlocks and monitoring for leaks. The pyrophoric nature of some hydrogenation catalysts (e.g., Raney Nickel, dry Pd/C) requires careful handling under an inert atmosphere.

  • Toxic Reagents: Some synthetic routes may involve highly toxic reagents such as cyanides. Strict safety protocols, including the use of personal protective equipment (PPE), engineering controls (e.g., fume hoods, glove boxes), and emergency response plans, are mandatory.

Conclusion

The successful scale-up of this compound production hinges on a deep understanding of the underlying chemistry, meticulous process control, and a proactive approach to troubleshooting and safety. By carefully considering the factors outlined in this guide, researchers and process chemists can navigate the challenges of scaling up this important synthesis, leading to a robust, efficient, and safe manufacturing process.

References

  • Abualhasan, M., et al. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Journal of Chemistry, 2022, 1-8. [Link]
  • Huidobro, A., et al. (2007). Gabapentin in Horses: Validation of an Analytical Method for Gabapentin Quantitation. Journal of Analytical Toxicology, 31(6), 329-334. [Link]
  • Hofmann rearrangement. (2023, December 15). In Wikipedia. [Link]
  • Gouda, A. A., et al. (2013). Development and Validation of a New HPLC Method for the Determination of Gabapentin. International Journal of Pharmaceutical Sciences and Research, 4(12), 4636-4641. [Link]
  • Rogova, N., et al. (2021). Development and Validation of 2-Azaspiro[13][14] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1642. [Link]
  • Guggenheim, T. (Ed.). (2013). Chemistry, process design, and safety for the nitration industry. American Chemical Society.
  • Funny EHS Info. (2024, June 7). Nitration reaction safety [Video]. YouTube. [Link]
  • Chemistry Stack Exchange. (2024).
  • European Federation of Pharmaceutical Industries and Associations. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.
  • PubChem. (n.d.). This compound. [Link]
  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]
  • Royal Society of Chemistry. (2018).
  • ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. [Link]
  • Semantic Scholar. (2017). Method for preparing substituted phenylacetic acid. [Link]
  • National Center for Biotechnology Information. (2023).
  • ResearchGate. (2020). N-acylation of Phenylacetic Acid Amide - Synthesis and Study of Thermodynamic Reaction Characteristics. [Link]
  • Organic Syntheses. (n.d.). Phenylacetic acid. [Link]
  • Inventiva Pharma. (n.d.).
  • ResearchGate. (2017).
  • ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. [Link]
  • MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
  • National Center for Biotechnology Information. (2019). Formation of phenylacetic acid and phenylpropionic acid under different overload conditions during mesophilic and thermophilic anaerobic digestion. [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2018). Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts. [Link]
  • PubChem. (n.d.). 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid. [Link]
  • PubChem. (n.d.). 4-Aminomethylphenylacetic acid. [Link]
  • ResearchGate. (2025). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]
  • PubChem. (n.d.). [3-(Aminomethyl)phenyl]acetic acid hydrochloride. [Link]
  • ResearchGate. (2025). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)

Sources

Technical Support Center: Method Refinement for 3-Aminomethyl-phenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of 3-Aminomethyl-phenylacetic acid. This molecule, a GABA analogue, presents unique challenges in bioanalysis due to its zwitterionic nature, high polarity, and lack of a strong native chromophore. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during method development and routine analysis. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve immediate problems but also build robust and reliable analytical methods.

Section 1: High-Performance Liquid Chromatography (HPLC-UV/FLD)

High-Performance Liquid Chromatography is a foundational technique for the analysis of many pharmaceutical compounds. However, the unique properties of this compound require special consideration to achieve optimal separation and detection.

Frequently Asked Questions & Troubleshooting

Question 1: Why am I observing poor, tailing peak shapes for my analyte on a standard C18 column?

Answer: This is the most common issue encountered and is directly related to the molecule's structure. This compound is zwitterionic, meaning it possesses both a positive charge on the aminomethyl group and a negative charge on the phenylacetic acid group at neutral pH. This structure leads to undesirable secondary interactions with the stationary phase.

  • Causality: Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. The positively charged amine group on your analyte can interact strongly with deprotonated, negatively charged silanols (Si-O-), causing a secondary retention mechanism. This leads to the characteristic "tailing" of the chromatographic peak, which compromises resolution and quantification accuracy.[1]

  • Troubleshooting & Refinement:

    • Mobile Phase pH Adjustment: The most direct solution is to suppress the ionization of either the analyte's functional groups or the column's silanol groups. By lowering the mobile phase pH to ~2.5-3.0 with an additive like phosphoric or formic acid, you protonate the analyte's carboxylic acid group (removing the negative charge) and suppress the ionization of the silanol groups.[2] This minimizes the unwanted ionic interactions, leading to a more symmetrical peak shape.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention on reversed-phase columns, HILIC is an excellent alternative.[3][4][5] HILIC utilizes a polar stationary phase (like bare silica or an amide-bonded phase) with a high organic content mobile phase.[6][7] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing good retention and often, improved peak shape for polar molecules.[3][4]

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or designed with base-deactivated silica to minimize the number of accessible silanol groups. Using a column specifically marketed for the analysis of basic compounds can significantly improve peak shape without aggressive mobile phase modifications.

Question 2: My sensitivity is very low using a UV detector. How can I improve it?

Answer: The phenylacetic acid moiety lacks a strong chromophore, meaning it does not absorb UV light effectively. This results in inherently low sensitivity with UV detection.

  • Causality: The Beer-Lambert law dictates that absorbance is proportional to the molar absorptivity of the compound at a given wavelength. Compounds without conjugated double bond systems or extensive aromaticity have low molar absorptivity, making them difficult to detect at low concentrations via UV.

  • Troubleshooting & Refinement:

    • Pre-Column Derivatization: The most effective strategy is to chemically attach a molecule with a strong fluorophore or chromophore to your analyte before HPLC analysis.[8] Derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) is a classic, rapid, and highly sensitive method for primary amines.[9][10] The resulting isoindole product is highly fluorescent, allowing for detection at much lower concentrations with a fluorescence detector (FLD).[10]

    • Switch to a More Sensitive Detector: If derivatization is not desirable, the best alternative is to couple the HPLC system to a mass spectrometer (LC-MS), which offers superior sensitivity and selectivity.

Protocol: Pre-Column Derivatization with OPA

This protocol provides a general guideline for the derivatization of this compound for fluorescence detection.

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.9): Prepare a solution of boric acid and adjust the pH with a sodium hydroxide solution.[10]

    • OPA Reagent: Dissolve 10 mg of o-phthaldialdehyde in 1 mL of methanol. Add this to 2 mL of the borate buffer. Finally, add 16 µL of 2-mercaptoethanol (MCE).[10] This reagent is light-sensitive and should be prepared fresh.

  • Derivatization Procedure:

    • In an autosampler vial, mix your sample (or standard) with the OPA reagent. A typical ratio is 5 parts sample to 3 parts reagent by volume.[10]

    • Vortex the mixture for 30-60 seconds. The reaction is nearly instantaneous at room temperature.[9]

    • Inject the derivatized sample into the HPLC-FLD system immediately. The derivatives can be unstable over long periods.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile/Methanol (50:50)
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
FLD Wavelengths Excitation: 340 nm, Emission: 455 nm
Table 1: Example HPLC-FLD method parameters for OPA-derivatized this compound.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity. However, its sensitivity also makes it prone to subtle interferences that must be carefully managed.

Frequently Asked Questions & Troubleshooting

Question 1: I'm analyzing plasma samples and see significant signal suppression. What is causing this and how can I fix it?

Answer: You are likely encountering matrix effects . This phenomenon occurs when co-eluting endogenous components from the biological matrix (like salts, proteins, and phospholipids) interfere with the ionization of your target analyte in the mass spectrometer's source, leading to poor accuracy and reproducibility.[11][12][13]

  • Causality: In electrospray ionization (ESI), analytes must compete for access to the droplet surface to become ionized. Matrix components, often present at much higher concentrations, can outcompete your analyte, leading to a suppressed signal (ion suppression).[13][14] Conversely, they can sometimes enhance the signal (ion enhancement).[12]

  • Troubleshooting & Refinement:

    • Improve Sample Preparation: The most robust solution is to remove the interfering matrix components before analysis. While simple Protein Precipitation (PPT) is fast, it is often insufficient. Solid-Phase Extraction (SPE) provides a much cleaner extract.[15][16] For a polar, zwitterionic compound, a mixed-mode or polymeric SPE sorbent is often ideal.[17]

    • Optimize Chromatography: Ensure your chromatographic method separates the analyte from the bulk of the matrix components. Phospholipids, a major cause of ion suppression, typically elute in the middle of a reversed-phase gradient. Adjusting your gradient to move the analyte away from this region can significantly improve performance.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of matrix effects, allowing it to accurately correct for signal variations.[14]

Workflow: Improving Sample Cleanup

G start Peak Tailing Observed check_column Analyze on a new or trusted column start->check_column column_issue Column Issue Identified (Contamination, Void, Age) check_column->column_issue Problem Solved check_mobile_phase Prepare fresh mobile phase. Verify pH. check_column->check_mobile_phase Problem Persists mobile_phase_issue Mobile Phase Issue (Incorrect pH, Buffer Capacity) check_mobile_phase->mobile_phase_issue Problem Solved check_chemistry Is analyte basic/zwitterionic? Is mobile phase pH > 2 units away from pKa? check_mobile_phase->check_chemistry Problem Persists check_chemistry->start No, re-evaluate system solution Solution: 1. Lower mobile phase pH to 2.5-3.0 2. Add competing base (e.g., TEA) 3. Use a base-deactivated column 4. Switch to HILIC check_chemistry->solution Yes chemistry_issue Secondary Interactions with Silanols

Sources

Technical Support Center: Conjugating 3-Aminomethyl-phenylacetic Acid (AMPA) to Proteins—A Guide to Preventing Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and best practices for covalently conjugating 3-Aminomethyl-phenylacetic acid (AMPA) to proteins while minimizing or eliminating protein aggregation, a common and critical challenge in bioconjugation.

Introduction: The Challenge of AMPA Conjugation

This compound (AMPA) is a bifunctional small molecule containing both a primary amine and a carboxylic acid group.[1][2] This structure makes it a valuable linker for modifying proteins. The most common strategy for conjugating molecules with a carboxyl group to a protein is through the formation of a stable amide bond with the protein's primary amines (found on lysine residues and the N-terminus).[3][4] This is typically achieved using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

However, the very reagents and conditions that facilitate this conjugation can disrupt the delicate balance of forces that maintain a protein's native structure, often leading to irreversible aggregation.[7][8] This guide will walk you through the causes of aggregation during AMPA conjugation and provide robust, field-proven strategies to ensure a successful, aggregation-free outcome.

The Core Reaction: EDC/NHS Chemistry

The conjugation process is a two-step reaction:

  • Activation: The carboxylic acid on AMPA is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Coupling: To increase efficiency and stability, NHS is added to react with the intermediate, forming a semi-stable NHS ester.[6] This amine-reactive ester then readily couples with primary amines on the protein to form a stable amide bond, releasing NHS.[4]

Below is a diagram illustrating this fundamental workflow.

EDC_NHS_Mechanism AMPA AMPA-COOH (Carboxyl Group) Intermediate O-Acylisourea Intermediate (Unstable) AMPA->Intermediate + EDC EDC EDC->Intermediate Activates NHSEster AMPA-NHS Ester (Amine-Reactive) Intermediate->NHSEster Reacts with Hydrolysis Inactive AMPA-COOH Intermediate->Hydrolysis NHS NHS / Sulfo-NHS NHS->NHSEster Conjugate Protein-NH-CO-AMPA (Stable Amide Bond) NHSEster->Conjugate Reacts with Hydrolysis_Ester Inactive AMPA-COOH NHSEster->Hydrolysis_Ester Hydrolysis (Side Reaction) Protein Protein-NH2 (Primary Amine) Protein->Conjugate Troubleshooting_Workflow start_node Start: Protein Aggregation Observed d1 During Reaction? start_node->d1 When does it aggregate? decision_node decision_node process_node process_node end_node Successful Conjugation fail_node Consult Further (e.g., Alternative Chemistry) p1 Probable Cause: Uncontrolled Cross-linking, pH Instability d1->p1 Yes d2 Probable Cause: High Degree of Conjugation, Surface Property Changes d1->d2 No (Post-Purification) p2 Switch to 2-Step Protocol. Verify Protein Stability at Activation pH (4.5-6.0). p1->p2 Solution p3 Reduce Molar Excess of AMPA. Shorten Reaction Time. Re-optimize Final Buffer. d2->p3 Solution d3 Aggregation Solved? p2->d3 d3->end_node Yes p4 Systematically Optimize: 1. Molar Ratios 2. Buffer Composition 3. Add Excipients d3->p4 No p3->d3 d4 Aggregation Solved? p4->d4 d4->end_node Yes d4->fail_node No

Sources

troubleshooting unexpected results in assays with 3-Aminomethyl-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Aminomethyl-phenylacetic acid Assays

Welcome to the technical support guide for researchers utilizing this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and resolve unexpected results in your assays. Our goal is to empower you with the scientific rationale behind each experimental choice, ensuring robust and reproducible data.

Section 1: Understanding the Molecule: Key Properties for Assay Design

This compound is an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system[1]. While its precise biological activity is not extensively documented in public literature, its structural similarity to GABA suggests potential interactions with the GABAergic system[2]. Its utility also extends to chemical synthesis, where it can be used as a PROTAC linker[3].

The compound's physicochemical properties are critical to designing successful experiments. It is a zwitterionic molecule, containing both a weakly acidic carboxylic acid group and a weakly basic aminomethyl group. This dual nature governs its solubility, charge, and potential for non-specific interactions, which are common sources of assay variability.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Assay Design
Molecular Formula C₉H₁₁NO₂---
Molecular Weight 165.19 g/mol [4]Essential for calculating molar concentrations for stock solutions and dilutions.
Structure Phenyl ring with acetic acid and aminomethyl groups at meta-positions.The aromatic ring contributes to hydrophobicity, while the charged groups enhance aqueous solubility.
Predicted pKa (Acidic) ~4.0 - 5.0The carboxylic acid group will be deprotonated (negative charge) at physiological pH (~7.4).
Predicted pKa (Basic) ~9.0 - 10.0The amino group will be protonated (positive charge) at physiological pH (~7.4).
Predicted XLogP3 -1.8[4]The negative value indicates a preference for aqueous environments over lipid environments, suggesting good buffer solubility but potentially poor passive cell membrane permeability.
Form Typically supplied as a solid, sometimes as a hydrochloride salt[5].The salt form generally exhibits higher aqueous solubility and stability.

Section 2: Troubleshooting Unexpected Assay Results (Q&A)

This section addresses specific problems you may encounter. Each answer provides a likely cause and a step-by-step solution.

Q1: My dose-response curve is inconsistent and not reproducible. What's going on?

A1: Inconsistent dose-response curves are often rooted in issues with compound stability or solubility in the assay buffer. Because this compound is a zwitterion at neutral pH, it can be prone to aggregation or degradation under suboptimal conditions.

  • Plausible Cause 1: Compound Degradation. The compound may be unstable in your assay buffer over the course of the experiment, especially if the assay involves extended incubation times or elevated temperatures.

  • Plausible Cause 2: Precipitation at High Concentrations. While generally water-soluble, the compound may precipitate out of solution at the highest concentrations of your dilution series, artificially flattening the top of your curve. This can be buffer-dependent.

  • Plausible Cause 3: pH Sensitivity. Small shifts in the pH of your buffer can alter the net charge of the molecule, affecting its interaction with the target protein and leading to variable results.[6][7]

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare a fresh, concentrated stock in a suitable solvent (e.g., sterile water or DMSO) immediately before each experiment.

  • Conduct a Solubility Test: Before running the full assay, visually inspect the highest concentration of your compound in the final assay buffer. Let it sit for the full duration of your assay's incubation time. Check for any cloudiness or precipitate.

  • Validate Buffer pH: Confirm the pH of your assay buffer immediately before use. Ensure it is stable throughout the incubation period. For zwitterionic compounds, even minor pH fluctuations can impact behavior[8].

  • Perform a Time-Course Stability Study: Prepare your compound at a medium concentration in the assay buffer. Aliquot and test its activity at different time points (e.g., 0, 2, 4, 8 hours) to see if potency decreases over time.

Q2: I'm observing a high background signal or apparent non-specific activity in my assay. Is the compound causing this?

A2: Yes, this is a common issue with charged molecules. High background can stem from non-specific binding (NSB) to assay components like plasticware, membranes, or unrelated proteins.[9][10]

  • Plausible Cause 1: Electrostatic Interactions. The charged aminomethyl and carboxylate groups can interact non-specifically with charged surfaces on microplates or proteins in your assay system.[10]

  • Plausible Cause 2: Compound Interference with Detection. The compound itself might interfere with your detection method. For example, it could have intrinsic fluorescence or quenching properties in a fluorescence-based assay, or it might react with a colorimetric substrate.

Troubleshooting Steps:

  • Include a "No Target" Control: Run your assay with the compound but without the specific biological target (e.g., no enzyme, no cells, no receptor). Any signal detected in these wells is likely due to compound interference or NSB.

  • Add a Detergent: Incorporate a low concentration (e.g., 0.01% to 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 into your assay buffer. This can significantly reduce non-specific binding to plastic surfaces.[11]

  • Increase Ionic Strength: Adding a neutral salt like NaCl (e.g., 50-150 mM) to your buffer can help mask electrostatic interactions, thereby reducing NSB.

  • Consider Bovine Serum Albumin (BSA): Adding a small amount of BSA (e.g., 0.1%) to the assay buffer can act as a "blocker," occupying non-specific binding sites on the assay plate and other components.[11]

Q3: The compound seems to have no activity in my cell-based assay, even though it works in my biochemical assay. Why?

A3: This discrepancy often points to issues with cell membrane permeability.

  • Plausible Cause: Poor Membrane Permeability. As a charged, hydrophilic molecule (XLogP3 = -1.8), this compound is unlikely to passively diffuse across the lipid bilayer of a cell membrane efficiently.[4][12] While its zwitterionic form is neutral overall, the separated charges hinder passive transport. Its biological target may be intracellular, and the compound simply cannot reach it in a whole-cell format.

Troubleshooting Steps:

  • Verify Target Location: Confirm whether the biological target of your assay is intracellular or extracellular. If it is intracellular, you may need to use a different experimental approach.

  • Use Permeabilized Cells: If technically feasible for your assay, consider using a mild detergent (like saponin or digitonin) to selectively permeabilize the plasma membrane. This would allow the compound to access intracellular targets.

  • Investigate Active Transport: Research if there are known transporters for GABA or similar amino acids that might be expressed in your cell line and could facilitate uptake of the compound.

  • Switch to a Cell-Free System: If the goal is to study the direct interaction with a target, a cell-free system (e.g., purified protein, membrane fragments) is the most reliable approach and avoids the complication of membrane transport.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best way to prepare and store stock solutions of this compound?

    • For short-term use, prepare stock solutions in high-purity water or a buffer like PBS. If using the hydrochloride salt, water is an excellent solvent. For the free acid, solubility may be lower, and a stock in DMSO might be necessary. Store aqueous stocks at 4°C for up to a week and DMSO stocks at -20°C for several months. For long-term storage, aliquoting and freezing at -80°C is recommended to avoid freeze-thaw cycles.

  • FAQ 2: How does the pH of the buffer affect the compound's structure and function?

    • The pH is critical. At a low pH (e.g., <3), both the amino and carboxyl groups will be protonated, giving the molecule a net positive charge. At a high pH (e.g., >10), both will be deprotonated, yielding a net negative charge. At physiological pH (~7.4), it exists as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge. This charge state influences solubility, binding to the target, and non-specific interactions.[6]

  • FAQ 3: Are there any known off-target effects I should be aware of?

    • While specific off-target interactions are not well-documented, its structural similarity to GABA suggests it could potentially interact with various components of the GABAergic system, including GABA receptors (GABA-A, GABA-B), GABA transporters (GATs), and GABA-metabolizing enzymes like GABA transaminase (GABA-T)[13][14][15]. It is crucial to run appropriate controls and counterscreens to ensure observed effects are specific to your target of interest.

Section 4: Essential Validation Protocols

Protocol 1: Assay Buffer Solubility Assessment

This protocol helps determine the practical solubility limit of your compound in the final assay conditions.

  • Prepare a High-Concentration Stock: Make a 100X concentrated stock of this compound relative to the highest concentration you plan to test (e.g., if your top assay concentration is 100 µM, make a 10 mM stock).

  • Dilute in Assay Buffer: In a clear microcentrifuge tube or a well of a clear microplate, dilute the stock 1:100 into your final assay buffer.

  • Incubate: Let the solution sit at the same temperature and for the same duration as your actual assay (e.g., 2 hours at room temperature).

  • Visual Inspection: After incubation, visually inspect the solution against a dark background. Look for any signs of precipitation, cloudiness, or crystallization.

  • Centrifugation (Optional): For a more sensitive check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes. The presence of a pellet indicates precipitation.

Protocol 2: Control for Assay Signal Interference

This protocol identifies if the compound itself is generating a false signal.

  • Prepare Compound Dilution Series: Prepare a standard serial dilution of this compound in your assay buffer.

  • Set Up Control Wells: In your assay plate, add the compound dilutions to wells containing all assay components except the specific biological target (e.g., buffer + substrate + detection reagents, but no enzyme).

  • Incubate and Read: Follow the standard assay incubation and reading procedure.

  • Analyze Data: Plot the signal from these control wells against the compound concentration. A flat line near baseline indicates no interference. A concentration-dependent increase or decrease in signal indicates direct interference with the detection method.

Section 5: Visualizing Experimental Logic

Diagrams can clarify complex troubleshooting workflows and molecular concepts.

Diagram 1: Troubleshooting Workflow for Inconsistent Results

This diagram outlines a logical path for diagnosing the root cause of poor assay reproducibility.

G start Inconsistent / Non-Reproducible Dose-Response Curve check_solubility Is compound soluble at highest concentration in assay buffer? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_stability Is compound stable for the duration of the assay? stability_yes Yes check_stability->stability_yes Yes stability_no No check_stability->stability_no No check_pH Is buffer pH stable and optimal? pH_yes Yes check_pH->pH_yes Yes pH_no No check_pH->pH_no No solubility_yes->check_stability solution_solubility Solution: - Lower top concentration - Add co-solvent (e.g., DMSO) - Test alternative buffers solubility_no->solution_solubility stability_yes->check_pH solution_stability Solution: - Reduce incubation time - Run assay at lower temp - Prepare compound fresh stability_no->solution_stability other_issues Investigate other sources: - Pipetting error - Reagent variability - Plate reader issues pH_yes->other_issues solution_pH Solution: - Re-make buffer - Use stronger buffering agent - Confirm pH before each use pH_no->solution_pH

Caption: Troubleshooting flowchart for inconsistent assay results.

Diagram 2: pH-Dependent Ionization States

This diagram illustrates how the charge of this compound changes with pH.

Caption: Ionization states of this compound at different pH values.

References

  • PubChem. 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid.
  • PubChem. This compound.
  • PubChem. [3-(Aminomethyl)phenyl]acetic acid hydrochloride.
  • Mazák, K., et al. (2012). Zwitterions can be predominant in membrane penetration of drugs: experimental proof. Journal of Medicinal Chemistry. [Link]
  • American Elements. Fmoc-3-aminomethyl-phenylacetic acid. American Elements. [Link]
  • Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA. [Link]
  • ResearchGate.
  • Smith, D. A., et al. (2021). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. Clinical Pharmacology & Therapeutics. [Link]
  • Ray, S., et al. (2021).
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]
  • Chemistry Stack Exchange.
  • Edden, R. A., et al. (2012). A Practical Guide to Robust Detection of GABA in Human Brain by J-difference Spectroscopy at 3 Tesla Using a Standard Volume Coil. Journal of Magnetic Resonance Imaging. [Link]
  • Kostov, M. R., et al. (2013).
  • Wikipedia. Phenylacetic acid. [Link]
  • Wang, S., & Silverman, R. B. (2014). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS Chemical Biology. [Link]
  • S, L., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. [Link]
  • ResearchGate. Validation and optimisation of human GABA-T activity assay. [Link]
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
  • Inagaki, O., et al. (2007). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells.

Sources

Technical Support Center: Enhancing Conjugation Efficiency of 3-Aminomethyl-phenylacetic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to improving the efficiency of 3-Aminomethyl-phenylacetic acid as a linker. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for your bioconjugation experiments. Here, we will delve into the common challenges encountered when using this versatile linker and offer robust solutions to optimize your workflows.

Introduction: The Role of this compound

This compound is a bifunctional linker valued for its structural rigidity and defined spatial orientation, containing both a primary amine and a carboxylic acid.[1][2] This unique structure allows for its application in various bioconjugation strategies, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ligase ligand.[3][4] Achieving high conjugation efficiency is paramount for the synthesis of homogeneous and effective bioconjugates. This guide will address common pitfalls and provide expert recommendations to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups of this compound involved in conjugation, and what is the most common coupling chemistry?

A1: this compound possesses two key functional groups for conjugation: a primary amine (-NH2) and a carboxylic acid (-COOH).[1][2] The most prevalent and versatile method for coupling this linker is through the formation of an amide bond using carbodiimide chemistry, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] The carboxylic acid is first activated by EDC/NHS to form a semi-stable NHS ester, which then readily reacts with a primary amine on the target molecule to form a stable amide linkage.[7][8]

Q2: I am observing low conjugation yield. What are the most likely causes when using EDC/NHS chemistry with this linker?

A2: Low conjugation yield is a frequent issue and can often be attributed to several factors:

  • Suboptimal pH: The two steps of EDC/NHS coupling have different optimal pH ranges. Carboxyl activation with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with an amine is favored at a physiological to slightly basic pH (7.0-8.5).[7][9]

  • Hydrolysis of Intermediates: The activated O-acylisourea intermediate formed by EDC and the subsequent NHS ester are both susceptible to hydrolysis in aqueous solutions, which deactivates them.[7][10] This is particularly problematic at higher pH values.

  • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) will compete with your target molecules for reaction with the activated linker, thereby reducing efficiency.[7]

  • Steric Hindrance: The bulky nature of the molecules being conjugated can physically obstruct the reactive sites, preventing efficient coupling.[11][12] The rigid phenyl ring of the linker itself can contribute to steric challenges depending on the conjugation partners.

  • Reagent Quality: EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly.[13]

Q3: How can I minimize hydrolysis of the activated linker to improve my yield?

A3: Minimizing hydrolysis is critical for success. Here are key strategies:

  • Use a Two-Step Protocol: Perform the initial carboxyl activation at an acidic pH (e.g., in MES buffer at pH 5.0-6.0) to maximize the formation of the NHS-ester. Then, either raise the pH of the reaction mixture or, ideally, purify the activated linker (e.g., via a desalting column) and immediately add it to the amine-containing molecule in a suitable coupling buffer (e.g., PBS at pH 7.2-7.5).[9]

  • Prepare Reagents Fresh: Always prepare EDC and NHS solutions immediately before use.[9] Do not store them in aqueous solutions.

  • Control Reaction Time: Minimize the time between the activation and coupling steps to reduce the opportunity for hydrolysis.[7]

Q4: My protein/biomolecule is precipitating during the conjugation reaction. What can I do?

A4: Precipitation during conjugation is often related to the pH of the reaction buffer being too close to the isoelectric point (pI) of the protein, which minimizes its solubility.[9]

  • Adjust Reaction pH: Ensure your coupling buffer pH is at least 1-2 units away from the pI of your protein.

  • Solubility-Enhancing Linker Modifications: While this compound itself is relatively hydrophobic, you can consider conjugating it to a more hydrophilic molecule first, or using co-solvents if your biomolecule can tolerate them. For more complex constructs like PROTACs, incorporating polyethylene glycol (PEG) chains into the linker design can enhance solubility.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Suboptimal pH Implement a two-step pH protocol: Activate carboxyl groups at pH 4.5-6.0 (MES buffer), then couple to amines at pH 7.2-8.0 (PBS or HEPES buffer).[9]
Inactive Reagents Use fresh, high-quality EDC and NHS. Store desiccated at the recommended temperature.
Inappropriate Buffer Avoid buffers containing primary amines (e.g., Tris) or carboxylates. Use MES for activation and PBS or HEPES for coupling.[7]
Inconsistent Results Poor pH Control Use high-quality buffers within their effective buffering range. Verify the pH of the final reaction mixture after all components have been added.[9]
Reagent Instability Prepare EDC/NHS solutions immediately before each use.[7]
Precipitation/Aggregation pH Near Isoelectric Point (pI) Adjust the coupling buffer pH to be at least 1-2 units away from the pI of your protein.[9]
Hydrophobicity Consider using solubility-enhancing co-solvents (if compatible) or modifying the linker with hydrophilic moieties like PEG.[14][15]
High Background/Non-specific Binding Excess Reagents Quench the reaction by adding a small molecule with a primary amine (e.g., Tris, glycine, or ethanolamine) to consume any unreacted NHS-esters. Purify the conjugate promptly using techniques like dialysis, size-exclusion chromatography (SEC), or affinity chromatography.[16]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This protocol is designed to maximize efficiency by separating the activation and coupling steps, each at its optimal pH.

Materials:

  • This compound

  • Molecule A (containing a carboxyl group to be activated)

  • Molecule B (containing a primary amine for coupling)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: MES Buffer (0.1 M, pH 5.0-6.0)

  • Coupling Buffer: PBS (Phosphate-Buffered Saline, 0.1 M, pH 7.2-7.4)

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0)

  • Desalting column

Procedure:

  • Preparation:

    • Dissolve Molecule A (containing the carboxyl group) in Activation Buffer.

    • Dissolve Molecule B (containing the amine group) in Coupling Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water immediately before use.

  • Activation Step (pH 5.0-6.0):

    • In a reaction tube, add EDC (10-fold molar excess over Molecule A) and Sulfo-NHS (25-fold molar excess over Molecule A) to the solution of Molecule A.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated Molecule (Optional but Recommended):

    • Immediately remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

    • Collect the fractions containing the NHS-activated Molecule A.

  • Coupling Step (pH 7.2-7.4):

    • Immediately add the amine-containing Molecule B to the activated Molecule A solution. A 1:1 to 1:5 molar ratio of activated Molecule A to Molecule B is a good starting point, but may require optimization.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to deactivate any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Final Purification:

    • Purify the final conjugate from unreacted molecules and byproducts using an appropriate method (e.g., SEC, affinity chromatography, or dialysis).

Visualizing the Workflow

G cluster_activation Activation Step (pH 5.0-6.0) cluster_purification Purification cluster_coupling Coupling Step (pH 7.2-7.4) Molecule_A Molecule A (-COOH) Activated_Intermediate Activated Molecule A (NHS-Ester) Molecule_A->Activated_Intermediate  Activation (15-30 min, RT) EDC_NHS EDC + Sulfo-NHS (Freshly Prepared) EDC_NHS->Activated_Intermediate Desalting Desalting Column (Equilibrated in Coupling Buffer) Activated_Intermediate->Desalting Optional but Recommended Activated_Intermediate_Post_Purify Purified Activated Molecule A Desalting->Activated_Intermediate_Post_Purify Molecule_B Molecule B (-NH2) Final_Conjugate Final Conjugate (Stable Amide Bond) Molecule_B->Final_Conjugate Activated_Intermediate_Post_Purify->Final_Conjugate  Coupling (2h RT or O/N 4°C)

Caption: Workflow for the two-step EDC/NHS conjugation protocol.

Understanding the Mechanism: EDC/NHS Coupling

The efficiency of your conjugation is fundamentally tied to the reaction mechanism. Understanding the steps involved allows for more effective troubleshooting.

G cluster_step1 Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amine Coupling (pH 7.0-8.5) cluster_side_reaction Side Reaction: Hydrolysis Carboxyl R-COOH EDC EDC Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->Acylisourea + EDC->Acylisourea Acylisourea_2 O-Acylisourea Intermediate Acylisourea_hydrolysis O-Acylisourea Intermediate NHS Sulfo-NHS NHSEster NHS-Ester (Semi-Stable) NHS->NHSEster NHSEster_2 NHS-Ester NHSEster_hydrolysis NHS-Ester Acylisourea_2->NHSEster + Amine R'-NH2 Amide Amide Bond (Stable) Amine->Amide NHSEster_2->Amide + Hydrolysis_Product1 Inactive N-Acylurea Acylisourea_hydrolysis->Hydrolysis_Product1 Water1 H₂O Hydrolysis_Product2 Hydrolyzed Carboxyl NHSEster_hydrolysis->Hydrolysis_Product2 Water2 H₂O

Sources

Technical Support Center: Minimizing Off-Target Effects of 3-Aminomethyl-phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Message from the Senior Application Scientist

Welcome, researchers. This guide is designed to be your partner in the lab as you navigate the complexities of developing and utilizing 3-Aminomethyl-phenylacetic acid derivatives. The journey from a promising lead compound to a selective therapeutic candidate is fraught with challenges, chief among them being the management of off-target effects. Unintended molecular interactions can lead to misleading experimental data, toxicity, and ultimately, clinical failure.

This document is structured not as a rigid manual, but as a dynamic troubleshooting resource. It is built on the foundational principles of proactive design, rigorous experimental validation, and systematic problem-solving. Our goal is to empower you with the scientific rationale behind the methods, helping you to not only identify and mitigate off-target effects but to fundamentally design better, more selective molecules from the outset.

Section 1: Predictive & Proactive Strategies: Designing for Selectivity

The most effective way to deal with off-target effects is to anticipate them. This section focuses on computational and design strategies to implement before and during the synthesis of your derivatives.

Q: Before I even synthesize my derivative, how can I predict its potential off-target liabilities?

A: Leveraging computational tools is a cost-effective first step to forecast potential off-target interactions.[1] These in silico methods use the 2D or 3D structure of your proposed molecule to screen against databases of known protein targets.

The underlying principle is that molecules with similar structures or physicochemical properties may bind to the same proteins. By identifying these potential unintended interactions early, you can prioritize which derivatives to synthesize or modify your design to avoid known liability groups.

Key Approaches:

  • Ligand-Based Methods: These approaches rely on the chemical structure of your compound.[2]

    • 2D/3D Similarity Searching: Tools like Similarity Ensemble Approach (SEA) compare your molecule's fingerprint to a database of compounds with known biological activities.[2] If your derivative is structurally similar to a known inhibitor of, for example, a specific kinase, that kinase becomes a predicted off-target.

    • Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target. You can then screen your virtual compound against a library of pharmacophore models for various off-targets.[3]

  • Structure-Based Methods: If the 3D structure of your intended target and potential off-targets are known, these methods are powerful.

    • Inverse/Reverse Docking: Instead of docking a library of compounds into one target, this technique docks your single compound into the binding sites of hundreds or thousands of different proteins from a structural database (like the PDB).[3] This can reveal unexpected proteins that your molecule might bind to with favorable energy.

A comprehensive in silico screening process is outlined below.

G cluster_in_silico In Silico Prediction Workflow cluster_analysis Analysis & Prioritization cluster_output Actionable Output start Input: 2D/3D Structure of Derivative sim_search Ligand-Based Screening (e.g., SEA, Pharmacophore) start->sim_search docking Structure-Based Screening (Inverse Docking) start->docking ml_model Machine Learning Model (QSAR, Neural Networks) start->ml_model integrate Integrate Predictions sim_search->integrate docking->integrate ml_model->integrate prioritize Prioritize High-Confidence Hits (Based on score, biological relevance) integrate->prioritize output List of Potential Off-Targets for Experimental Validation prioritize->output

Caption: Workflow for computational off-target prediction.

Section 2: Experimental Identification of Off-Target Effects

Even with predictive modeling, experimental validation is non-negotiable. These assays determine if the predicted interactions occur in a biological system and can uncover liabilities missed by computational screens.

Q: My derivative shows high potency against my target protein in a biochemical assay. How do I confirm its selectivity?

A: High on-target potency is an excellent start, but it doesn't guarantee selectivity. The gold standard for an initial screen is to profile your compound against a broad panel of related proteins.[1] For instance, if your primary target is a kinase, profiling against a large panel of other kinases is essential, as the ATP binding site is highly conserved across the kinome.[4]

Recommended Approach: Large-Scale Panel Screening

Commercial services (e.g., Eurofins' KinaseProfiler™, Promega's ADP-Glo™) offer fee-for-service screening against hundreds of kinases.[1][4] Typically, you provide the compound, and they perform radiometric or luminescence-based assays to determine the percent inhibition at a fixed concentration (e.g., 1 or 10 µM).

Interpreting the Data:

The output is usually a "Selectivity Score," which quantifies how selectively the compound binds to its intended target. A highly selective compound will show strong inhibition of the primary target and minimal inhibition (<50%) of other panel members.

Compound IDPrimary Target IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity (Off-Target A / Primary)
Lead-001 15953506.3x
Optimized-004 20>10,000>10,000>500x

Caption: Example data comparing a less selective lead compound with an optimized, highly selective derivative.

Q: My compound is clean in biochemical panels, but I see an unexpected phenotype in my cell-based assays. How do I identify the responsible off-target?

A: This is a common and critical challenge. A "clean" biochemical profile doesn't always translate to clean cellular activity.[5] The cellular environment is far more complex; factors like membrane permeability, intracellular metabolism, and protein scaffolding can reveal off-target effects not seen in vitro. Cell-based assays are crucial for providing this biological context.[6][7]

Recommended Approaches:

  • Cellular Thermal Shift Assay (CETSA®): This technique directly measures target engagement inside intact cells.[8] The principle is that a protein becomes more thermally stable when its ligand (your compound) is bound. By heating cell lysate treated with your compound across a temperature gradient and then quantifying the amount of soluble protein at each temperature (e.g., by Western blot), you can generate a "melting curve." A shift in this curve to a higher temperature indicates direct binding. You can use this to confirm on-target engagement and, by running broader proteomics (MS-CETSA), identify off-targets that are also stabilized.

  • Chemoproteomics / Affinity-Based Pulldowns: This powerful, unbiased approach identifies the proteins your compound interacts with directly from a complex cell lysate.[5]

    • Workflow: Your derivative is modified with a tag (e.g., biotin) and immobilized on beads. A cell lysate is passed over the beads, and proteins that bind to your compound are "pulled down." These proteins are then identified using mass spectrometry.

    • Causality: This method reveals every protein that can bind your compound. The key is to then validate which of these interactions are responsible for the observed phenotype using orthogonal methods like siRNA knockdown or CRISPR-based target validation.[9]

G cluster_pathway Cellular Signaling Pathways Drug Derivative OnTarget On-Target Kinase Drug->OnTarget Inhibition OffTarget Off-Target Kinase Drug->OffTarget Unintended Inhibition OnTarget_Sub Substrate OnTarget->OnTarget_Sub Phosphorylates OnTarget_Eff Desired Therapeutic Effect OnTarget_Sub->OnTarget_Eff OffTarget_Sub Unintended Substrate OffTarget->OffTarget_Sub Phosphorylates OffTarget_Eff Toxic or Unwanted Effect OffTarget_Sub->OffTarget_Eff

Caption: On-target vs. Off-target pathway activation.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical framework for diagnosis.

Q: I'm observing cytotoxicity at concentrations far below what should be required to inhibit my primary target. What's the likely cause?

A: This strongly suggests an off-target effect. The toxicity could arise from several mechanisms:

  • Inhibition of a critical "housekeeping" protein: The compound may be inhibiting a protein essential for cell survival (e.g., a key metabolic enzyme or cell cycle kinase).

  • Mitochondrial toxicity: Many compounds interfere with mitochondrial function, leading to apoptosis.

  • hERG channel inhibition: Inhibition of the hERG potassium channel is a common cause of cardiotoxicity and a major reason for drug candidate failure.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use CETSA to verify that your compound is engaging the intended target at the concentrations where you don't see toxicity.

  • Run a Broad Liability Panel: Screen the compound against a panel of common toxicology targets (e.g., a Safety47 panel from Eurofins), which includes receptors, ion channels (like hERG), and enzymes known to cause adverse effects.

  • Perform a Kinome Scan: Even if your target isn't a kinase, many cytotoxic effects are mediated by off-target kinase inhibition. A broad kinase panel is essential.[1]

  • Assess Mitochondrial Health: Use assays like the MTT or Seahorse XF Analyzer to determine if the compound is impairing mitochondrial respiration.

G start Unexpected Cytotoxicity Observed q1 Is On-Target Engagement Confirmed at Non-Toxic Doses via CETSA? start->q1 res_no_engagement Issue may be potency or permeability. Optimize compound. q1->res_no_engagement No screen Perform Broad Off-Target Screens q1->screen Yes a1_yes Yes a1_no No screen_tox 1. Safety/Tox Panel (inc. hERG) screen_kinome 2. Broad Kinome Panel analysis Analyze Hits. Correlate IC50 of off-target with cytotoxicity EC50. screen_tox->analysis screen_mito 3. Mitochondrial Health Assay screen_kinome->analysis screen_mito->analysis res_correlates High probability off-target identified. Begin Structure-Activity Relationship (SAR) to engineer out binding. analysis->res_correlates Correlation Found res_no_correlate Toxicity mechanism is complex or not covered by panels. Consider unbiased chemoproteomics. analysis->res_no_correlate No Correlation

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Luminescence-Based)

This protocol outlines a typical workflow for determining the IC50 of a compound against a panel of kinases using an ADP-Glo™-like assay, which measures ADP production as an indicator of kinase activity.[4]

Materials:

  • This compound derivative stock (10 mM in 100% DMSO)

  • Kinase panel enzymes (e.g., from Promega, Carna Biosciences)

  • Corresponding kinase substrates and ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating:

    • Create a serial dilution series of your compound in DMSO. A typical 10-point, 3-fold dilution starting from 100 µM is standard.

    • Transfer a small volume (e.g., 50 nL) of each concentration into the 384-well assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and its specific substrate in kinase buffer.

    • Dispense 5 µL of this mix into each well of the assay plate.

    • Allow the plate to incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Prepare an ATP solution at a concentration appropriate for the specific kinase (often at its Km).

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature.

  • Develop Luminescence Signal:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition & Analysis:

    • Read the luminescence signal on a plate reader.

    • Normalize the data to your controls (DMSO = 100% activity, no enzyme = 0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) by Western Blot

This protocol describes a method to verify target engagement in intact cells.[8]

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • This compound derivative and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for SDS-PAGE and Western blotting

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with your compound at the desired concentration or with vehicle (DMSO) for a defined period (e.g., 1-2 hours) in the incubator.

  • Cell Harvest and Lysis:

    • Harvest the cells (e.g., by trypsinization or scraping).

    • Wash the cells with PBS and resuspend the cell pellet in PBS containing protease inhibitors.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (soluble protein fraction).

  • Heat Challenge:

    • Aliquot the soluble lysate from each treatment group (vehicle vs. compound) into a series of PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Leave one aliquot on ice as the unheated control.

  • Separation of Soluble and Aggregated Protein:

    • After heating, centrifuge the tubes again at high speed (20,000 x g) for 20 minutes at 4°C. The heat will have caused unstable proteins to denature and aggregate into a pellet.

    • Carefully collect the supernatant from each tube. This fraction contains the proteins that remained soluble at that temperature.

  • Analysis by Western Blot:

    • Normalize the protein concentration of all supernatant samples.

    • Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against your target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

  • Data Interpretation:

    • Quantify the band intensity for each lane.

    • For both the vehicle and compound-treated groups, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.

    • A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

References
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Danaher Life Sciences.
  • LDRD Annual Report. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects.
  • ResearchGate. (n.d.).
  • Sygnature Discovery.
  • WJBPHS.
  • National Institutes of Health. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • National Center for Biotechnology Information. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders.
  • Journal of Cheminformatics. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction.
  • PubMed Central. Computational/in silico methods in drug target and lead prediction.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
  • Computational Molecular Biology. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Scientist Live. (2018, January 23). Off-target testing assays.
  • ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?
  • PubMed Central. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective.
  • MedChemExpress. 2-(3-(Aminomethyl)phenyl)acetic acid (this compound) | PROTAC Linker.
  • Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • Benchchem.
  • Drug Discovery News. The precision paradox: Off-target effects in gene editing.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • ACS Publications. (2014, December 19).
  • National Institutes of Health. Methods to identify and optimize small molecules interacting with RNA (SMIRNAs).
  • Creative Diagnostics. Off-Target Effects Analysis.
  • PubMed Central. (2020, December 7). Tools for experimental and computational analyses of off-target editing by programmable nucleases.
  • Addgene Blog. (2024, February 8). CRISPR 101: Off-Target Effects.
  • YouTube. (2021, October 12). How to measure and minimize off-target effects...
  • PubChem. 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid.
  • Benchchem. This compound | Research Chemical.
  • ChemicalBook. This compound CAS#: 113520-43-7.
  • PubMed. Synthesis and preliminary pharmacological investigation of the central action of derivatives of 3-aminomethyl-5-(p-chlorophenyl).
  • ScienceDirect. (2012, January 1). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism.
  • bioRxiv.
  • PubMed Central.

Sources

Validation & Comparative

A Comparative Guide to 3-Aminomethyl-phenylacetic Acid and Other PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]

Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy.[2] The linker's length, composition, rigidity, and attachment points profoundly influence the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex.[1][4] This guide provides an in-depth comparison of 3-Aminomethyl-phenylacetic acid as a PROTAC linker with other commonly used linkers, supported by experimental data and methodologies to inform rational PROTAC design.

The PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity triggers the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to recognize and degrade the target protein.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC cycle of targeted protein degradation.

In Focus: this compound as a PROTAC Linker

This compound is a linker that incorporates a phenylacetic acid moiety. This structure introduces a degree of rigidity compared to more flexible alkyl and PEG linkers.[5] The presence of the aromatic ring can influence the conformational behavior of the PROTAC, potentially pre-organizing it into a bioactive conformation that favors ternary complex formation.[6][7]

The aminomethyl and carboxylic acid functional groups provide versatile handles for conjugation to the POI and E3 ligase ligands, respectively, often through amide bond formation.[5][8] The specific regio-isomer (meta-substituted in this case) dictates the spatial orientation of the two ligands, which is a critical parameter in achieving productive ternary complex geometry.[9]

Comparative Analysis: this compound vs. Other Common Linkers

The choice of linker significantly impacts a PROTAC's performance. Here, we compare the properties of this compound-based linkers with two of the most common flexible linker classes: polyethylene glycol (PEG) and alkyl chains.

FeatureThis compound LinkerPEG LinkerAlkyl Chain Linker
Composition Phenylacetic acid derivativeRepeating ethylene glycol units[10]Saturated or unsaturated hydrocarbon chains[10]
Flexibility Semi-rigidFlexibleFlexible
Solubility Moderate, can be tuned by substitutionGenerally improves aqueous solubility[10]May limit aqueous solubility[10]
Cell Permeability Can be favorable due to a balance of rigidity and polarityCan enhance permeability by adopting folded conformations, but long chains can hinder it[10]Can improve permeability due to hydrophobicity, but may also lead to non-specific binding[10]
Metabolic Stability Generally good, but can be susceptible to metabolism depending on the specific structureMay have reduced metabolic stability in vivo[10]Generally possess good chemical and metabolic stability[10]
Synthetic Accessibility Readily accessible through standard synthetic routes[11][12]Can be more challenging and costly to synthesize compared to alkyl linkers[10]Readily accessible and synthetically straightforward[10]
Conformational Profile More defined conformational space, can pre-organize the PROTACCan adopt multiple conformations, which may be beneficial or detrimentalTends to adopt more elongated conformations

Quantitative Comparison of PROTAC Performance with Different Linkers

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[13] The following table provides a summary of hypothetical performance data to illustrate the potential impact of linker choice.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (µg/mL)
This compoundBRD4CRBN25>905.250
4-unit PEGBRD4CRBN50>958.1150
8-carbon AlkylBRD4CRBN1008512.510

Note: This data is illustrative and the optimal linker is highly dependent on the specific POI and E3 ligase pair.[14] Empirical testing is crucial for identifying the most effective PROTAC.

Experimental Protocols for PROTAC Evaluation

Validating the performance of a PROTAC requires a series of well-defined experiments. Below are outlines of key protocols.

Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the degradation of the target protein.

Western_Blot_Workflow A 1. Cell Seeding & Treatment - Seed cells in multi-well plates. - Treat with a serial dilution of PROTAC. B 2. Cell Lysis - Lyse cells to release proteins. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE - Separate proteins by size. C->D E 5. Protein Transfer - Transfer proteins to a membrane (e.g., PVDF). D->E F 6. Immunoblotting - Probe with primary antibodies (target & loading control). - Incubate with secondary antibodies. E->F G 7. Detection & Analysis - Visualize bands (e.g., chemiluminescence). - Quantify band intensity to determine DC50 & Dmax. F->G

Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to assess the passive permeability of a compound.[15]

PAMPA_Workflow A 1. Prepare Donor Plate - Add PROTAC solution to wells. C 3. Assemble & Incubate - Place the filter plate on top of the donor plate. - Incubate for a defined period. A->C B 2. Prepare Acceptor Plate - Add buffer to wells of a filter plate with a lipid-infused artificial membrane. B->C D 4. Sample Analysis - Measure PROTAC concentration in both donor and acceptor wells (e.g., LC-MS/MS). C->D E 5. Calculate Permeability - Determine the apparent permeability coefficient (Papp). D->E

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Protocol 3: Kinetic Solubility Assay

This assay provides a measure of a compound's solubility under specific conditions.[16]

Solubility_Workflow A 1. Prepare Stock Solution - Dissolve PROTAC in an organic solvent (e.g., DMSO). B 2. Dilute in Aqueous Buffer - Add the stock solution to an aqueous buffer and mix. A->B C 3. Incubate & Separate - Incubate to allow precipitation. - Separate undissolved compound (e.g., filtration or centrifugation). B->C D 4. Quantify Soluble Fraction - Measure the concentration of the PROTAC in the supernatant (e.g., LC-MS/MS or UV-Vis). C->D

Caption: Workflow for a kinetic solubility assay.

Conclusion: Rational Linker Design is Key to PROTAC Success

The linker is a critical component in the design of efficacious PROTACs.[4] While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic tractability, there is a growing interest in more rigid and functionalized linkers, such as those derived from this compound.[14][] These semi-rigid linkers can offer advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation and may provide a better balance of physicochemical properties.[7]

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic and empirical approach to linker design and optimization.[14] By carefully considering the impact of the linker on a PROTAC's properties and employing robust experimental validation, researchers can accelerate the development of the next generation of targeted protein degraders.

References

  • A Comparative Guide to PEG vs. Alkyl Chain Linkers in PROTACs - Benchchem. (URL: )
  • Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23 - ACS Fall 2025. (URL: )
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: )
  • Linker Design and its Impact on the Efficacy of PROTAC FLT3 Degraders: An In-depth Technical Guide - Benchchem. (URL: )
  • The Great Divide: A Comparative Analysis of PROTACs with PEG vs. Alkyl Linkers - Benchchem. (URL: )
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])
  • Exploration and innovation of Linker features in PROTAC design - BOC Sciences. (URL: )
  • Novel approaches for the rational design of PROTAC linkers - Open Explor
  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights | Journal of Medicinal Chemistry - ACS Public
  • Linkers in PROTACs - Precise PEG. (URL: )
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed. (URL: [Link])
  • Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers - Benchchem. (URL: )
  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs) - Taylor & Francis Online. (URL: [Link])
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society. (URL: [Link])
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - Figshare. (URL: [Link])
  • The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. (URL: [Link])
  • how to address poor cell permeability of large PROTAC molecules - Benchchem. (URL: )
  • Modeling PROTAC Degradation Activity with Machine Learning - arXiv. (URL: [Link])
  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines - Semantic Scholar. (URL: [Link])
  • A Researcher's Guide to Validating PROTAC Activity Using PEG-Based Linkers: A Focus on DC50 and Dmax Values - Benchchem. (URL: )
  • Characteristic roadmap of linker governs the rational design of PROTACs - NET. (URL: [Link])
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. (URL: [Link])
  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (URL: [Link])
  • Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework - bioRxiv. (URL: [Link])
  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR)
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - ResearchG
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (URL: [Link])
  • The Linker's Pivotal Role: A Comparative Guide to PROTAC Activity - Benchchem. (URL: )
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Phenylacetic acid derivatives as hPPAR agonists - PubMed. (URL: [Link])
  • Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC. (URL: [Link])

Sources

A Comparative Guide to the Biological Validation of 3-Aminomethyl-phenylacetic Acid and Structurally Related Neuromodulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 3-Aminomethyl-phenylacetic acid. Given the limited direct research on this specific molecule, we present a comparative analysis with its close structural and functional analogs, Gabapentin and Pregabalin. This approach allows for a robust validation strategy grounded in established methodologies for well-characterized neuromodulatory agents.

The core of this guide is built on the principle of comparative pharmacology. By understanding the mechanisms and experimental profiles of known drugs like Gabapentin, we can design and interpret experiments for novel compounds such as this compound with greater confidence. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a logical workflow for comprehensive biological validation.

Mechanistic Landscape: GABA Analogs and Beyond

While direct receptor interactions for this compound are not extensively documented in scientific literature, its structure—a phenylacetic acid backbone with an aminomethyl group—suggests potential interactions with the central nervous system.[1] Phenylacetic acid derivatives are known to possess neurological activity and can interact with various targets, including neurotransmitter systems.[2][3] For instance, some phenylacetic acids have been shown to bind to gamma-hydroxybutyric acid (GHB) sites in the brain.[3] Furthermore, chronic exposure to phenylacetate has been observed to affect cultured cortical neurons, impacting both cholinergic and GABAergic systems.[2]

Our primary comparators, Gabapentin and Pregabalin, are structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). However, their primary mechanism of action is not direct agonism at GABA receptors. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This interaction is crucial for their therapeutic effects in epilepsy and neuropathic pain.

GABA_Analog_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound This compound (Hypothesized) Gabapentin / Pregabalin (Established) a2d1 α2δ-1 Subunit of Voltage-Gated Ca2+ Channel Compound->a2d1 Binds to VGCC VGCC (P/Q-type) a2d1->VGCC Modulates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_Influx->Vesicle Reduces Fusion Release Neurotransmitter Release (Reduced) Vesicle->Release Leads to Postsynaptic_Effect Reduced Excitatory Neurotransmission Release->Postsynaptic_Effect Results in

Caption: Hypothesized mechanism of action for this compound.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously assess the biological activity of this compound, a tiered approach is recommended, starting with in vitro binding and functional assays and progressing to more complex cellular models.

Validation_Workflow start Start: Compound Synthesis & Purification tier1 Tier 1: In Vitro Target Engagement start->tier1 binding_assay Radioligand Binding Assay (α2δ-1 Subunit) tier1->binding_assay gaba_t_assay GABA-Transaminase Inhibition Assay tier1->gaba_t_assay tier2 Tier 2: Functional Cellular Assays binding_assay->tier2 gaba_t_assay->tier2 gtp_gamma_s [35S]GTPγS Binding Assay (G-protein activation) tier2->gtp_gamma_s neurotransmitter_release Neurotransmitter Release Assay (Cultured Neurons) tier2->neurotransmitter_release tier3 Tier 3: Advanced Cellular Models gtp_gamma_s->tier3 neurotransmitter_release->tier3 patch_clamp Electrophysiology (Patch-Clamp) tier3->patch_clamp end Data Analysis & Comparative Assessment patch_clamp->end

Caption: Tiered experimental workflow for validating biological activity.

Detailed Experimental Protocols

This assay determines the binding affinity of the test compound to the α2δ-1 subunit of VGCCs, the primary target of Gabapentin and Pregabalin.

Objective: To quantify the equilibrium dissociation constant (Ki) of this compound for the α2δ-1 subunit.

Materials:

  • [³H]-Gabapentin (Radioligand)

  • Membrane preparations from cells overexpressing the α2δ-1 subunit

  • Test Compound: this compound

  • Positive Control: Unlabeled Gabapentin or Pregabalin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and the positive control.

  • In a 96-well plate, combine the membrane preparation, [³H]-Gabapentin (at a concentration near its Kd), and either the test compound, positive control, or buffer (for total binding).

  • For non-specific binding determination, add a high concentration of unlabeled Gabapentin.

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

This assay assesses whether the compound inhibits the primary enzyme responsible for GABA metabolism.

Objective: To determine if this compound inhibits GABA-T activity.

Materials:

  • Purified GABA-Transaminase enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NADP+ and Succinic Semialdehyde Dehydrogenase (coupling enzymes)

  • Test Compound: this compound

  • Positive Control: Vigabatrin

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound and positive control.

  • In a microplate, combine the GABA-T enzyme, α-ketoglutarate, NADP+, and the coupling enzyme.

  • Add the test compound or positive control and incubate for a pre-determined time.

  • Initiate the reaction by adding GABA.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value if applicable.

This functional assay measures the activation of G-proteins following receptor stimulation, which is a common downstream event for many neurotransmitter receptors.[4]

Objective: To assess if this compound modulates G-protein-coupled receptor (GPCR) activity.

Materials:

  • Membrane preparations from cells expressing a relevant GPCR (e.g., GABA-B receptor)

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • GDP

  • Test Compound: this compound

  • Agonist for the target receptor (e.g., GABA)

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

Procedure:

  • Combine membrane preparations, GDP, and the test compound in the assay buffer.

  • Add the specific receptor agonist to stimulate the receptor.

  • Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Analyze the data to determine if the test compound acts as an agonist, antagonist, or allosteric modulator.

Comparative Data Analysis

The ultimate goal is to benchmark the performance of this compound against its established counterparts. The data generated from the above assays should be compiled into a clear, comparative format.

Table 1: Comparative In Vitro Profile of this compound and Reference Compounds

Compoundα2δ-1 Binding Affinity (Ki, nM)GABA-T Inhibition (IC50, µM)GPCR Modulation ([³⁵S]GTPγS)
This compound Experimental ValueExperimental ValueExperimental Result
Gabapentin 40 - 100> 100No significant effect
Pregabalin 20 - 50> 100No significant effect
Vigabatrin (Control) Not Applicable10 - 50Not Applicable

Note: Literature values for reference compounds are provided for comparison. Experimental conditions should be consistent across all tested compounds for valid comparison.

Interpretation and Future Directions

The results from this validation workflow will provide a foundational understanding of the biological activity of this compound.

  • High affinity for the α2δ-1 subunit would suggest a mechanism of action similar to Gabapentin and Pregabalin. This would warrant further investigation using electrophysiological techniques, such as patch-clamp, to confirm modulation of calcium currents in neuronal cells.

  • Potent inhibition of GABA-T would indicate a different primary mechanism, focused on increasing synaptic GABA concentrations. This could be further explored with in vitro GABA release and uptake assays.[5][6]

  • Modulation of GPCR activity in the [³⁵S]GTPγS assay would open another avenue of investigation, requiring identification of the specific receptor subtype involved.

The synthesis of this compound has been documented, and it is recognized as an important chemical intermediate.[7][8] Its availability allows for the described experimental validation. While some sources describe it as a PROTAC linker, its potential as a bioactive molecule in its own right warrants the thorough investigation outlined in this guide.[9][10]

By systematically applying this comparative and tiered validation approach, researchers can efficiently and accurately characterize the biological activity of this compound, paving the way for potential future development.

References

  • Swaiman, K. F., & Wu, S. R. (1984). Phenylalanine and phenylacetate adversely affect developing mammalian brain neurons. Neurology, 34(9), 1246–1250. [Link]
  • Hog, S., et al. (2006). Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. Basic & Clinical Pharmacology & Toxicology, 99(3), 214-221. [Link]
  • This compound | C9H11NO2 | CID 22247029. PubChem. [Link]
  • Jain, R., et al. (2021). Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events. Clinical and Translational Science, 14(6), 2295-2305. [Link]
  • Li, Y., et al. (2024). Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in rats.
  • Kristiansen, K., et al. (2025).
  • In vitro GABA-transaminase inhibition assay of selected compounds.
  • 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid | C15H15N3O2. PubChem. [Link]
  • Nabavi, S. F., et al. (2019). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International Journal of Molecular Sciences, 20(24), 6268. [Link]
  • Olsen, R. W., & Leeb-Lundberg, F. (1981). In vitro studies on GABA release. British Journal of Pharmacology, 72(1), 125S-130S. [Link]
  • Olsen, R. W., & Leeb-Lundberg, F. (1981). In vitro studies on GABA release. British Journal of Pharmacology, 72(1), 125S-130S. [Link]
  • Platonov, M., et al. (2024). Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation.
  • Industrial preparation method for 3-amino phenylacetic acid.
  • Industrial preparation method for 3-amino phenylacetic acid.

Sources

Comparative Analysis of 3-Aminomethyl-phenylacetic Acid Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3-Aminomethyl-phenylacetic Acid Scaffold

This compound has emerged as a compelling scaffold in medicinal chemistry, primarily due to its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). As such, its analogs are of significant interest for the development of novel therapeutics targeting the central nervous system (CNS). This guide provides a comprehensive comparative analysis of various analogs of this compound, with a focus on their structure-activity relationships (SAR) as anticonvulsant and analgesic agents. By examining the impact of structural modifications on biological activity, we aim to provide researchers and drug development professionals with actionable insights for the rational design of next-generation CNS therapeutics. The parent compound, 2-(3-(aminomethyl)phenyl)acetic acid, has also found utility as a PROTAC linker in the synthesis of targeted protein degraders, highlighting the versatility of this chemical motif.[1][2]

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic routes. A common industrial method for a closely related precursor, 3-aminophenylacetic acid, involves a multi-step process starting from p-nitrophenylacetonitrile, which includes reduction, acetylation, nitration, hydrolysis, esterification, deamination, and a final reduction and hydrolysis.[3][4] This highlights a robust pathway to the core structure, which can then be further modified.

For the broader class of functionalized phenylacetic acids, several reliable methods are at the disposal of medicinal chemists:

  • Hydrolysis of Benzyl Cyanides: A classic and dependable method that can be performed under either acidic or basic conditions.[5]

  • Palladium-Catalyzed Carbonylation of Benzyl Halides: An efficient approach for introducing the carboxylic acid moiety with high functional group tolerance.[5]

  • Willgerodt-Kindler Reaction of Acetophenones: A unique rearrangement reaction that converts acetophenones into the corresponding phenylacetic acid derivatives.[5]

The choice of synthetic route will depend on the desired substitutions on the phenyl ring and the aminomethyl side chain.

Generalized Experimental Workflow: Synthesis of Phenylacetic Acid via Palladium-Catalyzed Carbonylation

Below is a generalized workflow for the synthesis of a phenylacetic acid derivative, illustrating a common synthetic strategy.

G cluster_prep Reaction Preparation cluster_reaction Carbonylation cluster_workup Work-up and Isolation cluster_purification Purification start Combine Benzyl Halide, Palladium Catalyst, Ligand, and Solvent in a High-Pressure Reactor add_base Add Aqueous Base (e.g., NaOH) start->add_base pressurize Pressurize with Carbon Monoxide (10-20 atm) add_base->pressurize heat Heat Reaction Mixture (80-100 °C) with Stirring for 4-6 hours pressurize->heat cool_vent Cool Reactor and Vent CO heat->cool_vent acidify Acidify Aqueous Layer with Concentrated HCl cool_vent->acidify precipitate Precipitation of Phenylacetic Acid Derivative acidify->precipitate filter_wash Collect Solid by Filtration and Wash with Water precipitate->filter_wash recrystallize Recrystallize from a Suitable Solvent filter_wash->recrystallize final_product Obtain Pure Functionalized Phenylacetic Acid recrystallize->final_product

Caption: Generalized workflow for the synthesis of phenylacetic acid derivatives.

Comparative Analysis of Biological Activity

While direct comparative studies on a wide range of this compound analogs are limited, a comprehensive analysis of structurally related compounds, particularly N-phenylacetamides and pyrrolidine-2,5-dione derivatives, provides significant insights into the structure-activity relationships governing their anticonvulsant and analgesic properties.

Anticonvulsant Activity

Research into phenylacetamide derivatives has identified key structural features that influence their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Key Structure-Activity Relationship (SAR) Insights for Anticonvulsant Phenylacetamides:

SAR cluster_scaffold Core Phenylacetamide Scaffold cluster_sar Structural Modifications and Activity scaffold [Phenyl Ring]-CH2-CO-NH-[Substituent] ring_sub Phenyl Ring Substituents: - Electron-withdrawing groups (e.g., -CF3) at the meta-position enhance activity. scaffold->ring_sub Modifications Here amide_sub Amide Substituent: - Nature of this group is critical for activity. - Lipophilicity influences onset and duration of action. scaffold->amide_sub Modifications Here linker Methylene Linker: - Modifications can impact potency and pharmacokinetic properties. scaffold->linker Modifications Here

Caption: Key structure-activity relationships for anticonvulsant phenylacetamide derivatives.

Comparative Data on Anticonvulsant Phenylacetamide Analogs:

Compound ClassKey Structural FeaturesPreclinical ModelPotency (ED50)Key FindingsReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives Varied substituents on the anilide ring.MESNot specified for all, but 3-CF3 derivatives were highly active.Electron-withdrawing groups at the meta-position of the anilide ring are crucial for activity. Lipophilicity affects the time course of action.[1]
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives 4-(4-fluorophenyl)piperazin-1-yl moiety on the acetamide.MES and 6 HzMES: 68.30 mg/kg6 Hz: 28.20 mg/kgThe lead compound showed a more beneficial protective index than the reference drug valproic acid.[6]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides Dimethylamine at the 3-position of the pyrrolidine-2,5-dione ring and a 3-CF3 phenylpiperazine group.MES, scPTZ, 6 HzMES: 49.6 mg/kgscPTZ: 67.4 mg/kg6 Hz: 31.3 mg/kgThe lead compound demonstrated broad-spectrum anticonvulsant activity and efficacy in a model of drug-resistant epilepsy.[7]

From these studies, a clear trend emerges: the presence of electron-withdrawing groups on the phenyl ring, such as trifluoromethyl or chloro groups, often enhances anticonvulsant activity. Furthermore, the nature of the substituent on the amide nitrogen plays a critical role in modulating potency and pharmacokinetic properties. The lipophilicity of the molecule is a key determinant of its onset and duration of action, with more lipophilic compounds generally exhibiting a longer duration of activity.[1]

Analgesic Activity

The structural similarity of this compound analogs to GABA suggests potential activity in neuropathic and other pain states. Preclinical studies on related compounds have utilized models such as the acetic acid-induced writhing test and the hot plate test to evaluate analgesic efficacy.

Comparative Data on Analgesic Phenylacetamide and Related Analogs:

Compound ClassKey Structural FeaturesPreclinical ModelEfficacyKey FindingsReference
4-Aryl-1-diphenylacetyl(thio)semicarbazides Thiosemicarbazide derivatives of diphenylacetic acid.Acetic acid-induced writhingSignificant reduction in writhing episodes.The thiosemicarbazide moiety appears to be important for peripheral analgesic activity.[4]
N-(2-chlorobenzyl)-2,2-diphenylacetamide A novel acetamide derivative.Hot plate, tail-flick, and formalin testsDemonstrated central and peripheral analgesic effects.The acetamide scaffold is a viable starting point for developing novel analgesics.[8]
3-methyl-4-(N-phenyl amido)piperidines Methoxyacetamide pharmacophore with a piperidine core.Mouse hot-plate testOne analog was over 13,000 times more potent than morphine.Small structural changes led to significant differences in potency and duration of action.[8]

These findings indicate that the phenylacetic acid and phenylacetamide scaffolds are promising for the development of novel analgesics. The data from the 3-methyl-4-(N-phenyl amido)piperidines, in particular, demonstrate that significant potency can be achieved with careful optimization of the substituents around a core scaffold.

Proposed Mechanisms of Action

The biological activities of this compound analogs and related compounds are believed to be mediated through various CNS targets.

Potential Molecular Targets and Signaling Pathways:

G cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects cluster_outcomes Therapeutic Outcomes compound 3-Aminomethyl-phenylacetic Acid Analogs gaba_r GABAA Receptors (Allosteric Modulation) compound->gaba_r Interacts with nav Voltage-gated Sodium Channels (Blockade) compound->nav Interacts with cav Voltage-gated Calcium Channels (Blockade) compound->cav Interacts with hyperpolarization Neuronal Hyperpolarization (Increased Cl- influx) gaba_r->hyperpolarization reduced_ap Reduced Action Potential Firing nav->reduced_ap reduced_neurotransmitter Decreased Neurotransmitter Release cav->reduced_neurotransmitter anticonvulsant Anticonvulsant Activity hyperpolarization->anticonvulsant reduced_ap->anticonvulsant analgesic Analgesic Activity reduced_ap->analgesic reduced_neurotransmitter->analgesic

Caption: Proposed mechanisms of action for this compound analogs.

The structural similarity to GABA strongly suggests that these compounds may act as modulators of GABAergic neurotransmission.[9] This could occur through direct interaction with GABA receptors or by inhibiting GABA uptake. Additionally, many anticonvulsants and analgesics with a phenylacetamide core have been shown to function as blockers of voltage-gated sodium and calcium channels.[6] The blockade of these channels would lead to a reduction in neuronal excitability, consistent with the observed anticonvulsant and analgesic effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The available data on structurally related analogs indicate that this class of compounds possesses significant potential for anticonvulsant and analgesic activities. Key structure-activity relationships have been identified, highlighting the importance of substituents on the phenyl ring and the amide moiety, as well as the overall lipophilicity of the molecules.

Future research in this area should focus on the synthesis and systematic evaluation of a focused library of this compound analogs. This would allow for a more direct and detailed elucidation of the SAR for this specific scaffold. Further investigation into the precise molecular mechanisms of action, including receptor binding assays and electrophysiological studies, will be crucial for optimizing the therapeutic potential of these compounds and minimizing off-target effects. The continued exploration of this chemical space holds great promise for the discovery of new and improved treatments for epilepsy, neuropathic pain, and other CNS disorders.

References

  • Industrial preparation method for 3-amino phenylacetic acid. Patsnap.
  • Industrial preparation method for 3-amino phenylacetic acid. Google Patents.
  • Schematic representation of structure activity relationship. ResearchGate.
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
  • Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. PubMed.
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PMC - PubMed Central.
  • The role of structure activity relationship studies in the search for new GABA uptake inhibitors. PubMed.
  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI.
  • The Role of Structure Activity Relationship Studies in the Search for New GABA Uptake Inhibitors. Bentham Science.
  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Royal Society of Chemistry.
  • Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. PubMed.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
  • Recent developments in structure-activity relationships for steroid modulators of GABA(A) receptors. PubMed.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH.
  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC.
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.
  • Anticonvulsant activity of novel 1-(morpholinomethyl)-3-substituted isatin derivatives. ScienceDirect.
  • [Studies on anti-inflammatory agents. XLVI. Studies on the synthesis and analgesic-anti-inflammatory activities of phenylacetic acid derivatives bearing heteroaromatic rings (author's transl)]. PubMed.
  • Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. MDPI.
  • [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. PubMed.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar.
  • Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. PMC - PubMed Central.

Sources

A Senior Application Scientist's Comparative Guide to 3-Aminomethyl-phenylacetic Acid and Alternative Amino Acid Building Blocks in Advanced Peptide and PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of amino acid building blocks is a critical determinant in the success of novel therapeutics. Beyond the canonical 20, the world of unnatural amino acids (UAAs) offers a vast toolkit to modulate the pharmacological properties of peptides and other complex molecules.[1][2] This guide provides an in-depth comparison of 3-Aminomethyl-phenylacetic acid, a versatile building block, against a curated selection of alternatives. We will explore their structural nuances and performance in the context of peptide synthesis and as linkers in Proteolysis Targeting Chimeras (PROTACs).

Our analysis will be grounded in the principles of enhancing proteolytic stability, influencing molecular conformation, and optimizing biological activity. Every protocol and piece of data is presented with the causality that underpins expert experimental design, ensuring a trustworthy and authoritative resource for your research endeavors.

Introduction to the Building Blocks

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation.[3] The incorporation of unnatural amino acids is a well-established strategy to overcome this hurdle, enhancing the pharmacokinetic profiles of peptide-based drugs.[1][3] In this guide, we focus on this compound and compare it with its positional isomers (2- and 4-Aminomethyl-phenylacetic acid), a beta-amino acid (β-Homophenylalanine), and a conformationally constrained amino acid.

This compound is a γ-amino acid with an aromatic side chain, offering a unique spatial arrangement of its amino and carboxyl groups. This structure makes it an interesting candidate for inducing specific turns in peptides and for use as a flexible linker in PROTACs.[]

Our comparative building blocks are:

  • 2-Aminomethyl-phenylacetic acid & 4-Aminomethyl-phenylacetic acid: Positional isomers that allow for probing the impact of the aminomethyl group's location on the phenyl ring on molecular conformation and biological activity.

  • β-Homophenylalanine: A beta-amino acid that introduces an additional carbon into the peptide backbone, which can lead to enhanced stability against proteolysis and the formation of unique secondary structures.[5]

  • A Conformationally Constrained Amino Acid: These building blocks are designed to have restricted dihedral angles, which can lock a peptide into a specific bioactive conformation, potentially increasing binding affinity and selectivity.

Below is a visual representation of the chemical structures of our selected building blocks.

cluster_0 Aryl-Amino Acids cluster_1 Alternative Building Blocks This compound This compound 2-Aminomethyl-phenylacetic acid 2-Aminomethyl-phenylacetic acid This compound->2-Aminomethyl-phenylacetic acid Isomeric Comparison 4-Aminomethyl-phenylacetic acid 4-Aminomethyl-phenylacetic acid This compound->4-Aminomethyl-phenylacetic acid Isomeric Comparison beta-Homophenylalanine beta-Homophenylalanine This compound->beta-Homophenylalanine Comparison Focus Constrained Amino Acid Constrained Amino Acid This compound->Constrained Amino Acid Comparison Focus

Caption: Structural classes of amino acid building blocks compared in this guide.

Comparative Performance Analysis

The choice of a building block can profoundly impact the performance of the resulting molecule. In this section, we present an illustrative comparison of our selected amino acids across key performance metrics.

Disclaimer: The following data is illustrative and based on established principles and published data for similar classes of unnatural amino acids. Direct head-to-head comparative data for these specific modifications within the same experimental context is limited in publicly available literature.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating an unnatural amino acid into a growing peptide chain is a crucial consideration. Steric hindrance and altered reactivity can lead to lower coupling yields and the generation of deletion sequences.[3]

Building BlockIllustrative Coupling Efficiency (%)Key Considerations
This compound 95-98%Generally good reactivity. Standard coupling reagents are effective.
2-Aminomethyl-phenylacetic acid 90-95%Potential for slightly lower efficiency due to steric hindrance from the ortho-substitution.
4-Aminomethyl-phenylacetic acid 95-99%Para-substitution minimizes steric hindrance, often leading to high coupling efficiency.
β-Homophenylalanine 92-97%The altered backbone may require slightly longer coupling times or more potent activating agents.
Constrained Amino Acid 85-95%Highly dependent on the specific structure; bulky protecting groups can significantly reduce coupling efficiency.
Impact on Proteolytic Stability

A primary motivation for using unnatural amino acids is to enhance resistance to enzymatic degradation.[1][3] The following table illustrates the potential impact of incorporating these building blocks on the half-life of a model peptide in human serum.

Building Block IncorporationIllustrative Peptide Half-life (t½) in Human Serum (hours)Mechanism of Enhanced Stability
Native Peptide (Control) < 1Susceptible to cleavage by various proteases.
This compound 8 - 12The γ-amino acid structure disrupts the canonical peptide backbone recognized by proteases.
2-Aminomethyl-phenylacetic acid 10 - 15The ortho-aminomethyl group can provide steric shielding against protease activity.
4-Aminomethyl-phenylacetic acid 8 - 12Similar to the 3-isomer, the altered backbone structure confers stability.
β-Homophenylalanine 18 - 24The beta-amino acid backbone is a well-known motif for significantly enhanced proteolytic resistance.[5]
Constrained Amino Acid > 24A rigid conformation can prevent the peptide from adopting the necessary geometry to fit into the active site of a protease.
Influence on Molecular Conformation and Binding Affinity

The incorporation of unnatural amino acids can induce specific secondary structures, which can be crucial for binding to a biological target.[6] Circular Dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes.

Building Block IncorporationPredominant Conformation (Illustrative)Illustrative Binding Affinity (Kd) to Target
Native Peptide (Control) Random Coil500 nM
This compound Induces a Type II' β-turn250 nM
2-Aminomethyl-phenylacetic acid Induces a more pronounced β-turn150 nM
4-Aminomethyl-phenylacetic acid Induces a less defined turn400 nM
β-Homophenylalanine Promotes a helical conformation100 nM
Constrained Amino Acid Locks the peptide in a bioactive helical conformation20 nM

Experimental Protocols

To provide a practical framework for utilizing these building blocks, we present detailed, step-by-step methodologies for their incorporation into peptides and for assessing their impact on stability.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis for incorporating the aminomethyl-phenylacetic acid isomers and β-homophenylalanine.

Resin_Swelling 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF, 10 min) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF and DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (UAA, HBTU, DIPEA in DMF, 1-2 h) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (DMF and DCM) Amino_Acid_Coupling->Washing_2 Repeat_Cycle 6. Repeat Cycle for next Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next cycle Final_Cleavage 7. Final Cleavage and Deprotection (TFA cocktail, 2-4 h) Repeat_Cycle->Final_Cleavage Final Amino Acid Purification 8. Precipitation and Purification (Cold Ether, RP-HPLC) Final_Cleavage->Purification Peptide_Incubation 1. Peptide Incubation (Human Serum, 37°C) Time_Points 2. Aliquot Collection (0, 1, 2, 4, 8, 24 hours) Peptide_Incubation->Time_Points Quenching 3. Quench Reaction (TCA) Time_Points->Quenching Centrifugation 4. Protein Precipitation (Centrifuge) Quenching->Centrifugation Analysis 5. RP-HPLC Analysis (Quantify remaining peptide) Centrifugation->Analysis Data_Analysis 6. Data Analysis (Calculate t½) Analysis->Data_Analysis

Caption: Workflow for assessing the proteolytic stability of peptides in human serum.

Materials:

  • Synthesized peptides

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Dissolve the peptide in PBS and add it to human serum to a final concentration of 1 mg/mL. Incubate at 37°C.

  • Aliquot Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic degradation by adding an equal volume of 10% TCA.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • RP-HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.

Application as Linkers in PROTACs

The linker in a PROTAC is not just a passive spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). [7][8]The aminomethyl-phenylacetic acid isomers offer a semi-rigid scaffold that can be functionalized for attachment to the warhead and the E3 ligase ligand.

Warhead Warhead (Target Protein Ligand) Linker Linker (e.g., 3-Aminomethyl- phenylacetic acid) Warhead->Linker Covalent Bond PROTAC PROTAC Molecule E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Linker Covalent Bond

Caption: General structure of a PROTAC molecule.

The choice of the linker's exit vector (ortho, meta, or para substitution) can significantly influence the geometry of the ternary complex and, consequently, the degradation efficiency. [7]A systematic comparison of these isomers as PROTAC linkers would be a valuable study to optimize degrader potency.

Conclusion

The strategic incorporation of unnatural amino acids is a cornerstone of modern drug discovery. This compound stands out as a versatile building block, offering a balance of synthetic accessibility and the potential to enhance the pharmacokinetic properties of peptides and serve as a scaffold for PROTAC linkers. This guide has provided a comparative framework, grounded in scientific principles, to aid in the rational selection of this and other advanced amino acid building blocks. By understanding the causal relationships between structure and function, researchers can more effectively design and synthesize next-generation therapeutics with improved efficacy and stability.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)
  • Unnatural Amino Acids Potential for Innov
  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degrad
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • (PDF) Current strategies for the design of PROTAC linkers: a critical review.
  • Rationalizing PROTAC-mediated Ternary Complex Form
  • 2-(3-(Aminomethyl)phenyl)acetic acid (this compound) | PROTAC Linker. MCE.
  • Fmoc-3-aminomethyl-phenylacetic acid | 631915-50-9. Sigma-Aldrich.
  • This compound CAS#: 113520-43-7. ChemicalBook.
  • This compound | C9H11NO2 | CID 22247029. PubChem.
  • Application Notes and Protocols for the Synthesis of β-Peptides Using Fmoc-β-HoPhe-OH. Benchchem.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Design and synthesis of beta-peptides with biological activity. PubMed.
  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids | ACS Sustainable Chemistry & Engineering.
  • Experimental and Computational Advancements in Peptidomimetic Ligand Discovery. DSpace@MIT.
  • Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. David Spring's group.
  • General procedure for solid-phase peptide synthesis (SPPS).
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
  • CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS One.
  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • An unnatural amino acid that induces beta-sheet folding and interaction in peptides. PubMed.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Peptides and peptidomimetics as regulators of protein-protein interactions. PubMed Central.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online.
  • Conformational modulation and polymerization-induced folding of proteomimetic peptide brush polymers. PMC - PubMed Central.
  • Conformational characteristics of peptides and unanticipated results
  • Peptide Conformation Analysis Using an Integr
  • SPPS: peptide failure to elongate?.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed.
  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. PMC.
  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-str
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One. PLOS One.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
  • A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
  • Conformational Modulation and Polymerization-Induced Folding of Proteomimetic Peptide Brush Polymers. The Royal Society of Chemistry.
  • Epimeris
  • Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study1. Semantic Scholar.
  • Conformational modulation and polymerization-induced folding of proteomimetic peptide brush polymers.
  • Vibrational circular dichroism of polypeptides, V. A study of 3(10)-helical-octapeptides. PubMed.
  • Assessing Ternary Complex Stability: A Comparative Guide to Linker-Medi
  • A Comparative Analysis of PROTAC Linkers: A Guide for Researchers. Benchchem.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BOC Sciences.
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. NIH.
  • Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.
  • Current strategies for the design of PROTAC linkers: a critical review. OUCI.
  • Exploration and innovation of Linker fe

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Synthesized 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for verifying the successful synthesis of 3-aminomethyl-phenylacetic acid, a valuable building block in medicinal chemistry and PROTAC development.[1] We will move beyond rote procedural lists to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

Introduction: The Importance of Orthogonal Confirmation

Synthesizing a target molecule is only half the battle; proving its structure is paramount. This compound possesses three key structural features: a meta-substituted benzene ring, a benzylic methylene group adjacent to a carboxylic acid, and an aminomethyl group. A robust analytical strategy will employ multiple, orthogonal techniques, each providing a unique piece of the structural puzzle. Reliance on a single method is fraught with peril, as impurities or isomeric byproducts can be easily missed. This guide will focus on the "gold standard" techniques for small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Analytical Workflow: A Multi-faceted Approach

A logical and efficient workflow is crucial for the timely and accurate confirmation of your synthesized this compound. The following diagram illustrates the recommended analytical pathway.

Caption: A typical workflow for the structural confirmation of a synthesized small molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides a fingerprint of the proton environments within the molecule. By analyzing the chemical shift, integration, and multiplicity (splitting pattern) of each signal, we can piece together the molecular structure.

Expected ¹H NMR Spectral Data for this compound Hydrochloride

Due to the zwitterionic nature of the free amino acid, obtaining high-quality NMR spectra can be challenging. Therefore, it is common practice to analyze the hydrochloride salt, which is more soluble in common deuterated solvents. The following table outlines the expected proton signals for this compound hydrochloride.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2 - 7.5Multiplet4HAromatic protons (Ar-H)The four protons on the meta-substituted benzene ring will appear as a complex multiplet in this region.
~4.1Singlet2HAr-CH₂-NH₃⁺The methylene protons of the aminomethyl group are adjacent to the electron-withdrawing ammonium group, shifting them downfield. The signal is expected to be a singlet as there are no adjacent protons to couple with.
~3.6Singlet2HAr-CH₂-COOHThe methylene protons adjacent to the carboxylic acid are also deshielded and will appear as a singlet.
Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.
Broad Singlet3H-NH₃⁺The protons of the ammonium group are also typically broad and may exchange with the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound hydrochloride.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.[2][3]

    • Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Fourier transform the raw data.

    • Phase the spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the different carbon environments in the molecule. While less sensitive than ¹H NMR, it is a crucial tool for confirming the carbon framework.

Expected ¹³C NMR Spectral Data for this compound Hydrochloride

Chemical Shift (δ, ppm)AssignmentRationale
~172-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.
~128 - 140Aromatic CarbonsThe six carbons of the benzene ring will appear in this region. The exact shifts will depend on the substitution pattern.
~45Ar-CH₂-NH₃⁺The carbon of the aminomethyl group is attached to the electron-withdrawing nitrogen.
~40Ar-CH₂-COOHThe methylene carbon adjacent to the carboxylic acid.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • A more concentrated sample is typically required for ¹³C NMR (20-50 mg in 0.6-0.7 mL of solvent).[2]

  • Instrument Setup and Data Acquisition:

    • The setup is similar to ¹H NMR.

    • A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Processing is similar to ¹H NMR, with referencing to the solvent signal.

II. Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This provides a direct measurement of the molecular weight of the synthesized compound, offering strong evidence for its identity.

Expected Mass Spectrum Data for this compound

The molecular weight of this compound is 165.19 g/mol .[4] In positive-ion mode electrospray ionization (ESI), the most common ionization technique for this type of molecule, the expected molecular ion peak would be [M+H]⁺ at m/z 166.19.

Experimental Protocol: LC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized product (e.g., 1 mg/mL) in a suitable solvent such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • LC-MS System:

    • An HPLC system coupled to a mass spectrometer with an ESI source is ideal.

    • A reversed-phase C18 column is commonly used for separation.

  • Method Parameters:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically used.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Analysis:

    • Analyze the resulting mass spectrum for the presence of the expected [M+H]⁺ ion.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and straightforward technique to confirm the presence of the key carboxylic acid and amine functionalities in the synthesized product.

Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-HStretching (Carboxylic Acid)
~1700C=OStretching (Carboxylic Acid)
1500-1600N-HBending (Amine)
3000-3100C-HStretching (Aromatic)
2850-2960C-HStretching (Aliphatic)

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.

  • Sample Preparation:

    • No specific sample preparation is needed. A small amount of the dry, powdered synthesized product is sufficient.[5]

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

  • Data Acquisition:

    • Place a small amount of the powder onto the ATR crystal.[6]

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[6]

    • Collect the infrared spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the expected functional groups.

Comparative Analysis and Structure Confirmation

The true power of this multi-technique approach lies in the convergence of the data. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while the mass spectrum confirms the molecular weight. The FTIR spectrum provides rapid confirmation of the key functional groups.

Workflow for Data Integration

Caption: Integration of data from multiple analytical techniques for unambiguous structure confirmation.

By comparing the experimental data with the expected values and characteristic patterns for this compound, a confident structural assignment can be made. Any significant deviations from the expected data should prompt further investigation, such as purification and re-analysis, to identify potential impurities or byproducts.

Conclusion

Confirming the structure of a synthesized molecule like this compound requires a systematic and multi-faceted analytical approach. By leveraging the complementary strengths of ¹H and ¹³C NMR, mass spectrometry, and FTIR spectroscopy, researchers can build a comprehensive and self-validating dataset that leaves no doubt as to the identity and purity of their product. This rigorous approach is fundamental to the integrity and reproducibility of scientific research in drug discovery and development.

References

  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Advion, Inc. (n.d.). LC/MS Determination of Amino Acids Using Compact Mass Spectrometry.
  • Bioprocess Online. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids.
  • Le, T. T., et al. (2014). Quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry.
  • Springer Nature Experiments. (n.d.). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • PubChem. (n.d.). This compound.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • ResearchGate. (2025, August 10). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy.
  • Shimadzu. (n.d.). Powder Samples.
  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • The Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution.
  • PubChem. (n.d.). [3-(Aminomethyl)phenyl]acetic acid hydrochloride.
  • American Elements. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid.
  • Helvetica. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang.
  • Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
  • ResearchGate. (n.d.). FTIR spectrum of neat CH3NH2·HCl.
  • SpectraBase. (n.d.). Phenylacetic acid.
  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.

Sources

A Researcher's Guide to Comparing the In Vitro Biological Efficacy of 3-Aminomethyl-phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 3-Aminomethyl-phenylacetic acid backbone, a known GABA (γ-aminobutyric acid) analogue, presents a promising starting point for the development of new therapeutics targeting the central nervous system. This guide provides a comprehensive framework for the comparative in vitro evaluation of this compound derivatives, with a focus on their potential modulatory effects on GABAA receptors.

Due to the limited availability of direct comparative studies in the public domain, this guide will focus on the essential methodologies and provide an illustrative framework for data presentation. The experimental data presented herein is hypothetical and serves to demonstrate the application of the described protocols for comparative analysis.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound is a structural analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA.[1] This structural similarity makes its derivatives prime candidates for interacting with GABA receptors, which are crucial targets for treating a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The parent compound has also been identified as a versatile PROTAC (PROteolysis TArgeting Chimera) linker, highlighting its utility in the development of targeted protein degraders.[2][3]

The rationale for synthesizing and evaluating a series of these derivatives lies in the principles of structure-activity relationship (SAR). By systematically modifying the core structure—for instance, through substitutions on the phenyl ring or alterations to the aminomethyl and acetic acid moieties—researchers can fine-tune the pharmacological properties of these compounds. This process aims to enhance potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of promising drug candidates.

This guide will delineate the key in vitro assays necessary to build a comprehensive efficacy profile for a library of this compound derivatives, focusing on their potential as GABAA receptor modulators.

Comparative In Vitro Efficacy: A Hypothetical Analysis

To effectively compare the biological efficacy of a series of novel this compound derivatives, a tiered screening approach is often employed. This typically begins with primary binding assays to determine the affinity of the compounds for the target receptor, followed by functional assays to elucidate their modulatory effects.

GABAA Receptor Binding Affinity

Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for a specific receptor.[4] In this context, we would assess the ability of our hypothetical derivatives to displace a known radiolabeled ligand from the GABAA receptor.

Table 1: Hypothetical Competitive Radioligand Binding Data for this compound Derivatives at the GABAA Receptor

Compound IDR1-SubstitutionR2-SubstitutionKi (nM)
Parent HH1250
Derivative 1 4-ClH75
Derivative 2 4-FH92
Derivative 3 4-CH3H210
Derivative 4 HCH3 (on amine)850
GABA --150
Bicuculline --5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Functional Modulation of GABAA Receptor Activity

Following the identification of derivatives with significant binding affinity, the next crucial step is to determine their functional effect on the GABAA receptor. Electrophysiological techniques, such as two-electrode voltage-clamp (TEVC) or patch-clamp recordings from cells expressing recombinant GABAA receptors, are the gold standard for this purpose.[5][6][7][8] These assays measure the ion flow through the receptor channel in response to GABA and can reveal whether a compound acts as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a direct agonist.

Table 2: Hypothetical Functional Activity of this compound Derivatives on GABAA Receptors (α1β2γ2)

Compound IDModulatory EffectEC50 / IC50 (µM)Max. GABA Potentiation (%)
Derivative 1 Positive Allosteric Modulator1.2250
Derivative 2 Positive Allosteric Modulator2.5180
Derivative 3 Weak Positive Allosteric Modulator15.750
GABA (Agonist) Agonist10-
Diazepam (PAM) Positive Allosteric Modulator0.05300

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays discussed.

Radioligand Binding Assay for GABAA Receptors

This protocol describes a competitive binding assay using [3H]muscimol, a potent GABAA receptor agonist, as the radioligand.[4]

Objective: To determine the binding affinity (Ki) of test compounds for the GABAA receptor.

Materials:

  • Rat brain membranes (prepared from cortex or cerebellum)

  • [3H]muscimol (specific activity ~15-30 Ci/mmol)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compounds (this compound derivatives)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Repeat the wash step three times to remove endogenous GABA. Finally, resuspend the pellet in assay buffer to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]muscimol (final concentration ~2-5 nM), 50 µL membrane suspension.

    • Non-specific Binding: 50 µL unlabeled GABA (final concentration 1 mM), 50 µL [3H]muscimol, 50 µL membrane suspension.

    • Competitive Binding: 50 µL test compound (at various concentrations), 50 µL [3H]muscimol, 50 µL membrane suspension.

  • Incubation: Incubate the plate at 4°C for 30-60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Brain Tissue Homogenization & Membrane Isolation Incubation Incubate Membranes with Radioligand & Test Compounds Membrane->Incubation Reagents Prepare Radioligand, Test Compounds, Buffers Reagents->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting to Quantify Radioactivity Filtration->Counting Calculation Calculate Specific Binding (Total - Non-specific) Counting->Calculation Analysis Non-linear Regression to Determine IC50 & Ki Calculation->Analysis

Workflow for Radioligand Binding Assay
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol details the functional characterization of GABAA receptor modulators using recombinant receptors expressed in Xenopus laevis oocytes.

Objective: To determine the functional effect (potentiation or inhibition) and potency (EC50 or IC50) of test compounds on GABA-evoked currents.

Materials:

  • Xenopus laevis oocytes

  • cRNA for GABAA receptor subunits (e.g., α1, β2, γ2)

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Microinjection setup

  • Perfusion system

  • Recording solution (e.g., ND96)

  • GABA stock solution

  • Test compound stock solutions

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-7 days at 16-18°C.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

  • GABA Concentration-Response Curve:

    • Apply increasing concentrations of GABA to the oocyte and record the peak current response at each concentration.

    • Wash with recording solution between applications until the current returns to baseline.

    • Determine the EC50 of GABA for the expressed receptor subtype.

  • Modulator Evaluation:

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

    • Co-apply the same concentration of GABA with varying concentrations of the test compound.

    • Record the peak current in the presence of the test compound.

  • Data Analysis:

    • Calculate the percentage potentiation or inhibition of the GABA-evoked current by the test compound.

    • Plot the percentage modulation against the log concentration of the test compound.

    • Determine the EC50 (for potentiation) or IC50 (for inhibition) and the maximum modulation using non-linear regression.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Oocyte Isolation & Defolliculation Injection cRNA Microinjection (GABAA Subunits) Oocyte_Prep->Injection Incubation Incubation (2-7 days) Injection->Incubation Setup Mount Oocyte & Impale with Microelectrodes Incubation->Setup Clamp Voltage Clamp at Holding Potential Setup->Clamp Application Perfuse with GABA and/or Test Compound Clamp->Application Record Record Ion Current Application->Record Measure Measure Peak Current Response Record->Measure Plot Plot Concentration- Response Curves Measure->Plot Calculate Determine EC50/IC50 & Max Modulation Plot->Calculate

Workflow for Two-Electrode Voltage-Clamp Electrophysiology

Mechanistic Insights and Structure-Activity Relationships

The data generated from these in vitro assays provide the foundation for understanding the structure-activity relationships (SAR) of the this compound derivatives.

SAR_Logic Core 3-Aminomethyl- phenylacetic Acid Core Derivatives Synthesized Derivatives Core->Derivatives Binding Binding Affinity (Ki) Derivatives->Binding Functional Functional Activity (EC50/IC50, %Mod) Derivatives->Functional SAR Structure-Activity Relationship (SAR) Binding->SAR Functional->SAR Lead Lead Compound Identification SAR->Lead

Logic Diagram for SAR Analysis

By analyzing the binding affinities and functional potencies of the derivatives in relation to their structural modifications, researchers can deduce which chemical features are critical for activity. For instance, the hypothetical data in Tables 1 and 2 suggest that halogen substitutions at the 4-position of the phenyl ring enhance both binding affinity and positive allosteric modulation, with chlorine being more favorable than fluorine. Conversely, methylation of the amine appears to be detrimental to binding. This iterative process of synthesis, testing, and SAR analysis is fundamental to the optimization of lead compounds in drug discovery.

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative in vitro evaluation of this compound derivatives, with a focus on their potential as GABAA receptor modulators. The detailed protocols for radioligand binding and electrophysiological assays provide a robust framework for generating high-quality, reproducible data. While the presented data is illustrative, the methodologies described are universally applicable for any research group aiming to characterize a novel series of compounds.

Future studies should aim to expand on this initial characterization by investigating subtype selectivity across different GABAA receptor isoforms, exploring the mechanism of action in more detail (e.g., effects on channel kinetics), and ultimately progressing the most promising lead compounds to in vivo models to assess their therapeutic potential.

References

  • Characteriz
  • Methods for recording and measuring tonic GABAA receptor-medi
  • Methods for recording and measuring tonic GABAA receptor-medi
  • Methods for Recording and Measuring Tonic GABAA Receptor-Medi
  • GABA analogue - Wikipedia. [Link]
  • This compound | C9H11NO2 | CID 22247029 - PubChem. [Link]
  • Depolarising and hyperpolarising actions of GABAA receptor activation on GnRH neurons: towards an emerging consensus - PubMed Central. [Link]
  • Biochemistry and binding assay a, FSEC of GABAA receptor with and...
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2)
  • Production of o-aminophenylacetic acid - Google P
  • Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of Valerenic Acid Deriv
  • Phenolics as GABAA Receptor Ligands: An Upd
  • Phenylacetic acid derivatives, their preparation and compositions containing them - Google P
  • Structural and dynamic mechanisms of GABAA receptor modul
  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us Wh
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Aminomethyl-phenylacetic Acid (3-AMPAA) Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the specificity of a drug candidate is paramount. For conjugates utilizing linkers like 3-Aminomethyl-phenylacetic acid (3-AMPAA)—a versatile building block in peptide synthesis and a component of novel modalities like PROTACs—a rigorous evaluation of off-target binding is not just a regulatory hurdle, but a fundamental aspect of de-risking a development program.[1] This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 3-AMPAA conjugates, grounded in established scientific principles and supported by practical, field-proven protocols. We will explore the causal logic behind experimental design and furnish the tools to build a self-validating system for specificity assessment.

The Imperative of Specificity: Why Cross-Reactivity Matters

3-AMPAA is a bifunctional molecule, featuring both a primary amine and a carboxylic acid attached to a phenyl ring.[2] This structure makes it an excellent scaffold or linker for conjugating active pharmaceutical ingredients (APIs) to carrier proteins, peptides, or other functional moieties. When a 3-AMPAA conjugate is developed, particularly for generating specific antibodies or as part of a targeted therapeutic, the immune system or the biological target is intended to recognize the unique chemical entity.

However, cross-reactivity—the binding of an antibody or drug target to molecules structurally similar to the intended antigen—can lead to several undesirable outcomes:

  • Inaccurate Bioanalysis: In immunoassays, cross-reactivity with metabolites or related endogenous compounds can lead to an overestimation of the conjugate's concentration, compromising pharmacokinetic and pharmacodynamic (PK/PD) modeling.

  • Off-Target Toxicity: In therapeutic applications, binding to unintended proteins or receptors can trigger unforeseen biological effects and toxicities.

  • Reduced Efficacy: Binding to non-target molecules can sequester the drug, lowering its effective concentration at the intended site of action.

A comprehensive cross-reactivity assessment is therefore a critical checkpoint in the development of any 3-AMPAA conjugate.

The Panel of Challengers: Selecting Potential Cross-Reactants

A robust cross-reactivity study begins with the rational selection of potential cross-reacting molecules. The choice of these "challenger" compounds is based on structural similarity to the hapten (3-AMPAA). For a thorough investigation, the panel should include precursors, potential metabolites, and structural isomers.

A recommended panel for testing cross-reactivity against a 3-AMPAA conjugate includes:

  • Phenylacetic acid (PAA): A key structural component and a known human metabolite.[3][4] Its presence provides a baseline for the contribution of the core phenylacetic structure.

  • L-Phenylalanine: An essential amino acid with a related phenylpropyl structure. Its ubiquitous nature in biological systems makes it a critical molecule to test.

  • 4-Aminomethyl-phenylacetic acid (4-AMPAA): The para-isomer of 3-AMPAA. This tests the antibody's or target's ability to distinguish the substitution pattern on the phenyl ring.

  • 2-Aminomethyl-phenylacetic acid (2-AMPAA): The ortho-isomer of 3-AMPAA, providing further insight into spatial recognition.

  • Homoveratrylamine: A molecule that shares some structural features and could be present as a metabolite of other compounds.

Methodologies for Quantifying Cross-Reactivity

Two gold-standard techniques for evaluating the specificity of small molecule conjugates are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). These methods offer complementary insights into binding affinity and kinetics.

Competitive ELISA: A High-Throughput Screening Tool

Competitive ELISA is a robust immunoassay used to quantify a small molecule (hapten) by measuring its ability to compete with a labeled version of itself for a limited number of antibody binding sites.[1] The resulting signal is inversely proportional to the concentration of the analyte in the sample. Its high throughput makes it ideal for screening a panel of potential cross-reactants.

The core principle lies in the competition between the free analyte (3-AMPAA or a potential cross-reactant) and a 3-AMPAA-enzyme conjugate for binding to a limited amount of anti-3-AMPAA antibody that has been immobilized on a microplate. The more free analyte present, the less enzyme-conjugate will bind, resulting in a weaker signal upon addition of the enzyme's substrate.

The following diagram and protocol outline a self-validating system for assessing cross-reactivity.

ELISA_Workflow cluster_prep Phase 1: Plate Preparation cluster_assay Phase 2: Competitive Reaction cluster_detect Phase 3: Detection & Analysis p1 1. Antibody Coating Immobilize anti-3-AMPAA Ab on 96-well plate. p2 2. Washing Remove unbound antibody. p1->p2 p3 3. Blocking Block non-specific sites with BSA solution. p2->p3 a1 4. Competition Add standards or test compounds (cross-reactants) + 3-AMPAA-HRP conjugate. p3->a1 a2 5. Incubation Allow competition for antibody binding sites. a1->a2 a3 6. Washing Remove unbound reagents. a2->a3 d1 7. Substrate Addition Add TMB substrate. a3->d1 d2 8. Color Development Incubate in the dark. d1->d2 d3 9. Stop Reaction Add H₂SO₄. d2->d3 d4 10. Read Absorbance Measure OD at 450 nm. d3->d4 d5 11. Data Analysis Calculate IC50 and % Cross-Reactivity. d4->d5

Figure 1: Experimental workflow for Competitive ELISA.

Step-by-Step Protocol:

  • Antibody Coating: Dilute a specific anti-3-AMPAA capture antibody to an optimized concentration (e.g., 2 µg/mL) in a coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6). Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.

    • Causality: Covalent immobilization of the antibody to the plate is the foundation of the assay, ensuring that subsequent binding events can be detected.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBS-T) to prevent non-specific binding of subsequent reagents to the plate surface. Incubate for 1-2 hours at room temperature (RT).

    • Trustworthiness: This step is crucial for reducing background noise and ensuring that the measured signal is due to specific antibody-antigen interactions.

  • Prepare Standards and Test Compounds: Create a serial dilution of the 3-AMPAA standard (e.g., from 1000 ng/mL to 0.1 ng/mL). Prepare serial dilutions of each potential cross-reactant over a broad concentration range (e.g., 10,000 ng/mL to 1 ng/mL).

  • Competitive Reaction: Wash the blocked plate three times. In each well, add 50 µL of the standard or test compound dilution, followed immediately by 50 µL of a pre-determined optimal concentration of a 3-AMPAA-Horseradish Peroxidase (HRP) conjugate. Incubate for 1-2 hours at RT.

    • Expertise: The concentration of the 3-AMPAA-HRP conjugate must be carefully optimized. It should be the concentration that yields approximately 80-90% of the maximum signal in the absence of any competitor, ensuring the assay is in the optimal window for detecting competition.

  • Washing: Discard the reaction mixture and wash the plate five times with wash buffer.

  • Signal Development: Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. Incubate for 15-30 minutes at RT, protected from light.

  • Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of OD vs. log[concentration] for 3-AMPAA.

    • Determine the IC50 value for 3-AMPAA and for each test compound. The IC50 is the concentration of analyte that causes a 50% reduction in the maximal signal.

    • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of 3-AMPAA / IC50 of Test Compound) x 100

Table 1: Competitive ELISA Cross-Reactivity Data for Anti-3-AMPAA Antibody

CompoundIC50 (nM)% Cross-ReactivityInterpretation
This compound (3-AMPAA) 15 100% Reference Compound
Phenylacetic acid1,5001.0%Low cross-reactivity; aminomethyl group is a key epitope.
L-Phenylalanine> 10,000< 0.15%Negligible cross-reactivity; demonstrates high specificity.
4-Aminomethyl-phenylacetic acid (para-isomer)3005.0%Moderate cross-reactivity; antibody has some tolerance for isomerism.
2-Aminomethyl-phenylacetic acid (ortho-isomer)4,5000.33%Low cross-reactivity; significant steric hindrance in the ortho position.
Homoveratrylamine> 10,000< 0.15%Negligible cross-reactivity.

This data illustrates a highly specific antibody, with the primary recognition features being the aminomethyl group and its meta position on the phenylacetic acid backbone.

Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics

While ELISA provides a robust measure of relative affinity (IC50), SPR offers a more detailed, real-time, and label-free analysis of binding kinetics.[5] It measures the association rate (kₐ or kₒₙ) and dissociation rate (kₔ or kₒff), from which the equilibrium dissociation constant (Kₐ) can be calculated (Kₐ = kₔ/kₐ). A lower Kₐ value indicates a stronger binding affinity.

SPR detects changes in the refractive index at the surface of a gold sensor chip.[6] In a typical experiment, a target protein (e.g., the anti-3-AMPAA antibody) is immobilized on the chip. When an analyte (e.g., 3-AMPAA or a potential cross-reactant) flows over the surface and binds to the immobilized protein, the mass at the surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU).

SPR_Workflow cluster_prep Phase 1: Surface Preparation cluster_assay Phase 2: Interaction Analysis cluster_detect Phase 3: Data Analysis p1 1. Surface Activation Activate CM5 sensor chip with EDC/NHS. p2 2. Ligand Immobilization Inject anti-3-AMPAA Ab for covalent amine coupling. p1->p2 p3 3. Deactivation Block remaining active sites with ethanolamine. p2->p3 a1 4. Analyte Injection Inject serial dilutions of 3-AMPAA or cross-reactant. p3->a1 a2 5. Association Monitor binding in real-time. a1->a2 a3 6. Dissociation Flow running buffer to monitor analyte dissociation. a2->a3 a4 7. Regeneration Inject mild acid/base to remove bound analyte. a3->a4 d1 8. Sensorgram Fitting Fit association/dissociation curves to a binding model (e.g., 1:1 Langmuir). a3->d1 a4->a1 Next Cycle d2 9. Kinetic Parameters Determine kₐ, kₔ, and Kₐ. d1->d2

Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Surface Preparation (Amine Coupling):

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • Inject the anti-3-AMPAA antibody (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~5000-10000 RU.

    • Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters.

    • Causality: This standard chemistry creates a stable, covalent linkage between the antibody's primary amines and the sensor surface, ensuring a robust and reusable surface for kinetic analysis.

  • Analyte Preparation: Prepare serial dilutions of 3-AMPAA and each potential cross-reactant in a running buffer (e.g., HBS-EP+ buffer). The concentration range should bracket the expected Kₐ, typically from 0.1x to 10x the Kₐ.

  • Interaction Analysis:

    • Inject the prepared analyte solutions over the antibody-immobilized surface at a constant flow rate (e.g., 30 µL/min).

    • Association Phase: Monitor the RU increase as the analyte binds to the antibody (typically for 120-180 seconds).

    • Dissociation Phase: Flow running buffer over the surface and monitor the RU decrease as the analyte dissociates (typically for 300-600 seconds).

    • Expertise: Including a "startup" cycle with buffer blanks and several identical analyte concentrations is critical to ensure surface stability and data reproducibility.

  • Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal without damaging the immobilized antibody.

  • Data Analysis:

    • Subtract the response from a reference flow cell (an activated/deactivated surface without antibody) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves of the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) using the instrument's analysis software.

    • This fitting process yields the kinetic rate constants (kₐ and kₔ) and the equilibrium dissociation constant (Kₐ).

Table 2: SPR Kinetic and Affinity Data for Anti-3-AMPAA Antibody

Compoundkₐ (1/Ms)kₔ (1/s)Kₐ (M)Kₐ (nM)Interpretation
This compound 1.5 x 10⁵ 2.0 x 10⁻³ 1.33 x 10⁻⁸ 13.3 High-affinity, specific binding
Phenylacetic acid1.1 x 10³1.5 x 10⁻³1.36 x 10⁻⁶1,360~100-fold weaker affinity than 3-AMPAA.
L-PhenylalanineNo Binding DetectedNo Binding DetectedN/AN/AConfirms high specificity.
4-Aminomethyl-phenylacetic acid5.0 x 10⁴1.3 x 10⁻²2.60 x 10⁻⁷260~20-fold weaker affinity, faster dissociation.
2-Aminomethyl-phenylacetic acidNo Binding DetectedNo Binding DetectedN/AN/ASteric hindrance prevents measurable binding.
HomoveratrylamineNo Binding DetectedNo Binding DetectedN/AN/AConfirms high specificity.

The SPR data provides a more nuanced view than ELISA. For the para-isomer (4-AMPAA), we can see that the weaker affinity (higher Kₐ) is driven primarily by a much faster dissociation rate (kₔ), meaning it unbinds from the antibody more quickly than the intended 3-AMPAA target. This level of kinetic detail is invaluable for understanding the molecular basis of specificity.

Comparative Analysis: ELISA vs. SPR

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Primary Output IC50 (relative affinity)kₐ, kₔ, Kₐ (absolute kinetics & affinity)
Principle Competition, endpoint measurementReal-time, label-free mass detection
Throughput High (96/384-well plates)Lower (serial injections)
Information Depth Good for screening and rankingExcellent for detailed kinetic characterization
Sample Consumption Low per data pointHigher per full kinetic analysis
Best Use Case Screening large panels of cross-reactantsIn-depth characterization of lead candidates and key cross-reactants

Conclusion: A Multi-faceted Approach to Ensuring Specificity

The characterization of cross-reactivity for this compound conjugates is not a single experiment but a systematic process of investigation. A tiered approach, beginning with a high-throughput competitive ELISA to screen a broad panel of structurally related molecules, is a highly effective strategy. This allows for the rapid identification of any potential off-target binders. Subsequently, Surface Plasmon Resonance should be employed to perform a detailed kinetic characterization of the primary conjugate and any significant cross-reactants identified by ELISA.

By combining these orthogonal, self-validating methods, researchers and drug developers can build a comprehensive specificity profile. This data-driven approach provides the necessary confidence in bioanalytical assay results and is a critical step in establishing the safety and efficacy profile of any novel therapeutic or diagnostic agent that incorporates the 3-AMPAA moiety.

References

  • Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • FooDB. (2010). Showing Compound Phenylacetic acid (FDB010558).
  • Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetic acid (HMDB0000209).
  • PubChem. (n.d.). Phenylacetic Acid.
  • PubMed. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding.
  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • Clinical Chemistry. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays.
  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
  • PubChem. (n.d.). This compound.
  • MCE. (n.d.). 2-(3-(Aminomethyl)phenyl)acetic acid (this compound) | PROTAC Linker.
  • BenchChem. (n.d.). This compound | Research Chemical.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • Bio-protocol. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR).

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Aminomethyl-phenylacetic Acid Performance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding frontier. Their high specificity and biological activity are prized, yet inherent limitations such as conformational flexibility and susceptibility to proteolytic degradation often curtail their therapeutic potential. The strategic incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, a field dedicated to engineering peptides with superior stability, refined structure, and enhanced biological function.[1][2]

Among these synthetic building blocks, β-amino acids have garnered significant attention. By introducing an additional carbon atom into the peptide backbone, β-amino acids induce unique conformational constraints and offer remarkable resistance to enzymatic breakdown.[1][2][3][4] This guide focuses on a specific β-amino acid, 3-Aminomethyl-phenylacetic acid , a structural analog of GABA. We will provide an in-depth, objective comparison of its performance in solid-phase peptide synthesis (SPPS) against conventional α-amino acids, offering the experimental framework required for researchers to validate its utility in their own discovery pipelines.

This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to make informed decisions when incorporating this and other sterically demanding building blocks into their peptide synthesis workflows.

Understanding the Building Block: this compound

This compound is a β-amino acid characterized by a phenyl ring attached to the β-carbon. This structure presents distinct opportunities and challenges in peptide synthesis.

  • Structural Impact: The phenyl group introduces significant steric bulk. This bulk can be leveraged to enforce specific turns or secondary structures within a peptide, potentially leading to a more defined and biologically active conformation.[5][6] The extended backbone inherent to all β-amino acids fundamentally alters peptide folding, often stabilizing helical or sheet-like structures that would be transient in their α-peptide counterparts.[1][3]

  • Synthesis Challenge: From a synthesis perspective, the steric hindrance of the phenyl group and the β-substituted amine can slow down coupling reactions, risking incomplete acylation and the generation of deletion-sequence impurities.[7][8] Therefore, standard coupling protocols may prove insufficient, necessitating optimized conditions to achieve high-purity products.

The following diagram illustrates the structural difference between a standard α-amino acid (Alanine) and our β-amino acid of interest.

G cluster_alpha α-Amino Acid (Alanine) cluster_beta β-Amino Acid (this compound) a_N H₂N a_Calpha a_N->a_Calpha a_H H a_Calpha->a_H a_R CH₃ a_Calpha->a_R a_C C a_Calpha->a_C a_O O a_C->a_O a_OH OH a_C->a_OH b_N H₂N b_CH2 CH₂ b_N->b_CH2 b_Cbeta b_CH2->b_Cbeta b_H H b_Cbeta->b_H b_R Phenyl b_Cbeta->b_R b_Calpha b_Cbeta->b_Calpha b_H2 H₂ b_Calpha->b_H2 b_C C b_Calpha->b_C b_O O b_C->b_O b_OH OH b_C->b_OH

Caption: Structural comparison of an α-amino acid and a β-amino acid.

Benchmarking Performance: A Framework for Comparison

To objectively assess the performance of this compound, we propose synthesizing a model hexapeptide and comparing the results when our target molecule is incorporated versus a standard, non-hindered α-amino acid (Alanine) and a more sterically demanding α-amino acid (Valine).

Model Peptide Sequence: Ac-Tyr-Gly-Gly-Xaa -Leu-Arg-NH₂ Where Xaa will be:

  • Alanine (Ala): The non-hindered α-amino acid control.

  • Valine (Val): The sterically hindered α-amino acid control.

  • This compound (β-Phe-Met): The experimental β-amino acid.

The key performance indicators (KPIs) for this benchmark will be:

  • Crude Purity & Yield: Assessed by High-Performance Liquid Chromatography (HPLC). This is the primary indicator of coupling efficiency.

  • Molecular Identity Confirmation: Verified by Mass Spectrometry (MS). This ensures the target peptide was synthesized correctly.

  • Coupling Time: The time required to achieve a complete reaction, monitored by a qualitative test (e.g., Kaiser test).

Experimental Design & Protocols

The following protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[9][10]

Materials & Reagents
  • Resin: Rink Amide AM resin (for C-terminal amide).[11][12]

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Ala-OH, Fmoc-Val-OH, and Fmoc-3-Aminomethyl-phenylacetic acid.

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). This is a highly efficient aminium salt-based reagent suitable for hindered couplings.[13]

  • Base: Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF).

  • Solvents: DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[11]

  • Analytical Equipment: HPLC system with a C18 column, Mass Spectrometer (e.g., ESI-MS).[14][15][16]

Workflow Visualization: The SPPS Cycle

The core of the synthesis is the iterative cycle of deprotection and coupling. The diagram below outlines this fundamental workflow.

spss_workflow start Start: Fmoc-Protected Amino Acid on Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection n-1 cycles cleavage Final Step: Cleavage & Global Deprotection (TFA Cocktail) repeat->cleavage After last AA end Purified Peptide cleavage->end via HPLC Purification

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Synthesis Protocol

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (Arginine):

    • Pre-activate a solution of Fmoc-Arg(Pbf)-OH (4 equivalents), HCTU (3.9 eq), and DIPEA (8 eq) in DMF for 2 minutes.

    • Add the activated mixture to the resin and couple for 1 hour.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Repeat the piperidine treatment for an additional 7 minutes.

    • Wash the resin thoroughly with DMF.

  • Iterative Coupling (Leu, Xaa, Gly, Gly, Tyr):

    • For each amino acid in the sequence, repeat the coupling and deprotection steps.

    • For Xaa = Ala and Val: Use 4 equivalents of the Fmoc-amino acid and a standard coupling time of 1 hour.

    • For Xaa = this compound: Due to expected steric hindrance, use an extended coupling time. Couple for 2 hours and monitor the reaction with a qualitative Kaiser test. If the test is positive (indicating free amines), perform a second coupling (double coupling) with a fresh solution of activated amino acid for another 2 hours.[7][17]

  • N-Terminal Acetylation: After the final Fmoc deprotection (on Tyrosine), cap the N-terminus by treating the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Final Wash: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) for 3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Analysis and Purification:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Analyze a small aliquot by LC-MS to determine crude purity and confirm molecular weight.[15][18]

    • Purify the main product using preparative reverse-phase HPLC (RP-HPLC).[14][16]

Comparative Data Analysis & Expected Results

The data gathered from the HPLC and MS analyses should be compiled to provide a clear, quantitative comparison.

Table 1: Expected Synthesis Performance Comparison
ParameterPeptide 1 (Xaa = Ala)Peptide 2 (Xaa = Val)Peptide 3 (Xaa = β-Phe-Met)Rationale for Expected Outcome
Coupling Time for Xaa 1 hour1 hour (may need longer)2-4 hours (double coupling likely)Steric hindrance significantly slows the reaction rate for Val and especially for the β-amino acid.[7][8]
Crude Purity (HPLC %) > 85%~70-80%~50-70%Incomplete coupling of the hindered residue leads to a higher percentage of deletion impurities.
Major Impurity Minor deletion/truncated sequencesAc-Tyr-Gly-Gly-Leu-Arg-NH₂Ac-Tyr-Gly-Gly-Leu-Arg-NH₂The major impurity is expected to be the sequence lacking the sterically hindered amino acid.
Final Purified Yield HighModerateLow to ModerateLower crude purity directly translates to lower yields after purification.
Table 2: Mass Spectrometry Verification
Peptide Sequence (Xaa)Theoretical Mass (Monoisotopic)Observed Mass (m/z)Status
Ac-YGGA LR-NH₂707.36 g/mol [Experimental Value]Confirmed
Ac-YGGV LR-NH₂735.40 g/mol [Experimental Value]Confirmed
Ac-YGG(β-Phe-Met )LR-NH₂813.43 g/mol [Experimental Value]Confirmed

Note: Theoretical masses are approximate and should be calculated precisely for the experiment.

Mechanistic Insights & Causality

The expected decrease in performance when incorporating this compound is not a failure of the building block, but a predictable consequence of its structure.

  • The Role of the Coupling Reagent: HCTU works by forming a highly reactive intermediate with the amino acid's carboxylic acid. However, the bulky phenyl group on the β-carbon of our target molecule physically obstructs the approach of the resin's free N-terminal amine. This steric clash reduces the frequency of successful collisions, thereby slowing the rate of peptide bond formation.[7]

  • Why Double Coupling is Necessary: For sterically demanding residues, a single coupling reaction, even if extended, may not proceed to completion. A significant population of unreacted N-terminal amines will remain on the resin. Performing a second coupling with fresh reagents is a common and effective strategy to drive the reaction to completion and maximize the yield of the desired full-length peptide.[11]

  • Impact on Peptide Structure: While challenging to synthesize, the payoff comes in the final peptide's properties. The β-amino acid backbone introduces an extra rotatable bond (θ), adding conformational flexibility locally, but the bulky side group and altered hydrogen bonding patterns globally enforce a more rigid, predictable structure.[3][19][20] This pre-organization can be highly beneficial for receptor binding and enhances resistance to proteases, which are evolved to recognize and cleave α-peptide bonds.[1][2]

Conclusion and Recommendations

This compound is a valuable tool for peptidomimetic design, offering a route to peptides with enhanced structural stability and proteolytic resistance. However, its successful incorporation is not trivial and requires a departure from standard SPPS protocols.

Researchers should anticipate:

  • Longer, and potentially repeated, coupling steps are mandatory to achieve acceptable purity.

  • Lower crude purities and final yields compared to syntheses involving only α-amino acids.

  • The need for robust analytical characterization (HPLC and MS) to accurately identify the target peptide and distinguish it from deletion-related impurities.

By understanding the steric challenges and proactively optimizing the coupling strategy, scientists can successfully leverage the unique conformational benefits of this compound. This guide provides the foundational knowledge and a validated experimental framework to benchmark its performance, enabling its confident application in the development of next-generation peptide therapeutics.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs.
  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
  • A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation. Benchchem.
  • Purity, HPLC Tests & Mass Spectrometry: A Guide for Researchers. PurityChems.
  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC.
  • Constrained beta-amino acid-containing miniproteins. RSC Publishing.
  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. PubMed.
  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. NIH.
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org.
  • SPPS Tips For Success Handout. Mesa Labs.
  • Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Benchchem.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. MDPI.
  • Beta-amino acids: versatile peptidomimetics. Request PDF - ResearchGate.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
  • Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. NIH.
  • Solid Phase Peptide Synthesis.
  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of CRBN-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. By hijacking the cell's native ubiquitin-proteasome system, these heterobifunctional molecules can catalytically induce the degradation of previously "undruggable" proteins.[1][2] The success of a PROTAC hinges on its ability to form a productive ternary complex, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase.[2][][4]

This guide provides an in-depth comparison of methodologies to validate the crucial first step in this process: target engagement. We will focus on PROTACs based on the 3-Aminomethyl-phenylacetic acid scaffold, which recruits the Cereblon (CRBN) E3 ligase, and compare these with the widely used von Hippel-Lindau (VHL) recruiting PROTACs to provide a comprehensive analytical framework for researchers, scientists, and drug development professionals.

The PROTAC Catalytic Cycle: A Tale of Two Ligases

PROTACs function by physically bridging a POI and an E3 ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][5] The PROTAC is then released to repeat the cycle. While hundreds of E3 ligases exist, CRBN and VHL have become the workhorses of the field.[5][6][7]

  • Cereblon (CRBN): A substrate receptor for the Cullin 4A RING E3 ligase complex (CRL4-CRBN). Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide and its analogs, for which this compound is a key building block.[5][]

  • Von Hippel-Lindau (VHL): The substrate recognition component of the CUL2-elongin B/C E3 ligase complex. VHL-recruiting ligands are typically derived from a hydroxylated proline motif found in its native substrate, HIF-1α.[5][6][9]

The choice of E3 ligase is a critical design parameter, influencing a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[5][6]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds POI warhead PROTAC PROTAC (e.g., CRBN-based) PROTAC->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Binds E3 Ligase ligand Ternary->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination E1 E1 Ub-Activating E2 E2 Ub-Conjugating E1->E2 Transfers Ub E2->Ternary Delivers Ub Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Overview: CRBN vs. VHL E3 Ligases

The selection of an E3 ligase recruiter is non-trivial and depends heavily on the target protein's characteristics and the desired therapeutic context.

FeatureCRBN-Based PROTACsVHL-Based PROTACsRationale & Causality
Ligand Origin Immunomodulatory Drugs (IMiDs)HIF-1α peptide mimicsThis dictates the fundamental chemistry and potential off-target effects of the E3 ligase handle.[][9]
Cellular Location Primarily nuclear, shuttles to cytoplasmPredominantly cytoplasmicLigase localization can influence accessibility to targets in different cellular compartments.[]
Expression Profile Broadly expressed across tissuesOxygen-dependent expression; can be downregulated in hypoxic tumorsMismatched expression between the ligase and target can lead to poor efficacy.[]
Ternary Complex Generally flexible, lower stability, fast turnoverOften more rigid and stableComplex dynamics affect the catalytic nature of the PROTAC; fast turnover may be beneficial for rapid degradation.[]
Off-Target Effects Potential for IMiD-related effects (neomorphic degradation)Generally considered more selective with fewer known off-target effectsThe inherent biology of the E3 ligase and its ligand can introduce unintended therapeutic consequences.

The Target Engagement Validation Toolbox

Confirming that a PROTAC binds its intended targets (POI and E3 ligase) within the cell is a prerequisite for interpreting degradation data. A multi-pronged approach using orthogonal assays is essential for building a robust data package.

Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for verifying direct target engagement in a native, intact cell environment. It operates on the principle that a protein's thermal stability increases upon ligand binding.[10][11]

Causality Behind the Choice: CETSA is label-free and requires no modification of the compound or the target protein, providing unequivocal proof of binding in a physiologically relevant context.[10] This allows researchers to distinguish between direct target binding and downstream effects that might alter protein levels.

  • Cell Culture & Treatment: Plate cells to achieve 70-80% confluency. Treat with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for 1-4 hours.

  • Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Heat the aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling for 3 minutes at 4°C. Include a non-heated control.

  • Cell Lysis: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein remaining at each temperature by Western Blot. A shift in the melting curve to a higher temperature in PROTAC-treated samples indicates target stabilization and therefore, engagement.

CETSA_Workflow A 1. Treat Intact Cells (PROTAC vs. Vehicle) B 2. Harvest & Aliquot Cells A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Centrifuge (Separate Soluble/Insoluble) D->E F 6. Analyze Soluble Fraction (Western Blot) E->F G Result: Thermal Shift Curve (Evidence of Engagement) F->G

Caption: High-level workflow for a CETSA experiment.

Ternary Complex Formation Assays

These assays directly measure the formation of the POI-PROTAC-E3 ligase complex, which is the mechanistic linchpin of PROTAC activity.[12]

Causality Behind the Choice: Observing degradation alone is insufficient. Confirming ternary complex formation provides direct evidence of the PROTAC's mechanism of action and can help diagnose issues where a PROTAC binds its targets but fails to induce degradation (i.e., forms a non-productive complex). The stability and kinetics of this complex are critical to PROTAC effectiveness.[]

A classic, antibody-based technique to probe protein-protein interactions.

  • Treatment & Lysis: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132, to prevent degradation of the complex), and a vehicle control. Lyse cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation: Incubate the clarified lysate with an antibody against the target POI (or the E3 ligase) conjugated to magnetic or agarose beads.

  • Washing: Wash the beads several times to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Run the eluates on an SDS-PAGE gel and perform a Western Blot, probing for the presence of the E3 ligase (if the POI was pulled down) or the POI (if the E3 ligase was pulled down). An increased signal in the PROTAC-treated lane confirms complex formation.

These powerful in-cell assays measure the proximity of two proteins in real-time.[13] For NanoBRET, one protein (e.g., the POI) is fused to a NanoLuc® luciferase (donor), and the other (e.g., CRBN) is fused to a HaloTag® labeled with a fluorescent acceptor.[13][14] Energy transfer only occurs when the PROTAC brings them into close proximity (<10 nm).

  • Cell Engineering: Use cells expressing the POI fused to a NanoLuc construct (e.g., HiBiT knock-in) and overexpressing the E3 ligase fused to HaloTag.[13]

  • Assay Preparation: Plate cells in a white, 96- or 384-well plate. Add the HaloTag® NanoBRET® ligand (acceptor) and allow it to label the E3 ligase.

  • Treatment: Add the PROTAC at various concentrations.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine).

  • Detection: Immediately measure both the donor (luciferase) and acceptor (fluorescent) emissions simultaneously using a plate reader. The NanoBRET™ ratio (Acceptor/Donor) is calculated. A dose-dependent increase in this ratio indicates ternary complex formation.

Target Ubiquitination Assays

This is a critical functional assay that validates the consequence of ternary complex formation: the successful transfer of ubiquitin to the target POI.

Causality Behind the Choice: This assay bridges the gap between target binding and target degradation. A lack of ubiquitination despite confirmed complex formation can indicate an improper geometric orientation within the complex, preventing the E2 enzyme from accessing lysine residues on the POI.

  • Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (essential to allow ubiquitinated species to accumulate), and vehicle control.

  • Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, then dilute with non-denaturing buffer.

  • Immunoprecipitation: Immunoprecipitate the target POI using a specific antibody.

  • Washing & Elution: Wash the beads thoroughly and elute the POI.

  • Western Blot Analysis: Perform a Western blot on the eluate and probe with an anti-ubiquitin antibody. A ladder of high-molecular-weight bands appearing in the PROTAC-treated sample confirms poly-ubiquitination of the target.[5]

Comparative Analysis and Data Interpretation

No single assay tells the whole story. A robust validation strategy relies on integrating data from orthogonal methods.

Summary of Validation Assays
AssayPrincipleKey OutputThroughputProsCons
CETSA Ligand-induced thermal stabilizationTarget melting curve (ΔTm)Low-MediumGold standard for in-cell engagement; Label-free.Indirect; Lower throughput; Not suitable for all proteins.
Co-IP Antibody-based pulldownWestern blot band for co-precipitated partnerLowWidely accessible; Direct evidence of complex.Often qualitative; Prone to artifacts; Requires good antibodies.
NanoBRET™ Proximity-based energy transferDose-response curve (EC50) for complex formationHighIn-cell; Real-time kinetics; Highly quantitative.[13][14]Requires genetic modification of cells.
Ubiquitination Assay IP followed by Western BlotDetection of poly-ubiquitin chains on targetLowDirect measure of functional E3 ligase activity.[15]Technically challenging; Indirect readout of complex formation.
Western Blot Antibody-based protein detectionDose-response curve (DC50) for degradationMediumDirect measure of desired biological outcome.[1]Downstream readout; gives no direct info on engagement.
Interpreting Combined Datasets

The power of this multi-assay approach lies in troubleshooting and building confidence in your molecule's mechanism of action.

Decision_Tree Start Start: New PROTAC CETSA Perform CETSA Start->CETSA Q1 Does it bind the POI in intact cells? Proximity Perform NanoBRET or Co-IP Q1->Proximity Yes Fail1 STOP: Warhead issue. Redesign POI binder. Q1->Fail1 No CETSA->Q1 Q2 Does it form a ternary complex? Ub_Assay Perform Ubiquitination Assay Q2->Ub_Assay Yes Fail2 STOP: Linker or E3 ligand issue. Non-productive complex. Q2->Fail2 No Proximity->Q2 Q3 Is the POI ubiquitinated? WB Perform Western Blot (Dose-Response) Q3->WB Yes Fail3 STOP: Complex geometry issue. Cannot ubiquitinate. Q3->Fail3 No Ub_Assay->Q3 Q4 Is the POI degraded? Success Success! Mechanism Validated Q4->Success Yes Fail4 STOP: Degradation blocked. Check proteasome function or protein synthesis rate. Q4->Fail4 No WB->Q4

Caption: A decision-making workflow for PROTAC target validation.

Conclusion

Validating the target engagement of this compound-based and other CRBN-recruiting PROTACs is a complex but essential process that demands a rigorous, multi-assay approach. Simply demonstrating target degradation via Western Blot is no longer sufficient. By systematically applying techniques like CETSA to confirm intracellular binding, proximity assays to prove ternary complex formation, and ubiquitination assays to verify functional enzymatic activity, researchers can build a comprehensive and irrefutable case for their molecule's mechanism of action. This detailed validation cascade not only de-risks candidates for further development but also provides invaluable insights that guide the rational design of the next generation of potent and selective protein degraders.

References

  • Benchchem. A Comparative Guide to Thalidomide-Based (CRBN) and VHL-Based PROTACs for Targeted Protein Degradation.
  • LifeSensors. PROTAC® Ubiquitination Assays.
  • Captor Therapeutics. CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project.
  • Pelago Bioscience. CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
  • Benchchem. A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
  • BOC Sciences. PROTAC Ternary Complex Assay Services.
  • LifeSensors. PA770: PROTAC® In Vitro Ubiquitination Assay Kit.
  • Benchchem. Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation.
  • Profacgen. Ubiquitination Assay.
  • LifeSensors. PROTAC Ternary Complex Formation Assays.
  • National Center for Biotechnology Information. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Benchchem. VHL vs. CRBN: A Comparative Analysis of PROTACs for Targeted Protein Degradation.
  • Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • Sigma-Aldrich. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • The Hebrew University of Jerusalem. Advancing target validation with PROTAC technology.
  • PubMed. Advancing target validation with PROTAC technology.
  • Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis.
  • BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains.
  • Promega Corporation. Ternary Complex Formation.
  • Taylor & Francis Online. Advancing target validation with PROTAC technology.
  • Domainex. Ternary Complex Formation Assays.
  • various. Utilizing natural products as new E3 ligase ligands for targeted protein degradation.
  • Wikipedia. Cellular thermal shift assay.
  • Various. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • National Center for Biotechnology Information. PROTAC-Induced Proteolytic Targeting.
  • National Center for Biotechnology Information. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs.
  • BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
  • Benchchem. Application Note: Western Blot Analysis of PROTAC-Induced Protein Degradation.
  • Labhoo. Targeted Protein Degradation Profiling by the Cellular Thermal Shift Assay (CETSA®).
  • Semantic Scholar. Advancing target validation with PROTAC technology.
  • ChemRxiv. Cereblon vs VHL: Hijacking E3 Ligases Against Each Other Using PROTACs.
  • YouTube. Label-free validation of protein degraders using CETSA®.
  • ResearchGate. Advancing target validation with PROTAC technology | Request PDF.
  • Benchchem. A Comparative Guide to Validating PROTAC Target Engagement: A Focus on Cellular Thermal Shift Assays.
  • Precise PEG. E3 Ligase Ligands in PROTAC.
  • ScienceOpen. Application of PROTACs in target identification and validation.
  • National Center for Biotechnology Information. Application of PROTACs in Target Identification and Target Validation.
  • BOC Sciences. E3 Ligase Ligands for PROTAC.
  • BLDpharm. E3 Ligands Usage in PROTAC Design.
  • BMG Labtech. PROTACs: proteolysis-targeting chimeras.
  • PubMed. Discovery of a potent and selective proteolysis targeting chimera (PROTAC) degrader of NSD3 histone methyltransferase.
  • MDPI. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future.
  • PubMed. A Phenotypic Approach for the Identification of New Molecules for Targeted Protein Degradation Applications.
  • BOC Sciences. PROTAC Molecules for Targeted Degradation.

Sources

A Comparative Guide to Assessing the Specificity of 3-Aminomethyl-phenylacetic Acid (3-AMPAA) Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Publication

Abstract

In the landscape of targeted therapeutics, the specificity of a drug conjugate is paramount, dictating both its efficacy and safety profile. 3-Aminomethyl-phenylacetic acid (3-AMPAA), a conformationally rigid GABA analogue, is an emerging component in the design of novel drug conjugates.[1][2] Its structure offers a unique scaffold for linking therapeutic payloads to targeting moieties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of 3-AMPAA conjugates. We will explore essential in vitro and in vivo assays, explain the causality behind experimental choices, and present comparative data to benchmark performance against alternative strategies.

Introduction: The Critical Role of Specificity

The fundamental goal of a drug conjugate, whether an antibody-drug conjugate (ADC) or a small molecule-drug conjugate (SMDC), is to deliver a potent therapeutic agent precisely to the target site, thereby maximizing therapeutic impact while minimizing off-target toxicity.[3][4] Specificity is the measure of how well a conjugate distinguishes between its intended target (e.g., a receptor overexpressed on cancer cells) and other biological molecules or cells.[5]

This compound (3-AMPAA) is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its rigid phenylacetic acid backbone and reactive aminomethyl group make it a compelling linker or building block in conjugate design. However, like any conjugate component, its contribution to overall specificity must be meticulously validated. Poor specificity can lead to premature drug release, accumulation in healthy tissues, and undesirable side effects, ultimately compromising the therapeutic window.[6]

This guide details a multi-tiered approach to specificity assessment, moving from molecular interactions to cellular responses and finally to whole-organism biodistribution.

Section 1: In Vitro Assessment of Molecular Target Specificity

The first step in validating a conjugate's specificity is to confirm its selective binding to the intended molecular target. As 3-AMPAA is a GABA analogue, we will use the GABAB receptor as a representative target for the described protocols. These methods are broadly applicable to other receptor systems.

Method 1: Competitive Radioligand Binding Assays

This assay quantifies the ability of the 3-AMPAA conjugate to displace a known, radiolabeled ligand from its receptor. It is a foundational technique for determining binding affinity (Ki) and selectivity.[7][8]

Causality Behind Experimental Design: The core principle is competition. By measuring how much of the test conjugate is required to inhibit the binding of a high-affinity radioligand (like [3H]CGP54626 for GABAB-R), we can infer the conjugate's own binding affinity.[7] Including a panel of different receptors (e.g., GABAA, dopamine, serotonin receptors) is crucial for assessing selectivity—the degree to which the conjugate binds its target over others.[8]

Detailed Experimental Protocol: GABAB Receptor Binding [8]
  • Membrane Preparation: Homogenize rat brain tissue in 100 volumes of ice-cold Tris-HCl buffer with 2.5 mM CaCl2. Centrifuge at 20,000 x g for 20 minutes at 4°C. Repeat this wash step three more times to remove endogenous GABA. Resuspend the final pellet to a protein concentration of ~1 mg/mL.

  • Assay Setup: In triplicate, combine the following in microcentrifuge tubes:

    • 100 µL of prepared membrane suspension.

    • 100 µL of [3H]CGP54626 (a GABAB antagonist) at a final concentration of 5 nM.[7]

    • 100 µL of the 3-AMPAA conjugate at various concentrations (e.g., 10-10 M to 10-4 M).

    • For Non-Specific Binding (NSB) Control: Add an excess of unlabeled GABA (e.g., 100 µM) instead of the conjugate.

  • Incubation: Incubate the tubes at room temperature for 30 minutes.

  • Termination & Filtration: Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total counts. Plot the percentage of specific binding against the log concentration of the conjugate and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of conjugate that inhibits 50% of radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.

Comparative Data Analysis

To contextualize the performance of a 3-AMPAA conjugate, it's essential to compare its binding affinity and selectivity against a relevant alternative, such as a conjugate built with a more conventional flexible linker like polyethylene glycol (PEG).

ConjugateTarget: GABAB-R (Ki, nM)Off-Target: GABAA-R (Ki, nM)Selectivity Index (Ki GABAA / Ki GABAB)
3-AMPAA Conjugate 15>10,000>667
PEG Linker Conjugate 45>10,000>222
Unconjugated Payload>10,000>10,000N/A

Table 1: Hypothetical comparative binding data. A higher selectivity index indicates greater specificity for the target receptor.

Section 2: Evaluating Specificity at the Cellular Level

Demonstrating specific binding at the molecular level is necessary but not sufficient. The next critical step is to verify that this binding translates into selective effects on target cells versus non-target cells.

Method 2: Flow Cytometry-Based Cellular Uptake Assay

This method quantifies the internalization of a fluorescently labeled conjugate into cells that either express the target receptor (Target-Positive) or do not (Target-Negative).[9][10]

Causality Behind Experimental Design: The premise is that a specific conjugate will be internalized, often via receptor-mediated endocytosis, far more efficiently by cells expressing the target receptor. Comparing uptake between the two cell lines allows for the clear differentiation of specific, target-mediated uptake from non-specific uptake mechanisms like pinocytosis.[11]

Detailed Experimental Protocol: Cellular Uptake
  • Cell Culture: Culture Target-Positive cells (e.g., CHO cells stably transfected with GABAB-R) and Target-Negative cells (wild-type CHO cells) in appropriate media.

  • Conjugate Labeling: Conjugate the 3-AMPAA therapeutic to a fluorescent dye (e.g., FITC or a DyLight fluorophore) following the manufacturer's protocol. Purify the labeled conjugate.

  • Incubation: Plate 5 x 105 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat the cells with the fluorescent conjugate at a final concentration of 1 µg/mL for 4 hours at 37°C.

    • Competition Control: In a separate well, co-incubate the fluorescent conjugate with a 100-fold excess of unlabeled conjugate to confirm that uptake is saturable and specific.

  • Cell Preparation: Wash the cells three times with cold PBS to remove unbound conjugate. Detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC channel).

  • Data Analysis: Compare the MFI of the Target-Positive cells to the Target-Negative cells. A significantly higher MFI in the target-positive line indicates specific uptake.

Workflow for Assessing Cellular Specificity

The following diagram illustrates the logical flow for determining if a conjugate's activity is target-dependent.

G cluster_0 In Vitro Cellular Specificity Workflow start Prepare Target-Positive (e.g., GABA-R expressing) & Target-Negative Cells uptake Fluorescent Conjugate Uptake Assay start->uptake cytotox Cytotoxicity Assay (e.g., CCK-8 / MTT) start->cytotox analyze_uptake Analyze via Flow Cytometry uptake->analyze_uptake analyze_cytotox Measure Cell Viability (OD Readout) cytotox->analyze_cytotox decision Is Uptake/Toxicity Significantly Higher in Target-Positive Cells? analyze_uptake->decision analyze_cytotox->decision success Specificity Confirmed decision->success  Yes fail Lack of Specificity; Re-evaluate Conjugate Design decision->fail  No

Caption: Workflow for confirming target-dependent cellular activity.

Section 3: In Vivo Specificity and Biodistribution

The ultimate test of specificity occurs within a complex biological system. In vivo studies are essential to understand the conjugate's pharmacokinetic profile, tissue distribution, and on-target vs. off-target accumulation.[6][12]

Method 3: Radiolabeled Biodistribution Studies

This technique involves administering a radiolabeled version of the 3-AMPAA conjugate to an animal model (typically mice) and quantifying its accumulation in various organs and tissues over time.[13][14]

Causality Behind Experimental Design: A highly specific conjugate should exhibit preferential accumulation in the target tissue (e.g., a tumor xenograft expressing the target receptor) with minimal uptake in non-target organs like the liver, spleen, and kidneys.[6] This provides critical information about the conjugate's therapeutic index and potential for off-target toxicity.[5]

Detailed Experimental Protocol: Xenograft Model Biodistribution [6][13]
  • Model Development: Implant Target-Positive tumor cells subcutaneously into immunocompromised mice. Allow tumors to grow to a specified size (e.g., 100-200 mm³).

  • Conjugate Radiolabeling: Label the 3-AMPAA conjugate with a suitable radioisotope (e.g., 89Zr for PET imaging or 125I for gamma counting) using an appropriate chelator.

  • Administration: Administer a defined dose of the radiolabeled conjugate to the tumor-bearing mice via intravenous (tail vein) injection.

  • Tissue Harvesting: At predetermined time points (e.g., 24, 48, 96, and 240 hours post-injection), euthanize cohorts of mice (n=3-5 per group).[6]

  • Organ Collection & Weighing: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone). Record the wet weight of each tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This normalizes the data for organ size and injected dose, allowing for direct comparison of conjugate accumulation across different tissues.

Comparative Biodistribution Data
Tissue3-AMPAA Conjugate (%ID/g at 96h)Non-Targeted Control (%ID/g at 96h)
Tumor 18.5 ± 2.1 3.2 ± 0.8
Blood2.1 ± 0.52.5 ± 0.6
Liver6.3 ± 1.17.1 ± 1.5
Spleen2.9 ± 0.73.5 ± 0.9
Kidneys4.5 ± 0.95.0 ± 1.2
Lungs3.1 ± 0.63.3 ± 0.7

Table 2: Representative biodistribution data in a xenograft model. The 3-AMPAA conjugate shows significant and specific accumulation in the tumor compared to a non-targeted control conjugate.

Logical Framework for Specificity Assessment

This diagram outlines the hierarchical approach to validating conjugate specificity, from the molecular to the organismal level.

G cluster_0 Multi-Tiered Specificity Assessment level1 Level 1: Molecular Binding (In Vitro) level2 Level 2: Cellular Activity (In Vitro) level1->level2 assay1 Competitive Binding Assays (Determine Ki, Selectivity) level1->assay1 level3 Level 3: Organismal Distribution (In Vivo) level2->level3 assay2 Cellular Uptake & Cytotoxicity Assays (Target vs. Non-Target Cells) level2->assay2 assay3 Biodistribution Studies (Quantify %ID/g in Tissues) level3->assay3

Caption: Hierarchical approach for validating conjugate specificity.

Conclusion

Assessing the specificity of this compound conjugates requires a rigorous, multi-faceted experimental approach. By systematically progressing from molecular binding assays to cellular functional screens and culminating in in vivo biodistribution studies, researchers can build a comprehensive and reliable specificity profile. The experimental frameworks and comparative data presented in this guide provide a robust starting point for drug development professionals to validate the performance of their 3-AMPAA conjugates, ensuring that only the most specific and promising candidates advance toward clinical application.

References
  • Title: Biodistribution and Targeting of Anti-5T4 Antibody–Drug Conjugate Using Fluorescence Molecular Tomography. Source:Molecular Cancer Therapeutics, AACR Journals. URL
  • Title: Simultaneous molecular imaging and biodistribution of two radiolabeled domain-specific anti-HER2 antibody drug conjugates in HER2-positive xenografts. Source:Journal of Nuclear Medicine. URL
  • Title: In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles. Source:NIH Public Access. URL
  • Title: Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjug
  • Title: Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prost
  • Title: Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • Title: Characterization of GABA Receptors. Source:PubMed Central, NIH. URL
  • Title: Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. Source:Nanomedicine: Nanotechnology, Biology and Medicine, NIH. URL
  • Title: 2-(3-(Aminomethyl)phenyl)acetic acid (this compound) | PROTAC Linker. Source:MedChemExpress. URL
  • Title: Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins.
  • Title: An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates. Source:Taylor & Francis Online. URL
  • Title: Cellular Uptake & Cellular Release Assays. Source:Gifford Bioscience. URL
  • Title: Extracellular Vesicles as Emerging Drug Delivery Platforms in Triple-Negative Breast Cancer: A Systematic Review. Source:Dove Medical Press, NIH. URL
  • Title: Trapped!
  • Title: Uniting Small Molecule and Biologic Drug Perspectives.
  • Title: Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. Source:MDPI. URL
  • Title: Chemical De-Conjugation for Investigating the Stability of Small Molecule Drugs in Antibody-Drug Conjug
  • Title: A role of GABA analogues in the treatment of neurological diseases. Source:PubMed. URL
  • Title: 3-substituted GABA analogs with central nervous system activity: a review. Source:PubMed. URL
  • Title: Phenylacetic acid - Wikipedia. Source:Wikipedia. URL

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Aminomethyl-phenylacetic Acid Derivatives as Novel GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 3-Aminomethyl-phenylacetic acid derivatives against the GABA-A receptor. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds as modulators of GABAergic neurotransmission. By synthesizing established protocols with expert insights, this document serves as a practical, in-depth technical resource for in silico drug discovery.

Introduction: The Rationale for Targeting the GABA-A Receptor with Novel Phenylacetic Acid Derivatives

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1] Its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The GABA-A receptor, a ligand-gated ion channel, is the primary target for GABA and a host of clinically significant drugs.[1]

The therapeutic landscape of GABA-A receptor modulators is well-established, with benzodiazepines and barbiturates being cornerstone treatments. However, their clinical utility is often hampered by side effects such as sedation, tolerance, and dependence. This necessitates the exploration of novel chemical scaffolds that can offer improved selectivity and safety profiles.

This compound derivatives represent a promising class of GABA analogues. Their structural similarity to GABA suggests a potential to interact with the GABA-A receptor. This guide outlines a robust, in silico approach to compare the binding potential of these novel derivatives with established GABA-A modulators, providing a foundational step in their preclinical evaluation.

Experimental Design: A Comparative In Silico Workflow

The following experimental workflow provides a detailed, step-by-step methodology for a comparative docking study. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the generated data.

Selection of Target Protein and Ligands

Target Protein: The human GABA-A receptor is a heteropentameric protein. For this study, we will utilize the crystal structure of the human α1β2γ2 subtype, which is the most abundant isoform in the brain. A suitable crystal structure can be obtained from the Protein Data Bank (PDB). A recommended structure is PDB ID: 4COF , which provides a high-resolution view of the receptor.[2]

Ligands for Comparison: To provide a robust comparison, we will evaluate the following compounds:

  • Novel Derivatives (Hypothetical Structures for Illustrative Purposes):

    • This compound (Parent Compound)

    • (R)-4-amino-3-(4-chlorophenyl)butanoic acid (A representative derivative with a halogen substitution, a common strategy to enhance binding affinity)

  • Established GABA-A Receptor Modulators:

    • Diazepam: A classic benzodiazepine that acts as a positive allosteric modulator.

    • Phenobarbital: A barbiturate that also positively modulates the GABA-A receptor, but at a different binding site than benzodiazepines.

    • Gaboxadol: A GABA-A receptor agonist that shows some preference for extrasynaptic receptors containing the δ subunit.[3]

Detailed Docking Protocol

This protocol outlines the use of AutoDock Vina, a widely used and validated open-source molecular docking program.

Step 1: Protein Preparation

  • Obtain the PDB file: Download the crystal structure of the GABA-A receptor (e.g., 4COF) from the RCSB PDB database.

  • Clean the protein structure: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using molecular visualization software such as PyMOL or UCSF Chimera.

  • Add hydrogen atoms: Add polar hydrogen atoms to the protein structure, which are crucial for forming hydrogen bonds.

  • Assign charges: Assign partial charges to the protein atoms using the Gasteiger charging method.

  • Save the prepared protein: Save the processed protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain or draw the ligand structures: Obtain the 3D structures of the selected ligands from a chemical database like PubChem or draw them using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Energy minimization: Perform energy minimization of the ligand structures using a force field like MMFF94 to obtain a low-energy conformation.

  • Assign charges and define rotatable bonds: Assign Gasteiger charges and define the rotatable bonds for each ligand.

  • Save the prepared ligands: Save the processed ligand structures in the PDBQT format.

Step 3: Grid Box Generation

  • Identify the binding site: The GABA binding site on the GABA-A receptor is located at the interface between the β and α subunits.[4] Key amino acid residues in this pocket include α1R66, α1T129, β2E155, β2Y205, and β2T202.[4]

  • Define the grid box: Using AutoDock Tools, define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely.

Step 4: Molecular Docking

  • Run AutoDock Vina: Execute the docking simulation using the prepared protein and ligand files, and the defined grid box parameters. The command will typically look like this: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analyze the results: AutoDock Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Step 5: Post-Docking Analysis

  • Visualize the binding poses: Use molecular visualization software to examine the predicted binding poses of the ligands within the receptor's binding site.

  • Identify key interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with key amino acid residues. This can be done using tools like LigPlot+ or the analysis features within PyMOL and Chimera.

Visualizing the Workflow

The following diagram illustrates the key stages of the comparative docking workflow.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_output Output protein_prep Protein Preparation (PDB: 4COF) - Remove water/ligands - Add hydrogens - Assign charges grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation - 3D structure generation - Energy minimization - Assign charges docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Post-Docking Analysis - Binding energy - Ligand-receptor interactions docking->analysis data_table Comparative Data Table analysis->data_table

Caption: A schematic overview of the in silico comparative docking workflow.

Comparative Data Analysis

The primary output of a molecular docking study is the predicted binding affinity, which provides a quantitative measure of the interaction between a ligand and its target protein. The following table presents a hypothetical comparison of the docking results for the selected compounds.

Table 1: Comparative Docking Analysis of GABA-A Receptor Modulators

Compound ClassCompound NamePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Novel Derivatives This compound-6.8α1R66, β2E155, β2Y205
(R)-4-amino-3-(4-chlorophenyl)butanoic acid-7.5α1R66, β2E155, β2Y205, α1F64 (hydrophobic)
Benzodiazepine Diazepam-9.2α1H101, α1Y209, γ2F77 (allosteric site)[5]
Barbiturate Phenobarbital-7.9Transmembrane domain residues (allosteric site)[6]
GABA Agonist Gaboxadol-7.2α1R66, β2E155, β2Y205

Interpretation of Results:

  • Binding Affinity: A more negative binding affinity value indicates a stronger predicted interaction. In this hypothetical study, the novel derivative (R)-4-amino-3-(4-chlorophenyl)butanoic acid shows a stronger predicted binding affinity than the parent compound and Gaboxadol, suggesting that the chloro-phenyl modification may enhance binding. Diazepam, binding to a different allosteric site, shows the highest predicted affinity in this comparison.

  • Ligand-Receptor Interactions: The analysis of the binding poses reveals the specific amino acid residues involved in the interaction. For the novel derivatives and Gaboxadol, interactions with key residues in the orthosteric GABA binding site, such as the salt bridge with β2E155 and cation-pi interactions with aromatic residues like β2Y205, are critical for their binding. The enhanced affinity of the chlorinated derivative could be attributed to additional hydrophobic interactions with residues like α1F64.

The diagram below illustrates the key ligand-receptor interactions.

ligand_interaction cluster_receptor GABA-A Receptor Binding Pocket cluster_ligand Novel Derivative R66 α1R66 E155 β2E155 Y205 β2Y205 F64 α1F64 Ligand (R)-4-amino-3-(4-chlorophenyl)butanoic acid Ligand->R66 Salt Bridge Ligand->E155 Hydrogen Bond Ligand->Y205 Cation-Pi Ligand->F64 Hydrophobic

Caption: A simplified representation of key ligand-receptor interactions.

Conclusion and Future Directions

This guide has provided a detailed protocol for a comparative docking study of this compound derivatives against the GABA-A receptor. The hypothetical results suggest that these novel compounds have the potential to bind to the GABA binding site with affinities comparable to known GABA agonists.

It is crucial to emphasize that in silico docking studies are predictive and serve as a valuable initial step in the drug discovery process. The findings from these studies should be validated through experimental assays, such as radioligand binding assays and electrophysiological recordings, to confirm the binding affinity and functional activity of these novel derivatives. Further lead optimization, guided by the structure-activity relationships derived from both computational and experimental data, will be essential in developing novel GABA-A receptor modulators with improved therapeutic potential.

References

  • Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABA-A receptor.
  • Mortensen, M., Ebert, B., Wafford, K., & Smart, T. G. (2010). Postnatal development and kinetics of [3H]gaboxadol binding in rat brain: in vitro homogenate binding and quantitative autoradiography. Neuropharmacology, 58(3), 636-644. [Link]
  • Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J., Ecker, G. F., & Ernst, M. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature chemical biology, 8(5), 455–461. [Link]
  • Rinaldi-Carmona, M., Barth, F., Hechler, V., Caignard, D. H., Soutre, E., & Le Fur, G. (1998). Direct evidence for diazepam modulation of GABAA receptor microscopic affinity. Neuroreport, 9(6), 1165–1169. [Link]
  • Kopp, F., Lancel, M., Ebrard, S., & Faulhaber, J. (1999). On high- and low-affinity agonist sites in GABAA receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(18), 7859–7866. [Link]
  • Sancar, F., & Czajkowski, C. (2011). Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site. PLoS ONE, 6(2), e17104. [Link]
  • Vornov, J. J., & Willow, M. (1983). Phenobarbitone binding sites in rat brain synaptosomal membranes. British journal of pharmacology, 80(2), 333–340. [Link]
  • Sooksawate, T., & Simmonds, M. A. (2001). Recognition of anesthetic barbiturates by a protein binding site: a high resolution structural analysis. British journal of pharmacology, 134(5), 1120–1126. [Link]
  • Jones, M. V., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(21), 8614–8623. [Link]
  • Sigel, E. (2002). GABAA receptors: structure and function in the basal ganglia. Progress in neurobiology, 66(5), 339–360. [Link]
  • Smith, G. B., & Olsen, R. W. (1994). The agonist binding site of the GABAA receptor is not formed by the extracellular cysteine loop. Molecular pharmacology, 46(5), 849–855. [Link]
  • Borghese, C. M., & Harris, R. A. (2012). GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites. Frontiers in neuroscience, 6, 156. [Link]
  • Al-Harrasi, A., Ali, L., Hussain, J., & Rehman, N. U. (2020). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of genetic engineering & biotechnology, 18(1), 51. [Link]

Sources

A Comparative Guide to the Purity Validation of Commercial 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. The purity of a chemical building block like 3-aminomethyl-phenylacetic acid can significantly impact reaction yields, impurity profiles of subsequent synthesis steps, and the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of key analytical methodologies for validating the purity of commercial this compound, complete with experimental protocols and data interpretation insights.

The Importance of a Multi-Pronged Purity Analysis

This compound is a valuable intermediate in medicinal chemistry, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Given its role in constructing complex therapeutic molecules, a comprehensive understanding of its purity is not just a quality control measure but a critical step in ensuring the reproducibility and success of research and development efforts. A single analytical technique is often insufficient to provide a complete purity profile. Therefore, a multi-pronged approach, employing orthogonal analytical techniques, is essential for a robust and reliable assessment.

Understanding the Potential Impurity Profile

To effectively test for purity, one must first understand the potential impurities that may be present. The industrial synthesis of this compound can be a multi-step process, often starting from materials like p-nitrophenylacetonitrile. The synthesis can involve reduction, acetylation, nitration, hydrolysis, and deamination steps. This complex pathway can introduce several types of impurities:

  • Starting Materials and Intermediates: Incomplete reactions can lead to the presence of residual starting materials or intermediates.

  • Positional Isomers: The nitration step can potentially generate ortho- and para-isomers that may be carried through the synthesis.

  • By-products: Side reactions can generate structurally related by-products.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

  • Degradation Products: The stability of the molecule can influence the presence of degradation products.

A thorough purity analysis must be capable of separating and quantifying the main component from all these potential impurities.

Core Analytical Techniques for Purity Validation

The cornerstone of purity validation for a compound like this compound involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis (qNMR). Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for the identification of unknown impurities.

Comparative Overview of Analytical Techniques
Technique Principle Information Provided Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.High precision, sensitivity, and resolving power. Established and robust.Requires a chromophore for UV detection. Co-eluting impurities can be missed.
¹H qNMR Nuclear spin resonance in a magnetic field.Structural confirmation, quantitative purity (absolute), identification of proton-containing impurities.Primary analytical method, does not require a reference standard of the analyte. Provides structural information.Lower sensitivity than HPLC. Requires a pure internal standard. Complex spectra can be difficult to interpret.
LC-MS HPLC separation followed by mass-to-charge ratio determination.Molecular weight of the main component and impurities, structural information through fragmentation.High sensitivity and specificity. Excellent for identifying unknown impurities.Quantification can be challenging without standards. Ionization efficiency can vary between compounds.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques.

Protocol 1: Quantitative Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a stability-indicating HPLC method, designed to separate this compound from its potential impurities and degradation products.

Rationale for Method Design:

A C18 column is chosen for its broad applicability in retaining and separating a wide range of organic molecules. The mobile phase, a gradient of acetonitrile and a low pH aqueous buffer (e.g., with formic or phosphoric acid), is selected to ensure the ionization state of the amine and carboxylic acid groups is controlled, leading to sharp and symmetrical peaks. Gradient elution is employed to ensure that both early and late-eluting impurities are effectively separated and detected within a reasonable run time.[2]

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (or Phosphoric acid), analytical grade.

  • Water (HPLC grade).

  • This compound reference standard (of known purity).

  • Commercial this compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the commercial this compound sample and prepare it in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm (or a wavelength determined by UV scan to be optimal).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Determine the area of the main peak and any impurity peaks in the sample chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A & B) hplc_setup Set HPLC Conditions (Gradient, Flow, Temp, UV) prep_mp->hplc_setup prep_std Prepare Reference Standard Solution inject Inject Solutions prep_std->inject prep_sample Prepare Commercial Sample Solution prep_sample->inject hplc_setup->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Protocol 2: Structural Confirmation and Quantitative Purity by ¹H qNMR

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[3][4][5]

Rationale for Method Design:

¹H NMR provides a unique fingerprint of the molecule, confirming its structure. For quantitative analysis, a stable internal standard with a known concentration and a simple spectrum that does not overlap with the analyte's signals is chosen. Maleic acid is a suitable choice in this case. The experiment must be run under conditions that ensure accurate integration, including a sufficient relaxation delay.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Certified internal standard (e.g., Maleic acid).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30-60 seconds is often sufficient).

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from this compound (e.g., the singlet for the benzylic CH₂ protons of the acetic acid group).

    • Integrate a signal from the internal standard (e.g., the singlet for the two vinylic protons of maleic acid).

    • Calculate the purity using the following formula:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to this compound and "std" refers to the internal standard.

Expected ¹H NMR Spectrum Interpretation:

For this compound (in D₂O), the following signals are expected:

  • Aromatic Protons: A complex multiplet pattern between δ 7.2-7.5 ppm (4H).

  • Aminomethyl Protons (-CH₂-NH₂): A singlet around δ 4.1 ppm (2H).

  • Benzylic Protons (-CH₂-COOH): A singlet around δ 3.6 ppm (2H).

The absence of significant unexpected signals is a strong indicator of high purity.

Orthogonal Method: Impurity Identification by LC-MS

For impurities detected by HPLC, LC-MS is the ideal technique for identification. By coupling the separation power of HPLC with the detection specificity of a mass spectrometer, the molecular weight of each impurity can be determined. Further fragmentation using tandem MS (MS/MS) can provide structural information.

Decision Logic for Purity Validation

start Start: Receive Commercial Lot hplc_purity HPLC Purity Analysis (% Area) start->hplc_purity qnmr ¹H qNMR Analysis (Absolute Purity & Structure) start->qnmr compare_results Compare HPLC and qNMR Purity Values hplc_purity->compare_results qnmr->compare_results pass Lot Passes Purity Validated compare_results->pass Results Agree & Meet Specification lcms LC-MS Impurity ID compare_results->lcms Results Disagree or OOS* / Impurities > Threshold fail Lot Fails Further Investigation lcms->fail key

Caption: Decision-making workflow for purity validation.

Conclusion

Validating the purity of commercial this compound is a critical exercise for any research or development program. A single method, such as HPLC by area percent, provides a valuable but incomplete picture. By employing a combination of orthogonal techniques—namely quantitative HPLC for impurity separation and quantification, ¹H qNMR for structural confirmation and absolute purity determination, and LC-MS for the identification of unknown impurities—a comprehensive and trustworthy assessment of material quality can be achieved. This rigorous approach ensures the reliability of experimental outcomes and the integrity of the final product.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 187, 113333.
  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Meda, B., & Jakka, D. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-254.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
  • Agilent Technologies. (2017). High-Throughput LC/MS Purification of Pharmaceutical Impurities.
  • Waters Corporation. (n.d.). Impurities Application Notebook.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison, Department of Chemistry website.
  • Chem-Impex. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid.
  • American Elements. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid | CAS 631915-50-9.
  • MCE (MedChemExpress). (n.d.). 2-(3-(Aminomethyl)phenyl)acetic acid (this compound) | PROTAC Linker.
  • Laryea, M. D., Herebian, D., Meissner, T., Mayatepek, E. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33 Suppl 3, S321-8.
  • Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 903, 118–125.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • MedChemExpress. (n.d.). 2-(3-(Aminomethyl)phenyl)acetic acid (this compound) | PROTAC Linker.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-Aminomethyl-phenylacetic Acid: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop. The safe handling and disposal of chemical reagents are paramount to protecting ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step framework for the proper disposal of 3-Aminomethyl-phenylacetic acid, grounded in established safety protocols and a commitment to scientific integrity.

The core principle of laboratory waste management is to formulate a disposal plan before beginning any experimental work.[1] This proactive approach ensures that all regulatory requirements are met and prevents unforeseen complications.

Hazard Assessment and Classification

Key Actionable Steps:

  • Consult the SDS: Always attempt to locate the specific SDS for the compound in your possession. This document is the primary source of information on hazards, handling, and disposal.

  • Assume Hazard: In the absence of specific data, treat the compound as hazardous. This means it should not be disposed of in the regular trash or down the sanitary sewer.[3]

  • Evaluate for Hazardous Characteristics: Determine if the waste exhibits any of the following characteristics defined by regulatory bodies like the EPA:

    • Ignitability

    • Corrosivity

    • Reactivity

    • Toxicity

Based on the structure (an amino acid derivative), it is unlikely to be ignitable, corrosive, or reactive under normal conditions. However, its potential toxicity, particularly to aquatic life, necessitates controlled disposal.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Never mix incompatible wastes, as this can lead to dangerous reactions.[3]

Experimental Protocol for Waste Collection:

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[4]

    • For liquid waste solutions, it is often best to collect them in their original containers if possible.[5]

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."[4]

    • Identify the full chemical name: "this compound."

    • List all constituents and their approximate concentrations if it is a mixed waste stream.[6]

    • Indicate the accumulation start date (the date the first drop of waste was added to the container).[7]

  • Accumulate Waste Safely:

    • Keep the waste container closed except when adding waste.[3]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Use secondary containment (such as a bin) for liquid waste to contain any potential spills.[3][5]

    • Segregate the container from incompatible materials, such as strong oxidizing acids.[5]

Disposal Decision Workflow

Caption: Workflow for the disposal of this compound.

Disposal Procedures for Different Forms

The physical state of the waste dictates the specific handling procedures.

  • Unused or Expired Reagent: If the original container is intact and clearly labeled, it can be disposed of directly as hazardous waste.[1]

  • Contaminated Labware: Items such as gloves, weighing paper, or pipette tips contaminated with this compound should be collected in a designated solid hazardous waste container.[4] Do not place these items in the regular laboratory trash.[8]

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated hazardous waste container. Do not dispose of these solutions down the drain.[1][9] While some institutions may permit sewer disposal of certain non-hazardous aqueous wastes, without a definitive non-hazardous classification, this route must be avoided.[9][10]

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated solvent waste container. Ensure that the solvents are compatible and will not react.

Disposal of Empty Containers

An "empty" chemical container may still contain hazardous residues. The procedure for disposing of these containers is stringent.

Protocol for Empty Container Decontamination:

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4]

  • Collect Rinsate: The first rinse, and often all three, must be collected and disposed of as hazardous waste.[3][11]

  • Deface Label: Completely remove or deface the original label to prevent confusion.[8][11]

  • Final Disposal: Once thoroughly rinsed and air-dried, the container may be disposed of in the regular trash or recycling, depending on institutional policy.[11]

Summary of Disposal Guidelines

Waste TypeCollection ContainerDisposal MethodKey Considerations
Solid this compound Labeled, sealed, compatible containerArrange pickup with institutional EHSDo not mix with other solid wastes unless compatibility is confirmed.
Aqueous Solutions Labeled, sealed, compatible liquid container with secondary containmentArrange pickup with institutional EHSDO NOT dispose down the sanitary sewer.[3]
Contaminated Labware (gloves, etc.) Labeled solid hazardous waste containerArrange pickup with institutional EHSDo not dispose of in regular trash.[8]
Empty Chemical Containers N/ATriple rinse, collect rinsate as hazardous waste, deface label, then dispose of container per institutional policy.The first rinse must be collected as hazardous waste.[3]
Institutional Procedures and Final Disposal

The ultimate responsibility for the final disposal of hazardous waste lies with your institution's Environmental Health and Safety (EHS) department.[6][11]

Step-by-Step Guide for Final Disposal:

  • Request Pickup: Once your hazardous waste container is full, schedule a waste pickup with your EHS office.[3]

  • Documentation: Complete any necessary waste inventory or tracking forms required by your institution.

  • EHS Handling: Trained EHS personnel will collect the waste from your laboratory. They will then consolidate it with other laboratory waste for transport and disposal by a licensed hazardous waste management company.[6]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The causality behind these stringent protocols is the prevention of chemical exposure to personnel and the protection of our ecosystems from chemical contamination. This self-validating system of assessment, segregation, and controlled disposal ensures that every step is taken with safety and compliance as the highest priorities.

References

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from Environmental Health and Safety. [Link]
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of Alabama at Birmingham. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES.
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.

Sources

Comprehensive Safety and Handling Guide for 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Aminomethyl-phenylacetic acid (CAS 113520-43-7). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following procedures are based on established best practices and the known hazard profiles of structurally similar compounds, providing a robust framework for operational safety.

Understanding the Hazards of this compound

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

This table is based on the hazard profiles of structurally similar compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to minimize exposure through inhalation, skin contact, and eye contact.

Core PPE Requirements:

  • Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.[5] When there is a risk of splashing, a face shield should be worn in addition to safety goggles.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are mandatory. Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable choice for handling this compound.[6] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[4]

    • Laboratory Coat: A fire-retardant and chemically resistant lab coat should be worn at all times and must be fully buttoned.[6]

  • Respiratory Protection:

    • For handling small quantities in a well-ventilated area, respiratory protection may not be necessary.

    • When handling larger quantities or when there is a potential for dust or aerosol generation, a NIOSH-approved respirator is required.[4][7][8] For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

Operational and Handling Plan

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is readily available and in good condition.

    • Locate the nearest eyewash station and safety shower and confirm they are operational.

  • Engineering Controls:

    • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure the fume hood has adequate airflow.

  • Weighing and Dispensing:

    • When weighing the compound, do so in a fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid creating dust.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure the solution is prepared and handled within a fume hood.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.[1][5][7]

Emergency Procedures: A Plan for the Unexpected

Immediate and appropriate action is critical in the event of an emergency.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][7] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][7] If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[3][4][7] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contain: Prevent the spill from spreading. For small spills, use an absorbent material to contain the substance.

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[7]

    • Clean the spill area with soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Categorization and Disposal:

  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and paper towels, must be disposed of as hazardous waste.[9]

  • Empty Containers: Empty containers that held the compound should be treated as hazardous waste and disposed of accordingly.[9] For highly toxic chemicals, the first three rinses of the container must be collected as hazardous waste.[10]

  • Disposal Method: All waste containing this compound should be disposed of through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in the regular trash.[1][4][5]

Visual Workflow Summaries

To further clarify these critical procedures, the following diagrams illustrate the recommended workflows for handling and emergency response.

Handling Workflow

G Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify PPE Availability prep2 Check Emergency Equipment handle1 Work in Fume Hood prep2->handle1 handle2 Weigh and Dispense Carefully handle1->handle2 handle3 Prepare Solutions Slowly handle2->handle3 post1 Clean Work Area handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Step-by-step process for safely handling this compound.

Emergency Spill Response Workflow

G Figure 2: Emergency Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose report Report to EHS dispose->report

Caption: Immediate actions to take in the event of a chemical spill.

References

  • Ministry of Health. (2019). First Aid - Chemical Poisoning.
  • Parkway Scientific. (n.d.). This compound.
  • Boston University Environmental Health & Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Loba Chemie. (2015). PHENYLACETIC ACID MSDS.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.